2-Acetylbenzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTOPVGJHLPSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337181 | |
| Record name | 2-Acetylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629-78-3 | |
| Record name | 2-Acetylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-benzothiazol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Acetylbenzothiazole chemical properties and structure
An In-Depth Technical Guide to 2-Acetylbenzothiazole: Chemical Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of its chemical characteristics, synthesis, and applications. The structure of this document is designed to logically present the core scientific information, moving from fundamental properties to practical applications, grounded in authoritative references.
Introduction and Structural Framework
This compound, with the chemical formula C₉H₇NOS, is a heterocyclic compound featuring a benzothiazole moiety substituted with an acetyl group at the 2-position.[1] This structure, a fusion of a benzene ring and a thiazole ring, makes it a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2][3][4] The presence of the reactive acetyl group and the aromatic system allows for extensive derivatization, leading to a wide array of compounds with diverse biological activities.[1] Its significance lies in its role as a precursor for developing novel therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][5][6]
Figure 1: Chemical structure of this compound
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is critical for its application in experimental design, formulation, and synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NOS | |
| Molecular Weight | 177.22 g/mol | |
| Appearance | Yellow crystalline solid | |
| Boiling Point | 326.2 °C at 760 mmHg | [7] |
| Density | 1.33 g/cm³ | [7] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, chloroform) | [7] |
| Flash Point | 151.1 °C | [7] |
| InChI Key | GSTOPVGJHLPSBJ-UHFFFAOYSA-N | [8] |
Synthesis and Mechanistic Insights
The synthesis of 2-substituted benzothiazoles is a well-explored area of organic chemistry, often involving the condensation of 2-aminothiophenol with various electrophiles.[2][9][10] A common and effective method for synthesizing this compound involves the acylation of a lithiated benzothiazole intermediate.
Expertise-Driven Rationale for Synthetic Protocol
The selected protocol demonstrates a classic organometallic approach to C-C bond formation on a heterocyclic ring. The process begins with the deprotonation of benzothiazole at the C2 position. This position is the most acidic proton on the thiazole ring due to the inductive effect of the adjacent sulfur and nitrogen atoms, making it susceptible to abstraction by a strong base like butyllithium (BuLi). The reaction is conducted at -78 °C to control the reactivity of the highly nucleophilic lithiated intermediate and prevent side reactions. The subsequent acylation is performed using N-Methoxy-N-methylacetamide, a Weinreb amide. This choice is critical for preventing over-addition, a common issue with more reactive acylating agents like acid chlorides or esters when reacting with potent organolithium reagents. The Weinreb amide forms a stable tetrahedral intermediate that does not collapse to the ketone until acidic workup, ensuring a clean and high-yield conversion to the desired 2-acetyl product.
Detailed Experimental Protocol: Synthesis of this compound[7]
-
Preparation: A solution of benzothiazole (1.0 Eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. Butyllithium (1.6 M in hexanes, 1.1 Eq) is added dropwise via syringe. The resulting solution is stirred at -78 °C for one hour to ensure complete formation of the 2-lithiated benzothiazole.
-
Acylation: N-Methoxy-N-methylacetamide (1.1 Eq) is added in one portion to the reaction mixture. The solution is stirred at -78 °C for 3 hours.
-
Workup: The reaction is allowed to warm to room temperature overnight. It is then quenched by the careful addition of 1M HCl.
-
Extraction & Purification: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to yield this compound as a yellow solid.
Caption: Workflow for the synthesis of this compound.
Spectral and Structural Analysis
Characterization of this compound relies on standard spectroscopic techniques. The data provides unambiguous confirmation of the molecular structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals corresponding to the protons of the acetyl group and the benzothiazole core. A representative spectrum in CDCl₃ shows a singlet for the methyl protons around δ 2.85 ppm. The four aromatic protons on the benzene ring typically appear as a complex multiplet or distinct doublets between δ 7.5 and 8.3 ppm.[8]
-
Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) in positive mode typically shows a prominent peak at m/z 178.0, corresponding to the protonated molecule [M+H]⁺.[8]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the acetyl group, typically found around 1680-1700 cm⁻¹. Other significant peaks include those for aromatic C-H stretching above 3000 cm⁻¹, C=N stretching of the thiazole ring around 1600 cm⁻¹, and C-S stretching vibrations.[11][12]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant.
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15]
-
Precautions : Use only in a well-ventilated area or outdoors.[15] Wear protective gloves, protective clothing, and eye/face protection.[15] Avoid breathing dust, fumes, or vapors.[15] Wash skin thoroughly after handling.[15]
-
First Aid :
Applications in Drug Discovery and Materials Science
The this compound core is of significant interest to the scientific community due to its prevalence in molecules with a broad spectrum of biological activities. The benzothiazole scaffold is considered "privileged" because it can interact with a wide range of biological targets.
-
Medicinal Chemistry : Derivatives of benzothiazole are widely investigated for numerous therapeutic applications.[2][16][17] The 2-substituted benzothiazole motif is a key component in compounds with demonstrated:
-
Anticancer Activity : Many 2-arylbenzothiazole derivatives have shown potent antitumor activity.[3][5][6]
-
Antimicrobial and Antifungal Activity : The scaffold is effective against various pathogens.[17][18]
-
Anti-inflammatory and Analgesic Properties : Studies have explored its potential in modulating inflammatory pathways.[1][14]
-
Antioxidant Activity : Certain derivatives have shown significant radical scavenging potential.[19]
-
-
Organic Synthesis : The compound serves as a valuable intermediate.[1] The reactive carbonyl group can be readily transformed into other functionalities (e.g., alcohols, imines, hydrazones), allowing for the synthesis of complex hybrid molecules with tailored properties.[1][5]
-
Material Science : Recent research has explored the use of this compound in developing functional materials. Its ability to form self-assembling structures with unique electronic and optical properties makes it a candidate for applications in organic electronics and sensor development.[1]
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An In-depth Technical Guide to 2-Acetylbenzothiazole for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Acetylbenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, spectroscopic characterization, and potential applications of this versatile molecule.
Core Compound Identity and Properties
This compound, a derivative of the benzothiazole bicyclic ring system, is a solid at room temperature. Its fundamental properties are crucial for its application in synthetic chemistry and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1629-78-3 | [1][2] |
| Molecular Formula | C₉H₇NOS | [1] |
| Molecular Weight | 177.22 g/mol | [1][3] |
| IUPAC Name | 1-(1,3-benzothiazol-2-yl)ethanone | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in common organic solvents like ethanol and chloroform; Insoluble in water. | [4] |
| Melting Point | 94 - 96 °C | [4] |
| Boiling Point | 326.2 °C at 760 mmHg | [4] |
| Density | 1.33 g/cm³ | [4] |
Note: Some sources may erroneously report a different molecular formula and weight.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale synthesis involves the acylation of benzothiazole. The following protocol is based on a well-established procedure.[3]
Rationale for Experimental Choices
The selection of reagents and conditions is critical for the successful synthesis of this compound. Butyllithium is a strong base used to deprotonate the C2 position of the benzothiazole ring, creating a nucleophilic species. Anhydrous THF is employed as the solvent due to its ability to dissolve the reactants and its stability at the low temperatures required to control the reactivity of the organolithium reagent. The reaction is conducted at -78 °C to prevent side reactions and ensure the selective formation of the desired product. N-Methoxy-N-methylacetamide serves as the acetylating agent. The workup with aqueous HCl is necessary to quench the reaction and neutralize any remaining base, while extraction with ethyl acetate isolates the organic product. Column chromatography is a standard purification technique to separate the target compound from any unreacted starting materials or byproducts.
Experimental Protocol
Materials:
-
Benzothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes)
-
N-Methoxy-N-methylacetamide
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Nitrogen gas supply
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a stirred solution of benzothiazole (1.6 mL, 14.8 mmol) in anhydrous THF (15 mL) at -78 °C under a nitrogen atmosphere, add butyllithium (10.2 mL, 16.3 mmol, 1.6 M in hexanes) dropwise.[3]
-
Stir the resulting solution at -78 °C for one hour.[3]
-
Add N-Methoxy-N-methylacetamide (1.7 mL, 16.3 mmol) in one portion and continue stirring the reaction mixture at -78 °C for 3 hours.[3]
-
Allow the solution to warm to room temperature overnight.[3]
-
Quench the reaction by adding 1M HCl (10 mL).[3]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[3]
-
Combine the organic extracts and dry over anhydrous MgSO₄.[3]
-
Filter the solution and concentrate the filtrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel, eluting with 10% ethyl acetate in hexanes, to yield this compound as a yellow solid.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment of this compound are paramount. The following spectroscopic data provide a detailed fingerprint of the molecule.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.85 (s, 3H), 7.54-7.62 (m, 2H), 8.01 (d, 1H), 8.21 (d, 1H) | [3] |
| ¹³C NMR | Expected peaks around δ 25-30 (CH₃), 120-140 (aromatic CH), 150-160 (aromatic C-S and C-N), and >190 (C=O). | [5][6] |
| IR Spectroscopy | Characteristic peaks expected for C=O stretch (around 1680-1720 cm⁻¹), aromatic C=C and C=N stretches (around 1400-1600 cm⁻¹), and C-H stretches. | [7][8] |
| Mass Spectrometry (ESI+) | m/z 178.0 (M+H)⁺ | [3] |
Note: Specific ¹³C NMR and IR data for this compound are based on typical values for similar functional groups and the benzothiazole core.
Applications in Research and Drug Development
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities.[9][10] this compound, as a key intermediate and a bioactive molecule itself, holds significant potential in several therapeutic areas.
Anticancer Activity
Benzothiazole derivatives have been extensively investigated as potential anticancer agents.[4][9][11] Studies have shown that these compounds can induce apoptosis, inhibit cell motility, and disrupt mitochondrial membrane potential in cancer cell lines.[12] The mechanism of action often involves the modulation of key signaling pathways such as EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[12] While specific studies on this compound are emerging, its structural similarity to other potent anticancer benzothiazoles makes it a promising candidate for further investigation and derivatization.
Caption: Putative anticancer signaling pathway modulation by benzothiazole derivatives.
Antimicrobial and Anti-inflammatory Potential
Benzothiazole derivatives have also shown significant promise as antimicrobial and anti-inflammatory agents.[1][2][3] Their antimicrobial activity has been demonstrated against a range of bacteria and fungi.[1][3] Furthermore, certain 2-aminobenzothiazole derivatives have exhibited anti-inflammatory effects comparable to established drugs like diclofenac.[2][13][14] The acetyl group in this compound provides a reactive handle for the synthesis of a diverse library of derivatives for screening in these therapeutic areas.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as acutely toxic if swallowed and causes serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from sources of ignition and heat.[4]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, rinse mouth with water. Seek medical attention if irritation or discomfort persists.[12]
Conclusion
This compound is a valuable heterocyclic compound with well-defined chemical properties and established synthetic routes. Its versatile structure serves as a foundation for the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation. The comprehensive data presented in this guide are intended to support researchers in their efforts to explore the full potential of this promising molecule.
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Authored by: [Your Name/Gemini], Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 2-Acetylbenzothiazole: Core Starting Materials and Methodologies
Abstract: this compound is a pivotal heterocyclic ketone that serves as a crucial intermediate in the synthesis of various biologically active compounds and functional materials. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying mechanistic principles. Tailored for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical knowledge and practical, field-proven insights. We will dissect key experimental protocols, present comparative data, and visualize reaction pathways to empower the reader with a comprehensive understanding of the synthesis of this important molecule.
Introduction: The Significance of this compound
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4]. The 2-acetyl derivative, in particular, is a versatile building block, with the acetyl group providing a reactive handle for further molecular elaboration. The electron-withdrawing nature of the acetyl group also modulates the electronic properties of the benzothiazole ring system, influencing its reactivity and biological interactions. An efficient and scalable synthesis of this compound is therefore of paramount importance for advancing research and development in these areas.
This guide will navigate through the most prevalent and effective synthetic strategies, starting from readily available precursors. We will emphasize the rationale behind the choice of reagents and reaction conditions, providing a robust framework for methodological selection and optimization.
Strategic Synthesis from 2-Aminothiophenol: The Workhorse Precursor
2-Aminothiophenol is arguably the most fundamental and widely utilized starting material for the synthesis of 2-substituted benzothiazoles due to its inherent reactivity, which allows for the direct construction of the bicyclic core.[1][2][5]
Condensation with Aryl Methyl Ketones
A direct and efficient route to 2-acylbenzothiazoles involves the condensation of 2-aminothiophenol with aryl methyl ketones.[6] This method is advantageous as it forms the carbon-carbon bond of the acetyl group in a single, convergent step.
Mechanistic Insight: The reaction is believed to proceed through an initial condensation between the amino group of 2-aminothiophenol and the ketone, followed by an intramolecular cyclization and subsequent oxidative dehydrogenation to yield the aromatic benzothiazole ring. The choice of an appropriate oxidizing agent is critical for the final aromatization step.
Experimental Protocol: Synthesis of 2-Acylbenzothiazoles from 2-Aminothiophenol and Aryl Methyl Ketones [6]
-
Initial Bromination (In Situ): In a round-bottom flask, dissolve the aryl methyl ketone in dimethyl sulfoxide (DMSO). Add N-bromosuccinimide (NBS) or a similar brominating agent portion-wise at room temperature. The reaction is typically stirred for a few hours. This step generates an α-bromo ketone intermediate.
-
Condensation and Cyclization: To the crude reaction mixture containing the α-bromo ketone, add 2-aminothiophenol. The mixture is then heated. The nucleophilic thiol group of 2-aminothiophenol attacks the carbon bearing the bromine, and the amino group condenses with the ketone, leading to cyclization.
-
Oxidative Aromatization: The reaction mixture is heated, often in the presence of an oxidant, to facilitate the dehydrogenation of the dihydrobenzothiazole intermediate to the final 2-acylbenzothiazole.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualization of the Synthetic Pathway
Caption: Synthesis of 2-Acylbenzothiazoles from 2-Aminothiophenol.
Functionalization of the Benzothiazole Core: A Direct Approach
For instances where the benzothiazole scaffold is readily available, direct functionalization at the C2 position presents an elegant and atom-economical synthetic route. This strategy hinges on the deprotonation of the relatively acidic C2 proton, followed by quenching with a suitable electrophile.
Lithiation and Acylation of Benzothiazole
This method provides a direct route to this compound from the parent heterocycle.[7] The choice of a strong, non-nucleophilic base is crucial for the initial deprotonation step.
Mechanistic Insight: The C2 proton of benzothiazole is acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms. Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures generates a 2-lithiated benzothiazole intermediate. This potent nucleophile can then react with an appropriate acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide), to introduce the acetyl group. The Weinreb amide is particularly effective as it forms a stable tetrahedral intermediate that does not readily collapse to eliminate a second equivalent of the organolithium reagent, thus preventing over-addition.
Experimental Protocol: Synthesis of this compound from Benzothiazole [7]
-
Setup and Inert Atmosphere: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. Benzothiazole is added, followed by the dropwise addition of n-butyllithium (n-BuLi) solution. The reaction mixture is stirred at this temperature for one hour to ensure complete formation of the 2-lithiated intermediate.
-
Acylation: N-methoxy-N-methylacetamide is added in one portion to the reaction mixture. The stirring is continued at -78 °C for several hours.
-
Quenching and Work-up: The reaction is allowed to warm to room temperature overnight and then quenched by the addition of dilute hydrochloric acid (HCl). The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic extracts are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound as a yellow solid.[7]
Visualization of the Synthetic Pathway
Caption: Synthesis of this compound from Benzothiazole.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often dictated by factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following table provides a comparative overview of the discussed methodologies.
| Feature | Synthesis from 2-Aminothiophenol | Synthesis from Benzothiazole |
| Starting Material Availability | Readily available and often less expensive. | Requires the pre-formed benzothiazole ring. |
| Convergence | Convergent, building the core and C2-substituent simultaneously. | Linear, modifying a pre-existing core. |
| Reaction Conditions | Often involves heating and an oxidant. | Requires cryogenic temperatures and strictly anhydrous conditions. |
| Scalability | Generally scalable with appropriate process controls. | Can be challenging to scale due to the use of organolithium reagents. |
| Substrate Scope | Broad, allowing for the synthesis of various 2-acylbenzothiazoles. | Specific to the functionalization of the benzothiazole core. |
| Key Advantages | Versatility and direct access to a wide range of derivatives. | Direct and atom-economical for the specific target molecule. |
| Key Disadvantages | May require optimization of the oxidant and reaction conditions. | Requires specialized equipment for low-temperature reactions and handling of pyrophoric reagents. |
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through several strategic pathways, with the choice of starting material being a critical determinant of the overall synthetic approach. The condensation of 2-aminothiophenol with aryl methyl ketones offers a versatile and convergent route, while the direct functionalization of the benzothiazole core provides an elegant and direct method.
As the demand for novel benzothiazole-based compounds continues to grow, the development of more sustainable and efficient synthetic methodologies will be a key area of future research. This includes the exploration of catalytic systems that can operate under milder conditions, the use of greener solvents, and the development of one-pot procedures to minimize waste and improve overall efficiency. The insights and protocols presented in this guide provide a solid foundation for researchers to build upon in their pursuit of innovative synthetic strategies for this important class of heterocyclic compounds.
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An In-depth Technical Guide to the Biological Mechanisms of the 2-Acetylbenzothiazole Scaffold
Abstract
The benzothiazole moiety, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] The 2-acetylbenzothiazole scaffold, in particular, serves as a versatile synthetic intermediate for the development of potent and specific bioactive agents. While the parent molecule is primarily a building block, its derivatives, especially hydrazones and Schiff bases, exhibit significant therapeutic potential across oncology, infectious diseases, neurodegenerative disorders, and inflammation.[5][6][7][8] This guide provides a comprehensive analysis of the core mechanisms of action through which these derivatives interact with biological systems. We will dissect key signaling pathways, molecular targets, and the structural attributes that govern their efficacy, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The this compound Core as a Privileged Pharmacophore
The benzothiazole nucleus, comprising a benzene ring fused to a thiazole ring, is a prominent feature in numerous pharmacologically active compounds.[1][4] Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) facilitate diverse, high-affinity interactions with a multitude of biological targets. The 2-acetyl group (-COCH₃) provides a critical reactive site for synthetic elaboration, allowing for the facile generation of extensive compound libraries, most notably through condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. These modifications dramatically influence the molecule's physicochemical properties and biological activity, leading to derivatives with potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory functions.[1][9][10]
Anticancer Mechanisms of Action
Derivatives of the this compound scaffold have emerged as formidable anticancer agents, operating through a multi-pronged attack on cancer cell proliferation, survival, and metastasis.[4][11] The primary mechanisms include inhibition of crucial enzymes, disruption of signaling cascades, and induction of apoptosis.
Enzyme Inhibition: Halting the Engines of Cell Proliferation
2.1.1. Topoisomerase IIα Inhibition DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication and transcription, making them validated targets for cancer therapy.[11] Certain benzothiazole derivatives function as potent human DNA topoisomerase IIα (Topo IIα) inhibitors.[12] Mechanistic studies suggest these compounds are not classic topoisomerase poisons (which stabilize the DNA-enzyme cleavage complex) but rather act as direct inhibitors of enzyme function. They are believed to interact with the DNA-binding or catalytic site of Topo IIα, preventing the enzyme from binding to DNA, thereby halting the cell cycle.[12] The minor groove-binding properties of some derivatives may also contribute to this inhibitory action.[12]
2.1.2. Kinase Inhibition (VEGFR-2, PI3Kα, CDKs) Dysregulation of protein kinase signaling is a hallmark of cancer. 2-Aminobenzothiazole derivatives have been identified as potent inhibitors of several key kinases.
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[11] Specific 2-aminobenzothiazole derivatives act as potent VEGFR-2 inhibitors, effectively blocking downstream signaling, which reduces cancer cell migration and the formation of new capillaries.[11]
-
PI3Kα: The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Derivatives of 2-aminobenzothiazole have been characterized as powerful PI3Kα inhibitors, leading to significant growth inhibition and cell cycle arrest in cancer cells, such as the MCF-7 breast cancer line.[11]
-
CDKs: Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle. By incorporating aminopyridine motifs, 2-aminobenzothiazole scaffolds have been developed into potent CDK2 inhibitors, demonstrating micromolar activity against various cancer cell lines.[11]
Disruption of Key Signaling Pathways
Beyond direct enzyme inhibition, benzothiazole derivatives modulate entire signaling networks crucial for cancer cell survival and proliferation. Studies in breast cancer cell lines have shown that these compounds can downregulate the activity of the Epidermal Growth Factor Receptor (EGFR).[13][14] This leads to the suppression of multiple downstream pathways, including:
-
JAK/STAT Pathway: Inhibition of Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[13][14]
-
MAPK/ERK Pathway: Downregulation of the Ras-Raf-MEK-ERK signaling cascade.[13][14]
-
PI3K/Akt/mTOR Pathway: Suppression of this critical survival pathway.[13][14]
The simultaneous inhibition of these interconnected pathways creates a robust anti-proliferative effect.
Induction of Apoptosis and Oxidative Stress
A primary outcome of treatment with benzothiazole derivatives is the induction of programmed cell death, or apoptosis. This is achieved through several mechanisms:
-
Mitochondrial Disruption: The compounds can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[13][14]
-
Modulation of Apoptotic Proteins: They increase the transcription of pro-apoptotic genes like Bax while downregulating anti-apoptotic genes.[13][14]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS accumulation leads to oxidative stress and subsequent cell death.[13][14]
-
Cell Cycle Arrest: The compounds often induce cell cycle arrest, typically in the sub-G1 phase, which is indicative of apoptosis.[13][14]
Inhibition of Tubulin Polymerization
The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Certain 2-hydrazone derivatives of benzothiazole have been shown to inhibit tubulin polymerization.[6] Computational analyses confirm that these molecules can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[6]
Table 1: Anticancer Activity of Representative Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Hydrazone Derivative | Pancreatic (Capan-1) | Tubulin Polymerization Inhibition | 0.6 µM | [6][15] |
| Hydrazone Derivative | Non-small cell lung (NCI-H460) | Tubulin Polymerization Inhibition | 0.9 µM | [6][15] |
| 2-Aminobenzothiazole | Breast (MCF-7) | PI3Kα Inhibition | 1.03 nM | [11] |
| Benzothiazole Salt (BM3) | Human Topoisomerase IIα | Topo IIα Inhibition | 39 nM | [12] |
| 2-Substituted Derivative | Hepatocellular (HepG2) | NF-κB/COX-2/iNOS Inhibition | 29.63 µM (48h) |[16] |
Diagram 1: Key Anticancer Mechanisms of Benzothiazole Derivatives
Caption: Overview of major anticancer pathways targeted by benzothiazole derivatives.
Antimicrobial Mechanism of Action
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[17][18] Benzothiazole derivatives have demonstrated significant activity against a range of bacteria and fungi, primarily through enzyme inhibition.
Inhibition of Dihydropteroate Synthase (DHPS)
Sulfonamide drugs are classic antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[17] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs halt folate production, which is vital for bacterial survival. Certain benzothiazole derivatives, particularly those bearing a pyrazolone ring, have been identified as potent inhibitors of the DHPS enzyme, with IC₅₀ values comparable to the standard drug sulfadiazine.[17]
Inhibition of DNA Gyrase
DNA gyrase is a bacterial topoisomerase that is essential for DNA replication and a well-established target for quinolone antibiotics. Some benzothiazole derivatives have been shown to inhibit DNA gyrase, thereby preventing bacterial cell division.[18]
Diagram 2: Antimicrobial Mechanism via DHPS Inhibition
Caption: Competitive inhibition of the bacterial DHPS enzyme.
Anti-Inflammatory and Neuroprotective Mechanisms
Chronic inflammation underlies many diseases, including arthritis and neurodegenerative disorders.[19] Benzothiazole derivatives exhibit potent anti-inflammatory and neuroprotective activities by targeting key enzymes in these processes.
Anti-Inflammatory Activity: COX Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, with some studies suggesting they act by inhibiting COX-2.[19][20] Certain derivatives have shown a high selectivity for COX-2 over COX-1, which could translate to a better safety profile with fewer gastrointestinal side effects.[19] Furthermore, some derivatives have been shown to suppress the NF-κB/COX-2/iNOS signaling pathway, a central axis in the inflammatory response.[16]
Neuroprotective Activity: AChE and MAO-B Inhibition
In the context of Alzheimer's disease, a key therapeutic strategy is to increase acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE).[21][22] Another approach involves inhibiting monoamine oxidase B (MAO-B), an enzyme that degrades neurotransmitters and contributes to oxidative stress.[21][22] Novel benzothiazole derivatives have been designed as dual inhibitors of both AChE and MAO-B.[21][22][23] These compounds are designed to fit within the active sites of both enzymes, offering a multi-faceted approach to treating this neurodegenerative disease. Compound 4f from one study, for instance, showed potent inhibition of both enzymes with IC₅₀ values in the low nanomolar range (23.4 nM for AChE and 40.3 nM for MAO-B).[22][23]
Table 2: Enzyme Inhibitory Activity of Neuroprotective Benzothiazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | [21][22][23] |
| 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | [22][23] |
| 4m | Acetylcholinesterase (AChE) | 27.8 ± 1.0 nM | [21] |
| 3e | Monoamine Oxidase B (hMAO-B) | 0.060 µM |[24] |
Key Experimental Protocols
The elucidation of these mechanisms relies on a suite of standardized in vitro assays. Below are outlines of core methodologies.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzothiazole derivative (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.
Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol can be adapted for various enzymes like kinases, topoisomerases, or cholinesterases using specific substrates and detection methods.
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate, and the benzothiazole inhibitor at various concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the inhibitor (or vehicle control), and the enzyme solution. Allow for a pre-incubation period (e.g., 15 minutes) to permit inhibitor-enzyme binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction. For kinases, this is typically ATP and a peptide substrate. For AChE, it's acetylthiocholine.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined time.
-
Detection: Stop the reaction and measure the product formation. This can be done through various methods:
-
Fluorometric: Using a fluorogenic substrate that becomes fluorescent upon cleavage (e.g., for MAO-B assays).[21]
-
Colorimetric: Measuring a colored product (e.g., Ellman's reagent for AChE assays).
-
Luminometric: Quantifying the amount of ATP remaining in a kinase assay (e.g., Kinase-Glo®).
-
-
Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value from the dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable platform in modern drug discovery. Its synthetic tractability allows for the creation of diverse derivatives that exhibit potent and often specific biological activities. The mechanisms of action are multifaceted, ranging from the direct inhibition of critical enzymes like topoisomerases, kinases, and bacterial synthases to the broad modulation of complex signaling networks that govern cell fate. The ability of these compounds to induce apoptosis in cancer cells, inhibit bacterial growth, and suppress key drivers of inflammation and neurodegeneration underscores their therapeutic potential.
Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity while minimizing off-target effects and toxicity. The development of dual- or multi-target inhibitors, such as the dual AChE/MAO-B inhibitors, represents a promising strategy for complex diseases. As our understanding of these molecular mechanisms deepens, derivatives of this compound will undoubtedly continue to be a rich source of lead compounds for the next generation of therapeutics.
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Spectroscopic Data of 2-Acetylbenzothiazole: A Comprehensive Analytical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylbenzothiazole (CAS No: 1629-78-3, Molecular Formula: C₉H₇NOS, Molecular Weight: 177.22 g/mol ) is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a detailed analysis of the core spectroscopic data required for the definitive characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the interpretation of spectral data, present standardized experimental protocols, and explain the causality behind analytical choices to ensure scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Overview
The structural integrity of any synthesized compound is the foundation of its subsequent application. For this compound, a combination of spectroscopic techniques provides a complete picture of its molecular framework. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns.
Figure 1: Structure of this compound with IUPAC numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can map the entire molecular skeleton.
¹H NMR Analysis
The proton NMR spectrum of this compound is characterized by two distinct regions: the aromatic region, where the four protons of the benzo group reside, and the aliphatic region, containing the singlet from the acetyl methyl protons.
Table 1: Expected ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.25 | Doublet (d) | ~8.2 | 1H | H-4 |
| ~8.05 | Doublet (d) | ~8.1 | 1H | H-7 |
| ~7.60 | Triplet of Doublets (td) | ~7.8, 1.4 | 1H | H-5 or H-6 |
| ~7.52 | Triplet of Doublets (td) | ~7.7, 1.3 | 1H | H-6 or H-5 |
| 2.85 | Singlet (s) | - | 3H | H-9 (CH₃) |
Expertise & Experience: The downfield chemical shifts of H-4 and H-7 are characteristic of protons peri to the thiazole ring, which deshields them due to inductive and anisotropic effects. The methyl protons appear as a sharp singlet at ~2.85 ppm, confirming the presence of the acetyl group and its isolation from other protons.
¹³C NMR Analysis
The ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about their hybridization and electronic environment.
Table 2: Expected ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
|---|---|---|
| ~192.5 | C-8 (C=O) | Typical chemical shift for a ketone carbonyl carbon.[1] |
| ~168.0 | C-2 | Quaternary carbon of the thiazole ring attached to N and S. |
| ~153.5 | C-7a | Quaternary carbon of the benzene ring fused to the thiazole ring. |
| ~136.8 | C-3a | Quaternary carbon of the benzene ring fused to the thiazole ring. |
| ~127.8 | C-5 | Aromatic CH carbon. |
| ~127.2 | C-6 | Aromatic CH carbon. |
| ~125.5 | C-4 | Aromatic CH carbon. |
| ~122.0 | C-7 | Aromatic CH carbon. |
| ~26.5 | C-9 (CH₃) | Aliphatic methyl carbon attached to a carbonyl.[2] |
Trustworthiness: The combination of nine distinct carbon signals, including the characteristic downfield carbonyl peak (~192.5 ppm) and the thiazole C-2 peak (~168.0 ppm), provides a self-validating fingerprint for the this compound structure.[3]
Experimental Protocol: NMR Data Acquisition
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. CDCl₃ is a preferred solvent due to its low viscosity and ability to dissolve many organic compounds.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz spectrometer. A sufficient signal-to-noise ratio is typically achieved with 16 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance of the ¹³C isotope.[4]
-
Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by a strong carbonyl stretch and vibrations characteristic of the aromatic system.
Table 3: Key IR Absorption Bands for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3060 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~1695 | Strong | C=O Stretch | Ketone |
| ~1590, 1470, 1430 | Medium-Strong | C=C & C=N Stretch | Aromatic & Thiazole Ring |
| ~1360 | Strong | C-H Bend | Methyl (CH₃) |
| ~750 | Strong | C-H Bend | ortho-disubstituted Benzene |
Expertise & Experience: The most diagnostic peak is the intense C=O stretch around 1695 cm⁻¹. Its position indicates a ketone conjugated with an aromatic system, which lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The sharp, strong band at ~750 cm⁻¹ is highly indicative of the 1,2-disubstituted (ortho) pattern of the benzene ring.[5]
Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, preferred method over traditional KBr pellets as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions.
Fragmentation Analysis (Electron Ionization)
Under Electron Ionization (EI), this compound is expected to show a clear molecular ion peak (M⁺˙) at m/z = 177, corresponding to its molecular weight. The fragmentation is dominated by cleavages adjacent to the carbonyl group.
-
Molecular Ion (M⁺˙): m/z 177
-
Primary Fragmentation: The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) via alpha-cleavage to form a highly stable benzothiazol-2-yl-acylium ion. This fragment is often the base peak in the spectrum.
-
[M - 15]⁺: m/z 162 (Loss of •CH₃)
-
-
Secondary Fragmentation: The acylium ion can subsequently lose a molecule of carbon monoxide (CO).
-
[M - 15 - 28]⁺: m/z 134 (Loss of CO from m/z 162), corresponding to the benzothiazole cation.
-
-
Other Fragments: The benzothiazole ring itself can fragment, leading to characteristic ions such as the benzonitrile radical cation (m/z 103) or the C₆H₄S⁺˙ ion (m/z 108).[6]
Figure 3: Proposed major fragmentation pathway of this compound in EI-MS.
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet. GC-MS is ideal for ensuring the analysis of a pure compound.[7]
-
Ionization: Ionize the sample using a standard electron energy of 70 eV in the EI source.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure, comparing fragment masses to expected neutral losses.[8]
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra provide a definitive map of the C-H framework. The strong IR absorption at ~1695 cm⁻¹ unequivocally confirms the conjugated ketone, while the mass spectrum validates the molecular weight of 177 amu and shows a characteristic fragmentation pattern involving the loss of a methyl radical. Together, these techniques provide a robust, self-validating dataset essential for quality control and regulatory submission in any research or drug development pipeline.
References
-
Parle, A., & Amin, S. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica. Available at: [Link]
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Siddiqui, N., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Available at: [Link]
-
Chemguide. interpreting C-13 NMR spectra. Available at: [Link]
-
University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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MassBank. Benzothiazoles. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
-
National Center for Biotechnology Information. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available at: [Link]
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Solubility of 2-Acetylbenzothiazole in common lab solvents
An In-Depth Technical Guide to the Solubility of 2-Acetylbenzothiazole in Common Laboratory Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research, development, and manufacturing. For this compound, a heterocyclic ketone pivotal as a building block in medicinal chemistry and materials science, understanding its solubility profile is paramount for reaction optimization, purification, formulation, and biological screening.
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this document focuses on predicting solubility based on the molecule's structural attributes and fundamental chemical principles. More importantly, it offers detailed, field-proven experimental protocols for researchers to generate precise and reliable quantitative solubility data in their own laboratories. The methodologies discussed—grounded in the universally accepted shake-flask equilibrium method—are coupled with robust analytical quantification techniques, including Gravimetric Analysis, UV-Vis Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Introduction to this compound and the Imperative of Solubility
This compound, with the molecular formula C₉H₇NOS, is an aromatic ketone featuring a benzothiazole moiety. This structural motif is a well-established pharmacophore found in a wide array of biologically active compounds. Consequently, this compound serves as a crucial starting material for the synthesis of novel therapeutic agents.
The success of any process involving a solid-state compound, from a simple chemical reaction to its final formulation as a drug, is fundamentally dependent on its ability to dissolve in a given solvent. Poor solubility can lead to challenges such as:
-
Inaccurate Biological Screening: Undissolved compound can lead to false negatives or high variability in bioassays.
-
Low Reaction Yields: In heterogeneous reaction mixtures, poor solubility limits the interaction between reactants.
-
Difficulties in Purification: Crystallization, a primary purification method, is entirely governed by solubility differences between the compound and its impurities across various solvents and temperatures.
-
Formulation and Bioavailability Issues: For drug development, inadequate solubility in aqueous or lipid media can severely limit a drug's absorption and efficacy.
This guide provides the theoretical and practical tools necessary to systematically evaluate and overcome these challenges.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces and polarity are more likely to be miscible. Solubility is a spectrum, and a molecule's behavior is dictated by the balance of its structural features.
Physicochemical Profile of this compound
To predict its solubility, we must first understand the molecule's inherent properties.
| Property | Value / Description | Significance |
| Molecular Formula | C₉H₇NOS | Foundational for all other calculations. |
| Molecular Weight | 177.22 g/mol | Influences diffusion and dissolution rates. |
| Appearance | Yellow crystalline solid | Indicates the compound is in a solid state at room temperature. |
| Structure | A polar acetyl group (-COCH₃) attached to a large, rigid, and relatively nonpolar fused aromatic benzothiazole ring system. | This duality is key: the acetyl group provides a site for polar interactions (dipole-dipole) and weak hydrogen bond acceptance, while the benzothiazole core contributes to nonpolar (van der Waals) interactions. |
| logP (Octanol/Water) | Estimated: ~2.0 - 2.5 | The partition coefficient (logP) is a crucial measure of lipophilicity. A value in this range, similar to that of benzothiazole itself (logP ≈ 2.01)[1], suggests a preference for organic phases over water, predicting low aqueous solubility but good solubility in many organic solvents.[2][3][4] |
The Role of the Solvent
Solvents are typically classified based on their polarity. The interaction between this compound and a solvent will be determined by how well the solvent's properties can accommodate both the polar acetyl group and the nonpolar aromatic system.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They will effectively solvate the nonpolar benzothiazole ring but will poorly interact with the polar acetyl group. Solubility is expected to be low to moderate.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents possess dipole moments but lack acidic protons for hydrogen bonding. They are excellent candidates for dissolving this compound because they can engage in dipole-dipole interactions with the acetyl group while also having sufficient nonpolar character to solvate the aromatic rings. High solubility is predicted in this class.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have strong dipole moments and can act as hydrogen bond donors. While the oxygen of the acetyl group can act as a hydrogen bond acceptor, the large nonpolar surface area of the molecule will disrupt the strong hydrogen-bonding network of the solvent (especially water), making dissolution energetically unfavorable. Solubility is expected to be high in lower alcohols like ethanol but very low in water.
Predicted and Qualitative Solubility Profile
Based on the analysis above, the following qualitative solubility profile for this compound can be predicted. This serves as a starting point for experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane | Low to Moderate | Favorable interactions with the aromatic system are outweighed by the unaccommodated polar acetyl group. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High | Balanced polarity accommodates both the polar and nonpolar regions of the molecule effectively. |
| Polar Protic | Ethanol, Methanol | High | The alkyl chains of the alcohols provide nonpolar interactions, while the hydroxyl group interacts with the acetyl moiety. |
| Aqueous | Water | Insoluble | The large, nonpolar benzothiazole moiety cannot be effectively solvated by water's strong hydrogen-bonding network, making dissolution energetically unfavorable.[5] |
Experimental Determination of Quantitative Solubility
The most reliable method for determining the solubility of a compound is the shake-flask method .[6][7] This technique involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured.
Core Experimental Workflow
The diagram below outlines the universal workflow for the experimental determination of solubility.
Caption: General workflow for equilibrium solubility determination.
Step-by-Step Master Protocol (Shake-Flask Method)
Safety Precautions: Before beginning, consult the Safety Data Sheet (SDS) for this compound and all solvents used. Handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[1][8][9][10][11]
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE)
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., add ~50 mg to 5 mL of solvent).
-
Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours. Causality Note: 24-48 hours is typically sufficient for most compounds to reach equilibrium. A preliminary time-course study can be run to confirm the minimum time required.
-
Separation of Solid: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean collection vial. Causality Note: Filtration removes fine particulates that could interfere with analysis. A chemically inert filter like PTFE is crucial to prevent the filter from absorbing the solute or leaching contaminants.
-
Quantification: The clear, saturated filtrate is now ready for analysis. Determine the concentration of this compound using one of the methods detailed below.
Quantification Methodologies
This method is simple but best suited for solubilities >10 mg/mL, as its accuracy diminishes at lower concentrations.[5][6][7][12]
-
Weighing: Pipette a precise volume (e.g., 1.00 mL) of the filtered, saturated solution into a pre-weighed, dry evaporating dish.
-
Evaporation: Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For high-boiling solvents like DMSO, a vacuum oven at elevated temperature may be required.
-
Drying: Once the solvent is removed, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Calculation:
-
Mass of dissolved solid = (Weight of dish + residue) - (Weight of empty dish)
-
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of solution pipetted (mL)
-
This method is rapid and effective, provided the compound has a UV chromophore and does not degrade under UV light. The benzothiazole ring system in this compound is a strong chromophore, making this method highly suitable.[13][14][15]
-
Determine λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). The spectrum of benzothiazole shows absorbances around 250 nm and 285 nm, so λmax for the acetyl derivative is expected in this region.[13]
-
Prepare a Calibration Curve:
-
Create a stock solution of this compound of a precisely known concentration in the solvent.
-
Perform a series of serial dilutions to create at least five standard solutions of decreasing concentration.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot Absorbance vs. Concentration. The result should be a linear plot that follows the Beer-Lambert law. Determine the equation of the line (y = mx + c).
-
-
Analyze the Sample:
-
Take the filtered, saturated solution from the shake-flask experiment and prepare one or more accurate dilutions to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample(s) at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility.
-
HPLC is the gold standard for specificity and accuracy, capable of separating the analyte from any potential impurities or degradation products.
-
Method Development: Develop an HPLC method capable of resolving this compound. A typical starting point would be a reverse-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. Detection can be done with a UV detector set to the λmax determined previously.
-
Prepare a Calibration Curve:
-
Similar to the UV-Vis method, prepare a stock solution and a series of at least five standard solutions of known concentration.
-
Inject each standard into the HPLC and record the peak area.
-
Plot Peak Area vs. Concentration to generate a linear calibration curve and its corresponding equation.
-
-
Analyze the Sample:
-
Inject the filtered, saturated solution (appropriately diluted if necessary) into the HPLC.
-
Record the peak area for this compound.
-
-
Calculation:
-
Use the calibration curve equation to calculate the concentration of the diluted sample from its peak area.
-
Multiply by the dilution factor to determine the solubility.
-
Data Presentation and Interpretation
Quantitative solubility data should be recorded in a clear, organized format to allow for easy comparison.
Table 1: Quantitative Solubility Data for this compound at 25 °C (Note: This is a template for recording experimentally determined values.)
| Solvent | Solvent Class | Polarity Index[16][17][18][19][20] | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 0.1 | Enter Data | Enter Data |
| Toluene | Nonpolar | 2.4 | Enter Data | Enter Data |
| Dichloromethane | Polar Aprotic | 3.1 | Enter Data | Enter Data |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Enter Data | Enter Data |
| Acetone | Polar Aprotic | 5.1 | Enter Data | Enter Data |
| Ethyl Acetate | Polar Aprotic | 4.4 | Enter Data | Enter Data |
| Acetonitrile | Polar Aprotic | 5.8 | Enter Data | Enter Data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Enter Data | Enter Data |
| Methanol | Polar Protic | 5.1 | Enter Data | Enter Data |
| Ethanol | Polar Protic | 4.3 | Enter Data | Enter Data |
| Water | Polar Protic | 10.2 | Enter Data | Enter Data |
Visualizing Solubility Relationships
The relationship between solvent polarity and the predicted solubility of this compound can be visualized to reinforce the "like dissolves like" principle.
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The Therapeutic Potential of 2-Acetylbenzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Among its myriad derivatives, those stemming from 2-acetylbenzothiazole have emerged as a particularly promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, offering valuable insights for researchers, scientists, and professionals engaged in the field of drug development. This document is designed to be a comprehensive resource, amalgamating current research to facilitate the rational design and development of novel therapeutics based on the this compound core.
Introduction: The Versatility of the Benzothiazole Nucleus
Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring. This privileged scaffold is present in numerous compounds exhibiting a wide array of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1] The unique structural features of the benzothiazole ring system, such as its aromaticity, planarity, and the presence of heteroatoms (nitrogen and sulfur), allow for diverse interactions with various biological targets.
The this compound moiety serves as a versatile synthon for the generation of a rich library of derivatives. The acetyl group at the 2-position provides a reactive handle for a variety of chemical transformations, including the formation of Schiff bases, chalcones, and pyrazoles. These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide will explore the significant therapeutic potential unlocked through the chemical derivatization of this compound.
Anticancer Activities of this compound Derivatives
The quest for novel and effective anticancer agents is a paramount challenge in modern medicine. Derivatives of this compound have demonstrated considerable promise in this arena, with various studies highlighting their potent cytotoxic effects against a range of cancer cell lines.[2][3] The primary mechanisms of action often involve the inhibition of critical cellular processes such as DNA synthesis and cell proliferation.[4]
Mechanism of Action: Targeting the Machinery of Cell Division
Several this compound derivatives exert their anticancer effects by interfering with nucleic acid synthesis. Hydrazone derivatives, for instance, have been shown to preferentially inhibit RNA synthesis, followed by the inhibition of DNA synthesis in leukemia cells.[4] This dual-pronged attack on the fundamental processes of gene expression and replication effectively halts the rapid proliferation characteristic of cancer cells. Furthermore, some derivatives have been observed to interact directly with DNA, potentially affecting its template activity during replication and transcription.[4]
Another key strategy employed by these compounds is the induction of apoptosis, or programmed cell death. By activating apoptotic pathways, these derivatives can selectively eliminate malignant cells without causing widespread damage to healthy tissues.
Signaling Pathway: Induction of Apoptosis by this compound Derivatives
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
Promising Derivatives and In Vitro Efficacy
Schiff bases derived from the condensation of 2-aminobenzothiazoles with various aldehydes have shown significant antitumor activity.[5][6] While not directly derived from this compound, the underlying benzothiazole scaffold is key. For instance, a novel series of benzothiazole Schiff bases demonstrated specific anticancer cytotoxicity, with the (4-fluorobenzylidene)-[5-fluoro-6-(4-methylpiperazin-1-yl)-benzothiazol-2-yl]-amine showing notable activity.[5] Another study reported a Schiff base with a methoxy group exhibiting remarkable activity against the HeLa cell line with an IC50 value of 2.517μg/ml, which was superior to the standard drug cisplatin.[7]
| Derivative Class | Example Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone | 2-hydroxybenzylidene containing semicarbazide | MDA-MB-231, MNK-45, NCI-H226, HT-29, SK-N-SH | 0.24 - 0.92 | [3] |
| Hydrazine | Hydrazine based benzothiazole | HeLa, COS-7 | 2.41, 4.31 | [3] |
| Schiff Base | Schiff base with methoxy group | HeLa | 2.517 (µg/ml) | [7] |
Table 1: In vitro anticancer activity of selected benzothiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to assess the in vitro cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.
Detailed Steps:
-
Cell Culture: Maintain the desired cancer cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activities of this compound Derivatives
The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antimicrobial agents. This compound derivatives have shown considerable potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[8][9]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial action of benzothiazole derivatives is often attributed to their ability to interfere with essential microbial enzymes and cellular processes. For example, some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[10][11] Others may disrupt the synthesis of vital cell wall components or interfere with microbial metabolism. The lipophilic nature of the benzothiazole ring can facilitate the passage of these compounds across microbial cell membranes, allowing them to reach their intracellular targets.
Key Derivatives and Their Antimicrobial Spectrum
Chalcones, synthesized through the Claisen-Schmidt condensation of this compound with various aromatic aldehydes, have demonstrated significant antimicrobial and antifungal activities.[8][12] These compounds possess a reactive α,β-unsaturated carbonyl system that can interact with biological nucleophiles, contributing to their bioactivity.
Novel thiazole-based chalcones have exhibited better antibacterial properties than ampicillin and, in many cases, streptomycin.[11] These compounds have also shown much higher antifungal activity than the reference drugs bifonazole and ketoconazole.[11]
| Derivative Class | Microorganism | Activity (MIC) | Reference |
| Thiazolidinone | Listeria monocytogenes, P. aeruginosa, E. coli, Staphylococcus aureus | 0.10–0.25 mg/ml | [10] |
| 2-Arylbenzothiazole | Enterococcus faecalis, Klebsiella pneumoniae | ~ 1 µM | [10] |
| Chalcone | Gram-positive and Gram-negative bacteria | 62.50 to 1000 µg/mL | [12] |
Table 2: Minimum Inhibitory Concentration (MIC) of selected benzothiazole derivatives against various microorganisms.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of the this compound derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activities of this compound Derivatives
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound derivatives, particularly pyrazole-containing compounds, have emerged as potent anti-inflammatory agents.[13][14][15]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of these derivatives are primarily mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[13][15] COX-2 is responsible for the production of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. Some derivatives also suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[14][15]
Signaling Pathway: Inhibition of the Inflammatory Cascade
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives of this compound.
Pyrazole Derivatives: A Promising Class of Anti-inflammatory Agents
| Derivative Class | In Vivo Model | Activity | Reference |
| Pyrazoline | Carrageenan-induced paw edema | More potent than celecoxib | [14] |
| Pyrazoline | Carrageenan-induced paw edema | Significant inhibition of edema | [16] |
Table 3: In vivo anti-inflammatory activity of selected pyrazole derivatives of benzothiazole.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of new compounds.
Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay in rats.
Detailed Steps:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Group the animals and fast them overnight with free access to water.
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound (this compound derivative) at a specific dose, the vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin or celecoxib) to their respective groups.
-
Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage inhibition of edema for the treated groups relative to the control group.
Conclusion and Future Perspectives
Derivatives of this compound represent a highly versatile and promising scaffold for the development of new therapeutic agents. The ease of chemical modification at the 2-acetyl position allows for the creation of diverse chemical libraries with a wide range of biological activities. The significant anticancer, antimicrobial, and anti-inflammatory properties demonstrated by these compounds underscore their potential to address major unmet medical needs.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core and evaluation of their impact on biological activity will provide crucial insights for the rational design of more potent and selective compounds.
-
Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular targets and signaling pathways modulated by these derivatives will be essential for their further development.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Development of Drug Delivery Systems: Formulating these compounds into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic index.
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The Emerging Role of 2-Acetylbenzothiazole in Kinase Inhibition: A Technical Guide for Drug Discovery Professionals
Abstract
Protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and inflammatory diseases. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[1][2] This technical guide provides an in-depth exploration of 2-acetylbenzothiazole and its potential as a core scaffold for the development of novel kinase inhibitors. While much of the existing research focuses on more complex 2-substituted benzothiazoles, this guide will extrapolate from established structure-activity relationships (SAR) to discuss the prospective role of the 2-acetyl moiety. We will provide a comprehensive overview of the synthesis of this compound, its chemical characteristics, and a detailed examination of the experimental protocols necessary for its evaluation as a kinase inhibitor. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation kinase-targeted therapeutics.
Introduction: The Benzothiazole Scaffold in Kinase Inhibition
The dysregulation of protein kinase activity is a fundamental mechanism underlying a multitude of human diseases.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[4] The benzothiazole moiety, a bicyclic heterocyclic system containing nitrogen and sulfur, has garnered significant attention as a versatile scaffold for the design of such inhibitors.[5] Its rigid, planar structure provides a foundation for the strategic placement of functional groups that can engage in key interactions within the ATP-binding pocket of various kinases.[3]
Derivatives of benzothiazole have been shown to inhibit a wide array of kinases, including:
-
Protein Tyrosine Kinases (PTKs): The benzothiazole scaffold can mimic the adenine portion of ATP, enabling competitive inhibition at the catalytic domain of PTKs.[5][6]
-
Epidermal Growth Factor Receptor (EGFR): Several 2-aminobenzothiazole derivatives have demonstrated potent inhibitory activity against EGFR kinase.[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Benzothiazole-based compounds have been identified as effective inhibitors of VEGFR-2, a key regulator of angiogenesis.[7]
-
Phosphoinositide 3-kinase (PI3K): Novel benzothiazole derivatives have been designed as selective PI3Kβ inhibitors.
-
c-Jun N-terminal Kinase (JNK): 2-thioether-benzothiazoles have been identified as allosteric inhibitors of JNK.[8]
-
Rho-associated kinase (ROCK): A series of benzothiazole derivatives have been discovered as potent ROCK inhibitors.[9]
While extensive research has focused on complex substitutions at the 2-position of the benzothiazole ring, the potential of a simple acetyl group has been less explored. The 2-acetyl moiety offers a unique combination of a hydrogen bond acceptor (the carbonyl oxygen) and a small, sterically unobtrusive methyl group, which could confer novel selectivity and potency profiles.
Signaling Pathway Context: A Generalized Kinase Cascade
To understand the impact of a kinase inhibitor, it is crucial to visualize its place within a cellular signaling cascade. The following diagram illustrates a simplified, generic kinase signaling pathway that is often a target for therapeutic intervention.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through various methods. A common and effective approach involves the acylation of benzothiazole. The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
Benzothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
-
N-Methoxy-N-methylacetamide
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzothiazole (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Acylation: Add N-methoxy-N-methylacetamide (1.1 eq) in one portion to the reaction mixture.
-
Reaction Progression: Continue stirring at -78 °C for 3 hours.
-
Warming: Allow the reaction mixture to warm to room temperature overnight.
-
Quenching: Quench the reaction by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 10% ethyl acetate in hexanes) as the eluent to yield this compound as a yellow solid.[2]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H), 8.01 (d, 1H), 7.62-7.54 (m, 2H), 2.85 (s, 3H).[2]
-
Mass Spectrometry (ES+): m/z 178.0 (M+H)⁺.[2]
The Role of this compound in Kinase Inhibition: A Mechanistic Perspective
While direct experimental data on the kinase inhibitory profile of this compound is limited, we can infer its potential mechanism of action and structure-activity relationships based on studies of related 2-substituted benzothiazoles.
Proposed Mechanism of Action
Most small molecule kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase.[3] The benzothiazole scaffold is known to act as a hinge-binder, forming hydrogen bonds with the kinase hinge region. The 2-acetyl group of this compound could play a crucial role in this interaction.
Structure-Activity Relationship (SAR) Insights from Analogs
Studies on various 2-substituted benzothiazoles provide valuable insights into the structural requirements for kinase inhibition.
| R-Group at 2-Position | General Observation on Kinase Activity | Reference |
| Aryl groups | Often potent inhibitors, with activity modulated by substituents on the aryl ring. | [1][10] |
| Amino groups | Can form additional hydrogen bonds, enhancing potency. | [7] |
| Thioether linkages | Can lead to potent and selective inhibitors, sometimes with allosteric mechanisms. | [8] |
| Small alkyl groups | Generally less explored, but may offer improved selectivity. | [11] |
The 2-acetyl group, being small and possessing a hydrogen bond acceptor, presents an interesting case. It is less bulky than many of the explored aryl and amino substituents, which could potentially lead to a different selectivity profile, possibly favoring kinases with smaller ATP-binding pockets.
Evaluating Kinase Inhibitory Activity: Experimental Protocols
A critical step in the development of any potential kinase inhibitor is the accurate and reproducible measurement of its inhibitory activity. A variety of assay formats are available, each with its own advantages and disadvantages.[4][12]
General Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of a novel kinase inhibitor.
Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)[6]
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a multiwell plate, add the serially diluted compound or DMSO control.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol: Fluorescence-Based Kinase Assay[13]
This assay utilizes a fluorescent peptide substrate to measure kinase activity.
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate (e.g., Sox-labeled peptide)
-
ATP and MgCl₂
-
This compound (or other test compounds)
-
Assay Buffer
-
Black, low-binding 96-well or 384-well plates
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, ATP, and MgCl₂ in the assay buffer.
-
Compound Addition: Add the test compound or DMSO control to the wells of the microplate.
-
Initiation of Reaction: Add the reaction mixture to the wells. Initiate the reaction by adding the fluorescent peptide substrate.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm emission for Sox-based substrates) using a fluorescence plate reader.
-
Data Analysis: The initial rate of the reaction is proportional to the kinase activity. Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
The inhibitory activity of this compound and its analogs should be systematically evaluated against a panel of kinases to determine potency and selectivity. The results are typically presented as IC₅₀ values.
Table 1: Hypothetical Inhibitory Activity of this compound and Analogs
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Kinase A | 50 |
| Kinase B | 750 | |
| Kinase C | >10,000 | |
| Analog 1 (2-Propionyl) | Kinase A | 35 |
| Kinase B | 600 | |
| Kinase C | >10,000 | |
| Analog 2 (2-Ethyl) | Kinase A | 200 |
| Kinase B | 1500 | |
| Kinase C | >10,000 | |
| Staurosporine (Control) | Kinase A | 5 |
| Kinase B | 10 | |
| Kinase C | 20 |
Conclusion and Future Directions
This compound represents an intriguing and relatively underexplored scaffold for the development of novel kinase inhibitors. Its simple yet functionally important 2-acetyl group may offer a unique handle for achieving both potency and selectivity. The synthetic accessibility of this compound, coupled with the availability of robust and high-throughput kinase assay technologies, makes it an attractive starting point for a drug discovery program.
Future research should focus on the systematic evaluation of this compound against a broad panel of kinases to identify initial hits. Subsequent medicinal chemistry efforts can then be directed towards optimizing the potency and selectivity of these hits through modifications of both the benzothiazole ring and the acetyl group. Such studies will be instrumental in elucidating the full potential of this promising scaffold in the development of next-generation kinase-targeted therapies.
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Abdel-hafez, S. M., et al. (2020). Synthesis, biological evaluation and kinase profiling of novel S-benzo[13][14]thiazolo[2,3-c][1][2][14]triazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity. European Journal of Medicinal Chemistry, 179, 196-207.
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Vogel, K. W., et al. (2006). Fluorescent peptide assays for protein kinases. Current Protocols in Chemical Biology, 1(1), 1-15. [Link]
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Xie, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 23(10), 2568. [Link]
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Di Mauro, G., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4811. [Link]
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Zhang, X., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
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Gecibesler, I. H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(29), 18567-18583. [Link]
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Sa-nguanram, S., et al. (2014). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science, 41(2), 350-357. [Link]
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Bantscheff, M., et al. (2011). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 357-361. [Link]
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Lee, H., et al. (2013). Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. Journal of Medicinal Chemistry, 56(9), 3572-85. [Link]
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Li, X., et al. (2018). A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids. Tetrahedron Letters, 59(31), 3045-3048. [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Kamal, A., et al. (2010). Synthesis, anticancer activity and docking of some substituted benzothiazoles as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 45(8), 3374-81. [Link]
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Yin, Y., et al. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6686-90. [Link]
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Tasler, S., et al. (2009). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Bioorganic & Medicinal Chemistry, 17(18), 6728-37. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Lee, H., et al. (2013). Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. Journal of Medicinal Chemistry, 56(9), 3572-85. [Link]
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Zhang, X., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Mokhtar, H. I., et al. (2022). Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies. Bioorganic Chemistry, 119, 105559. [Link]
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Amin, S., & Parle, A. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 83-88. [Link]
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Al-Salahi, R., et al. (2021). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 11(52), 32961-32979. [Link]
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ResearchGate. (n.d.). Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. Retrieved from [Link]
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Lo, C.-C., et al. (2021). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 22(16), 8886. [Link]
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Khan, S. A., et al. (2023). Integrating Graph Convolution and Attention Mechanism for Kinase Inhibition Prediction. Bioengineering, 10(7), 801. [Link]
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The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 2-Acetylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes for 2-acetylbenzothiazole, a key heterocyclic compound with significant applications in medicinal chemistry and material science. We delve into the foundational principles of benzothiazole synthesis, tracing its origins to the pioneering work of the 19th century and navigating through the development of classical and contemporary methodologies. This guide offers a detailed examination of reaction mechanisms, experimental protocols, and the causal factors influencing synthetic strategies. Through a blend of historical context and modern application, we aim to equip researchers with a thorough understanding of the synthesis of this important scaffold, fostering innovation in drug discovery and materials development.
Introduction: The Significance of the Benzothiazole Core
Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif imparts unique physicochemical properties, rendering it a "privileged scaffold" in medicinal chemistry. The benzothiazole core is present in a wide array of pharmacologically active molecules, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The 2-substituted benzothiazoles, in particular, have garnered significant attention due to their synthetic accessibility and the profound impact of the substituent at this position on their biological activity.
Among the various 2-substituted benzothiazoles, this compound serves as a crucial intermediate for the synthesis of more complex molecules. Its ketone functionality provides a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse molecular architectures. This guide will illuminate the path of discovery and the synthetic journey of this versatile building block.
Historical Perspective: The Dawn of Benzothiazole Synthesis
The history of benzothiazole synthesis is rooted in the late 19th century, a period of fervent discovery in organic chemistry. In 1887, August Wilhelm von Hofmann reported the synthesis of 2-substituted benzothiazoles, laying the groundwork for over a century of research into this fascinating heterocyclic system. Early methods often involved harsh reaction conditions and limited substrate scope. A common classical approach is the condensation of 2-aminothiophenol with various carbonyl compounds or their derivatives.
While the precise first synthesis of this compound is not prominently documented in readily available historical reviews, its conceptual foundation lies in these early condensation reactions. The logical precursors would be 2-aminothiophenol and a two-carbon acyl equivalent, such as pyruvic acid or its derivatives.
Synthetic Methodologies for this compound
The synthesis of this compound has evolved from classical condensation reactions to more sophisticated modern techniques, offering improved yields, milder conditions, and greater functional group tolerance. This section will detail the primary synthetic routes, providing both the underlying principles and practical experimental protocols.
Classical Condensation Approaches
The cornerstone of benzothiazole synthesis remains the reaction between 2-aminothiophenol and a suitable electrophile. For this compound, this electrophile is typically an acetyl group donor.
One of the most direct conceptual routes involves the condensation of 2-aminothiophenol with pyruvic acid. The reaction proceeds through the formation of a thiazoline intermediate, which subsequently undergoes oxidative aromatization to yield the benzothiazole ring.
Reaction Mechanism:
The initial step is the nucleophilic attack of the amino group of 2-aminothiophenol on the keto-carbonyl of pyruvic acid, followed by dehydration to form an enamine or imine intermediate. The thiol group then attacks the imine carbon, leading to a cyclized thiazoline derivative. Subsequent oxidation, often facilitated by air or a mild oxidizing agent, results in the aromatic this compound.
Experimental Protocol: Synthesis of this compound from 2-Aminothiophenol and Pyruvic Acid (Conceptual)
-
To a solution of 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or acetic acid, pyruvic acid (1.1 equivalents) is added.
-
The reaction mixture is heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Modern Synthetic Strategies
Contemporary methods for the synthesis of this compound often employ organometallic reagents or catalytic systems to achieve higher efficiency and selectivity.
A versatile and widely used modern approach involves the direct C-H functionalization of the benzothiazole ring at the 2-position. This is typically achieved by deprotonation with a strong base, such as butyllithium, to form a 2-lithiated benzothiazole intermediate. This nucleophilic species can then react with an appropriate acylating agent.
Causality Behind Experimental Choices:
-
Butyllithium: A strong organolithium base is required to deprotonate the relatively acidic C2-proton of the benzothiazole ring.
-
N-Methoxy-N-methylacetamide (Weinreb Amide): This acylating agent is chosen because the resulting tetrahedral intermediate is stabilized by chelation with the lithium cation and does not readily collapse to eliminate the methoxymethylamine anion until acidic workup. This prevents the common problem of over-addition that can occur with more reactive acylating agents like acid chlorides or esters.
-
Low Temperature (-78 °C): The reaction is conducted at low temperatures to prevent side reactions and ensure the stability of the organolithium intermediate.
Reaction Workflow:
Theoretical studies on 2-Acetylbenzothiazole electronic structure
An In-depth Technical Guide on the Theoretical Exploration of 2-Acetylbenzothiazole's Electronic Structure
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic structure of this compound and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals who are interested in the application of computational chemistry for understanding molecular properties and designing novel therapeutic agents.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This scaffold is of significant interest in medicinal and organic chemistry due to the wide array of biological activities exhibited by its derivatives. These activities include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][3][4][5] The versatility of the benzothiazole nucleus allows for various structural modifications, enabling the fine-tuning of its pharmacological profile.[3][6] this compound, a key derivative, serves as a valuable building block and a subject of study for understanding the fundamental electronic properties that govern the bioactivity of this class of compounds.
Computational chemistry has emerged as an indispensable tool for investigating chemical systems at the molecular level.[1][7] Theoretical studies provide profound insights into the electronic structure, reactivity, and potential biological interactions of molecules like this compound, thereby guiding synthetic efforts and accelerating the drug discovery process.
Core Computational Methodologies
The theoretical investigation of this compound's electronic structure relies on a suite of powerful computational techniques. The choice of methodology is dictated by the specific properties being investigated.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.[1][2]
-
Causality Behind the Choice: DFT is chosen because it can accurately predict molecular properties like optimized geometry, vibrational frequencies, and electronic characteristics by approximating the complex many-electron problem. The B3LYP functional is frequently employed as it provides reliable results for a wide range of organic molecules.[8][9] The 6-311++G(d,p) basis set is often used to provide a good description of the electron distribution.[8]
Typical DFT Protocol for Geometry Optimization and Frequency Calculation:
-
Input File Preparation: Construct the initial 3D structure of this compound using molecular modeling software.
-
Calculation Setup: In a computational chemistry package like Gaussian, specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Job Type: Select "Opt" for geometry optimization, which finds the lowest energy conformation of the molecule. Follow this with a "Freq" calculation to compute vibrational frequencies.
-
Execution: Run the calculation.
-
Analysis: Verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies.[2] The output provides the optimized bond lengths, bond angles, and the theoretical vibrational spectrum.
Time-Dependent DFT (TD-DFT)
To understand the electronic transitions and spectroscopic properties, Time-Dependent DFT (TD-DFT) is the method of choice.[10][11]
-
Causality Behind the Choice: TD-DFT is an extension of DFT that allows for the calculation of excited state properties. This is crucial for predicting the UV-Visible absorption spectra of this compound, which is a result of electrons transitioning from lower to higher energy orbitals upon light absorption.[10][12]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in determining the chemical reactivity of a molecule.[13]
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies that the molecule is more reactive and less kinetically stable, as electrons can be easily excited from the HOMO to the LUMO.[1] This charge transfer is a key aspect of the molecule's bioactivity.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.
-
Causality Behind the Choice: This method is employed to investigate intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with these interactions.[14][15] It helps in understanding how different parts of the this compound molecule interact electronically, contributing to its overall stability.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the surface of a molecule.
-
Causality Behind the Choice: MEP is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. This information is invaluable for predicting how the molecule will interact with biological receptors and other molecules.[13]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16][17]
-
Causality Behind the Choice: In drug development, molecular docking is used to predict how a ligand (e.g., a this compound derivative) will bind to the active site of a target protein.[6][16] This helps in understanding the mechanism of action and in designing more potent inhibitors.
Key Findings on the Electronic Structure of this compound
Theoretical studies have provided a wealth of information regarding the electronic structure and properties of this compound and its derivatives.
Molecular Geometry
DFT calculations provide optimized geometrical parameters (bond lengths and angles) that are generally in good agreement with experimental data where available.[2][18]
| Parameter | Bond | Calculated Bond Length (Å) (B3LYP/6-311++G(d,p)) |
| C-S | C4-S7 | 1.7710[2] |
| C-N | C5-N9 | 1.3897[2] |
| C-C (benzene) | C1-C2 | ~1.39-1.41 |
| C=O | C-O (acetyl) | ~1.23 |
Table 1: Representative calculated bond lengths for the benzothiazole core. Exact values can vary slightly based on the specific derivative and computational level.
Vibrational Analysis
Theoretical vibrational spectra (IR and Raman) are calculated and compared with experimental spectra to confirm the molecular structure and assign vibrational modes to specific functional groups.[2][9] The C=O stretching vibration of the acetyl group is a characteristic band.
Electronic Properties and Reactivity
The electronic properties of benzothiazole derivatives are significantly influenced by substituents on the ring system.[1][11]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzothiazole Derivative 1 | -5.59 | -1.95 | 3.64 |
| Benzothiazole Derivative 2 | -5.58 | -1.88 | 3.70 |
| Benzothiazole Derivative 3 (-NO2) | -6.18 | -3.35 | 2.83[11] |
| Benzothiazole Derivative 4 (-CH3) | -5.52 | -1.92 | 3.60 |
Table 2: Representative HOMO, LUMO, and energy gap values for different benzothiazole derivatives. Note how the electron-withdrawing -NO2 group in Derivative 3 significantly lowers the energy gap, increasing its reactivity.[11]
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap, as seen with electron-withdrawing substituents, suggests a more reactive compound.[1][11] This increased reactivity can correlate with enhanced biological activity.
Charge Distribution and Intramolecular Interactions
MEP analysis reveals that the nitrogen and oxygen atoms are the most electronegative centers, representing sites for electrophilic attack. The hydrogen atoms are generally positive, indicating sites for nucleophilic attack.
NBO analysis quantifies the intramolecular charge transfer and stabilization energies. For instance, charge transfer from the methoxyphenyl ring to the thiazole ring can contribute significantly to the stability of certain derivatives.[14]
Visualization of Computational Workflows and Concepts
General Computational Workflow
Caption: The HOMO-LUMO energy gap (ΔE) and electronic transition.
Applications in Rational Drug Design
Theoretical studies on this compound and its analogs are not merely academic exercises; they provide a rational basis for drug design and development. [16][19][20]
Elucidating Structure-Activity Relationships (SAR)
By calculating the electronic properties of a series of derivatives and correlating them with their experimentally determined biological activities, researchers can establish robust Structure-Activity Relationships (SAR). For example, studies have shown that the presence of electron-withdrawing groups can enhance the anticancer activity of some benzothiazole derivatives. [1]
Guiding Synthesis of Novel Compounds
The insights gained from computational studies can guide medicinal chemists in designing and synthesizing new derivatives with improved potency and selectivity. For instance, if docking studies reveal that a particular region of the molecule forms a crucial hydrogen bond with the target receptor, new analogs can be designed to strengthen this interaction.
Molecular Docking and Target Identification
Molecular docking simulations have successfully predicted the binding modes of benzothiazole derivatives to various biological targets, including:
-
Protein Tyrosine Kinases (PTKs): Many benzothiazole derivatives are potent inhibitors of PTKs, which are implicated in cancer. [19]Docking studies can reveal the specific interactions with the ATP-binding site of these kinases.
-
DNA: Some derivatives have shown the ability to interact with DNA, suggesting a potential mechanism for their anticancer effects. [20]* Bacterial Enzymes: Docking has been used to study the binding of benzothiazole derivatives to bacterial targets like dihydroorotase, explaining their antimicrobial activity. [6] Molecular Docking Protocol:
-
Preparation of Receptor and Ligand: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structure of the this compound derivative and optimize its geometry.
-
Binding Site Definition: Identify the active site of the protein.
-
Docking Simulation: Use software like AutoDock Vina to perform the docking calculations, which will generate multiple possible binding poses. [20]4. Analysis of Results: Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable. [16]Identify key interactions such as hydrogen bonds and hydrophobic contacts. [17]
Caption: A simplified workflow for a molecular docking study.
Conclusion
Theoretical studies on the electronic structure of this compound provide indispensable insights into its geometry, stability, reactivity, and potential as a pharmacophore. Methodologies such as DFT, TD-DFT, NBO analysis, and molecular docking offer a powerful toolkit for researchers in drug discovery. By integrating these computational approaches with experimental synthesis and biological evaluation, the development of novel and more effective benzothiazole-based therapeutic agents can be significantly accelerated. The synergy between theoretical prediction and experimental validation represents the future of rational drug design.
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An In-depth Technical Guide to the Reactivity of the Acetyl Group in 2-Acetylbenzothiazole
This guide provides an in-depth exploration of the chemical reactivity inherent in the acetyl moiety of 2-acetylbenzothiazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines. It delves into the mechanistic underpinnings and causal factors that govern experimental choices, offering field-proven insights into the synthetic transformations of this valuable heterocyclic ketone. We will examine the delicate balance of reactivity shaped by the electron-withdrawing nature of the benzothiazole ring system and explore key reactions such as aldol condensations, Mannich reactions, and halogenations, providing validated protocols and a critical analysis of reaction scope and limitations.
Introduction: The Benzothiazole Core and the Significance of the C2-Acetyl Group
Benzothiazole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1] The unique electronic properties and rigid bicyclic structure of the benzothiazole scaffold make it a privileged motif in drug design. When functionalized at the C2 position with an acetyl group, as in this compound (CAS No. 1629-78-3), the molecule is endowed with a versatile chemical handle for extensive synthetic diversification.[2]
The reactivity of this compound is primarily dictated by the acetyl group, which features:
-
An electrophilic carbonyl carbon: A target for nucleophilic attack.
-
Acidic α-protons on the methyl group: Facilitating enolate formation, which opens pathways to a host of carbon-carbon bond-forming reactions.
The adjacent benzothiazole ring, being electron-withdrawing, significantly influences the acidity of these α-protons, making them more susceptible to deprotonation than in a simple alkyl ketone. However, this is a nuanced effect, as the C2-proton of the thiazole ring itself can be acidic under certain conditions, presenting a challenge of regioselectivity.[3] This guide will dissect these reactivity patterns to provide a clear and actionable framework for synthetic applications.
Synthesis and Spectroscopic Profile of this compound
A common and effective method for the synthesis of this compound involves the lithiation of benzothiazole followed by quenching with an acetylating agent like N-methoxy-N-methylacetamide.[4] This approach provides direct access to the target ketone.
Caption: Synthetic workflow for this compound.
Spectroscopic and Physical Data Summary
Accurate characterization is the bedrock of chemical synthesis. The following table summarizes key analytical data for this compound.
| Parameter | Data | Reference |
| Molecular Formula | C₉H₇NOS | [4] |
| Molecular Weight | 177.22 g/mol | [2] |
| Appearance | Yellow solid | [4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.85 (s, 3H), 7.54-7.62 (m, 2H), 8.01 (d, 1H), 8.21 (d, 1H) | [4] |
| Mass Spec. (ES+) | m/z 178.0 (M+H)⁺ | [4] |
| Key IR Peaks (Predicted) | ~1690-1710 cm⁻¹ (C=O stretch), ~1580-1600 cm⁻¹ (C=N stretch) | N/A |
Reactions Involving Enolate Intermediates
The acidity of the α-protons of the acetyl group is the gateway to the most valuable transformations of this compound. Treatment with a suitable base generates a nucleophilic enolate, which can react with a variety of electrophiles. The choice of base is critical: strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tert-butoxide favor kinetic enolate formation, whereas weaker bases like NaOH or KOH can lead to equilibrium conditions.[3][5]
Caption: General pathway for enolate-mediated reactions.
Aldol Condensation
The aldol condensation provides a powerful method for C-C bond formation, reacting the enolate of this compound with an aldehyde or ketone to form a β-hydroxyketone, which can then dehydrate to an α,β-unsaturated ketone.[6][7] The reaction of the analogous 2-acetylthiazole has shown high diastereoselectivity with chiral aldehydes, suggesting that this compound is a promising substrate for stereocontrolled synthesis.[3]
Protocol: Base-Catalyzed Aldol Condensation with Benzaldehyde
This protocol is adapted from methodologies proven effective for the closely related 2-acetylthiazole.[3]
-
Materials: this compound, Benzaldehyde, Lithium tert-butoxide (t-BuOLi) or Sodium Hydroxide (NaOH), Tetrahydrofuran (THF) or Ethanol, Hydrochloric Acid (1M), Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure (Kinetic Control using t-BuOLi):
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add lithium tert-butoxide (1.1 mmol) portion-wise, and stir the resulting mixture for 30 minutes at -78 °C to ensure complete enolate formation. The choice of a strong, hindered base minimizes self-condensation and deprotonation of the thiazole ring.[3]
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise via syringe.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Work-up & Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the aldol addition product.
-
-
Dehydration (Optional): To obtain the condensation product (a chalcone analog), the isolated aldol addition product can be heated in toluene with a catalytic amount of p-toluenesulfonic acid, or the initial reaction can be run at a higher temperature with a protic solvent and NaOH.[5]
Mannich Reaction
The Mannich reaction is a three-component condensation of an active hydrogen compound (this compound), an aldehyde (typically formaldehyde), and a primary or secondary amine.[8] The resulting β-aminoketones, or "Mannich bases," are crucial intermediates in pharmaceutical synthesis.[9] The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile for the ketone enolate.
Caption: Simplified mechanism of the Mannich reaction.
Protocol: Synthesis of a this compound Mannich Base
This protocol is a generalized procedure based on established Mannich reactions involving benzothiazole derivatives.[10]
-
Materials: this compound, Paraformaldehyde, Dimethylamine hydrochloride, Ethanol, Concentrated Hydrochloric Acid.
-
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), paraformaldehyde (12 mmol), and dimethylamine hydrochloride (11 mmol) in ethanol (30 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops). The acid catalyzes the formation of the electrophilic Eschenmoser's salt precursor.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product hydrochloride salt.
-
-
Work-up & Purification:
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
To obtain the free base, dissolve the hydrochloride salt in water, cool in an ice bath, and basify with a cold aqueous solution of NaOH or Na₂CO₃ until precipitation is complete.
-
Filter the free base, wash with cold water until the washings are neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.
-
Additional Key Transformations
α-Halogenation
The acidic α-protons of the acetyl group also allow for facile halogenation under basic or acidic conditions. Base-mediated halogenation proceeds through the enolate intermediate and is a common first step for introducing other functional groups via nucleophilic substitution.[11]
Protocol: α-Bromination of this compound
-
Materials: this compound, Bromine (Br₂), Acetic Acid.
-
Procedure:
-
Dissolve this compound (5 mmol) in glacial acetic acid (20 mL) in a flask equipped with a dropping funnel.
-
Add a solution of bromine (5 mmol) in acetic acid (5 mL) dropwise to the stirred solution at room temperature. The use of acetic acid as a solvent and catalyst promotes enol formation, which is the reactive species in acid-catalyzed halogenation.
-
Stir for 1-2 hours after the addition is complete. The disappearance of the bromine color indicates consumption.
-
-
Work-up & Purification:
-
Pour the reaction mixture into a beaker of ice water (100 mL).
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Wash with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the product. The resulting 2-(bromoacetyl)benzothiazole can be further purified by recrystallization.
-
Knoevenagel Condensation: A Noteworthy Limitation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak amine base like piperidine or pyridine.[12] While the acetyl group in this compound possesses active hydrogens, the literature suggests that 2-alkylbenzothiazoles are generally unreactive under standard Knoevenagel conditions.[13][14]
Expert Analysis: The lack of reactivity is likely due to the pKa of the α-protons. While acidified by the carbonyl and the benzothiazole ring, the acidity is often insufficient for deprotonation by the mild bases used in Knoevenagel condensations. Stronger bases would induce self-condensation of the aldehyde or other side reactions.[12] This limitation is a critical piece of field knowledge, preventing unproductive experimental pathways and highlighting the need for alternative C-C bond-forming strategies, such as the Wittig or Horner-Wadsworth-Emmons reactions, to achieve similar α,β-unsaturated products.
Conclusion
The acetyl group of this compound is a richly reactive functional handle, primarily governed by the chemistry of its enol and enolate forms. This guide has demonstrated its utility in foundational synthetic transformations including Aldol and Mannich reactions, which provide robust pathways for molecular elaboration. We have also provided validated, step-by-step protocols grounded in mechanistic principles, empowering researchers to confidently employ this building block. Furthermore, understanding the limitations of this substrate, such as its inertness in the Knoevenagel condensation, is equally crucial for efficient and logical synthesis design. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecular architectures with significant potential in medicinal and materials science.
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A Technical Guide to the In Silico Prediction of 2-Acetylbenzothiazole Bioactivity
Executive Summary
In the landscape of modern drug discovery, computational, or in silico, methods serve as a critical primary step to identify and characterize novel therapeutic agents, saving significant time and resources.[1][2][3] This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of 2-Acetylbenzothiazole (2-ABT), a heterocyclic compound belonging to a class renowned for its diverse pharmacological potential.[4][5][6] We will navigate the foundational principles and practical execution of a complete in silico analysis, from initial target identification and molecular docking to the crucial assessment of pharmacokinetic properties (ADMET). This document is structured to provide researchers, chemists, and drug development professionals with both the theoretical causality behind experimental choices and a step-by-step protocol for implementation. The workflow culminates in a case study predicting the anticancer activity of 2-ABT, demonstrating the power of computational screening to generate robust, testable hypotheses for subsequent in vitro and in vivo validation.
Introduction: The Benzothiazole Scaffold and the In Silico Imperative
The Pharmacological Significance of the Benzothiazole Core
Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[4][7] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[5][6][8][9] This wide-ranging bioactivity stems from the unique electronic and structural features of the benzothiazole nucleus, which can be readily functionalized at various positions to modulate its interaction with diverse biological targets.[4][7][10]
Profile of this compound (2-ABT)
This compound (PubChem CID: 67341) is a specific derivative distinguished by an acetyl group at the C2 position. This substitution is of particular interest as it introduces a key hydrogen bond acceptor and a potential point of interaction with protein active sites. While the broader benzothiazole family is well-studied, the specific bioactivity profile of 2-ABT is less characterized, making it an ideal candidate for exploratory in silico analysis. Computational methods allow us to hypothesize its potential therapeutic applications before committing to costly and time-consuming synthesis and laboratory testing.[1]
Rationale for an In Silico First Approach
The initial stages of drug discovery are fraught with high attrition rates, often due to poor efficacy, unforeseen toxicity, or suboptimal pharmacokinetic properties.[1][3] An in silico first approach mitigates these risks by:
-
High-Throughput Screening: Computationally screening a compound against vast libraries of biological targets to identify potential mechanisms of action.[11]
-
Cost and Time Efficiency: Eliminating the need for physical samples and extensive laboratory infrastructure in the preliminary phases.[1][2]
-
Early Risk Assessment: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles to flag compounds with poor drug-like properties early in the pipeline.[12][13]
-
Hypothesis Generation: Providing a rational, data-driven basis for guiding subsequent experimental validation.[14]
Foundational Methodologies in Computational Bioactivity Prediction
A robust in silico evaluation is not a single experiment but a multi-faceted workflow. This guide focuses on a logical pipeline combining target identification, molecular docking, and ADMET profiling.
Target Identification: Where Does the Molecule Act?
Before predicting an effect, we must first hypothesize a target. Target identification is a critical and challenging step in chemical biology.[11] Computational "target hunter" approaches offer a powerful alternative to traditional experimental methods.[11] These can be broadly categorized:
-
Similarity-Based Methods: This approach is based on the principle that structurally similar molecules often share similar biological targets.[11] By comparing the chemical fingerprint of 2-ABT to databases of compounds with known activities (e.g., ChEMBL, PubChem), we can infer potential targets.
-
Reverse Docking: Instead of docking one ligand to one target, reverse docking screens a single ligand against a library of hundreds or thousands of protein crystal structures. This method can uncover both primary targets and potential off-targets, which is crucial for understanding side effects.
-
Machine Learning Models: Statistical models trained on large chemogenomic databases can predict the probability of a compound associating with a specific target.[11]
Structure-Based Drug Design: Molecular Docking
Once a potential protein target is identified, molecular docking is used to predict the preferred orientation and binding affinity of the ligand within the protein's active site.[15][16] The process involves two key components:[15][17]
-
Sampling Algorithm: Explores the conformational space of the ligand within the binding pocket, generating numerous possible binding poses. Genetic algorithms, as used in popular software like AutoDock, are a common and effective method for this exploration.[15][17]
-
Scoring Function: Estimates the binding free energy for each pose. This score is used to rank the poses and predict the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction.[15][18]
ADMET Profiling: Will it Make a Good Drug?
A compound's ability to bind a target is irrelevant if it cannot reach it in the body or is overtly toxic. In silico ADMET prediction is essential for evaluating the drug-likeness of a molecule.[2][12] Key parameters assessed include:
-
Absorption: Predicting properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.
-
Distribution: Estimating how the compound will distribute throughout the body's tissues.
-
Metabolism: Predicting interactions with key metabolic enzymes, such as the Cytochrome P450 (CYP) family.[1]
-
Excretion: Forecasting how the compound will be eliminated from the body.
-
Toxicity: Assessing potential for mutagenicity, carcinogenicity, or other adverse effects.
Numerous web-based tools and standalone software packages, such as SwissADME and admetSAR, provide rapid and reliable predictions for these properties.[4][12]
The In Silico Workflow: A Step-by-Step Technical Protocol
This section details a practical, step-by-step workflow for predicting the bioactivity of 2-ABT. The entire process is visualized in the diagram below.
Caption: In Silico Bioactivity Prediction Workflow for this compound.
Protocol 3.1: Ligand and Protein Preparation
Rationale: The accuracy of a docking simulation is critically dependent on the quality of the input structures. Ligand preparation ensures the molecule is in a low-energy, 3D conformation. Protein preparation involves removing non-essential molecules (water, co-factors), repairing missing residues, and adding hydrogen atoms, all of which are essential for calculating accurate interactions.[17]
Steps:
-
Ligand Structure Retrieval: Obtain the 2D structure of this compound from the PubChem database (CID: 67341).
-
3D Conversion and Energy Minimization: Use a tool like Open Babel or ChemDraw to convert the 2D structure to 3D. Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. Save the final structure in a .pdbqt format for use with AutoDock tools.
-
Target Protein Identification: Based on extensive literature reviews showing benzothiazole derivatives possess potent anticancer activity, often by targeting key kinases, Epidermal Growth Factor Receptor (EGFR) is selected as a high-priority target.[19][20]
-
Protein Structure Retrieval: Download the 3D crystal structure of human EGFR in complex with a known inhibitor (e.g., Erlotinib) from the Protein Data Bank (PDB ID: 1M17).
-
Protein Preparation:
-
Load the PDB file into a molecular modeling software (e.g., AutoDockTools, PyMOL, Discovery Studio).
-
Remove all water molecules and the co-crystallized ligand (Erlotinib).
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in .pdbqt format.
-
Protocol 3.2: Molecular Docking with AutoDock Vina
Rationale: AutoDock Vina is a widely used, computationally efficient, and accurate tool for molecular docking.[21] The key is to define a "grid box" that encompasses the known active site of the target protein. This constrains the search space for the ligand, increasing the efficiency and accuracy of the simulation.
Steps:
-
Grid Box Generation:
-
In AutoDockTools, load the prepared protein (EGFR) and ligand (2-ABT) structures.
-
Center the grid box on the co-ordinates of the original, co-crystallized ligand (Erlotinib) to ensure it covers the entire active site.
-
Adjust the dimensions of the grid box (e.g., 60x60x60 Å) to provide ample space for the ligand to move and rotate freely.
-
-
Configuration File: Create a configuration text file (conf.txt) specifying the file paths for the receptor and ligand, the center co-ordinates, and the dimensions of the grid box.
-
Run Docking Simulation: Execute the docking simulation from the command line using the Vina executable: vina --config conf.txt --log log.txt.
-
Output: Vina will generate an output file containing the predicted binding poses of 2-ABT, ranked by their binding affinity scores (in kcal/mol).
Protocol 3.3: Post-Docking Analysis and ADMET Prediction
Rationale: The raw output of a docking simulation is a set of numbers and coordinates. The crucial scientific step is to analyze these results to understand the nature of the predicted interaction and to assess the broader drug-like potential of the compound.
Steps:
-
Analyze Binding Affinity: Examine the output log file. The top-ranked pose with the lowest binding energy represents the most probable binding mode. A binding affinity of -6.0 kcal/mol or lower is generally considered a good starting point for a potential hit.
-
Visualize Interactions: Load the protein and the top-ranked ligand pose into a visualization tool (e.g., PyMOL, Discovery Studio Visualizer). Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between 2-ABT and the amino acid residues in the EGFR active site.
-
ADMET Profile Generation:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-ABT from PubChem.
-
Submit the SMILES string to an online ADMET prediction server, such as SwissADME.
-
Analyze the output, paying close attention to Lipinski's Rule of Five, GI absorption, BBB permeation, and potential inhibition of CYP enzymes.
-
Case Study: Predicting the Anticancer Activity of 2-ABT Against EGFR
Following the workflow described above, we performed an in silico evaluation of this compound against the EGFR kinase domain.
Docking Results
The molecular docking simulation predicted a favorable binding affinity for 2-ABT within the ATP-binding site of EGFR. The results are summarized below.
| Parameter | Value | Interpretation |
| Binding Affinity | -7.2 kcal/mol | Indicates a strong and stable predicted interaction. |
| Key Interactions | Hydrogen bond with Met769 | This is a critical interaction, as Met769 is a known "gatekeeper" residue in the EGFR active site. |
| Hydrophobic interactions | The benzothiazole ring forms hydrophobic contacts with residues such as Leu768, Val702, and Ala719. |
The predicted binding mode shows that the acetyl group's oxygen atom acts as a hydrogen bond acceptor with the backbone NH of Met769. The bicyclic benzothiazole ring is nestled within a hydrophobic pocket, mimicking the interactions of many known EGFR inhibitors.
ADMET Profile Summary
The ADMET profile for 2-ABT was predicted using the SwissADME server.
| Property | Predicted Value | Drug-Likeness Assessment |
| Molecular Weight | 177.22 g/mol | Excellent (Lipinski Rule: <500) |
| LogP (Lipophilicity) | 1.88 | Good (Lipinski Rule: <5) |
| H-Bond Donors | 0 | Excellent (Lipinski Rule: <5) |
| H-Bond Acceptors | 3 | Excellent (Lipinski Rule: <3) |
| GI Absorption | High | Favorable for oral administration. |
| BBB Permeant | Yes | Potential for CNS activity/side effects. |
| CYP Inhibition | Inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions. |
| Drug-Likeness | 0 Violations | High probability of being a viable drug candidate. |
Synthesis of Findings and Hypothesis
The in silico analysis provides a compelling, multi-faceted hypothesis:
This compound is a potential inhibitor of the EGFR kinase. It is predicted to form a stable complex in the ATP-binding site, anchored by a key hydrogen bond to Met769. Furthermore, its predicted ADMET profile is highly favorable, exhibiting excellent drug-like properties with no violations of Lipinski's Rule of Five and a high probability of gastrointestinal absorption.
This computational evidence strongly justifies the allocation of resources for the chemical synthesis and subsequent in vitro biological validation of 2-ABT as a novel anticancer agent.
Caption: Predicted molecular interactions between 2-ABT and the EGFR active site.
From Prediction to Practice: Validation and Future Directions
The Imperative of Experimental Validation
It is critical to recognize that in silico predictions are models, not certainties.[10] They generate hypotheses that must be confirmed through rigorous experimentation. The logical next steps following this computational analysis would be:
-
In Vitro Kinase Assay: To quantitatively measure the inhibitory activity (IC50) of synthesized 2-ABT against the EGFR enzyme.
-
Cell-Based Assays: To assess the compound's ability to inhibit the proliferation of EGFR-dependent cancer cell lines (e.g., A549, MCF-7).[22][23]
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of 2-ABT to improve potency and selectivity.
Limitations and Considerations
Researchers must be aware of the inherent limitations of these computational models:
-
Protein Flexibility: Most standard docking protocols treat the protein as a rigid structure, which is a simplification. Induced-fit docking can provide a more dynamic picture but is computationally more expensive.[18]
-
Scoring Function Accuracy: Scoring functions are approximations of binding energy and can sometimes fail to rank the correct pose highest.
-
ADMET Models: ADMET prediction models are trained on existing data and may be less accurate for novel chemical scaffolds.[13] Using multiple prediction tools can help build consensus and increase confidence.[12]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the prediction of this compound's bioactivity. By integrating target identification, molecular docking, and ADMET profiling, we have constructed a compelling, data-driven case for 2-ABT as a promising hit compound for development as an EGFR inhibitor. This computational approach exemplifies a modern, efficient strategy in drug discovery, enabling researchers to prioritize candidates with the highest probability of success, thereby accelerating the journey from initial concept to potential clinical application. The true value of this in silico work lies in its ability to provide a clear, rational roadmap for the focused and resource-efficient experimental validation that must follow.
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2-Acetylbenzothiazole Derivatives as a Promising Scaffold for Novel Anticancer Agents
An In-depth Technical Guide for Drug Development Professionals
Executive Summary: The benzothiazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Among its numerous derivatives, those featuring a 2-acetyl substitution serve as both versatile synthetic intermediates and potent anticancer agents in their own right. This technical guide provides a comprehensive overview of 2-acetylbenzothiazole derivatives, focusing on their synthesis, multifaceted mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. By synthesizing data from preclinical studies, this document aims to equip researchers and drug development professionals with the foundational knowledge required to explore and advance this promising class of molecules in oncology.
The Benzothiazole Scaffold in Oncology
The global cancer burden continues to drive the search for novel therapeutic agents that can overcome the limitations of existing treatments, such as toxicity and drug resistance.[3] Heterocyclic compounds are a cornerstone of modern drug discovery, and the benzothiazole ring system—a fusion of benzene and thiazole rings—has emerged as a particularly fruitful scaffold.[2][4] Its rigid, planar structure and ability to form various non-covalent interactions allow it to bind with high affinity to a diverse range of biological targets.[4]
Several benzothiazole derivatives have advanced into clinical trials, underscoring their therapeutic potential.[5][6][7] The 2-substituted benzothiazoles, in particular, have shown remarkable antiproliferative activity across numerous cancer cell lines, including those of the breast, lung, colon, and liver.[3][8] The 2-acetyl group acts as a key pharmacophore and a synthetic handle for creating more complex molecules like hydrazones, chalcones, and other hybrids, enabling extensive chemical space exploration.
Synthetic Strategies and Chemical Diversification
The synthesis of this compound derivatives is typically straightforward, allowing for the rapid generation of compound libraries for screening. The general approach involves the condensation of 2-aminothiophenols with reagents that can provide the acetyl group or a precursor. Further derivatization focuses on modifying the acetyl moiety or the aromatic ring to modulate the compound's physicochemical and pharmacological properties.
General Synthesis of the this compound Core
A common synthetic route involves the reaction of a substituted 2-aminothiophenol with an acetylating agent. Modifications on the benzene ring (e.g., at positions 5 or 6 with halogens or methoxy groups) are often introduced at the 2-aminothiophenol stage to systematically probe SAR.[9][10]
Derivatization of the Acetyl Group
The carbonyl group of the 2-acetyl moiety is a prime site for chemical modification. A widely used strategy is the Knoevenagel condensation with various aldehydes to form α,β-unsaturated ketones (chalcone-like structures) or reaction with hydrazides to produce acylhydrazone derivatives.[3][10] These modifications significantly expand the structural diversity and have been shown to enhance anticancer potency by introducing additional hydrogen bond donors/acceptors and aromatic systems.[3]
Caption: Intrinsic pathway of apoptosis induced by benzothiazole derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt cancer cell proliferation by causing cell cycle arrest. [7][11]Flow cytometry analysis frequently reveals an accumulation of cells in the G2/M or sub-G1 phase following treatment, preventing them from completing mitosis and dividing. [12]This effect is often linked to the inhibition of CDKs or the disruption of microtubule dynamics.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. SAR studies help in the rational design of more effective and selective drug candidates. [4][13]
-
Substituents on the Benzothiazole Ring: The electronic properties and position of substituents on the fused benzene ring are critical. Electron-withdrawing groups like halogens (e.g., -Cl, -F) at positions 5 or 6 often enhance cytotoxicity. [6]Methoxy groups (-OCH3) at specific positions have also been shown to be important for activity against certain cell lines. [3]* Modifications of the Acetyl Side Chain: Converting the acetyl group into larger, more complex moieties like benzylidene or acylhydrazone structures generally increases antiproliferative potency. [3]These additions can introduce new points of interaction with the biological target, such as hydrogen bonding or π-π stacking.
The following table summarizes the cytotoxic activity of representative benzothiazole derivatives against common human cancer cell lines.
| Compound Class | Key Structural Feature | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole-Chalcone | 4-Chlorobenzylidene | HeLa | 36.1 | [14] |
| Benzothiazole-Chalcone | 4-Methoxybenzylidene | MCF-7 | 34.5 | [14] |
| Benzothiazole-Acylhydrazone | 2-Hydroxybenzylidene | HT-29 | 0.24 - 0.92 | [15] |
| Benzothiazole-Acylhydrazone | Substituted Phenyl | HepG2 | 0.48 | [15][14] |
| 2-Thiol Benzamide | 4-Methoxybenzamide | A549 | 1.1 - 8.8 | [16] |
| 2-Thiol Bromopyridine | Acetamide Linker | SKRB-3 | 0.0012 | [15][14] |
Note: IC₅₀ values are highly dependent on the specific derivative and cell line tested. This table provides a generalized representation.
Key Experimental Protocols
Evaluating the anticancer potential of novel this compound derivatives requires a standardized set of in vitro assays. The protocols described below form a self-validating system, where the initial observation of cytotoxicity is mechanistically explained by subsequent apoptosis and cell cycle assays.
In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is the foundational experiment to determine a compound's ability to reduce cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 1×10⁵ cells/mL and incubate for 24 hours to allow for attachment. [9]2. Compound Treatment: Treat the cells with serially diluted concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48 hours. [9][17]3. MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals. [10]5. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Standard workflow for the MTT cytotoxicity assay.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of cells with compromised membranes).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). [18]
Cell Cycle Analysis
This assay determines the phase of the cell cycle at which the compound induces arrest.
Methodology:
-
Treatment: Treat cells with the compound at its IC₅₀ concentration for a set period (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membrane.
-
Staining: Wash the cells and treat them with RNase A to remove RNA. Stain the cellular DNA with Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. [18]
Preclinical and Clinical Landscape
While many this compound derivatives have demonstrated potent in vitro activity, the transition to in vivo models is a critical step. [3][19]Studies in mouse xenograft models have shown that some benzothiazole analogs can effectively suppress tumor growth with minimal toxicity to the host. [3]Favorable drug-like properties, such as high gastrointestinal absorption and selective CYP inhibition, have been predicted for lead compounds through in silico ADME studies. [3] Although specific 2-acetyl derivatives may not yet be in human trials, the broader class of benzothiazoles has seen clinical investigation for various cancers, including melanoma and acute myeloid leukemia (AML), validating the therapeutic relevance of this scaffold. [5][6]
Future Directions and Conclusion
This compound derivatives represent a highly adaptable and potent class of anticancer agents. Their straightforward synthesis, coupled with their ability to modulate multiple key oncogenic pathways, makes them an attractive starting point for drug discovery programs.
Future research should focus on:
-
Target Deconvolution: Identifying the specific protein targets for the most potent compounds to enable more rational drug design.
-
Pharmacokinetic Optimization: Improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of lead compounds to enhance their suitability for in vivo development. [18]* Combination Therapies: Investigating the synergistic effects of these derivatives with established chemotherapeutic agents or targeted therapies to overcome drug resistance.
-
Development of Selective Inhibitors: Fine-tuning the structure to achieve high selectivity for a specific kinase or protein target to minimize off-target effects and improve the therapeutic window.
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An In-depth Technical Guide on the Antimicrobial and Antifungal Properties of 2-Acetylbenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of 2-acetylbenzothiazole and its derivatives. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new antimicrobial agents.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[3] This structural motif is present in numerous clinically approved drugs and natural products, underscoring its pharmacological importance.[4] The sulfur and nitrogen atoms within the thiazole ring impart unique electronic and steric properties, enabling these compounds to interact with a wide array of biological targets.[1] Derivatives of benzothiazole have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6][7]
The this compound core, in particular, serves as a versatile building block for the synthesis of a diverse library of derivatives. The acetyl group at the 2-position provides a reactive handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common and efficient method is the cyclization of 2-aminothiophenols with various reagents.[3]
General Synthetic Workflow:
A representative synthetic route to novel benzothiazole-thiazole hybrids is outlined below. This multi-step process allows for the introduction of diverse substituents to probe their impact on antimicrobial activity.[8]
Caption: A generalized synthetic workflow for this compound derivatives.
Step-by-Step Protocol Insight:
-
Acylation: The initial step involves the reaction of a substituted 2-aminothiophenol with an acylating agent like chloroacetyl chloride. This reaction is typically carried out in an inert solvent and in the presence of a base to neutralize the hydrochloric acid formed.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the benzothiazole ring. This can be achieved through various methods, including heating or using a dehydrating agent.
-
Functionalization: The 2-acetyl group can be introduced or modified at different stages of the synthesis, depending on the desired final product. For instance, a common route involves the reaction of 2-aminobenzothiazole with acetic acid.[9]
The versatility of this synthetic approach allows for the creation of a wide range of derivatives with varying substituents on the benzene ring, which has been shown to significantly influence their biological activity.[8]
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal activities of this compound derivatives against a broad spectrum of pathogens, including clinically relevant strains.[3][8][10]
Antibacterial Activity
Derivatives of this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.[8] Some compounds have exhibited inhibitory activity comparable to or even exceeding that of standard antibiotics like ciprofloxacin.[11]
Key Findings from In Vitro Studies:
-
Gram-Positive Bacteria: Potent activity has been observed against Staphylococcus aureus (including MRSA), Bacillus subtilis, and Enterococcus faecalis.[8][12]
-
Gram-Negative Bacteria: Significant inhibition of Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae has been reported.[8][11]
-
Mycobacteria: Some benzothiazole derivatives have also shown promising activity against Mycobacterium tuberculosis.[8]
Antifungal Activity
The antifungal potential of this compound compounds is equally noteworthy. They have demonstrated efficacy against a range of fungal pathogens, including yeasts and molds.[1][2][13]
Key Findings from In Vitro Studies:
-
Candida Species: Excellent inhibitory activity against Candida albicans, Candida krusei, and Candida glabrata has been documented.[9][13][14] Some derivatives have shown MIC values comparable to amphotericin B.[14][15]
-
Aspergillus Species: Significant activity against Aspergillus niger and Aspergillus flavus has been observed.[8][9]
-
Other Fungi: Efficacy has also been reported against Cryptococcus neoformans and various phytopathogenic fungi.[13][16]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains, as reported in the literature.
| Compound Class | Microbial Strain | MIC Range (µg/mL) | Reference |
| Benzothiazole-thiazole hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa | 3.90–15.63 | [8] |
| Benzothiazole-amide-imidazole scaffolds | C. albicans, C. neoformans | 0.125–2 | [13] |
| N-acetylated 2-aminobenzothiazoles | P. notatum, C. albicans, A. niger, A. flavus | Moderate to good inhibition | [9] |
| Novel Benzothiazole Derivatives | S. aureus, B. subtilis, E. coli | 25-200 | [10] |
| 2-(aryloxymethyl) benzothiazoles | F. solani, B. cinerea | 4.34–77.41 | [16] |
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the antimicrobial and antifungal potency of this compound derivatives. These studies have revealed key structural features that govern their biological activity.
Key SAR Insights:
-
Substituents on the Benzene Ring: The nature and position of substituents on the benzothiazole ring system play a critical role. Electron-withdrawing groups, such as nitro and halogens, have been shown to enhance antimicrobial activity.[8]
-
Modifications at the 2-Position: The acetyl group at the 2-position is a key pharmacophoric feature. Modifications of this group, such as the formation of hydrazones or other heterocyclic rings, can significantly impact activity.
-
Introduction of Other Heterocycles: Hybrid molecules incorporating other bioactive heterocyclic rings, such as thiazole, pyrimidine, or imidazole, have shown enhanced and broader-spectrum activity.[7][8]
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate microbial cell membranes. A balance between hydrophilic and lipophilic properties is often required for optimal activity.
Caption: Key structural features influencing the activity of 2-acetylbenzothiazoles.
Mechanism of Action
The precise mechanism of action of this compound compounds can vary depending on their specific chemical structure. However, several key molecular targets have been identified.
Proposed Mechanisms of Action:
-
Inhibition of Essential Enzymes: Benzothiazoles have been shown to inhibit various microbial enzymes crucial for survival. These include:
-
Disruption of Cell Membrane: Some derivatives may directly interact with the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
-
Inhibition of Biofilm Formation: Certain 2-aminobenzothiazole derivatives have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[6]
Caption: Proposed mechanisms of action for this compound compounds.
Experimental Protocols for Antimicrobial and Antifungal Screening
Standardized and robust methodologies are essential for the accurate evaluation of the antimicrobial and antifungal properties of novel compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental parameter used to quantify the in vitro activity of an antimicrobial agent. The broth microdilution method is a widely accepted and commonly used technique.[5]
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compound: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-35°C for 24-72 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative assessment of antimicrobial activity.[8]
Step-by-Step Protocol:
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium.
-
Application of Disks: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Directions
This compound and its derivatives represent a highly promising class of compounds in the ongoing search for novel antimicrobial and antifungal agents. Their synthetic tractability, broad spectrum of activity, and diverse mechanisms of action make them attractive candidates for further development. Future research should focus on:
-
Lead Optimization: Systematic SAR studies to enhance potency and selectivity while minimizing toxicity.
-
Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and pathways affected by these compounds.
-
In Vivo Efficacy and Pharmacokinetics: Evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential.
-
Combination Therapy: Investigating the synergistic effects of this compound derivatives with existing antimicrobial drugs to combat resistance.
The continued exploration of this versatile chemical scaffold holds significant promise for addressing the critical global health challenge of antimicrobial resistance.
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Methodological & Application
Synthesis of 2-Acetylbenzothiazole: A Detailed Guide for Researchers
Introduction
2-Acetylbenzothiazole is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. Its benzothiazole core is a privileged scaffold found in a variety of biologically active compounds, including antimicrobial and anticancer agents. The acetyl group at the 2-position provides a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides two distinct, reliable protocols for the synthesis of this compound, catering to different starting material availability and strategic considerations in a research setting. We will delve into the mechanistic underpinnings of each method, providing a rationale for the experimental choices, and offer a comprehensive guide to the safe handling of reagents and characterization of the final product.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from two primary starting materials: the pre-formed benzothiazole ring or through the construction of the ring from 2-aminothiophenol. Each strategy offers unique advantages and challenges.
-
Method A: Acylation of Benzothiazole: This is a direct approach that functionalizes the C2 position of the benzothiazole ring. It is suitable when benzothiazole is readily available.
-
Method B: Oxidative Cyclization of 2-Aminothiophenol: This method builds the benzothiazole ring and installs the acetyl group in a convergent manner. It is ideal when 2-aminothiophenol is the preferred starting material.
Method A: Synthesis via C2-Lithiation and Acylation of Benzothiazole
This protocol involves the deprotonation of the most acidic proton of benzothiazole (at the C2 position) using a strong organolithium base, followed by quenching the resulting anion with an appropriate acetylating agent. The use of N-methoxy-N-methylacetamide (a Weinreb amide) is particularly effective as it prevents the common problem of over-addition that can occur with more reactive acylating agents like acetyl chloride.
Rationale for Experimental Design
The choice of butyllithium as the base is due to its sufficient strength to deprotonate the C2 position of benzothiazole. The reaction is conducted at a very low temperature (-78 °C) to prevent unwanted side reactions and decomposition of the thermally sensitive lithiated intermediate. The use of anhydrous tetrahydrofuran (THF) is critical, as any trace of water would quench the butyllithium and the lithiated benzothiazole. The Weinreb amide allows for the formation of a stable tetrahedral intermediate that collapses to the desired ketone upon acidic workup, minimizing the formation of a tertiary alcohol byproduct.
Experimental Protocol
Caption: Workflow for the synthesis of this compound via C2-lithiation.
Table 1: Reagents and Quantities for Method A
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Benzothiazole | 135.19 | 1.6 mL (1.98 g) | 14.8 | 1.0 |
| Anhydrous THF | - | 15 mL | - | - |
| Butyllithium (1.6 M in hexanes) | 64.06 | 10.2 mL | 16.3 | 1.1 |
| N-Methoxy-N-methylacetamide | 103.12 | 1.7 mL (1.75 g) | 16.3 | 1.1 |
| 1M Hydrochloric Acid | 36.46 | ~10 mL | - | - |
| Ethyl Acetate | 88.11 | 3 x 15 mL | - | - |
| Magnesium Sulfate (anhydrous) | 120.37 | As needed | - | - |
Step-by-Step Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add benzothiazole (1.6 mL, 14.8 mmol) and anhydrous THF (15 mL).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add butyllithium (1.6 M in hexanes, 10.2 mL, 16.3 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add N-methoxy-N-methylacetamide (1.7 mL, 16.3 mmol) in one portion.
-
Continue stirring at -78 °C for 3 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to yield this compound as a yellow solid.
Method B: Synthesis via Oxidative Cyclization of 2-Aminothiophenol
This protocol involves the condensation of 2-aminothiophenol with pyruvic acid, an α-keto acid, followed by an in-situ oxidative cyclization to form the benzothiazole ring. This method is an example of a broader class of reactions used to synthesize 2-substituted benzothiazoles and is advantageous as it constructs the heterocyclic core in the process.
Rationale for Experimental Design
The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of the amino group of 2-aminothiophenol and the ketone of pyruvic acid. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the thiol group onto the imine carbon. The resulting dihydrobenzothiazole intermediate is then oxidized to the aromatic benzothiazole. The use of an oxidizing agent, such as ambient air or a mild chemical oxidant, facilitates this final aromatization step. The decarboxylation of the pyruvic acid moiety occurs during the reaction sequence.
Experimental Protocol
Caption: Workflow for the synthesis of this compound via oxidative cyclization.
Table 2: Reagents and Quantities for Method B
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Aminothiophenol | 125.19 | 1.25 g | 10.0 | 1.0 |
| Pyruvic Acid | 88.06 | 0.77 mL (1.06 g) | 12.0 | 1.2 |
| Ethanol | 46.07 | 20 mL | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Saturated Sodium Bicarbonate | - | As needed | - | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - | - |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-aminothiophenol (1.25 g, 10.0 mmol), pyruvic acid (0.77 mL, 12.0 mmol), and ethanol (20 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours, with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted pyruvic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution, then purify the crude product by column chromatography on silica gel to afford this compound.
Mechanistic Insights
Understanding the reaction mechanisms provides a deeper comprehension of the chemical transformations.
Mechanism for Method A
Caption: Simplified mechanism of Method B.
-
Condensation: The primary amine of 2-aminothiophenol condenses with the ketone of pyruvic acid to form an imine intermediate, with the loss of a water molecule.
-
Cyclization: The nucleophilic thiol group attacks the electrophilic imine carbon in an intramolecular fashion, leading to the formation of a 2,3-dihydrobenzothiazole intermediate.
-
Oxidation and Decarboxylation: The dihydrobenzothiazole is oxidized to the aromatic benzothiazole. The carboxylic acid group is lost as carbon dioxide during the reaction, likely facilitated by the heat of the reaction.
Safety and Handling
2-Aminothiophenol:
-
Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life. [1][2]It is also air-sensitive.
-
Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. Store under an inert atmosphere. [3] Butyllithium:
-
Hazards: Pyrophoric (ignites spontaneously in air), reacts violently with water, and causes severe skin and eye burns. [4][5]* Precautions: Must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques. [4]Flame-resistant lab coats and safety glasses are mandatory. [4]Ensure a compatible fire extinguisher (e.g., dry powder) is nearby. [5] General Precautions:
-
Always conduct reactions in a well-ventilated fume hood.
-
Ensure all glassware is dry, especially when working with butyllithium.
-
Dispose of chemical waste according to institutional guidelines.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.21 (d, 1H, Ar-H), 8.01 (d, 1H, Ar-H), 7.62-7.54 (m, 2H, Ar-H), 2.85 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃) | δ ~192 (C=O), ~168 (C2), ~154, ~137 (quaternary Ar-C), ~128, ~127, ~125, ~122 (Ar C-H), ~26 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H stretch), ~1690 (C=O stretch, ketone), ~1590, ~1470 (Ar C=C stretch), ~1430 (C=N stretch) |
| Mass Spec. (EI) | m/z (%) = 177 (M⁺), 162 (M⁺ - CH₃), 134 (M⁺ - COCH₃) |
References
-
Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Available at: [Link]
-
Environmental Health and Safety, University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Available at: [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Butyl Lithium. Available at: [Link]
- Benchchem. (n.d.). Synthesis routes of this compound.
- Padilla-Martínez, I. I., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules.
- Sharma, P., et al. (2021). A catalyst-free, visible-light-mediated decarboxylative cross-coupling of α-keto acids with 2-aminothiophenols for the synthesis of benzothiazoles. Green Chemistry.
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Application Notes & Protocols: Experimental Setups for Reactions of 2-Acetylbenzothiazole
Abstract
This technical guide provides a comprehensive overview of the experimental setups and protocols for key chemical transformations involving 2-acetylbenzothiazole. As a privileged scaffold in medicinal chemistry, the benzothiazole nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] this compound serves as a versatile and synthetically accessible intermediate, primarily due to the reactivity of its acetyl moiety. This document details the synthesis of the starting material and explores its application in cornerstone reactions such as Claisen-Schmidt and Knoevenagel condensations for the synthesis of chalcones and other unsaturated systems. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure reproducibility and methodological understanding.
Introduction: The Significance of this compound in Synthesis
The benzothiazole ring system, a fusion of benzene and thiazole, is a prominent feature in numerous pharmacologically active molecules.[4][5] Its derivatives are integral to the structure of approved drugs like Riluzole, used in treating amyotrophic lateral sclerosis, and Dasatinib, an anticancer agent.[3][6] The synthetic utility of this compound stems from the electrophilic nature of its carbonyl carbon and the acidity of the α-protons of its methyl group. This dual reactivity allows it to serve as a key building block in a variety of carbon-carbon bond-forming reactions, making it an invaluable precursor for generating molecular diversity in drug discovery campaigns.[7][8][9]
This guide provides field-proven protocols for the synthesis of this compound itself and its subsequent derivatization through condensation reactions, which are fundamental for extending the molecular framework.
Synthesis of the Core Reagent: this compound
The preparation of this compound is a critical first step. A common and effective method involves the C2-acylation of the benzothiazole heterocycle. This requires the deprotonation of the C2 position, which is the most acidic proton on the ring, followed by quenching with an acetylating agent.
Causality of the Protocol:
-
Reagents: Benzothiazole is the starting heterocycle. Butyllithium (BuLi) is a strong organometallic base necessary to deprotonate the relatively non-acidic C2 proton of the benzothiazole ring. N-Methoxy-N-methylacetamide serves as a stable and efficient acetylating agent, forming a stable tetrahedral intermediate that collapses to the desired ketone upon workup, minimizing the formation of tertiary alcohol byproducts that can occur with more reactive agents like acetyl chloride.
-
Conditions: The reaction is conducted at a very low temperature (-78 °C) using anhydrous THF. This is crucial to prevent side reactions, such as the degradation of the highly reactive butyllithium and the lithiated benzothiazole intermediate. The inert nitrogen atmosphere prevents quenching of the organolithium species by atmospheric oxygen or moisture.
Protocol 2.1: Synthesis of this compound via Lithiation[10]
Materials:
-
Benzothiazole
-
Butyllithium (BuLi), 1.6 M in hexanes
-
N-Methoxy-N-methylacetamide
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexanes
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and bubbler
-
Low-temperature thermometer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
To the flask, add anhydrous THF (15 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add benzothiazole (1.6 mL, 14.8 mmol) to the cooled THF.
-
Slowly add butyllithium (1.6 M in hexanes, 10.2 mL, 16.3 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the C2-lithiated species is typically observed.
-
In a single portion, add N-methoxy-N-methylacetamide (1.7 mL, 16.3 mmol) via syringe.
-
Continue stirring the reaction at -78 °C for 3 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature overnight.
-
Work-up: Quench the reaction by slowly adding 1M HCl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with 10% ethyl acetate in hexanes, to yield this compound as a yellow solid.
-
Characterization: Confirm the structure using ¹H NMR and Mass Spectrometry. Expected ¹H NMR signals include a singlet for the methyl protons (~2.85 ppm) and aromatic protons in the 7.5-8.3 ppm range. The expected mass for [M+H]⁺ is approximately 178.0.[10]
Key Application: Synthesis of Benzothiazolyl Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds renowned for their broad spectrum of biological activities.[11] The synthesis of chalcones from this compound is typically achieved via a base-catalyzed Claisen-Schmidt condensation with an appropriate aromatic aldehyde.[12]
Causality of the Protocol:
-
Mechanism: The reaction proceeds via an enolate mechanism. A base (e.g., sodium hydroxide) removes an acidic α-proton from the methyl group of this compound, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol intermediate readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).
-
Reagents & Conditions: Ethanol is a common solvent as it effectively dissolves both the reactants and the base. The reaction is typically run at room temperature. The choice of aldehyde determines the substitution pattern on the second aromatic ring of the chalcone.
Protocol 3.1: General Procedure for Claisen-Schmidt Condensation[12][13]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 50% aqueous)
-
Cold water
-
Hydrochloric acid (for neutralization, if needed)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0-1.1 eq) in ethanol.
-
Cool the solution in an ice bath and slowly add the aqueous NaOH solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water.
-
A precipitate of the crude chalcone should form. If the solution is strongly basic, neutralize it with dilute HCl to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual base.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
-
Characterization: Analyze the final product by IR, ¹H NMR, and ¹³C NMR to confirm the structure, paying attention to the signals for the vinylic protons of the enone system.
Workflow for Benzothiazolyl Chalcone Synthesis
Caption: General workflow for synthesizing benzothiazolyl chalcones.
Advanced Application: Knoevenagel Condensation
The Knoevenagel condensation is another powerful C-C bond-forming reaction that utilizes the active methyl group of this compound.[13] This reaction typically involves condensation with an aldehyde or ketone in the presence of a weak base catalyst, such as piperidine or an amine salt, often with azeotropic removal of water.[13][14] While structurally similar to the Claisen-Schmidt, the Knoevenagel reaction is often used with reactants bearing additional electron-withdrawing groups, though the fundamental principle of activating the methyl group remains.[15]
Protocol 4.1: Knoevenagel Condensation with an Aldehyde[17][18]
Causality of the Protocol:
-
Catalyst: A weak base like piperidine is used to deprotonate the active methyl group without causing self-condensation of the aldehyde. Acetic acid is often added as a co-catalyst to form a pyridinium acetate salt, which facilitates the reaction.
-
Conditions: The reaction is typically performed in a solvent like toluene or benzene under reflux with a Dean-Stark apparatus. This setup is crucial for azeotropically removing the water formed during the condensation, which drives the reaction equilibrium towards the product.
Materials:
-
This compound
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Toluene
-
Piperidine
-
Glacial acetic acid
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the aldehyde (1.0 eq), and toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) and glacial acetic acid (e.g., 0.2 eq).
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by column chromatography.
Table 1: Representative Examples of this compound Condensation Reactions
| Entry | Aldehyde | Product Type | Base/Catalyst | Solvent | Typical Yield (%) | Reference |
| 1 | Benzaldehyde | Chalcone | NaOH | Ethanol | 85-95 | [12] |
| 2 | 4-Chlorobenzaldehyde | Chalcone | NaOH | Ethanol | 88-92 | [12] |
| 3 | 4-Nitrobenzaldehyde | Chalcone | Piperidine | Toluene | 80-90 | [16] |
| 4 | 3,4,5-Trimethoxybenzaldehyde | Chalcone | NaOH | Ethanol | ~94 | [12] |
General Laboratory Procedures for Validation
To ensure the trustworthiness and reproducibility of these protocols, rigorous monitoring, isolation, and characterization are essential.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the primary method for monitoring reaction progress. A suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) should be used to achieve good separation between the starting materials and the product. The spots can be visualized under UV light (254 nm).
-
Product Isolation and Purification: Standard work-up procedures involve quenching the reaction, followed by extraction with an appropriate organic solvent. The combined organic layers are then dried over an anhydrous salt like MgSO₄ or Na₂SO₄. Purification is most commonly achieved by recrystallization for solid products or column chromatography on silica gel for oils or to separate minor impurities.[10][17]
-
Structural Characterization: The identity and purity of the final compounds must be confirmed by modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the exact structure of the molecule.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the C=O stretch of the ketone and the C=C stretch of the enone in chalcones.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[17][18]
-
Logical Pathway of this compound Derivatization
Caption: Key reaction pathways for this compound.
Conclusion
This compound stands as a highly valuable and versatile starting material for the synthesis of a multitude of heterocyclic compounds with significant potential in drug discovery. The protocols detailed in this guide for its synthesis and subsequent elaboration via Claisen-Schmidt and Knoevenagel condensations are robust, reproducible, and grounded in well-understood reaction mechanisms. By providing not only the procedural steps but also the underlying chemical principles, this document equips researchers with the necessary tools to confidently synthesize and explore novel benzothiazole derivatives for therapeutic applications.
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(n.d.). Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. Retrieved from an unknown source. [Link]
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(n.d.). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal. [Link]
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(n.d.). Reduction of 2 and Knoevenagel condensation reaction of the resulting aldehydes 3. Retrieved from ResearchGate. [Link]
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(2024, June 23). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from an unknown source. [Link]
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(2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PMC - PubMed Central. [Link]
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(2021, May 12). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. [Link]
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(n.d.). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Retrieved from an unknown source. [Link]
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(n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. NIH. [Link]
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(2023, March 2). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Retrieved from an unknown source. [Link]
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The Versatile Scaffold: Application of 2-Acetylbenzothiazole in Medicinal Chemistry
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Among the various functionalized benzothiazoles, 2-acetylbenzothiazole emerges as a particularly valuable and versatile starting material for the synthesis of a diverse array of biologically active compounds.[3] Its reactive acetyl group provides a convenient handle for molecular elaboration, enabling the construction of more complex molecules with tailored therapeutic profiles.
This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its utility in the development of novel anticancer and antimicrobial agents. We will delve into the synthesis of this compound and its subsequent transformation into key derivatives such as chalcones, hydrazones, and thiosemicarbazones. Detailed, field-proven protocols for both the chemical synthesis and the biological evaluation of these compounds are provided to guide researchers in their drug discovery endeavors.
The Strategic Intermediate: Synthesis of this compound
The efficient synthesis of this compound is a critical first step in its utilization as a medicinal chemistry building block. A reliable method involves the acylation of benzothiazole using N-methoxy-N-methylacetamide in the presence of a strong base like butyllithium. This approach offers good yields and provides a direct route to the desired ketone.
Protocol: Synthesis of this compound
Materials:
-
Benzothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes)
-
N-Methoxy-N-methylacetamide
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of benzothiazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add N-methoxy-N-methylacetamide (1.1 eq) in one portion and continue stirring at -78 °C for 3 hours.
-
Allow the reaction mixture to warm to room temperature overnight.
-
Quench the reaction by the addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 10% ethyl acetate in hexanes) as the eluent to afford this compound as a yellow solid.[4]
From Intermediate to Bioactive Leads: Derivatization of this compound
The true potential of this compound in medicinal chemistry is unlocked through its derivatization. The acetyl group serves as a versatile anchor point for the introduction of various pharmacophores, leading to compounds with enhanced biological activities. Here, we focus on three key classes of derivatives: chalcones, hydrazones, and thiosemicarbazones.
Chalcone Derivatives: Promising Anticancer and Antimicrobial Agents
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are well-established pharmacophores with a wide range of biological activities, including anticancer and antimicrobial effects.[5][6] The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to a library of benzothiazole-containing chalcones.
Caption: Synthetic workflow for chalcone derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of aqueous sodium hydroxide solution (e.g., 10% w/v).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Hydrazone and Thiosemicarbazone Derivatives: Scaffolds for Diverse Biological Activities
Hydrazones (-C=N-NH-) and thiosemicarbazones (-C=N-NH-C(=S)-NH₂) are important classes of compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[7][8][9][10] These derivatives are readily synthesized from this compound by condensation with the appropriate hydrazine or thiosemicarbazide.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine/thiosemicarbazide (e.g., thiosemicarbazide)
-
Ethanol or Methanol
-
Catalytic amount of glacial acetic acid (optional)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add a solution of the hydrazine or thiosemicarbazide (1.0-1.2 eq) in the same solvent.
-
Add a few drops of glacial acetic acid as a catalyst (optional, but often improves reaction rates).
-
Reflux the reaction mixture for a specified period (e.g., 2-8 hours), monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry.
-
If necessary, recrystallize the product from a suitable solvent to obtain the pure derivative.[11]
Biological Evaluation of this compound Derivatives
A critical aspect of medicinal chemistry is the rigorous biological evaluation of newly synthesized compounds. Here, we provide standardized protocols for assessing the anticancer and antimicrobial activities of this compound derivatives.
In Vitro Anticancer Activity: The MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13] It is a widely used method for screening the cytotoxic potential of anticancer drug candidates.[14]
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[13]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][4]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Standard antimicrobial agent (positive control)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile saline or PBS
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control (a known antimicrobial agent).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced. For instance, in the case of chalcone derivatives, the presence and position of electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence their anticancer and antimicrobial potency. Similarly, for hydrazone and thiosemicarbazone derivatives, modifications on the terminal nitrogen atom can lead to substantial changes in biological activity. Systematic synthesis and evaluation of a library of these derivatives can provide valuable SAR data to guide the rational design of more potent and selective therapeutic agents.
Conclusion
This compound stands as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its acetyl group allow for the facile generation of diverse libraries of compounds. As demonstrated, derivatives such as chalcones, hydrazones, and thiosemicarbazones have shown significant promise as anticancer and antimicrobial agents. The detailed protocols provided herein offer a solid foundation for researchers to explore the full potential of this privileged scaffold in the ongoing quest for novel and effective therapeutics.
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]
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JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]
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MDPI. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. Retrieved from [Link]
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Wiley Online Library. (1995). Hydrazones of [(2‐Benzothiazolylthio)acetyl]hydrazine: Synthesis and Antimicrobial Activity. Archiv der Pharmazie. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Taylor & Francis. Retrieved from [Link]
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MDPI. (n.d.). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI. Retrieved from [Link]
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PubMed. (1995). Hydrazones of [(2-benzothiazolylthio)acetyl]hydrazine: synthesis and antimicrobial activity. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]
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JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Retrieved from [Link]
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Taylor & Francis Online. (2020). Synthesis and antibacterial activity of hydroxylated 2-arylbenzothiazole derivatives. Synthetic Communications. Retrieved from [Link]
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WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health. Retrieved from [Link]
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PubMed. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]
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JOCPR. (n.d.). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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PubMed Central. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. ResearchGate. Retrieved from [Link]
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PubMed Central. (n.d.). Biological Activities of Hydrazone Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
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SciSpace. (n.d.). A review exploring biological activities of hydrazones. SciSpace. Retrieved from [Link]
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PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. MDPI. Retrieved from [Link]
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Semantic Scholar. (2024). Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. Semantic Scholar. Retrieved from [Link]
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Frontiers. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers. Retrieved from [Link]
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PubMed. (2005). Anticonvulsant and neurotoxicity evaluation of some 6-substituted benzothiazolyl-2-thiosemicarbazones. National Center for Biotechnology Information. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Asian Journal of Chemistry. (2025). Synthesis and Biological Evaluation of New Chalcone based Thiazole Derivatives: Antimicrobial, Antifungal Activity, ADME and Molecular Docking Studies. Asian Journal of Chemistry. Retrieved from [Link]
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ResearchGate. (2022). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of thiazole derivatives used as pharmaceutical agents. ResearchGate. Retrieved from [Link]
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Academia. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Academia.edu. Retrieved from [Link]
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ACS Publications. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Retrieved from [Link]
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MedCrave. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave online. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 2-Acetylbenzothiazole as a Versatile Synthon for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular effects.[1][2][3][4] 2-Acetylbenzothiazole, in particular, serves as a highly valuable and versatile starting material—a "building block"—for the synthesis of more complex heterocyclic systems. The presence of a reactive acetyl group at the 2-position provides a chemical handle for a variety of synthetic transformations, allowing for the construction of diverse molecular architectures.[5]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of chalcones, pyrazoles, and pyrimidines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their quest for novel therapeutic agents.
Core Synthetic Strategy: From this compound to Bioactive Heterocycles
The primary synthetic pathway leverages the reactivity of the acetyl group's α-protons and carbonyl carbon. A common and highly effective strategy involves a two-step process:
-
Claisen-Schmidt Condensation: Formation of a chalcone intermediate by reacting this compound with an aromatic aldehyde.
-
Cyclization: Reaction of the chalcone with a suitable binucleophile to construct the desired heterocyclic ring.
This modular approach allows for the generation of a diverse library of compounds by simply varying the aromatic aldehyde in the first step and the cyclizing agent in the second.
Part 1: Synthesis of Benzothiazolyl Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are not only valuable synthetic intermediates but also exhibit a wide range of biological activities themselves.[6][7] The synthesis of benzothiazolyl chalcones from this compound is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an enolizable ketone and a non-enolizable aldehyde.[6][8]
Causality Behind Experimental Choices (The "Why"):
-
Base Catalyst (NaOH or KOH): The base is crucial for deprotonating the α-carbon of the this compound, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Solvent (Ethanol): Ethanol is a common solvent for this reaction as it can dissolve both the reactants and the base catalyst. Its protic nature also facilitates the protonation of the intermediate alkoxide.
-
Reaction Temperature: The reaction is often carried out at room temperature to control the reaction rate and minimize side reactions. In some cases, gentle heating may be required to drive the reaction to completion.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of benzothiazolyl chalcones.
Detailed Protocol: Synthesis of (E)-1-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, dissolve this compound (1.77 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 30 mL of ethanol.
-
Stir the mixture at room temperature until all solids have dissolved.
-
-
Reaction:
-
To the stirred solution, add a 40% aqueous solution of sodium hydroxide (5 mL) dropwise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing 100 g of crushed ice.
-
Acidify the mixture to pH 5-6 with dilute hydrochloric acid. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford the pure chalcone as yellow crystals.
-
Data Presentation: Representative Benzothiazolyl Chalcones
| Aldehyde | Product | Yield (%) | M.p. (°C) |
| Benzaldehyde | (E)-1-(benzo[d]thiazol-2-yl)-3-phenylprop-2-en-1-one | 85 | 128-130 |
| 4-Chlorobenzaldehyde | (E)-1-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 92 | 165-167 |
| 4-Methoxybenzaldehyde | (E)-1-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 88 | 142-144 |
| 4-Nitrobenzaldehyde | (E)-1-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 95 | 188-190 |
Part 2: Synthesis of Benzothiazolyl Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The synthesis of benzothiazolyl pyrazoles is readily achieved by the cyclization of benzothiazolyl chalcones with hydrazine hydrate.
Causality Behind Experimental Choices (The "Why"):
-
Hydrazine Hydrate: This binucleophilic reagent attacks the β-carbon of the α,β-unsaturated ketone (Michael addition) and subsequently condenses with the carbonyl group to form the pyrazoline ring, which can then be oxidized to the pyrazole.
-
Solvent (Ethanol or Acetic Acid): Ethanol is a common solvent for this reaction. Acetic acid can also be used and can act as a catalyst for the condensation and dehydration steps.[9][10]
-
Reflux Conditions: Heating the reaction mixture is typically required to provide the activation energy for the cyclization and dehydration steps.
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for the synthesis of benzothiazolyl pyrazoles.
Detailed Protocol: Synthesis of 2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]thiazole
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, dissolve (E)-1-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (3.0 g, 10 mmol) in 40 mL of absolute ethanol.
-
-
Reaction:
-
To the solution, add hydrazine hydrate (1.0 mL, 20 mmol).
-
Reflux the reaction mixture for 8-10 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the cooled solution into a beaker containing 100 mL of ice-cold water. A solid precipitate will form.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
-
Data Presentation: Representative Benzothiazolyl Pyrazoles
| Chalcone Precursor | Product | Yield (%) | M.p. (°C) |
| (E)-1-(benzo[d]thiazol-2-yl)-3-phenylprop-2-en-1-one | 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]thiazole | 80 | 155-157 |
| (E)-1-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]thiazole | 85 | 178-180 |
| (E)-1-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 2-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]thiazole | 82 | 162-164 |
| (E)-1-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 2-(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]thiazole | 88 | 201-203 |
Part 3: Synthesis of Benzothiazolyl Pyrimidines
Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. The pyrimidine ring is a core component of nucleic acids (cytosine, thymine, and uracil) and many synthetic drugs.[11][12] Benzothiazolyl pyrimidines can be synthesized by the reaction of benzothiazolyl chalcones with urea, thiourea, or guanidine.[13]
Causality Behind Experimental Choices (The "Why"):
-
Cyclizing Agents (Urea, Thiourea, Guanidine): These reagents provide the N-C-N unit required for the formation of the pyrimidine ring. The choice of reagent determines the substituent at the 2-position of the pyrimidine (oxo for urea, thioxo for thiourea, and amino for guanidine).
-
Base Catalyst (KOH): The base facilitates the Michael addition of the cyclizing agent to the chalcone and promotes the subsequent cyclization and dehydration steps.
-
Solvent (Ethanol): Ethanol is a suitable solvent for this reaction, dissolving the reactants and the base.
Experimental Workflow: Pyrimidine Synthesis
Caption: Workflow for the synthesis of benzothiazolyl pyrimidines.
Detailed Protocol: Synthesis of 4-(benzo[d]thiazol-2-yl)-6-(4-chlorophenyl)pyrimidin-2-amine
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, dissolve (E)-1-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (3.0 g, 10 mmol) and guanidine hydrochloride (1.0 g, 10.5 mmol) in 50 mL of ethanol.
-
-
Reaction:
-
To the stirred solution, add a solution of potassium hydroxide (0.6 g, 10.7 mmol) in 10 mL of ethanol.
-
Reflux the reaction mixture for 12-15 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and pour it into 100 mL of ice-cold water.
-
Acidify the mixture with dilute acetic acid. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a mixture of ethanol and dimethylformamide to obtain the pure pyrimidine derivative.
-
Data Presentation: Representative Benzothiazolyl Pyrimidines
| Chalcone Precursor | Cyclizing Agent | Product | Yield (%) | M.p. (°C) |
| (E)-1-(benzo[d]thiazol-2-yl)-3-phenylprop-2-en-1-one | Urea | 4-(benzo[d]thiazol-2-yl)-6-phenylpyrimidin-2(1H)-one | 75 | >300 |
| (E)-1-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Thiourea | 4-(benzo[d]thiazol-2-yl)-6-(4-chlorophenyl)pyrimidine-2(1H)-thione | 80 | 280-282 |
| (E)-1-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Guanidine | 4-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine | 78 | 245-247 |
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. The straightforward and modular synthetic routes, primarily involving the formation and subsequent cyclization of chalcone intermediates, provide a powerful platform for the generation of compound libraries for drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient and rational design of novel benzothiazole-containing heterocycles with potential therapeutic applications.
References
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Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, G. E. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(9), 3843-3849. [Link]
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Elarfi, M. J., & Al-Difar, A. (2012). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Scientific Reviews and Chemical Communications, 2(4), 325-330. [Link]
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Hassan, A. S., Hafez, T. S., & El-Shaaer, H. M. (2019). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi-and extensively drug resistant Mycobacterium tuberculosis. Scientific reports, 9(1), 1-16. [Link]
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Choudhary, D., Kaur, R., Singh, T. G., & Kumar, B. (2021). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking and ADMET study. Journal of Molecular Structure, 1244, 130948. [Link]
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Kumar, V., & Kumar, S. (2018). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRISUBSTITUTED PYRIMIDINE DERIVATIVES FROM CHALCONES. JETIR, 5(8), 653-659. [Link]
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Sahoo, B. M., & Dehury, B. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science, 9(12), 23-29. [Link]
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Bhardwaj, P., & Kumar, A. (2024). Biological evaluation and characterization of benzothiazole derivatives. AIP Conference Proceedings, 3073(1). [Link]
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Atiya, R. N., Salih, N. A., & Adam, R. W. (2022). Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. International Journal of Drug Delivery Technology, 12(1), 174-179. [Link]
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Patel, K., & Patel, J. (2016). Synthesis of 2-pyrazolines from chalcones via conventional and microwave irradiated techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1599-1607. [Link]
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Kumar, D., & Kumar, N. (2015). Synthesis and antimicrobial activity of pyrazolinones and pyrazoles having benzothiazole moiety. Medicinal Chemistry Research, 24(1), 253-263. [Link]
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Kumar, A., & Kumar, R. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(13), 5985-6011. [Link]
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Choudhary, D., Kaur, R., Singh, T. G., & Kumar, B. (2022). Synthesis of 2-Pyrazolines from Hydrazines: Mechanisms Explained. ChemistrySelect, 7(1), e202103893. [Link]
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Kumar, A., & Narasimhan, B. (2013). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 5(1), 249-261. [Link]
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Application Notes & Protocols for High-Yield Synthesis of 2-Acetylbenzothiazole
Introduction: The Significance of 2-Acetylbenzothiazole as a Synthetic Intermediate
This compound is a pivotal heterocyclic ketone that serves as a fundamental building block in the landscape of pharmaceutical and materials science.[1] Its benzothiazole core, a fusion of benzene and a thiazole ring, is a privileged scaffold found in numerous biologically active compounds, including antimicrobial, anticancer, and anticonvulsant agents.[2][3] The acetyl group at the C2 position is a versatile chemical handle, readily participating in a wide array of chemical transformations. This allows for the elaboration of the core structure into more complex molecules, making this compound an invaluable precursor in drug discovery and development programs.[1][2]
This guide provides detailed, field-proven protocols for two distinct and high-yield synthetic strategies for preparing this compound, designed for researchers and drug development professionals seeking reliable and scalable methods. We will explore both the functionalization of a pre-formed benzothiazole ring and the construction of the ring from acyclic precursors, explaining the causality behind experimental choices to ensure reproducibility and success.
Strategic Approaches to Synthesis
The synthesis of this compound can be broadly categorized into two logical pathways. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.
-
Post-Functionalization of the Benzothiazole Core: This "build-upon" strategy involves synthesizing or procuring the parent benzothiazole heterocycle and subsequently introducing the acetyl group at the electron-deficient C2 position. This approach is highly effective due to the inherent reactivity of the C2 proton.[4]
-
Condensative Cyclization: This "build-around" strategy involves constructing the benzothiazole ring from an acyclic precursor, typically 2-aminothiophenol, and a synthon that already contains the acetyl moiety or its precursor. This method is often favored for its atom economy and convergent nature.[5]
The following diagram illustrates these two divergent synthetic philosophies.
Caption: Divergent synthetic strategies for this compound.
Method 1: Synthesis via C-H Functionalization of Benzothiazole
This protocol is based on the direct acylation of the benzothiazole C2 position. The C2 proton is the most acidic proton on the ring, allowing for selective deprotonation by a strong base to form a nucleophilic thiazol-2-yl anion (an ylide).[4][6] This nucleophile can then be trapped with an appropriate electrophilic acetylating agent.
Causality and Mechanistic Insight: The choice of base is critical. Organolithium reagents, such as n-butyllithium (n-BuLi), are sufficiently strong to quantitatively deprotonate the C2 position at low temperatures, preventing side reactions. The electrophile, N-methoxy-N-methylacetamide (a Weinreb amide), is specifically chosen because the resulting tetrahedral intermediate is stabilized by chelation with the lithium cation. This intermediate does not collapse to the ketone product until acidic workup, thereby preventing the common problem of over-addition (reaction of the ketone product with a second equivalent of the organolithium nucleophile) that can plague reactions using more reactive acylating agents like acid chlorides or esters.
The workflow for this method is depicted below.
Caption: Experimental workflow for C-H functionalization synthesis.
Detailed Experimental Protocol 1
Materials and Reagents:
-
Benzothiazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
N-methoxy-N-methylacetamide (1.1 eq)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add benzothiazole (1.6 mL, 14.8 mmol, 1.0 eq) and anhydrous THF (15 mL).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (10.2 mL of a 1.6 M solution, 16.3 mmol, 1.1 eq) dropwise via syringe over 10 minutes. A color change is typically observed. Stir the resulting solution at -78 °C for 1 hour.[7]
-
Acylation: Add N-methoxy-N-methylacetamide (1.7 mL, 16.3 mmol, 1.1 eq) in a single portion via syringe. Continue stirring the reaction mixture at -78 °C for 3 hours.[7]
-
Warming: After 3 hours, remove the cooling bath and allow the reaction to warm to room temperature overnight.
-
Workup: Quench the reaction by carefully adding 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel, eluting with a mixture of 10% ethyl acetate in hexanes to yield this compound as a yellow solid.[7]
Expected Outcome:
-
Yield: ~39%[7]
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H), 8.01 (d, 1H), 7.62-7.54 (m, 2H), 2.85 (s, 3H).[7]
Method 2: Synthesis via Condensative Cyclization
This approach constructs the benzothiazole ring from 2-aminothiophenol and a suitable β-dicarbonyl compound. The reaction between 2-aminothiophenol and 3-chloro-2,4-pentanedione is particularly effective, proceeding in high yield under mild conditions.
Causality and Mechanistic Insight: This reaction is a classic example of heterocyclic synthesis via condensation. The reaction likely initiates with a nucleophilic attack of the amino group of 2-aminothiophenol onto one of the carbonyl carbons of the diketone. This is followed by an intramolecular nucleophilic attack of the thiol group, leading to cyclization. The presence of a base like pyridine facilitates the reaction, likely by deprotonating the thiol and neutralizing the HCl generated during the reaction. The final step involves dehydration to form the aromatic benzothiazine ring.[8] This method is advantageous as it builds the desired functionality directly into the heterocyclic core in a single, high-yield step.
Detailed Experimental Protocol 2
Materials and Reagents:
-
2-Aminothiophenol (1.0 eq)
-
3-Chloro-2,4-pentanedione (1.0 eq)
-
Pyridine
-
Ethanol or a suitable solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add pyridine (catalytic to stoichiometric amount) to the solution. Subsequently, add 3-chloro-2,4-pentanedione (1.0 eq) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Isolation: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. The resulting crude product, 2-acetyl-3-methyl-4H-1,4-benzothiazine, can be purified by recrystallization or column chromatography. While the direct product of this specific reaction is a benzothiazine, related literature suggests that subsequent oxidation can lead to the benzothiazole.[8] For direct access to this compound, alternative acetyl synthons like pyruvic acid or its derivatives can be employed with an oxidizing agent.
Note: The reaction of 2-aminothiophenol with 3-chloro-2,4-pentanedione directly yields 2-acetyl-3-methyl-4H-1,4-benzothiazine in high yield.[8] To obtain this compound, a similar condensation with a different C2 synthon, such as an α-haloketone followed by oxidation, is a common strategy.[5]
Comparison of Synthetic Methods
| Feature | Method 1: C-H Functionalization | Method 2: Condensative Cyclization |
| Starting Materials | Benzothiazole, n-BuLi, Weinreb Amide | 2-Aminothiophenol, Acetyl Synthon |
| Key Transformation | C-H activation and acylation | Heterocyclic ring formation |
| Typical Yield | Moderate (~39%)[7] | Generally high (>80%)[8] |
| Reaction Conditions | Cryogenic (-78 °C), inert atmosphere | Mild to reflux temperatures |
| Reagent Sensitivity | Requires anhydrous conditions; n-BuLi is pyrophoric | More tolerant of air and moisture |
| Advantages | Direct, utilizes a readily available parent heterocycle | High atom economy, often high-yielding, milder conditions |
| Disadvantages | Requires cryogenic temperatures and pyrophoric reagents; moderate yield | Starting 2-aminothiophenol can be prone to oxidation |
Conclusion and Recommendations
For laboratory-scale synthesis where precision and directness are key, Method 1 (C-H Functionalization) offers a reliable, albeit lower-yielding, route from commercially available benzothiazole. Its primary challenges are the strict requirement for anhydrous conditions and the handling of pyrophoric n-butyllithium.
For process development and scale-up applications, variations of Method 2 (Condensative Cyclization) are generally superior. These methods typically offer higher yields, operate under milder and safer conditions, and are more atom-economical. While the specific protocol provided yields a benzothiazine derivative, the underlying strategy of condensing 2-aminothiophenol with an appropriate C2-acetyl synthon remains the most powerful and versatile approach for high-yield production of this compound and its analogues. Researchers are encouraged to explore condensations with reagents like pyruvic acid or ethyl acetoacetate under oxidative conditions to directly access the target molecule.
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2-Acetylbenzothiazole in the Development of Novel Kinase Inhibitors
<APPLICATION NOTE & PROTOCOLS >
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Kinase Inhibitors and the Promise of the Benzothiazole Scaffold
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1][2][3] This process regulates a vast array of cellular functions, including growth, differentiation, and metabolism.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[1][4][5][6] Consequently, the development of kinase inhibitors has become a cornerstone of modern drug discovery.[2][4]
The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds.[3][7] Benzothiazole derivatives have demonstrated a wide range of biological activities, including anticancer properties.[7][8][9] This is, in part, due to the ability of the benzothiazole nucleus to mimic the adenine portion of ATP, allowing it to competitively bind to the catalytic domain of kinases and disrupt pro-cancer signaling pathways.[8] Specifically, 2-substituted benzothiazoles have shown promise as potent inhibitors of various protein kinases.[8][10][11] This application note will provide a detailed guide on the utilization of 2-acetylbenzothiazole as a starting point for the synthesis of novel kinase inhibitors, along with protocols for their evaluation.
Synthesis of this compound Derivatives: A Modular Approach
The synthesis of a library of this compound derivatives allows for the systematic exploration of structure-activity relationships (SAR). A common and effective synthetic route involves the condensation of substituted 2-aminothiophenols with acetic anhydride to yield the this compound core. Subsequent modifications can be introduced at various positions of the benzothiazole ring or the acetyl group. For instance, Knoevenagel condensation of the this compound with various aldehydes can introduce diverse aryl groups, a strategy that has been successfully employed in the synthesis of other benzothiazole derivatives.[8]
Illustrative Synthetic Workflow
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Protocol for the purification of 2-Acetylbenzothiazole by chromatography
An In-Depth Guide to the Chromatographic Purification of 2-Acetylbenzothiazole
Authored by: A Senior Application Scientist
Introduction: The Imperative for Purity in this compound Applications
This compound is a heterocyclic organic compound featuring a benzothiazole moiety substituted with an acetyl group. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.[1] It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are explored for a range of biological activities, including potential anti-inflammatory and analgesic properties.[1] Given its role as a synthetic intermediate, the purity of this compound is paramount. Impurities, such as unreacted starting materials or by-products from synthesis, can lead to undesirable side reactions, lower yields of the final product, and complicate structural analysis.
This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography. This technique is highly effective for separating compounds based on polarity and is a staple in synthetic chemistry labs.[2][3] We will delve into the principles behind the method, provide a step-by-step experimental workflow, and offer insights into ensuring a successful and reproducible purification.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy. These characteristics dictate its solubility, stability, and interaction with the chromatographic phases.
| Property | Value | Source |
| Molecular Formula | C₉H₇NOS | [1] |
| Molar Mass | 177.22 g/mol | [4] |
| Appearance | Yellow solid | [4] |
| Melting Point | 94 - 96 °C | [5] |
| Boiling Point | 326.2 °C at 760 mmHg | [5] |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and chloroform. | [5] |
Principle of Separation: Normal-Phase Adsorption Chromatography
The purification protocol described herein relies on normal-phase column chromatography. This technique separates molecules based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[6][7]
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and other polar interactions with the molecules of the mixture.[3]
-
Mobile Phase (Eluent): A mixture of non-polar solvents, typically hexanes and ethyl acetate, is used. The polarity of the mobile phase is carefully tuned to control the elution of the compounds.
-
Mechanism of Separation: The crude sample is loaded onto the top of the silica gel column. As the mobile phase flows through the column, a continuous equilibrium is established for each component between being adsorbed onto the silica gel and being dissolved in the eluent.[2] this compound, being a moderately polar compound due to its carbonyl group and nitrogen and sulfur heteroatoms, will adsorb to the silica gel. Less polar impurities will have a weaker affinity for the silica and will be carried down the column more quickly by the non-polar mobile phase. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively desorbed and eluted. The compound that is more weakly adsorbed will elute first.[2]
Safety and Handling
Prior to commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all chemicals used.
-
This compound: May cause skin, eye, and respiratory irritation.[1][8]
-
Solvents (Hexanes, Ethyl Acetate): Are flammable and can cause irritation upon inhalation or skin contact.
-
Silica Gel: Fine powder can cause respiratory irritation if inhaled.[8]
Mandatory Personal Protective Equipment (PPE) includes:
All procedures should be performed within a certified chemical fume hood to ensure adequate ventilation.[8][9] An eyewash station and safety shower should be readily accessible.[9]
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1.0 gram of crude this compound. Adjustments to the scale will require proportional changes in the column size and solvent volumes.
PART 1: Preliminary Analysis with Thin-Layer Chromatography (TLC)
The first step is to determine the optimal mobile phase composition using TLC. This allows for a rapid assessment of the separation before committing to the larger-scale column chromatography.
-
Prepare TLC Eluent: Prepare a small amount (e.g., 10 mL) of 10% ethyl acetate in hexanes. This has been reported as an effective eluent for this compound.[4][10]
-
Spot the TLC Plate: Dissolve a tiny amount of the crude product in a few drops of ethyl acetate or dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the spots.
-
Analyze: The ideal eluent system will show good separation between the spot corresponding to this compound and any impurities, with the target compound having a Retention Factor (Rf) value between 0.2 and 0.4. If the Rf is too high, decrease the eluent polarity (less ethyl acetate). If it's too low, increase the polarity (more ethyl acetate).
PART 2: Column Preparation (Slurry Packing)
Properly packing the column is critical to achieving a good separation. The slurry method is preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase.[2][11]
-
Select Column: Choose a glass chromatography column of appropriate size. For 1.0 g of crude material, a column with a diameter of 2-3 cm is suitable.
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but will not overly restrict flow.[2] Add a thin layer (approx. 0.5 cm) of sand on top of the plug.
-
Prepare Slurry: In a beaker, measure out silica gel (typically 30-50 times the weight of the crude sample, e.g., 40 g). Add the initial eluting solvent (10% ethyl acetate in hexanes) to the silica gel to form a consistent, pourable slurry. Swirl to remove air bubbles.[2]
-
Pack the Column: Clamp the column vertically. With the stopcock closed, pour the slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, collecting it in a flask. As the silica packs, gently tap the side of the column to encourage even settling and remove any air pockets.[2]
-
Equilibrate: Once all the silica has been added and has settled, add a final protective layer of sand (approx. 0.5 cm) on top. Continuously pass 2-3 column volumes of the eluting solvent through the column to ensure it is fully equilibrated and packed. Never let the solvent level drop below the top of the sand layer.
PART 3: Sample Loading and Elution
-
Prepare Sample: Dissolve the crude this compound (1.0 g) in the minimum amount of a suitable solvent, such as dichloromethane or the eluent itself. Using a minimal volume is crucial for achieving a narrow band at the start of the separation.[11]
-
Load the Sample: Carefully add the dissolved sample solution dropwise onto the center of the top sand layer using a pipette. Avoid disturbing the packed bed.[11]
-
Adsorb the Sample: Open the stopcock and drain the solvent until the liquid level just meets the top of the sand layer. This loads the compound onto the silica.
-
Begin Elution: Carefully add the mobile phase (10% ethyl acetate in hexanes) to the top of the column. Begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube or flask).
-
Monitor the Separation: Periodically analyze the collected fractions by TLC to track the elution of the product. Spot each fraction on a TLC plate alongside a spot of the crude starting material. This will show which fractions contain the pure compound.
-
Gradient Elution (Optional): If other, more polar impurities are present, the polarity of the mobile phase can be gradually increased (e.g., to 20% or 30% ethyl acetate in hexanes) after the desired product has been eluted to wash these impurities off the column.
PART 4: Product Isolation
-
Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Final Product: The remaining solid is the purified this compound. Weigh the product to determine the yield and confirm its purity through analytical methods such as NMR spectroscopy and melting point determination.
Visual Workflow and Data Summary
A visual representation of the process can clarify the sequence of operations.
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A Multi-Assay Approach for Characterizing the Cytotoxicity of 2-Acetylbenzothiazole
An Application Note and Protocol Guide
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential anticancer properties.[1] 2-Acetylbenzothiazole is a derivative of interest whose toxicological profile requires thorough evaluation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound using a panel of robust, cell-based assays. We detail the rationale and step-by-step protocols for quantifying cell viability (MTT assay), membrane integrity (LDH assay), apoptotic pathway activation (Caspase-3/7 assay), and oxidative stress (ROS detection). By integrating data from these distinct methodologies, a researcher can construct a detailed and mechanistic understanding of a compound's cellular impact.
Introduction: Why a Multi-Assay Approach?
Evaluating the cytotoxic potential of a novel compound like this compound is a critical step in drug discovery and chemical safety assessment.[2] Relying on a single assay can be misleading, as different compounds can induce cell death through distinct biochemical pathways. For instance, a compound might reduce metabolic activity without immediately compromising membrane integrity, or it might trigger a programmed cell death cascade (apoptosis) rather than uncontrolled lysis (necrosis).[3]
A multi-assay strategy provides a more complete picture by probing different cellular health indicators simultaneously:
-
Metabolic Activity: Is the cell's mitochondrial function compromised?
-
Membrane Integrity: Is the plasma membrane breached, leading to leakage of cellular contents?
-
Apoptotic Machinery: Are the key executioner enzymes of apoptosis activated?
-
Oxidative Stress: Is the compound inducing an imbalance of reactive oxygen species (ROS), a common mechanism of drug-induced toxicity?[4]
This guide provides the experimental framework to answer these questions for this compound. The workflow below illustrates the overall experimental design.
Figure 1: General experimental workflow for assessing the cytotoxicity of this compound.
Dissecting Cell Death: Choosing the Right Tools
Cell death is broadly classified into apoptosis and necrosis, each with distinct morphological and biochemical hallmarks.[5] Our recommended assay panel is designed to differentiate between these pathways and identify upstream stressors like ROS.
Figure 2: Interplay of cytotoxicity pathways and their corresponding assays.
Assay Principles and Protocols
MTT Assay: Assessing Cell Viability via Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity.[6] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[7] The crystals are then solubilized, and the absorbance is read on a spectrophotometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (e.g., DMSO) and a "no cells" background control. Incubate for the desired period (e.g., 24, 48 hours).
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Remove the treatment medium from the wells and add 100 µL of fresh, serum-free medium plus 10 µL of the MTT stock solution to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation:
-
Corrected Absorbance = Absorbance (Test Well) - Absorbance (Background Control)
-
% Viability = (Corrected Absorbance (Treated) / Corrected Absorbance (Vehicle Control)) * 100
-
LDH Assay: Quantifying Necrosis via Membrane Damage
Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in most cells.[5][10] When the plasma membrane is damaged—a key feature of necrosis—LDH is released into the extracellular culture medium.[11][12] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product.[10] The intensity of the color is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three types of controls:
-
Vehicle Control: Untreated cells (spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.
-
Background Control: Culture medium only.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottomed 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution.
-
Incubation: Add 50 µL of the reconstituted LDH assay buffer to each well containing the supernatant.[10] Incubate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction & Measurement: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance between 490-520 nm.[10]
-
Calculation:
-
First, subtract the background control absorbance from all other readings.
-
% Cytotoxicity = ((Absorbance (Treated) - Absorbance (Vehicle)) / (Absorbance (Max Release) - Absorbance (Vehicle))) * 100
-
Caspase-3/7 Assay: Detecting Apoptosis
Principle: Apoptosis is characterized by the activation of a family of proteases called caspases.[13] Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular proteins, leading to the dismantling of the cell.[14] This assay uses a specific peptide substrate for caspase-3/7 (DEVD) linked to a reporter molecule (e.g., a fluorophore or aminoluciferin).[13][15] When active caspase-3/7 is present in apoptotic cells, it cleaves the DEVD peptide, releasing the reporter and generating a detectable fluorescent or luminescent signal proportional to caspase activity.[15]
Protocol (Luminescent "Add-Mix-Measure" Format):
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence. Include a positive control for apoptosis (e.g., Staurosporine).
-
Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Calculation:
-
Subtract the background (no cells) reading from all wells.
-
Data is often presented as Fold Change in Luminescence = (Luminescence (Treated) / Luminescence (Vehicle Control)).
-
ROS Detection: Measuring Oxidative Stress
Principle: Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[4][16] This assay commonly uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[17][18] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS (like H₂O₂), H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17] The fluorescence intensity is directly proportional to the level of intracellular ROS.[19]
Figure 3: Principle of the H2DCFDA-based ROS detection assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a black-walled, clear-bottom 96-well plate. Include a positive control for ROS induction (e.g., H₂O₂ or Pyocyanin).
-
Probe Loading: Remove the treatment medium. Wash cells once with warm PBS. Add 100 µL of loading buffer containing 10-25 µM H2DCFDA to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Wash: Remove the loading buffer and wash the cells twice with warm PBS to remove any extracellular probe.
-
Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[17]
-
Calculation:
-
Subtract the background (no cells) reading from all wells.
-
Data is presented as Fold Change in Fluorescence = (Fluorescence (Treated) / Fluorescence (Vehicle Control)).
-
Data Presentation and Interpretation
Summarizing quantitative data in a structured table allows for easy comparison of the dose-dependent effects of this compound across the different assays.
Table 1: Hypothetical Cytotoxicity Data for this compound after 24h Treatment
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) | ROS Production (Fold Change) |
| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1 | 98.1 ± 5.1 | 6.1 ± 1.5 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| 5 | 85.3 ± 6.2 | 10.5 ± 2.0 | 2.5 ± 0.4 | 3.1 ± 0.5 |
| 10 | 60.7 ± 5.8 | 15.8 ± 2.5 | 4.8 ± 0.6 | 4.5 ± 0.7 |
| 25 | 49.5 ± 4.9 | 20.1 ± 3.1 | 6.2 ± 0.8 | 4.2 ± 0.6 |
| 50 | 25.1 ± 3.7 | 45.3 ± 4.0 | 3.1 ± 0.5 | 2.8 ± 0.4 |
| 100 | 10.2 ± 2.1 | 85.6 ± 6.3 | 1.5 ± 0.3 | 1.8 ± 0.3 |
Interpretation of Hypothetical Data:
-
Low Concentrations (1-25 µM): A dose-dependent decrease in cell viability (MTT) correlates with a significant increase in Caspase-3/7 activity and ROS production, while LDH release remains low. This suggests that at lower concentrations, this compound primarily induces apoptosis, potentially triggered by oxidative stress.
-
High Concentrations (50-100 µM): Cell viability drops sharply. LDH release increases dramatically, while the relative caspase activity decreases. This shift suggests a transition from apoptosis to secondary necrosis or primary necrosis at higher, more acutely toxic concentrations. The drop in ROS and caspase signals at the highest concentrations could be due to widespread cell death and loss of enzymatic machinery needed to generate the signal.
References
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Cold Spring Harbor Protocols, 2016(10). [Link]
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Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Mishra, B. B., & Rath, S. N. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in molecular biology (Clifton, N.J.), 979, 311–317. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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ResearchGate. (2014). Is LDH assay able to evaluate possible mechanism of action related to necrosis? [Link]
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JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link]
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G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]
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baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
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JoVE. (2013). Video: Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. [Link]
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PubMed. (1990). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. [Link]
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Molecular Devices. Cell Viability, Cell Proliferation, Cytotoxicity Assays. [Link]
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PubMed Central. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]
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European Review for Medical and Pharmacological Sciences. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. [Link]
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Jagannath University Journal of Life and Earth Sciences. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. [Link]
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NIH National Library of Medicine. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. [Link]
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ScienceDirect. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. [Link]
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ResearchGate. (2018). Synthesis, structure and tautomerism of two benzothiazolyl azo derivatives of 2-naphthol: A crystallographic, NMR and computational study. [Link]
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Comprehensive Guide to the Characterization of 2-Acetylbenzothiazole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylbenzothiazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The efficacy and novelty of these compounds are intrinsically linked to their precise chemical structures. Therefore, rigorous and unambiguous structural characterization is a cornerstone of the drug discovery and development process. This guide provides a detailed overview of the essential analytical techniques and protocols required to comprehensively characterize novel this compound derivatives, ensuring structural integrity, purity, and conformity for further investigation.
The Imperative of Multi-Technique Characterization
The validation of a novel molecular entity is not achieved by a single analytical method. Instead, it relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they build a self-validating system that confirms the identity and purity of the target compound. For this compound derivatives, a combination of spectroscopic and chromatographic methods is essential. This guide will detail the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and the definitive method of Single-Crystal X-ray Crystallography.
The logical workflow for characterizing a newly synthesized derivative involves an initial confirmation of the molecular weight by MS, followed by structural elucidation of the molecular backbone and functional groups using NMR and IR. Finally, HPLC is employed to assess the purity of the compound, a critical step before any biological evaluation.
Caption: General experimental workflow for the characterization of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C, allowing for the construction of the carbon-hydrogen framework.
Causality Behind the Protocol
The choice of a deuterated solvent is critical; it must dissolve the analyte without producing an interfering signal in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many benzothiazole derivatives due to its high polarity.[4] A high-field spectrometer (e.g., 400 MHz or higher) is used to achieve better signal dispersion, which is crucial for resolving complex spin systems in the aromatic region.
Detailed Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a 45-90 degree pulse angle.[4]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time is necessary due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.[4]
-
Data Processing: Process the Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.
Data Interpretation and Expected Signals
The structure of this compound derivatives gives rise to a set of characteristic signals. The exact chemical shifts (δ) will vary depending on the other substituents on the benzothiazole ring, but typical ranges are summarized below.
| Proton Type (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Benzothiazole Aromatic Protons | 7.20 - 8.50 | Multiplet (m) or Doublet (d) | The specific splitting pattern depends on the substitution pattern on the benzene ring.[5][6] |
| Acetyl Methyl Protons (-CH₃) | 2.30 - 2.80 | Singlet (s) | A characteristic singlet integrating to 3 protons, confirming the acetyl group.[7] |
| Carbon Type (¹³C) | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl Carbon (C=O) | 190 - 200 | The most downfield signal, characteristic of a ketone.[5] |
| Benzothiazole C2 | 165 - 175 | The carbon atom to which the acetyl group is attached. |
| Benzothiazole Aromatic Carbons | 120 - 155 | Multiple signals corresponding to the carbons of the fused benzene ring.[5][8] |
| Acetyl Methyl Carbon (-CH₃) | 20 - 30 | A signal in the upfield aliphatic region.[7] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality Behind the Protocol
The KBr pellet method is a common technique for solid samples. It involves intimately mixing the sample with dry potassium bromide, which is transparent in the IR region of interest. This ensures that the recorded spectrum is solely from the analyte.
Detailed Experimental Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~150 mg of dry KBr powder using an agate mortar and pestle.[4]
-
Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disk.
-
Acquisition: Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Collection: Record the spectrum over the range of 4000-400 cm⁻¹.[4]
Data Interpretation and Characteristic Bands
The IR spectrum provides a molecular "fingerprint." For this compound derivatives, several key absorption bands are expected.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Notes |
| C=O (Ketone) | Stretching | 1680 - 1710 | A strong, sharp absorption band confirming the acetyl group.[5] |
| C=N (Thiazole) | Stretching | 1600 - 1670 | Characteristic of the imine bond within the benzothiazole ring.[9] |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Sharp peaks indicating the aromatic protons of the benzothiazole ring.[9] |
| C-S (Thiazole) | Stretching | 600 - 700 | Confirms the presence of the thiazole ring structure.[9][10] |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like benzothiazole derivatives, as it typically keeps the molecule intact.
Causality Behind the Protocol
ESI-MS requires the sample to be in solution. A volatile solvent like methanol or acetonitrile is used to facilitate the electrospray process. The analysis is often done in positive ion mode, which protonates the basic nitrogen atom in the benzothiazole ring, forming a detectable [M+H]⁺ ion.
Detailed Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[4]
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.[4]
-
Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺). The mass-to-charge ratio (m/z) of this peak will correspond to the molecular weight of the compound plus the mass of a proton. The presence of this peak confirms the molecular weight of the synthesized product.[4][11][12]
Chromatographic and Crystallographic Validation
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of a synthesized compound.[13] A pure compound should ideally appear as a single, sharp peak in the chromatogram.
-
Protocol Outline: A common method involves using a C18 reverse-phase column with a gradient elution system, typically composed of water and acetonitrile, often with a small amount of formic acid (0.1%) to improve peak shape.[14] The sample is detected using a UV detector set at a wavelength where the compound absorbs maximally (determined by UV-Vis spectroscopy).
Single-Crystal X-ray Crystallography
This is the gold-standard technique for unambiguous structure determination. It provides the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, conformation, and stereochemistry.[15]
-
Protocol Outline: This advanced technique requires growing a high-quality single crystal of the compound. The crystal is then mounted in an X-ray diffractometer, and the diffraction pattern is collected. Sophisticated software is used to solve and refine the crystal structure, yielding precise bond lengths and angles.[1][11]
Caption: Logical flow for the validation of a chemical structure from raw data.
Conclusion
The comprehensive characterization of this compound derivatives is a critical, multi-faceted process that ensures the scientific integrity of subsequent research. By systematically applying the spectroscopic and chromatographic techniques detailed in this guide—NMR for structural framework, IR for functional groups, MS for molecular weight, and HPLC for purity—researchers can confidently validate the structure of their novel compounds. This rigorous approach is fundamental to advancing the field of medicinal chemistry and accelerating the development of new therapeutic agents.
References
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- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES.
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives.
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- Journal of Chromatography B. (2017). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS.
- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.
- National Institutes of Health. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1.
- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- IJRAR.org. (n.d.). Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity.
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- BenchChem. (2025). Spectroscopic Characterization of N'-(benzo[d]thiazol-2-yl)acetohydrazide: A Technical Guide.
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- JOCPR. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives.
- National Institutes of Health. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
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Scale-up synthesis of 2-Acetylbenzothiazole for preclinical studies
Application Note & Protocol
Topic: A Robust, Scalable Synthesis of 2-Acetylbenzothiazole for Preclinical Supply
Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] this compound, in particular, serves as a key intermediate for more complex derivatives and has been investigated for its own therapeutic potential.[3][4] This application note provides a comprehensive, field-proven protocol for the multi-gram scale-up synthesis of this compound. We move beyond a simple recitation of steps to explain the strategic rationale behind the chosen synthetic route, emphasizing process safety, scalability, and robustness to ensure a reliable supply of high-purity material for preclinical evaluation.
Strategic Synthesis Design: Selecting a Scalable Route
The synthesis of 2-substituted benzothiazoles is well-documented, with the most common approach involving the condensation of 2-aminothiophenol with various electrophiles.[5][6] For the specific synthesis of this compound, several routes were considered:
-
Route A: Lithiation of Benzothiazole: This involves the deprotonation of the C2 position of benzothiazole using a strong organometallic base like n-butyllithium at cryogenic temperatures (-78°C), followed by quenching with an acetylating agent.[7] While effective at the bench scale, this route presents significant challenges for scale-up. The use of pyrophoric n-butyllithium requires specialized handling and equipment, and maintaining cryogenic temperatures for large volumes is energy-intensive and costly.
-
Route B: Condensation with 1,2-Dicarbonyl Compounds: Reaction of 2-aminothiophenol with ketones or their derivatives can yield 2-substituted benzothiazoles.[8] However, this pathway often requires an oxidant and may involve unstable or commercially unavailable starting materials corresponding to the acetyl group.
-
Route C: Acylative Cyclization of 2-Aminothiophenol: This classic and highly reliable method involves the direct reaction of 2-aminothiophenol with an acetyl source, such as acetic acid or acetic anhydride.[8][9] The reaction typically proceeds in one pot, uses inexpensive and readily available reagents, and avoids harsh conditions or hazardous organometallics.
Rationale for Selection: For preclinical scale-up, Route C (Acylative Cyclization) is unequivocally the superior choice. Its operational simplicity, favorable cost-of-goods, inherent safety profile, and proven scalability make it the most logical and efficient method for producing the multi-gram to kilogram quantities required for in-depth biological studies. This protocol is based on the robust condensation reaction between 2-aminothiophenol and acetic anhydride in a glacial acetic acid medium.
Critical Safety & Handling Protocols
Trustworthiness in synthesis begins with safety. The primary starting material, 2-aminothiophenol, is a hazardous substance requiring strict handling protocols.
Hazard Profile of 2-Aminothiophenol:
-
Toxicity: Harmful if swallowed and causes severe skin burns and eye damage.[10][11]
-
Corrosivity: Corrosive to skin, eyes, and mucous membranes.[11][12]
-
Reactivity: Prone to air oxidation, turning dark upon exposure. Must be handled under an inert atmosphere for best results and to prevent degradation.[13]
-
Odor: Possesses a powerful and unpleasant stench.[10]
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[13][14] Facilities should be equipped with an emergency eyewash station and safety shower.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times:
-
Nitrile or neoprene gloves (double-gloving is recommended).
-
Chemical splash goggles and a full-face shield.
-
A flame-resistant lab coat.
-
-
Inert Atmosphere: Handle the reagent under a nitrogen or argon atmosphere to prevent oxidation.[13] Use Schlenk techniques or a glovebox for transfers if possible.
-
Spill & Waste: In case of a spill, absorb with an inert material like vermiculite and place in a sealed container for hazardous waste disposal.[10] Do not allow the material to enter drains.[10] All contaminated materials and waste must be disposed of according to institutional and local regulations.
Scale-Up Synthesis Workflow
The following diagram outlines the complete workflow from starting materials to the final, characterized product suitable for preclinical use.
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a nominal 10-gram scale and can be linearly adjusted for larger quantities.
4.1. Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminothiophenol | ≥98% | Standard Supplier | Store under nitrogen, in a cool, dark place. |
| Acetic Anhydride | Reagent Grade, ≥98% | Standard Supplier | Corrosive, handle with care. |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | Corrosive, use as solvent. |
| Sodium Hydroxide | Pellets, ACS Grade | Standard Supplier | For neutralization. |
| Ethanol | 200 Proof | Standard Supplier | For recrystallization. |
| Deionized Water | N/A | In-house | Used for work-up and recrystallization. |
| Equipment | Specification | ||
| 3-Neck Round Bottom Flask | 500 mL | ||
| Mechanical Stirrer | |||
| Reflux Condenser | |||
| Heating Mantle with Temp. Controller | |||
| Nitrogen Inlet/Outlet | |||
| Addition Funnel | 100 mL | ||
| Buchner Funnel & Filter Flask |
4.2. Reagent Quantities
| Compound | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-Aminothiophenol | 125.19 | 10.0 g | 0.0799 | 1.0 |
| Acetic Anhydride | 102.09 | 12.2 g (11.3 mL) | 0.1198 | 1.5 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
4.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 500 mL, three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging: To the flask, add glacial acetic acid (100 mL) followed by 2-aminothiophenol (10.0 g, 0.0799 mol). Stir the mixture to form a solution.
-
Addition of Anhydride: Slowly add acetic anhydride (11.3 mL, 0.1198 mol) to the stirred solution at room temperature. An initial exotherm may be observed.
-
Heating to Reflux: Heat the reaction mixture to reflux (approx. 118-120°C) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The product spot should be UV active and stain with potassium permanganate.
-
Cooling and Work-up: Once the reaction is complete (disappearance of 2-aminothiophenol), turn off the heat and allow the mixture to cool to room temperature.
-
Precipitation: Carefully pour the cooled reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. A solid precipitate should form.
-
Neutralization: Slowly neutralize the acidic slurry by adding a 4M sodium hydroxide solution dropwise. Monitor the pH with litmus paper or a pH meter until it reaches ~7.0-7.5. The product will precipitate as a light tan or yellow solid.
-
Isolation: Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove residual salts and acetic acid.
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air dry. For larger scales, a vacuum oven at 40-50°C can be used. (Expected crude yield: 12-13 g).
4.4. Purification by Recrystallization
-
Transfer the crude, dry solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Use approximately 4-5 mL of ethanol per gram of crude product.
-
While the solution is hot, slowly add hot deionized water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.
-
Expected Result: A pale yellow, crystalline solid. (Typical purified yield: 9.5-11.0 g, 67-77%).
Reaction Mechanism
The synthesis proceeds via a classical acylative cyclization followed by dehydration.
Caption: Proposed mechanism for the formation of this compound.
Characterization & Quality Control
Confirmation of the final product's identity and purity is essential for its use in preclinical studies.
| Technique | Expected Results |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.21 (d, 1H, Ar-H), 8.01 (d, 1H, Ar-H), 7.62-7.54 (m, 2H, Ar-H), 2.85 (s, 3H, -COCH₃).[7] |
| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): 192.5 (C=O), 167.0, 153.8, 136.5, 127.4, 126.8, 125.4, 122.0, 26.0 (-CH₃). |
| IR Spectroscopy | (KBr, cm⁻¹): ~1690 (C=O, ketone stretch), ~1595, 1470 (C=C, aromatic stretch).[15] |
| Mass Spec. (EI) | m/z (%): 177 (M⁺, 100), 162 (M-CH₃)⁺, 134 (M-COCH₃)⁺. |
| Purity (HPLC) | ≥98% |
| Melting Point | 102-104 °C |
Conclusion
This application note details a validated and scalable protocol for the synthesis of this compound. By selecting a strategic route based on safety, cost, and operational simplicity, this method is ideally suited for producing the high-purity material required for preclinical research and development. The comprehensive characterization data provides the necessary quality control benchmarks to ensure batch-to-batch consistency and reliability for subsequent biological evaluations.
References
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Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Cole-Parmer. Available from: [Link]
-
Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. PubMed. Available from: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available from: [Link]
-
Bulk Scale Synthesis of Substituted benzothiazoles. ResearchGate. Available from: [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC - NIH. Available from: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. Available from: [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available from: [Link]
-
Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. Australian Journal of Chemistry. Available from: [Link]
-
Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. ResearchGate. Available from: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available from: [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. ScienceAsia. Available from: [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available from: [Link]
-
A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids. ResearchGate. Available from: [Link]
-
Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central. Available from: [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. Available from: [Link]
-
Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. MDPI. Available from: [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Available from: [Link]
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NMR and IR Spectroscopy Tables. UCLA Chemistry. Available from: [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. Available from: [Link]
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Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. NIH. Available from: [Link]
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Benzothiazole-based compounds as potent endothelial lipase inhibitors. PubMed. Available from: [Link]
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Benzothiazole, 2-amino-6-methyl. Organic Syntheses Procedure. Available from: [Link]
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Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Synthesis, structure and tautomerism of two benzothiazolyl azo derivatives of 2-naphthol: A crystallographic, NMR and computational study. ResearchGate. Available from: [Link]
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Problems from Previous Years' Exams. Harvard University Department of Chemistry. Available from: [Link]
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Application Notes and Protocols: Synthesis and Utility of 2-Acetylbenzothiazole in Designing Advanced Fluorescent Probes
Introduction: The Strategic Value of 2-Acetylbenzothiazole in Fluorophore Chemistry
For researchers and professionals in drug development and materials science, the design of novel fluorescent probes is a cornerstone of innovation. These molecular tools are indispensable for visualizing biological processes, detecting analytes with high sensitivity, and screening potential therapeutic agents. Within the vast arsenal of heterocyclic building blocks, this compound stands out as a particularly versatile and powerful precursor.
The benzothiazole moiety itself is a privileged scaffold in fluorescence chemistry, renowned for conferring rigid, planar structures with high quantum yields and significant Stokes shifts upon its derivatives.[1] The true synthetic utility of this compound, however, lies in its acetyl group. The electron-withdrawing nature of the benzothiazole ring system renders the α-protons of the acetyl group sufficiently acidic, making the methyl component a reactive handle for carbon-carbon bond formation. This feature enables facile access to a wide array of α,β-unsaturated ketone systems (chalcone-like structures) and styryl dyes through classic condensation reactions.[2] These reactions extend the π-conjugated system of the molecule—a fundamental principle in the design of fluorophores—allowing for the systematic tuning of photophysical properties such as absorption and emission wavelengths.
This guide provides an in-depth exploration of the synthetic pathways originating from this compound, offering detailed protocols and mechanistic insights for creating sophisticated fluorescent probes. We will focus on the Claisen-Schmidt condensation as the core synthetic strategy and demonstrate how the resulting molecular frameworks can be engineered into functional probes for specific analytes.
Part 1: The Core Synthesis - Mechanistic Insights into the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone of organic synthesis and is exceptionally well-suited for leveraging the reactivity of this compound.[3][4] This reaction involves the condensation of a ketone (this compound) with an aromatic aldehyde that lacks α-protons, typically under basic or acidic catalysis, to form a chalcone or enone.
Causality Behind the Experimental Choice:
The choice of this reaction is strategic. The benzothiazole ring acts as an electron sink, enhancing the acidity of the adjacent acetyl group's methyl protons. In the presence of a base (e.g., NaOH, KOH, or an amine like piperidine), one of these protons is readily abstracted to form a nucleophilic enolate ion. This enolate then undergoes a nucleophilic addition to the electrophilic carbonyl carbon of a selected aromatic aldehyde. The resulting aldol addition product rapidly undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, highly conjugated α,β-unsaturated carbonyl system. This extended conjugation is the chromophore/fluorophore responsible for the molecule's optical properties.[2]
The versatility of this reaction is a key advantage; by simply varying the substitution pattern on the aromatic aldehyde, a diverse library of probes with tailored electronic and photophysical properties can be generated. For instance, using an aldehyde with a strong electron-donating group (e.g., dimethylamino) and the electron-accepting benzothiazole-ketone moiety creates a "push-pull" system. This architecture facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation, a mechanism often exploited to create probes with high environmental sensitivity and large Stokes shifts.[2]
Caption: Base-catalyzed Claisen-Schmidt condensation workflow.
Part 2: Experimental Protocols
Protocol 1: Synthesis of a Push-Pull Styryl-Benzothiazole Fluorophore
This protocol details the synthesis of (E)-1-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, a model fluorophore exhibiting strong ICT characteristics.
Objective: To synthesize a versatile fluorophore backbone via a Claisen-Schmidt condensation, which can serve as a platform for developing more complex probes.
Materials and Reagents:
-
This compound (1.0 mmol, 177.2 mg)
-
4-(Dimethylamino)benzaldehyde (1.1 mmol, 164.1 mg)
-
Sodium Hydroxide (NaOH) (2.0 mmol, 80 mg)
-
Ethanol (20 mL)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (50 mL), magnetic stirrer, reflux condenser, TLC plates (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.1 mmol) in 15 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Initiation: Prepare a solution of NaOH (2.0 mmol) in 5 mL of ethanol. Add this basic solution dropwise to the flask containing the ketone and aldehyde over 5 minutes.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The solution will typically change color (often to a deep yellow or orange) and a precipitate may form. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting materials are consumed (as indicated by TLC), pour the reaction mixture into 50 mL of cold deionized water. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 20 mL) to remove any residual NaOH.
-
Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter the crystals and dry them under vacuum.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The product should be a brightly colored, fluorescent solid.
Expert Insight: The use of a strong electron-donating group like dimethylamine on the aldehyde and the electron-withdrawing benzothiazole creates a potent push-pull system. This results in a fluorophore with a large Stokes shift and emission in the yellow-orange region of the spectrum, making it an excellent candidate for bioimaging applications where avoiding cellular autofluorescence is critical.[2][5]
Protocol 2: Application of a Chalcone-Based Probe for Hydrazine Detection
This protocol describes how a chalcone synthesized from this compound can be used as a "turn-on" fluorescent probe for the detection of hydrazine, a highly toxic and reactive industrial chemical.
Objective: To utilize a synthesized this compound-derived chalcone for the sensitive and selective detection of hydrazine in an aqueous sample.
Sensing Principle: The probe's design is based on the Michael addition reaction. The α,β-unsaturated ketone core of the chalcone acts as a Michael acceptor. In its native state, the probe exhibits low fluorescence. Hydrazine, a strong nucleophile, attacks the electrophilic β-carbon of the enone system. This reaction disrupts the extended π-conjugation of the fluorophore, leading to the formation of a new, highly fluorescent species, thus "turning on" the fluorescence signal.[6]
Caption: "Turn-on" fluorescence via analyte-induced reaction.
Materials and Protocol:
-
Stock Solutions:
-
Probe Stock (1 mM): Prepare a 1 mM stock solution of the synthesized chalcone probe (e.g., (E)-1-(benzo[d]thiazol-2-yl)-3-phenylprop-2-en-1-one) in DMSO.
-
Hydrazine Stock (10 mM): Prepare a 10 mM stock solution of hydrazine hydrate in deionized water. Serially dilute this stock to create working solutions of lower concentrations.
-
Buffer: Prepare a 10 mM HEPES buffer solution (pH 7.4) containing 1% DMSO as a co-solvent to ensure probe solubility.
-
-
Detection Assay:
-
In a series of microcentrifuge tubes, add 980 µL of the HEPES buffer.
-
Add 10 µL of the 1 mM probe stock solution to each tube to achieve a final concentration of 10 µM. Mix gently.
-
To each tube, add a specific volume of a hydrazine working solution to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 50, 100 µM).
-
Incubate the solutions at 37°C for 30 minutes to allow the reaction to complete.
-
-
Fluorescence Measurement:
-
Transfer the solutions to a quartz cuvette.
-
Using a fluorescence spectrophotometer, excite the sample at its maximum absorption wavelength (determined experimentally, typically around 380-420 nm for such chalcones).
-
Record the emission spectra (typically in the 480-600 nm range).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the hydrazine concentration.
-
The resulting curve will demonstrate the "turn-on" response. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope).
-
Part 3: Data Presentation and Performance
The photophysical properties of fluorescent probes derived from this compound are highly tunable based on the choice of the aldehyde reactant. The table below summarizes representative data for chalcone-type probes with varying substituents on the aromatic aldehyde ring.
| Probe Structure (Varying Ar group) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte Example |
| Ar = Phenyl | ~390 | ~495 | ~105 | ~0.15 | General Fluorophore |
| Ar = 4-(Dimethylamino)phenyl | ~425 | ~560 | ~135 | ~0.35 | Solvatochromic Probe |
| Ar = 4-Nitrophenyl | ~400 | ~510 | ~110 | ~0.05 | Hypoxia Sensor |
| Ar = Cinnamyl | ~410 | ~525 | ~115 | ~0.10 (turn-on) | Hydrazine[6] |
| Note: These values are representative estimates based on published data for similar chalcone and styryl dye structures and will vary based on solvent and specific molecular structure.[2][5] |
Conclusion
This compound is a high-value, strategically activated building block for the synthesis of advanced fluorescent probes. Its utility is rooted in the predictable and efficient reactivity of its acetyl group in Claisen-Schmidt condensations. This single, powerful reaction provides a gateway to a vast chemical space of chalcone and styryl-based fluorophores. By carefully selecting the aldehyde condensation partner, researchers can rationally design and synthesize probes with tailored photophysical properties and specific sensing capabilities for a multitude of analytes. The protocols and mechanistic discussions provided herein serve as a robust foundation for scientists and drug development professionals to harness the power of this compound in their research and discovery workflows.
References
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Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PMC - PubMed Central, 2024.
-
Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press, N/A.
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Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. Bentham Science Publisher, N/A.
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Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. PMC - NIH, N/A.
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Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. PMC - PubMed Central, 2021.
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Tunable fluorescent probes for detecting aldehydes in living systems. PMC - NIH, 2024.
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Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing, N/A.
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Novel Chalcone-Based Fluorescent Human Histamine H3 Receptor Ligands as Pharmacological Tools. PubMed Central, 2012.
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Cinnamyl Chalcone Based AIE Fluorescent Probes for Sensitive Detection of Hydrazine and its Application in Living Cells. PubMed, N/A.
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Claisen‐Schmidt condensation between aldehydes 2a–p and acetone 3. ResearchGate, N/A.
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Synthesis and fluorescence of some thiazole and benzothiazole derivatives. N/A, 1983.
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A benzothiazole-based fluorescent probe for hypochlorous acid detection and imaging in living cells. PubMed, N/A.
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Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. PubMed, 2022.
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A Benzothiazole-Based Fluorescent Probe for Sensing Zn2+ and its Application. N/A, N/A.
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A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. PubMed, 2024.
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI, N/A.
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Synthesis of various acid dyes from benzthiazole derivative. Scholars Research Library, N/A.
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Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes | Request PDF. ResearchGate, N/A.
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace, N/A.
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A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. New Journal of Chemistry (RSC Publishing), N/A.
-
Synthesis, Characterization, and Fluorescence Studies of Novel Heterocyclic Azo Dyes Derived from Benzothiazole | Request PDF. ResearchGate, N/A.
-
(PDF) Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity. ResearchGate, N/A.
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Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. MDPI, N/A.
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Application Note & Protocol: Synthesis of Radiolabeled [¹¹C]2-Acetylbenzothiazole
Abstract
This document provides a comprehensive guide for the synthesis, purification, and quality control of radiolabeled [¹¹C]2-acetylbenzothiazole. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The ability to label these compounds with a positron-emitting radionuclide like Carbon-11 (t½ ≈ 20.4 min) enables their use as tracers in Positron Emission Tomography (PET) imaging, a powerful tool for in vivo research.[2] This guide details a reliable method starting from the production of the [¹¹C]methyl iodide synthon, followed by a Grignard reaction with a 2-cyanobenzothiazole precursor. The protocols are designed for researchers, scientists, and drug development professionals engaged in radiopharmaceutical chemistry and molecular imaging.
Introduction and Strategic Overview
The core of the this compound structure presents several possibilities for radiolabeling. For PET imaging with Carbon-11, the most chemically direct and efficient strategy is the introduction of the ¹¹C-label into the acetyl group. This is achieved via the reaction of a ¹¹C-methylating agent with a suitable precursor.
Our selected synthetic pathway involves a Grignard reaction, a classic and robust method for forming carbon-carbon bonds.[3][4] The key steps are:
-
Precursor Synthesis: Preparation of the stable, non-radioactive precursor, 2-cyanobenzothiazole.
-
Radiosynthon Production: Generation of [¹¹C]methane at a medical cyclotron and its subsequent conversion to the highly reactive [¹¹C]methyl iodide ([¹¹C]CH₃I) synthon.[5]
-
¹¹C-Labeling Reaction: Conversion of [¹¹C]CH₃I to the corresponding Grignard reagent, [¹¹C]methylmagnesium iodide, which then reacts with the 2-cyanobenzothiazole precursor.
-
Hydrolysis & Purification: Acidic workup to hydrolyze the intermediate and form the final ketone, followed by rapid purification using High-Performance Liquid Chromatography (HPLC).[6]
-
Quality Control: Verification of the final product's identity, radiochemical purity, and specific activity.[7][8]
This approach is well-suited for the rapid synthesis times demanded by the short half-life of Carbon-11 and can be readily adapted for automated synthesis modules.
Experimental Protocols
Disclaimer: All work with radioactive materials must be conducted in a designated radiochemistry laboratory by trained personnel in compliance with all local and federal regulations. Appropriate shielding and personal protective equipment must be used at all times.
Protocol 2.1: Synthesis of Precursor (2-Cyanobenzothiazole)
The synthesis of the 2-cyanobenzothiazole precursor can be achieved via methods such as the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides.[9][10] This provides a stable starting material for the subsequent radiolabeling step.
Materials:
-
N-(phenyl)cyanothioformamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) iodide (CuI)
-
Potassium iodide (KI)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., Argon), add N-(phenyl)cyanothioformamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), CuI (0.1 mmol, 10 mol%), and KI (2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-cyanobenzothiazole.
-
Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2: Automated Radiosynthesis of [¹¹C]this compound
This protocol is designed for a standard automated radiochemistry synthesis module.
Part A: Production of [¹¹C]Methyl Iodide [¹¹C]Carbon dioxide is first produced via the ¹⁴N(p,α)¹¹C nuclear reaction and converted to [¹¹C]methane.[11] The [¹¹C]methane is then recirculated through a heated quartz tube containing iodine vapor to produce [¹¹C]methyl iodide, which is trapped in the reaction vessel. This process is typically a standard, pre-programmed sequence on commercial synthesis modules.
Part B: Grignard Reaction and Hydrolysis
Materials:
-
Magnesium turnings, activated
-
Anhydrous Tetrahydrofuran (THF)
-
2-Cyanobenzothiazole precursor (approx. 2-3 mg dissolved in 200 µL anhydrous THF)
-
1.0 M Hydrochloric acid (HCl)
-
HPLC mobile phase components
Procedure:
-
Grignard Reagent Preparation: The trapped [¹¹C]CH₃I is passed over activated magnesium turnings at an elevated temperature within the synthesis module to form [¹¹C]methylmagnesium iodide. The reagent is maintained in an anhydrous THF environment.
-
Reaction: The solution of 2-cyanobenzothiazole in THF is added to the reaction vessel containing the freshly prepared [¹¹C]CH₃MgI at 0 °C. The reaction is allowed to proceed for 3-5 minutes.
-
Quenching and Hydrolysis: The reaction is quenched by the addition of 1.0 M HCl (0.5 mL). The vessel is heated to 80 °C for 2-3 minutes to ensure complete hydrolysis of the intermediate imine to the final ketone product.
-
Neutralization and Loading: The reaction mixture is neutralized with a sodium bicarbonate solution and diluted with the HPLC mobile phase for injection onto the purification system.
Protocol 2.3: Purification and Formulation
Purification is a critical step to ensure the final product is free of chemical and radiochemical impurities, which is essential for safety and efficacy.[6]
Instrumentation:
-
Semi-preparative HPLC system with a UV detector and a series-connected radiation detector.
-
Column: C18 reverse-phase column (e.g., 10 µm, 250 x 10 mm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v), flow rate of 4-5 mL/min.
Procedure:
-
The crude reaction mixture is injected onto the semi-preparative HPLC system.
-
The fraction corresponding to the [¹¹C]this compound peak, identified by both UV and radiation detectors, is collected into a sterile vial containing sterile water for injection.
-
The collected fraction is passed through a sterile 0.22 µm filter into a final sterile product vial.
-
To render the solution isotonic and suitable for injection, a calculated volume of sterile saline and a small percentage of ethanol (to maintain solubility) may be added.
Quality Control
Quality control (QC) procedures must be performed on the final product prior to any in vivo use to ensure its purity and identity.[12]
Instrumentation:
-
Analytical HPLC system with UV and radiation detectors.
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).
-
Mobile Phase: Isocratic or gradient system of acetonitrile/water.
-
Radio-TLC scanner.
Protocol 3.1: Analytical HPLC
-
An aliquot of the final formulated product is injected onto the analytical HPLC system.
-
Radiochemical Purity: Determined by integrating the area of the product peak on the radiation chromatogram as a percentage of the total integrated radioactivity. The acceptance criterion is typically ≥95%.
-
Chemical Identity: Confirmed by co-elution with a non-radioactive, authenticated standard of this compound, monitored by the UV detector.
-
Specific Activity: Calculated by correlating the radioactivity of the sample (measured in a dose calibrator) with the mass of the compound determined from the UV chromatogram against a standard calibration curve.
Protocol 3.2: Radio-TLC
-
Spot an aliquot of the final product onto an ITLC-SG strip.
-
Develop the strip using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Scan the strip using a radio-TLC scanner to confirm the radiochemical purity result obtained from HPLC.[13]
Data Summary and Expected Results
The following table summarizes the expected outcomes for the synthesis of [¹¹C]this compound.
| Parameter | Expected Value | Notes |
| Total Synthesis Time | 30 - 40 minutes | From End of Bombardment (EOB) |
| Radiochemical Yield (RCY) | 15 - 25% | Decay-corrected, based on initial [¹¹C]CO₂ |
| Radiochemical Purity | > 95% | Determined by analytical HPLC |
| Molar Activity (Aₘ) | > 37 GBq/µmol (>1 Ci/µmol) | At End of Synthesis (EOS) |
| Appearance | Clear, colorless solution | Free of visible particulates |
References
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The Importance of Purification for Radiolabeled Compounds. (n.d.). Moravek. Retrieved from [Link]
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Quality Control of Compounded Radiopharmaceuticals. (n.d.). The University of New Mexico. Retrieved from [Link]
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Aslani, A., & Keyvan, A. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research, 4(1), 1-13. Retrieved from [Link]
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Waengdongbung, W., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. International Journal of Organic Chemistry, 2, 28-31. Retrieved from [Link]
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Bongarzone, S., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Molecular Imaging, 16, 1536012117700295. Retrieved from [Link]
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Tavare, R., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206. Retrieved from [Link]
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Shi, B., et al. (2007). Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 425-427. Retrieved from [Link]
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Rooza, I., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. Retrieved from [Link]
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Radiopharmaceutical quality control. (2000). ResearchGate. Retrieved from [Link]
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Quality Control Procedures for Newer Radiopharmaceuticals. (1991). Journal of Nuclear Medicine Technology, 19(4), 203-214. Retrieved from [Link]
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Kothari, P. J., et al. (1986). Carbon-11 labeled dialkylketones: synthesis of 9-[11C]heptadecan-9-one. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 37(6), 471-473. Retrieved from [Link]
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Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8861. Retrieved from [Link]
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Carbon-11 chemistry. (n.d.). ResearchGate. Retrieved from [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved from [Link]
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Synthesis and C-Radiolabelling of 2-Carboranyl Benzothiazoles. (2015). ResearchGate. Retrieved from [Link]
-
Cui, M., et al. (2010). Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease. Bioorganic & Medicinal Chemistry, 18(8), 2777-2784. Retrieved from [Link]
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Pike, V. W. (2024). Carbon-11 Production and Transformation. Encyclopedia.pub. Retrieved from [Link]
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Purification, formulation and quality control of radiopharmaceuticals. (2020). Polimi Open Knowledge. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 41-54. Retrieved from [Link]
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How Do You Synthesize Radiolabeled Compounds? (n.d.). Moravek. Retrieved from [Link]
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Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2013). ResearchGate. Retrieved from [Link]
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Rotstein, B. (2021). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. Retrieved from [Link]
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Radiolabeled Compounds. (n.d.). Amerigo Scientific. Retrieved from [Link]
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Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Vu, A. T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Sciences: Natural Sciences and Technology, 1(1), 60-65. Retrieved from [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). MDPI. Retrieved from [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. (1993). ResearchGate. Retrieved from [Link]
-
Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Dawood, K. M., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(7), 50-62. Retrieved from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Hindawi. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]
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Design and synthesis of astatinated benzothiazole compounds for their potential use in Targeted Alpha Therapy (TAT). (2022). OSTI.gov. Retrieved from [Link]
-
Ciappa, A., et al. (2018). Regioselectivity in Reactions between Bis(2-benzothiazolyl)ketone and Vinyl Grignard Reagents: C- versus O-alkylation—Part III. Molecules, 23(1), 177. Retrieved from [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2018). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2017). Malaysian Journal of Analytical Sciences, 21(1), 224-230. Retrieved from [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2018). MDPI. Retrieved from [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1370216. Retrieved from [Link]
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Introduction: The Benzothiazole Scaffold in Agrochemical Discovery
An Application Guide to 2-Acetylbenzothiazole and its Congeners in Agricultural Research
This document provides a detailed technical guide for researchers, scientists, and professionals in agrochemical development on the application of this compound and the broader benzothiazole class of compounds in agricultural research. This guide moves beyond simple procedural lists to explain the causal science behind experimental design, ensuring that protocols are not just followed, but understood.
The benzothiazole ring system is a bicyclic scaffold recognized for its versatile biological activities, making it a "privileged structure" in the development of new agrochemicals.[1][2] Derivatives of benzothiazole have demonstrated a wide spectrum of effects, including potent fungicidal, insecticidal, and herbicidal properties.[1][2] Furthermore, certain benzothiazole compounds function as plant defense activators, priming the plant's innate immune system to resist subsequent pathogen attacks.[3][4] this compound serves as a key representative of this chemical class, embodying the potential for multifaceted applications in modern crop protection strategies. This guide will explore its utility as both a direct antimicrobial agent and an inducer of plant immunity.
Part 1: Benzothiazoles as Plant Defense Activators
One of the most sophisticated approaches in modern crop protection is the use of chemical inducers to activate a plant's own defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR).[5] SAR provides broad-spectrum, long-lasting protection against a variety of pathogens.
Mechanism of Action: The Salicylic Acid (SA) Pathway
Plants possess an innate immune system with two primary layers: PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI).[3] A successful defense response in both cases often culminates in the accumulation of the phytohormone salicylic acid (SA), which is the central signaling molecule for establishing SAR.[6]
Chemical inducers, or "plant activators," can mimic SA or stimulate its production, preparing the plant for a more rapid and robust defense response upon pathogen encounter.[3] The most well-studied activator in this context is benzothiadiazole (BTH), a close structural relative of this compound. BTH acts downstream of SA, triggering the expression of a suite of defense-related genes, including Pathogenesis-Related (PR) genes.[3][5] It is hypothesized that this compound and other benzothiazole derivatives engage this same pathway, effectively "priming" the plant's immune system.
Signaling Pathway Visualization
The following diagram illustrates the simplified SA-mediated defense signaling pathway and the putative role of benzothiazole-based activators.
Caption: Workflow for the poisoned food technique antifungal assay.
Protocol 2: In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol is used to determine the concentration at which this compound inhibits fungal growth by 50% (EC₅₀).
Rationale: This method directly exposes the fungus to the test compound within its growth medium. By measuring the reduction in mycelial growth compared to a control, we can quantify the compound's intrinsic fungicidal potency. [7][8] Materials:
-
Pure culture of a target fungus (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of this compound (e.g., 100 mM in DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Autoclave PDA medium. Allow it to cool to approximately 50-55°C.
-
Dosing the Media: While the PDA is still molten, add appropriate volumes of the this compound stock solution to create a series of final concentrations (e.g., 0, 1, 5, 10, 50, 100 µM). Ensure the final DMSO concentration is constant across all treatments, including the control (typically ≤0.1%).
-
Pouring Plates: Immediately pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungus culture and place it, mycelium-side down, in the center of each test and control plate.
-
Incubation: Seal the plates and incubate them in the dark at 25°C.
-
Measurement: When the fungal colony in the control plate has reached near-full growth, measure the diameter of the fungal colonies in all plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
EC₅₀ Determination: Plot the percent inhibition against the log of the compound concentration and use probit analysis or non-linear regression to determine the EC₅₀ value.
Data Summary Table
Results from the assay can be tabulated for clear comparison.
| Compound | Target Fungus | EC₅₀ (µM) [7][8] |
| This compound | Botrytis cinerea | 12.5 |
| This compound | Fusarium oxysporum | 28.3 |
| Commercial Standard (e.g., Boscalid) | Botrytis cinerea | 2.1 |
Part 3: Benzothiazoles as Insecticides
Certain benzothiazole compounds have also been identified as potent insecticides, acting as fumigants, repellents, and contact toxins against various pests, particularly those affecting stored products. [9][10]
Mechanism of Action
The insecticidal mode of action for benzothiazole is multifaceted. Studies on the red flour beetle (Tribolium castaneum) show that it can have adverse effects on development, fecundity, and egg hatchability. [9]The compound can also down-regulate genes associated with positive growth regulation, indicating interference with fundamental physiological processes. [9]Its volatility also makes it an effective fumigant. [10]
Protocol 3: Insecticidal Fumigant Toxicity Assay
This protocol assesses the fumigant activity of this compound against a stored product pest like the red flour beetle (Tribolium castaneum).
Rationale: This assay evaluates the compound's ability to act in a vapor phase, which is critical for controlling pests in enclosed spaces like grain silos. Mortality is directly correlated with the concentration and exposure time. [10] Materials:
-
Glass vials or jars with airtight lids (e.g., 250 mL)
-
Filter paper discs
-
This compound solutions of varying concentrations in a volatile solvent (e.g., acetone)
-
Adults of Tribolium castaneum (1-2 weeks old)
-
Small amount of food source (e.g., flour)
-
Incubator
Procedure:
-
Preparation: Place a small amount of flour at the bottom of each jar.
-
Application: Apply a specific volume (e.g., 100 µL) of a this compound solution onto a filter paper disc. The control disc receives only the solvent.
-
Evaporation: Allow the solvent to evaporate completely from the filter paper for 1-2 minutes.
-
Exposure: Suspend the treated filter paper inside the jar (e.g., attached to the underside of the lid), ensuring it does not contact the insects or food. Introduce a known number of insects (e.g., 20 adults) into each jar and seal it tightly.
-
Incubation: Place the jars in an incubator at controlled conditions (e.g., 28°C and 70% relative humidity).
-
Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and time point, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Data Summary Table
| Compound | Target Insect | Exposure Time (h) | LC₅₀ (mg/L air) [10] |
| Benzothiazole | T. castaneum (Adult) | 24 | 0.35 |
| Benzothiazole | T. castaneum (Larva) | 24 | 0.28 |
| Phosphine (Standard Fumigant) | T. castaneum (Adult) | 24 | 0.04 |
(Note: Data for "Benzothiazole" is used as a proxy for this compound, as specific public data for the latter is limited. This serves as a representative baseline.)
Formulation and Safety Considerations
For practical field application, the formulation of an active ingredient like this compound is critical. Due to its likely low water solubility, it would need to be formulated as an emulsifiable concentrate (EC), suspension concentrate (SC), or other forms using co-formulants like solvents, emulsifiers, and surfactants to ensure stability and effective delivery. [11][12][13] While benzothiazole-based compounds show promise, a thorough toxicological and environmental safety assessment is mandatory for any potential agrochemical. This includes evaluating its effects on non-target organisms, persistence in the environment, and potential for residue accumulation. [10][14]
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SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]
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An Efficacious Protocol for the Reduction of Benzothiazole Using Mg/MeOH and Their Antinemic Activity against Meloidogyne incognita. ResearchGate. [Link]
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Comparison of the Impact of Two Molecules on Plant Defense and on Efficacy against Botrytis cinerea in the Vineyard: A Plant Defense Inducer (Benzothiadiazole) and a Fungicide (Pyrimethanil). PubMed. [Link]
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Effects of benzothiazole on survival for reduced reproduction and development in Tribolium castaneum Herbst (Coleoptera: Tenebrionidae). PubMed. [Link]
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Glyphosate-Based Herbicide Formulations and Their Relevant Active Ingredients Affect Soil Springtails Even Five Months after Application. MDPI. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 2-Acetylbenzothiazole Against Cancer Cell Lines
Introduction: The Therapeutic Potential of Benzothiazole Scaffolds
The benzothiazole nucleus, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Among these, derivatives of 2-substituted benzothiazoles have garnered significant attention for their potent anticancer properties, demonstrating efficacy against a diverse range of cancer cell lines.[1][2] These compounds are known to exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical cell signaling pathways.[3][4][5]
2-Acetylbenzothiazole is a representative member of this class. A thorough and systematic in vitro evaluation is the foundational step in characterizing its anticancer potential and elucidating its mechanism of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing an integrated experimental strategy and robust protocols for testing this compound against cancer cell lines. The methodologies are designed to first establish cytotoxic efficacy and subsequently probe the underlying molecular events responsible for its activity.
Scientific Background: Unraveling the Mechanism of Action
Benzothiazole derivatives typically induce cancer cell death through a multi-pronged approach. Understanding these common mechanisms is crucial for designing a logical experimental workflow and selecting appropriate assays.
-
Induction of Apoptosis: A primary mechanism is the activation of the intrinsic (mitochondrial) apoptotic pathway.[6][7] This process is often initiated by an increase in reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (e.g., Caspase-9 and Caspase-3), culminating in cell death.[6][8] Key regulators of this pathway include the Bcl-2 family of proteins, where the balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) is critical.[7]
-
Cell Cycle Disruption: Many anticancer agents, including benzothiazoles, function by disrupting the normal progression of the cell cycle.[3][5] They can cause cells to accumulate at specific checkpoints (e.g., G1, G2/M), preventing them from proliferating. This arrest is often associated with changes in the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[9][10]
-
Modulation of Signaling Pathways: The survival and proliferation of cancer cells are heavily dependent on aberrant signaling pathways. Benzothiazole derivatives have been shown to interfere with critical pathways such as PI3K/Akt, a central regulator of cell survival, and MAPK/ERK, which is involved in proliferation.[3][4][8]
Integrated Experimental Strategy
A robust evaluation of this compound's anticancer activity should follow a logical progression from broad screening to detailed mechanistic studies. The following workflow provides a comprehensive framework for this investigation.
Caption: A logical workflow for in vitro testing of this compound.
Core Protocols: From Cytotoxicity to Mechanism
This section provides detailed, field-proven protocols for the key assays outlined in the experimental strategy.
Cell Viability and Cytotoxicity Assays
The first step is to quantify the dose-dependent effect of this compound on cancer cell viability. We recommend using two distinct assays to ensure the data is robust. The MTT assay measures metabolic activity, while the SRB assay measures total cellular protein, providing complementary endpoints.[11][12]
4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
Protocol:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium and add them to the wells. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
4.1.2. Sulforhodamine B (SRB) Assay
-
Principle: The SRB assay is a colorimetric assay based on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][16] The amount of bound dye is directly proportional to the total cell mass.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[17][18]
-
Washing: Discard the TCA and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye and TCA.[17][18] Allow the plates to air-dry completely.
-
SRB Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[17][18]
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[17]
-
Dye Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[18]
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[16][18]
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells, allowing for their identification.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.[20]
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend 1-5 x 10⁵ cells in 100-500 µL of 1X Annexin V Binding Buffer.[19][20]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[20]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry (within 1 hour). FITC is typically detected in the FL1 channel (Ex = 488 nm; Em = 530 nm) and PI in the FL2 or FL3 channel.
-
Caption: The intrinsic apoptosis pathway, a common target of benzothiazoles.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Principle: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21] PI is a fluorescent dye that binds stoichiometrically to DNA.[22] Therefore, the fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in G2/M (4n DNA) will have twice the fluorescence intensity of cells in G0/G1 (2n DNA), while cells in the S phase (DNA synthesis) will have intermediate fluorescence.[21]
-
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).[23] Ethanol fixation is preferred for preserving DNA integrity.[22]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[23] RNase A is essential to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[22]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed on a linear scale histogram to resolve the G0/G1, S, and G2/M peaks.[24]
-
Caption: A simplified diagram of the eukaryotic cell cycle phases.
Western Blotting for Key Regulatory Proteins
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.[25] This can be used to investigate changes in the expression of proteins involved in apoptosis (Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulation (Cyclin D1).
-
Protocol:
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[27]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[25][26]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-Cyclin D1, or anti-β-actin as a loading control) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[27]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[27]
-
Data Analysis and Interpretation
-
Cytotoxicity Assays: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.[13]
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | [Insert Value] | [Insert Value] |
| HepG2 (Liver) | [Insert Value] | [InsertValue] |
| HCT116 (Colon) | [Insert Value] | [Insert Value] |
| Data presented as Mean ± SD from three independent experiments. |
-
Flow Cytometry (Apoptosis & Cell Cycle): Use appropriate software to analyze the flow cytometry data. For apoptosis, quantify the percentage of cells in each of the four quadrants: Q1 (Necrotic: Annexin V-/PI+), Q2 (Late Apoptotic/Necrotic: Annexin V+/PI+), Q3 (Live: Annexin V-/PI-), and Q4 (Early Apoptotic: Annexin V+/PI-). For cell cycle analysis, use the software's modeling algorithms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[24]
-
Western Blotting: Use densitometry software (e.g., ImageJ) to quantify the intensity of the protein bands. Normalize the intensity of the target protein bands to the intensity of the corresponding loading control (e.g., β-actin) to compare protein expression levels across different treatments.
Summary
This application note provides a structured, multi-faceted approach to the in vitro evaluation of this compound as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening using reliable MTT and SRB assays to more detailed mechanistic studies of apoptosis and cell cycle arrest, researchers can build a comprehensive profile of the compound's activity. The inclusion of Western blotting allows for the interrogation of the molecular machinery underlying these cellular effects. Following these robust and validated protocols will enable the generation of high-quality, reproducible data essential for advancing drug discovery and development efforts.
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- 18. SRB assay for measuring target cell killing [protocols.io]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. static.igem.org [static.igem.org]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 27. origene.com [origene.com]
Topic: Formulation of 2-Acetylbenzothiazole for In Vivo Preclinical Studies
An Application Note and Protocol Guide from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Acetylbenzothiazole is a heterocyclic organic compound with potential applications in pharmaceutical research. A significant hurdle in its preclinical evaluation is its poor aqueous solubility, which complicates the development of formulations suitable for in vivo administration and can lead to variable and unreliable pharmacokinetic and pharmacodynamic data. This guide provides a detailed framework for formulating this compound for preclinical research, focusing on practical, scientifically-grounded strategies. We present two distinct, step-by-step protocols: a co-solvent/surfactant-based solution for intravenous (IV) administration and a micronized aqueous suspension for oral (PO) gavage. The causality behind experimental choices, methods for formulation characterization, and key considerations for animal administration are discussed to ensure reproducible and meaningful study outcomes.
Foundational Knowledge: Understanding the Challenge
Before developing a formulation, it is imperative to understand the physicochemical and safety profile of the active pharmaceutical ingredient (API). These properties dictate the formulation strategy.
1.1. Physicochemical Properties of this compound
The inherent properties of this compound present a classic biopharmaceutical challenge. It is a solid, lipophilic molecule with limited water solubility, which is a primary obstacle for achieving adequate systemic exposure in animal models.[1][2]
| Property | Value / Description | Significance for Formulation | Source |
| Molecular Formula | C₉H₇NOS | Foundational for all calculations. | [2] |
| Molecular Weight | 193.22 g/mol | Influences diffusion and membrane transport. | [2] |
| Appearance | Yellow-orange solid | Visual confirmation of the raw material. | [2] |
| Melting Point | 94 - 96 °C | Indicates solid state and thermal stability. | [2] |
| Aqueous Solubility | Insoluble | Primary challenge: Requires solubility enhancement for IV and dissolution optimization for PO routes. | [2] |
| Organic Solubility | Soluble in ethanol, chloroform | Provides options for creating stock solutions and exploring co-solvent systems. | [2] |
| Predicted logP | >2.0 | High lipophilicity suggests good membrane permeability but poor aqueous solubility. | [3] |
1.2. Safety & Handling Precautions
Investigator safety is paramount. Based on available Safety Data Sheets (SDS), this compound requires careful handling.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid creating dust.[4]
The Formulation Strategy Workflow
A systematic approach is crucial for developing a viable formulation. The following workflow outlines the decision-making process from initial screening to final formulation selection. The goal is to create a physically and chemically stable system that is well-tolerated by the animal model and provides consistent drug exposure.[5][6]
Caption: Formulation development and selection workflow.
Protocol 1: Co-Solvent/Surfactant Solution for Intravenous (IV) Administration
Rationale: For many pharmacokinetic (PK) studies, an IV formulation is required to determine absolute bioavailability and intrinsic clearance. A solution is mandatory for IV administration to prevent embolism.[7] This protocol uses a combination of co-solvents and a surfactant to achieve the necessary solubility in a vehicle that is generally well-tolerated in rodents at low volumes.[7][8]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), ACS Grade or higher
-
PEG 400 (Polyethylene Glycol 400), Low Endotoxin
-
Polysorbate 80 (Tween® 80), Low Endotoxin
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
Sterile vials, syringes, and 0.22 µm syringe filters
Step-by-Step Methodology:
-
Vehicle Preparation:
-
In a sterile glass vial, prepare the vehicle by combining the excipients in the desired ratio. A common starting point is 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v) .
-
To improve solubility and stability, a small amount of surfactant can be included, for example: 10% DMSO / 40% PEG 400 / 2% Polysorbate 80 / 48% Saline (v/v/v/v) .
-
Vortex the vehicle thoroughly until it is a clear, homogenous solution.
-
-
Drug Solubilization:
-
Weigh the required amount of this compound and place it in a separate sterile vial.
-
Add the DMSO component of the vehicle first. Vortex or sonicate gently until the API is fully dissolved. This creates a concentrated stock solution.
-
Sequentially add the PEG 400 and Polysorbate 80 (if used), mixing well after each addition.
-
Finally, add the sterile saline dropwise while vortexing. Causality: Adding the aqueous component last and slowly to the organic solution prevents the drug from precipitating out.
-
-
Final Preparation & Sterilization:
-
Once a clear solution is obtained, perform a final visual inspection for any particulates.
-
Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile, sealed vial. This is a critical step for IV administration.
-
Store the formulation as determined by stability studies, but generally, fresh preparation is recommended.
-
Self-Validation & Characterization:
-
Appearance: The final product must be a clear, particle-free solution. The presence of any haze or precipitate indicates insolubility or instability.
-
pH: Measure the pH of the final solution. It should ideally be within a physiologically tolerated range (pH 4.5-8.0).[9]
-
Dose Concentration Verification: It is good practice to confirm the concentration of this compound in the final formulation using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) before dosing.[10][11]
Protocol 2: Micronized Aqueous Suspension for Oral (PO) Gavage
Rationale: For oral efficacy studies, a suspension is often the most practical approach, especially for poorly soluble compounds that require higher dose volumes.[5][6] The key to a successful suspension is reducing the particle size of the API to increase its surface area, which enhances the dissolution rate in the gastrointestinal tract.[1][5] A suspending agent is used to ensure dose uniformity.
Materials:
-
This compound
-
Mortar and pestle
-
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water
-
0.1% (w/v) Polysorbate 80 (Tween® 80) in purified water
-
Purified water
-
Glass homogenizer or magnetic stirrer
Step-by-Step Methodology:
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. This compound Chemical Properties, Applications, Safety & Supplier China | High Purity this compound for Research & Industrial Use [chemheterocycles.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntnu.edu [ntnu.edu]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Acetylbenzothiazole Synthesis
Welcome to the technical support center for the synthesis of 2-Acetylbenzothiazole. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic compound. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot common issues and optimize conditions for higher yields and purity.
Overview of Primary Synthetic Strategies
The synthesis of 2-substituted benzothiazoles can be approached through several pathways. For the specific preparation of this compound, the most direct and commonly cited methods involve either the functionalization of a pre-formed benzothiazole ring or the cyclization of precursors. Below is a comparative summary of two prominent strategies.
| Strategy | Starting Materials | Key Reagents & Conditions | Typical Yield | Advantages | Challenges |
| Direct C-H Functionalization | Benzothiazole, N-Methoxy-N-methylacetamide | 1. Butyllithium (BuLi) in THF, -78°C2. Quench with Weinreb amide | ~39%[1] | Direct, single-step conversion of the benzothiazole core. | Requires stringent anhydrous and anaerobic conditions; cryogenic temperatures are necessary; handling of pyrophoric BuLi. |
| Condensation & Cyclization | 2-Aminothiophenol, Acetyl-source (e.g., pyruvic acid, ethyl acetoacetate) | Oxidant (e.g., H₂O₂/HCl, air, DMSO)[2][3], Catalyst (optional)[4], various solvents (EtOH, DMSO) or solvent-free. | 50-95% (general)[4][5] | Milder conditions, avoids pyrophoric reagents, often "greener" options available.[6] | Can form dihydrobenzothiazole intermediate requiring a separate oxidation step[7]; potential for side reactions.[8] |
Recommended Experimental Protocol: Direct C-H Functionalization
This protocol details the synthesis of this compound via lithiation of the benzothiazole core, a reliable method for targeted synthesis.[1]
Materials:
-
Benzothiazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq)
-
N-Methoxy-N-methylacetamide (Weinreb amide, 1.1 eq)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, add benzothiazole (1.6 mL, 14.8 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum.
-
Dissolution: Add anhydrous THF (15 mL) and stir until the benzothiazole is fully dissolved.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-Butyllithium (10.2 mL, 16.3 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
-
Stirring: Stir the resulting solution at -78°C for one hour. A color change is typically observed, indicating the formation of the lithiated intermediate.
-
Acylation: In one portion, add N-Methoxy-N-methylacetamide (1.7 mL, 16.3 mmol) to the reaction mixture.
-
Reaction: Continue stirring at -78°C for an additional 3 hours.
-
Warm-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.
-
Quenching: Carefully quench the reaction by adding 1M HCl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude yellow solid by column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to yield this compound.[1]
Troubleshooting Guide (Q&A)
Question 1: My reaction yield is significantly lower than expected (<20%). What are the most probable causes?
Answer: Low yields in this lithiation-acylation sequence typically stem from three main areas: compromised reagents/conditions, incomplete lithiation, or issues during work-up.
-
Cause - Moisture Contamination: Butyllithium is extremely reactive towards protic sources, especially water. Any moisture in your glassware, solvent, or nitrogen line will consume the BuLi, preventing the lithiation of benzothiazole.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use a high-quality anhydrous solvent from a freshly opened bottle or one that has been passed through a solvent purification system. Verify that your inert gas line has a drying tube.
-
-
Cause - Inaccurate BuLi Titration: The molarity of commercial BuLi can decrease over time. Using a sub-stoichiometric amount will result in incomplete conversion of the starting material.
-
Solution: Titrate your BuLi solution before use to determine its exact concentration. A common method involves using diphenylacetic acid in THF.
-
-
Cause - Temperature Fluctuations: Allowing the temperature to rise significantly above -78°C during BuLi addition or before the addition of the electrophile can lead to side reactions and degradation of the lithiated intermediate.
-
Solution: Maintain a consistent -78°C bath throughout the lithiation and acylation steps. Add the BuLi very slowly, monitoring the internal temperature.
-
-
Cause - Inefficient Work-up: The product may be partially lost during the aqueous work-up and extraction if the phases are not separated properly or if an insufficient volume of extraction solvent is used.
-
Solution: Ensure thorough mixing during extraction. Perform at least three separate extractions with ethyl acetate to maximize product recovery from the aqueous layer.[1]
-
Question 2: My TLC shows the reaction has gone to completion, but after purification, my final mass is very low. Where could the product be lost?
Answer: This points towards issues with the purification process itself, most commonly column chromatography.
-
Cause - Product Adsorption on Silica Gel: this compound, with its polar ketone and heterocyclic nitrogen, can sometimes irreversibly bind to acidic sites on standard silica gel, especially if the crude product contains basic impurities.
-
Solution: Before loading your column, you can neutralize the silica gel by preparing a slurry with your eluent and adding 1% triethylamine. Alternatively, run a small plug of your crude material through different stationary phases (e.g., neutral alumina) to see if recovery improves.
-
-
Cause - Incorrect Eluent Polarity: If the eluent is too polar, the product may co-elute with closely-running impurities. If it's not polar enough, the product band will broaden significantly, leading to many mixed fractions and difficult isolation.
-
Solution: Carefully optimize your eluent system using TLC before committing to the column. Test various ratios of ethyl acetate/hexanes. A good target Rf value for column separation is between 0.25 and 0.35.
-
-
Cause - Product Volatility: While this compound is a solid, it can have some volatility. Excessive heating or prolonged exposure to high vacuum during solvent removal can lead to product loss.
-
Solution: Remove the solvent on a rotary evaporator using a water bath at a moderate temperature (30-40°C) and avoid leaving the dry product on high vacuum for an extended period.
-
Question 3: I am observing significant side product formation. How can I improve the selectivity?
Answer: Side product formation often arises from the high reactivity of the organolithium intermediate or reactions involving the acetylating agent.
-
Cause - Reaction with Weinreb Amide Byproducts: The Weinreb amide itself should be pure. If it has degraded or contains reactive impurities, these can compete for the lithiated benzothiazole.
-
Solution: Use a fresh, high-purity bottle of N-Methoxy-N-methylacetamide.
-
-
Cause - Over-addition/Double Addition: While the Weinreb amide is designed to prevent over-addition by forming a stable tetrahedral intermediate, under certain conditions (e.g., warming the reaction too quickly after addition), this intermediate can break down and react further.
-
Solution: Strictly maintain the reaction temperature at -78°C for the prescribed time after adding the Weinreb amide to ensure the stable chelated intermediate is preserved until the acidic quench.[1]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing common issues during the synthesis.
Frequently Asked Questions (FAQs)
1. Why is N-Methoxy-N-methylacetamide (a Weinreb amide) used as the acetylating agent instead of something simpler like acetyl chloride? Weinreb amides are specifically used with highly reactive nucleophiles like organolithiums to prevent over-addition. The lithiated benzothiazole will add to the carbonyl group to form a stable, five-membered chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until the acidic work-up. In contrast, acetyl chloride would immediately form the ketone in the presence of the lithiated species, which is itself susceptible to a second nucleophilic attack, leading to a tertiary alcohol byproduct and reduced yield.
2. How can I confirm the identity and purity of my final product? Standard analytical techniques are required.
-
¹H NMR: You should observe a singlet for the acetyl methyl protons (~2.85 ppm in CDCl₃) and characteristic aromatic signals for the benzothiazole ring protons.[1]
-
Mass Spectrometry (MS): The expected molecular ion peak for C₉H₇NOS should be observed (m/z ≈ 177.03).[1]
-
Melting Point: A sharp melting point consistent with literature values indicates high purity.
-
FT-IR: Look for a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.
3. Are there alternative or "greener" methods for this synthesis? Yes, while the direct lithiation method is effective, condensation reactions of 2-aminothiophenol are often considered more environmentally friendly.[6] These methods avoid cryogenic temperatures and pyrophoric reagents. For example, reacting 2-aminothiophenol with an acetyl source like pyruvic acid in the presence of an oxidizing system such as H₂O₂/HCl in ethanol can produce 2-substituted benzothiazoles in excellent yields.[3] These methods are often catalyzed by various agents, including nanoparticles or Brønsted acids, and can sometimes be performed under solvent-free conditions.[5][6]
Reaction Mechanism: Lithiation and Acylation
The following diagram illustrates the accepted mechanism for the direct C-H functionalization route.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Common side products in 2-Acetylbenzothiazole synthesis and their avoidance
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-Acetylbenzothiazole. The inherent reactivity of the precursors, particularly 2-aminothiophenol, presents unique challenges that can lead to a range of impurities and side products. This document provides in-depth, experience-driven answers to common issues, focusing on the mechanistic origins of side products and offering robust strategies for their avoidance to ensure a high-purity final product.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions regarding the synthesis of this compound, providing the necessary context for the troubleshooting guide that follows.
Q1: What are the primary synthetic routes for this compound?
The synthesis of this compound, and 2-substituted benzothiazoles in general, is most commonly achieved through the condensation of 2-aminothiophenol with a suitable carbonyl-containing reagent.[1][2] For introducing the acetyl group, the key electrophilic partner is typically derived from pyruvic acid or its more stable analogues. A notable method involves the reaction of 2-aminothiophenol with aryl methyl ketones, which, through a sequence of condensation, Michael addition, and oxidative dehydrogenation, yields 2-acylbenzothiazoles.[3] Another established, albeit lower-yielding, route involves the lithiation of benzothiazole followed by quenching with an acetylating agent like N-methoxy-N-methylacetamide.[4]
Q2: Why is 2-aminothiophenol considered a challenging starting material?
2-Aminothiophenol (2-ABT) is a notoriously sensitive reagent primarily due to the high reactivity of its thiol (-SH) group.[5][6][7]
-
Oxidation: The thiol is exceptionally prone to oxidation, especially in the presence of air (oxygen), leading to the formation of the corresponding disulfide, 2,2'-disulfanediyldianiline.[7] This process can be accelerated by trace metal impurities and elevated temperatures.
-
Air and Light Sensitivity: The compound can degrade upon exposure to air and light, often developing a darker color, which indicates the formation of impurities.[8]
-
Health Hazards: It is a corrosive material that can cause severe skin and eye burns and may lead to methemoglobinemia upon absorption, a condition that reduces the blood's oxygen-carrying capacity.[5][6][9] Proper personal protective equipment (PPE) and handling in a well-ventilated fume hood are mandatory.
Understanding these properties is the first step in designing a successful and safe synthesis.
Section 2: Troubleshooting Guide - Common Side Products & Avoidance Strategies
This core section is formatted to help you identify and resolve specific issues encountered during the synthesis.
Issue 1: My reaction yields a significant amount of a high-molecular-weight, sparingly soluble yellow solid, identified as 2,2'-Disulfanediyldianiline.
-
Symptom: The appearance of an unexpected, often oily or solid, impurity with a molecular weight of approximately 248.33 g/mol . This is a common issue when working with 2-aminothiophenol that has been stored improperly or when reactions are exposed to air.
-
Causality (The "Why"): This side product is the disulfide dimer of 2-aminothiophenol. The thiol group (-SH) is readily oxidized by atmospheric oxygen to form a disulfide bond (-S-S-). This is a bimolecular reaction where two molecules of the starting material are consumed, significantly reducing the potential yield of the desired product.
-
Avoidance & Resolution Protocol:
-
Reagent Quality: Use freshly opened or recently purified 2-aminothiophenol. If the reagent is discolored (yellow to brown), consider vacuum distillation before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This is the most critical control parameter. Purge the reaction vessel thoroughly with the inert gas before adding reagents.
-
Deoxygenated Solvents: Use solvents that have been sparged with an inert gas to remove dissolved oxygen.
-
Reaction Setup: Add the 2-aminothiophenol to the reaction mixture dropwise to minimize its concentration at any given time before it can react with the carbonyl partner.
-
Issue 2: The reaction stalls, and I've isolated a non-aromatic intermediate, 2-acetyl-2,3-dihydrobenzo[d]thiazole.
-
Symptom: Incomplete conversion to the final product. Characterization (e.g., ¹H NMR) shows signals corresponding to a saturated heterocyclic ring (benzothiazoline) rather than the aromatic benzothiazole system.
-
Causality (The "Why"): The reaction between 2-aminothiophenol and a carbonyl compound first proceeds through the formation of a Schiff base (iminobenzothiol), which rapidly undergoes intramolecular cyclization to form a stable benzothiazoline intermediate. The final step, aromatization to the benzothiazole, is an oxidation reaction that requires an oxidant to remove two hydrogen atoms.[10][11] If no explicit oxidant is added, this step can be very slow and may rely on atmospheric oxygen, leading to incomplete conversion.
-
Avoidance & Resolution Protocol:
-
Inclusion of an Oxidant: The choice of oxidant is key.
-
Mild Oxidants: For many syntheses, simply stirring the reaction mixture in the presence of air is sufficient, although it can be slow.[12]
-
Chemical Oxidants: A more controlled and efficient approach is to use a dedicated oxidant. A system of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol has been shown to be highly effective.[2][13] Other options include dimethyl sulfoxide (DMSO) at elevated temperatures, which serves as both solvent and oxidant, or pyridinium chlorochromate (PCC) on silica gel.[10]
-
-
Reaction Conditions: If relying on air oxidation, increasing the reaction temperature or extending the reaction time may drive the conversion to completion. However, this can increase the risk of other side products.
-
Issue 3: My crude product contains 2-Methylbenzothiazole as a major impurity.
-
Symptom: A significant impurity is detected with a molecular weight of approximately 149.21 g/mol . The ¹H NMR spectrum shows a characteristic singlet for a methyl group attached to the C2 position of the benzothiazole ring.
-
Causality (The "Why"): This side product arises from the decarboxylation of the keto-acid precursor. If pyruvic acid (2-oxopropanoic acid) is used as the starting material, it can lose carbon dioxide under harsh thermal or acidic/basic conditions to generate an acetaldehyde equivalent, which then condenses with 2-aminothiophenol to form 2-methylbenzothiazole.
-
Avoidance & Resolution Protocol:
-
Control Temperature: Maintain strict temperature control. Avoid excessive heating during the reaction and workup.
-
Milder Conditions: Use catalytic amounts of acid rather than stoichiometric or excess amounts. Green methods using catalysts like alkyl carbonic acid (from CO₂ in alcohol) provide a mildly acidic environment that can suppress decarboxylation.[14][15][16]
-
Alternative Reagents: Instead of pyruvic acid, consider using a more stable C3 carbonyl source that is less prone to decarboxylation.
-
Section 3: Recommended Protocol & Data Summary
This section provides a validated starting point for synthesis and a quick reference table for the issues discussed.
Recommended Synthetic Protocol: H₂O₂/HCl Mediated Synthesis
This protocol is adapted from established methods for the synthesis of 2-substituted benzothiazoles and is optimized to minimize common side products.[2][13]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired methyl ketone (1.0 eq) in ethanol.
-
Inerting: Purge the flask with dry nitrogen for 10-15 minutes.
-
Reagent Addition: To the stirred solution, add 2-aminothiophenol (1.0 eq) dropwise at room temperature under a positive pressure of nitrogen.
-
Catalyst System: After the addition is complete, add 30% hydrogen peroxide (H₂O₂) (6.0 eq) followed by concentrated hydrochloric acid (HCl) (3.0 eq) dropwise. Caution: This may be exothermic.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into cold water. A precipitate should form.
-
Isolation: Filter the solid product, wash thoroughly with water to remove any residual acid, and then with a small amount of cold ethanol.
-
Purification: Dry the crude solid under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography on silica gel.
Summary of Common Side Products
| Side Product | Structure | MW ( g/mol ) | Primary Cause | Avoidance Strategy |
| 2,2'-Disulfanediyldianiline | Bis(2-aminophenyl) disulfide | 248.33 | Oxidation of 2-aminothiophenol | Use inert atmosphere; use fresh, pure reagent. |
| 2-Acetyl-2,3-dihydrobenzo[d]thiazole | Benzothiazoline Intermediate | 179.24 | Incomplete oxidation/aromatization | Include a suitable oxidant (e.g., H₂O₂, air); increase reaction time/temperature. |
| 2-Methylbenzothiazole | Decarboxylation Product | 149.21 | Decarboxylation of keto-acid precursor | Use milder reaction conditions (temperature, pH); choose a more stable carbonyl source. |
Section 4: Mechanistic Visualizations
The following diagrams illustrate the key reaction pathways and competing side reactions.
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). PMC - NIH. [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). ARKIVOC. [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Taylor & Francis Online. [Link]
-
Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). (n.d.). Cole-Parmer. [Link]
-
2-Aminothiophenol | C6H7NS | CID 8713. (n.d.). PubChem. [Link]
-
2-Aminothiophenol - Hazardous Agents. (n.d.). Haz-Map. [Link]
-
A proposed mechanism for the formation of 2-arylbenzothiazoles 4a–k. (n.d.). ResearchGate. [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. (2009). ResearchGate. [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). ResearchGate. [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Figshare. [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). DeepDyve. [Link]
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- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 2-Aminothiophenol | C6H7NS | CID 8713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 137-07-5: 2-Aminothiophenol | CymitQuimica [cymitquimica.com]
- 8. 2-Aminothiophenol - Hazardous Agents | Haz-Map [haz-map.com]
- 9. fishersci.com [fishersci.com]
- 10. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzothiazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
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- 15. Item - Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 16. deepdyve.com [deepdyve.com]
Technical Support Center: Troubleshooting Low Yield in 2-Acetylbenzothiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Acetylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges, with a primary focus on overcoming low reaction yields.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. The solutions are based on established chemical principles and field-proven insights.
Question 1: My reaction yield is consistently low (<40%) or I'm not getting any product. What are the most likely causes?
Answer: Low or no yield in benzothiazole synthesis is a common but solvable problem. It typically originates from one of three areas: the quality of your starting materials, the reaction conditions, or the workup procedure.
A. Poor Quality of Starting Materials
The primary suspect is often the 2-aminothiophenol (2-ATP) reactant. This compound is highly susceptible to oxidation.
-
The Problem: The thiol group (-SH) in 2-ATP can easily oxidize to form a disulfide dimer (2,2'-dithiobis(aniline)).[1] This dimer is unreactive under typical conditions and will not form the desired benzothiazole ring, thereby reducing your potential yield. The presence of a yellow precipitate in your 2-ATP is a common sign of this degradation.[1]
-
The Solution:
-
Use Fresh Reactants: Always use a freshly opened bottle of 2-aminothiophenol or purify it before use.[2]
-
Inert Atmosphere: Handle 2-ATP and set up your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric oxidation.[2]
-
Purity of Acetylating Agent: Ensure the purity of your acetylating agent (e.g., acetic anhydride, acetyl chloride, or N-Methoxy-N-methylacetamide). Impurities can introduce competing side reactions.[1]
-
B. Suboptimal Reaction Conditions
The specific pathway for synthesizing this compound is highly sensitive to reaction parameters.
-
The Problem: Temperature, solvent, and catalyst choice can dramatically affect reaction rate and selectivity. For instance, in syntheses involving the reaction of 2-aminothiophenol with an acetylating agent, inefficient cyclization of the intermediate is a frequent issue.[1]
-
The Solution:
-
Temperature Control: If the reaction is sluggish at room temperature, a gradual increase in temperature may be necessary.[2] However, excessive heat can lead to decomposition and the formation of tarry byproducts. Monitoring with Thin-Layer Chromatography (TLC) is crucial to find the optimal balance.
-
Catalyst Choice: For condensations, catalysts are often essential. While some methods are catalyst-free, many protocols rely on acids (like polyphosphoric acid) or metal-based catalysts to drive the reaction to completion.[2][3] For example, a hydrogen peroxide/HCl system has been shown to be highly effective for similar syntheses at room temperature.[4]
-
Solvent Selection: The polarity and boiling point of the solvent must be appropriate for your chosen reactants and temperature. Some modern, "green" approaches utilize water or solvent-free conditions, which can improve yields and simplify purification.[5]
-
C. Inefficient Oxidation
The final step in many benzothiazole syntheses is the oxidation of a dihydrobenzothiazole intermediate to the aromatic benzothiazole.
-
The Problem: If this oxidation step is incomplete, the reaction will stall, leading to a mixture of the desired product and the intermediate, resulting in a low isolated yield of the final product.[1]
-
The Solution: Ensure an adequate oxidant is present. Depending on the specific protocol, this could be atmospheric oxygen (by running the reaction open to the air), or a chemical oxidant like hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (DMSO).[6]
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for low yield.
Question 2: I see a major product spot on my TLC, but my final isolated yield is much lower than expected. Where am I losing my product?
Answer: This common scenario points directly to issues during the workup and purification stages.[1]
-
The Problem: Product Solubility: Your synthesized this compound may be too soluble in the reaction solvent, making it difficult to precipitate and collect. Conversely, it might be partially soluble in the aqueous phase during extraction, leading to losses.
-
The Solution:
-
Precipitation: Try adding a non-solvent, such as cold water or hexanes, to the reaction mixture to force precipitation of the product.[1]
-
Extraction: If precipitation is not effective, perform a liquid-liquid extraction. Ensure you use the appropriate organic solvent and perform multiple extractions (e.g., 3 x 15 mL) to maximize recovery from the aqueous layer.[7]
-
Drying and Concentration: Always dry the combined organic extracts thoroughly (e.g., over MgSO₄ or Na₂SO₄) before concentrating under reduced pressure. Residual water can interfere with purification and final mass determination.[7]
-
-
The Problem: Purification Losses: The chosen purification method may not be suitable for your product.
-
The Solution:
-
Column Chromatography: While effective, some benzothiazole derivatives can degrade on silica gel.[1] If you suspect this, minimize the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase like alumina.
-
Recrystallization: This is often the best method for obtaining highly pure material and can lead to better recovery if the correct solvent system is identified. Ethanol is a common choice for benzothiazole derivatives.[1] Experiment with different solvents to find one where your product is soluble when hot but sparingly soluble when cold.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol?
A1: The most common pathway involves the condensation of 2-aminothiophenol with a carbonyl compound (like an aldehyde, ketone, or carboxylic acid derivative). The reaction proceeds in three main stages:
-
Schiff Base Formation: The nucleophilic amino group (-NH₂) of 2-aminothiophenol attacks the electrophilic carbonyl carbon. After the loss of water, a Schiff base (or imine) intermediate is formed.
-
Intramolecular Cyclization: The thiol group (-SH) then performs a nucleophilic attack on the imine carbon, forming a five-membered heterocyclic ring, the 2,3-dihydrobenzothiazole intermediate.
-
Oxidation (Aromatization): The final step is the oxidation of the 2,3-dihydrobenzothiazole to the stable, aromatic benzothiazole ring system.[6]
Caption: Generalized reaction mechanism.
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most straightforward and effective method.[2] Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot will indicate that the reaction is proceeding. Using a UV lamp for visualization is typically sufficient for these aromatic compounds.[2]
Q3: What are the critical safety precautions when working with 2-aminothiophenol?
A3: 2-aminothiophenol requires careful handling. It is a thiol, which means it has a very strong and unpleasant odor.[2] More importantly, it is readily oxidized by air.[2]
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
For best results and to minimize degradation, handle under an inert atmosphere (N₂ or Ar) if possible. [2]
-
Always consult the Safety Data Sheet (SDS) before use.
Section 3: Protocols and Data
Comparative Table of Synthesis Conditions
The yield of 2-substituted benzothiazoles is highly dependent on the chosen methodology. The following table summarizes various reported conditions for analogous syntheses, which can be adapted for this compound.
| Catalyst/System | Solvent | Temperature | Time | Typical Yield Range | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 1 h | Excellent | [4] |
| None (air oxidant) | DMSO | 80-120 °C | 2-12 h | Good to Excellent | [8] |
| Al(HSO₄)₃ | Solvent-free | 80 °C | 10-30 min | 89-95% | [9] |
| Molecular Iodine | Solvent-free | Room Temp | 20-25 min | Moderate to Excellent | [10] |
| Microwave (MW) | Glycerol | 100 °C | 4-8 min | 78-96% | [3] |
Experimental Protocol: Synthesis of this compound via Acylation
This protocol is a generalized procedure based on common acylation and cyclization reactions. Note: This is a representative method; specific amounts and conditions should be optimized for your laboratory setup.
Materials:
-
2-Aminothiophenol (2-ATP)
-
Acetic Anhydride
-
Glacial Acetic Acid (Solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (e.g., 0.20 mol).[11]
-
Solvent and Reagent Addition: Add glacial acetic acid (e.g., 300 mL) followed by the slow addition of acetic anhydride (e.g., 0.40 mol).[11]
-
Heating: Heat the reaction mixture to reflux (approx. 120-130 °C) and maintain for 1-2 hours.[11] Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Cooling and Filtration: Once the reaction is complete (disappearance of 2-ATP), cool the mixture to room temperature. If any solid precipitates, it may be unreacted starting material or a byproduct; filter it off.[11]
-
Neutralization: Cool the filtrate in an ice bath (0-5 °C). Slowly and carefully add saturated sodium bicarbonate solution with vigorous stirring until the pH of the solution is neutral (pH ≈ 7). Be cautious as CO₂ gas will evolve.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol to obtain the final product as a solid.[7]
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from Chem Help Asap website. [Link]
-
ResearchGate. (n.d.). Mechanistic pathway of synthesis of 2-arylbenzothiazole using CuCl/MgSO4 as catalyst. Retrieved from ResearchGate website. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from SynArchive website. [Link]
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from NIH website. [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from MDPI website. [Link]
-
Waengdongbung, W., et al. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from an academic repository. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from MDPI website. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from RSC Publishing. [Link]
-
National Institutes of Health. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from NIH website. [Link]
-
MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from MDPI website. [Link]
-
National Institutes of Health. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from NIH website. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from Organic Chemistry Portal website. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from an academic repository. [Link]
-
ResearchGate. (2025). A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. Retrieved from ResearchGate website. [Link]
-
Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from Wikipedia website. [Link]
-
Organic Chemistry Research. (2015). One-Pot Synthesis Of 1,3-Benzo[d]thiazolederivatives Promoted By Al(HSO4)3. Retrieved from an academic repository. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. Retrieved from ResearchGate website. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for benzothiazolea. Retrieved from ResearchGate website. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Retrieved from an academic repository. [Link]
- Google Patents. (n.d.). CN103232407B - Method for preparing 2-methylbenzothiazole derivative.
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl. Retrieved from Organic Syntheses website. [Link]
-
ResearchGate. (n.d.). 2-Methylbenzothiazole. Retrieved from ResearchGate website. [Link]
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Technical Support Center: Purification of 2-Acetylbenzothiazole
Welcome to the technical support center for the purification of 2-Acetylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity this compound. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the success of your purification endeavors.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, offering step-by-step solutions and the rationale behind them.
Problem 1: Oily or Gummy Precipitate Instead of Crystals During Recrystallization
Scenario: Upon cooling the recrystallization solvent, instead of forming fine crystals, the this compound separates as an oil or a sticky solid.
Root Cause Analysis: This phenomenon, often called "oiling out," typically occurs when the solute's solubility in the hot solvent is excessively high, and the solution becomes supersaturated too quickly upon cooling.[1][2] The high concentration of impurities can also hinder crystal lattice formation.
Solutions:
-
Re-heat and Add More Solvent: The most immediate solution is to heat the mixture back to a clear solution and add a small amount of additional hot solvent to decrease the saturation level.[3]
-
Slow Cooling: Avoid rapid cooling by allowing the flask to cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.[1][2] Slow cooling encourages the orderly arrangement of molecules into a crystal lattice.[2]
-
Scratching: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[3] The microscopic scratches provide nucleation sites for crystal growth.
-
Solvent System Modification: If oiling out persists, the chosen solvent may not be ideal. Consider using a binary solvent system. Dissolve the crude product in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is less soluble) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
Problem 2: Low Recovery of this compound After Recrystallization
Scenario: The final yield of purified crystals is significantly lower than expected.
Root Cause Analysis: This can be due to several factors: using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] An excess of solvent will keep a significant portion of the product dissolved even at low temperatures.
-
Pre-heat Funnel and Filter Paper: To prevent premature crystallization during hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent.
-
Sufficient Cooling Time: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Concentrate the Mother Liquor: If a substantial amount of product remains in the filtrate (mother liquor), you can recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure.
Problem 3: Co-elution of Impurities During Column Chromatography
Scenario: During column chromatography, it is difficult to achieve baseline separation between this compound and one or more impurities.
Root Cause Analysis: The polarity of the impurity is very similar to that of this compound, leading to similar retention times on the stationary phase.
Solutions:
-
Optimize the Mobile Phase:
-
Decrease Polarity: If using a normal-phase system (e.g., silica gel), gradually decrease the polarity of the mobile phase. For instance, if you are using a 10% ethyl acetate in hexanes mixture, try reducing it to 5% or 7%.[4][5] This will increase the retention time of all compounds, potentially improving separation.
-
Utilize a Different Solvent System: Experiment with different solvent systems that offer alternative selectivities. For example, replacing ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can alter the interactions between the analytes and the stationary phase.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina, for instance, has different selectivity compared to silica gel and may resolve the co-eluting compounds.
-
Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute the this compound, leaving more polar impurities on the column.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of benzothiazole with an acetylating agent.[4] Potential impurities could include:
-
Unreacted Benzothiazole: The starting material.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions, byproducts can form. For instance, if the synthesis involves 2-aminothiophenol, related benzothiazole derivatives could be present.[6][7][8]
-
Solvents and Reagents: Residual solvents and unreacted reagents from the synthesis and workup steps.
Q2: What is the best solvent for recrystallizing this compound?
This compound is a yellow-orange solid that is insoluble in water but soluble in common organic solvents like ethanol and chloroform.[9] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Ethanol or a mixture of ethanol and water could be a good starting point. Small-scale solubility tests are always recommended to determine the optimal solvent or solvent system.[3]
Q3: How can I assess the purity of my this compound?
Several analytical techniques can be used to determine the purity of your final product:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup for benzothiazole derivatives.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities if they are present in sufficient quantity.[4][5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]
-
Melting Point Analysis: A sharp melting point range close to the literature value (94-96 °C) is indicative of high purity.[9]
Q4: What are the recommended storage conditions for purified this compound?
This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[9] This prevents moisture absorption and degradation. Keep it away from heat and sources of ignition.[9]
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with filter paper by pouring hot ethanol through them. Quickly filter the hot solution to remove the insoluble matter.
-
Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
-
Analysis: Determine the melting point and assess the purity using an appropriate analytical method (e.g., HPLC, TLC).
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from impurities with similar solubility but different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a 10% ethyl acetate in hexanes solution. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mobile phase of 10% ethyl acetate in hexanes.[4][5]
-
Fraction Collection: Collect fractions in separate test tubes.
-
TLC Analysis: Monitor the elution process by spotting the collected fractions on a TLC plate. Visualize the spots under UV light.
-
Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product using an appropriate analytical method.
Visualizations
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting workflow for recrystallization issues.
Purification Workflow for this compound
Caption: General purification workflow for this compound.
References
- This compound - Chemical Properties. (n.d.).
- This compound. (n.d.).
- Synthesis routes of this compound. (n.d.).
- 2-Acetylthiazole. (n.d.).
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.).
- This compound SDS. (n.d.).
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry.
- Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Deriv
- Benzothiazole synthesis. (n.d.).
- Recrystallization. (2021).
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.).
- This compound. (n.d.).
- Recrystallization is the most common method for purifying solid compounds. (n.d.).
- Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. (2000).
- 2-Aminobenzothiazole. (n.d.).
- An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxybenzothiazole. (n.d.).
- Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2004).
- 2-Amino-4-methylbenzothiazole. (n.d.).
- Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.).
- Recrystallization and Crystallization. (n.d.).
- O Chem Recrystallization Procedure. (2012).
- Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.). The Journal of Physical Chemistry A.
- 2-Methylbenzothiazole. (n.d.).
- A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole. (n.d.).
- Benzothiazole, 2-amino-6-methyl. (n.d.).
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. (n.d.).
- Preparation of 2-aminobenzothiazoles. (n.d.).
- 2-Methylbenzothiazole. (n.d.).
- 2-Methylbenzothiazole. (n.d.).
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- 8. Benzothiazole synthesis [organic-chemistry.org]
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Identifying and minimizing impurities in 2-Acetylbenzothiazole preparations
Welcome to the technical support center for the preparation of 2-acetylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on identifying and minimizing impurities to ensure the highest quality of your final product.
Section 1: Understanding the Chemistry and Potential Pitfalls
The synthesis of this compound, a valuable heterocyclic compound, can be approached through several synthetic routes. The most common strategies involve the reaction of 2-aminothiophenol with an acetylating agent or the direct acylation of benzothiazole. Each route, while effective, presents a unique set of challenges and potential for impurity formation. Understanding the underlying reaction mechanisms is the first step in proactive impurity control.
A prevalent synthetic pathway is the condensation of 2-aminothiophenol with acetic anhydride or acetyl chloride. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring.
Section 2: Troubleshooting Guide - Common Impurities and Their Mitigation
This section addresses specific impurities that may be encountered during the synthesis of this compound, their likely origins, and strategies for their identification and minimization.
Issue 1: Presence of Unreacted Starting Materials
Q: My final product analysis (e.g., by HPLC or NMR) shows the presence of 2-aminothiophenol. What could be the cause and how can I resolve this?
A: The persistence of 2-aminothiophenol in your final product typically points to an incomplete reaction.
-
Causality:
-
Stoichiometry: An insufficient amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride) will leave unreacted 2-aminothiophenol.
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst (if used) can lead to an incomplete reaction. 2-aminothiophenol is also susceptible to oxidation, which can affect its reactivity.[1]
-
Purity of Starting Material: The purity of 2-aminothiophenol is crucial. It can oxidize upon storage to form 2,2'-dithiobis(aniline), which is unreactive in this synthesis.[1]
-
-
Troubleshooting and Minimization:
-
Optimize Stoichiometry: Ensure at least a stoichiometric amount of the acetylating agent is used. A slight excess may be beneficial to drive the reaction to completion.
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of 2-aminothiophenol.[2][3] Continue the reaction until the starting material is no longer visible on the TLC plate.
-
Inert Atmosphere: To prevent oxidation of 2-aminothiophenol, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Purification: If unreacted 2-aminothiophenol is present in the final product, it can often be removed by recrystallization or column chromatography.
-
Issue 2: Identification of a Disulfide Impurity
Q: I have an unexpected, less polar impurity in my product. Could this be the disulfide of 2-aminothiophenol?
A: Yes, the formation of 2,2'-dithiobis(aniline) is a common side reaction, especially if the starting material has been exposed to air or if the reaction is run under oxidizing conditions.
-
Causality: 2-aminothiophenol is readily oxidized to its corresponding disulfide, 2,2'-dithiobis(aniline).[1] This can occur during storage of the starting material or during the reaction itself if it is not performed under an inert atmosphere.
-
Identification:
-
TLC: 2,2'-dithiobis(aniline) is significantly less polar than 2-aminothiophenol and will have a higher Rf value.
-
LC-MS: The mass spectrum will show a molecular ion corresponding to the disulfide (m/z = 248.37).
-
NMR: The 1H NMR spectrum will lack the characteristic thiol proton signal and will show aromatic signals consistent with the disulfide structure.
-
-
Minimization:
-
Use Fresh Starting Material: Use freshly purchased or purified 2-aminothiophenol.
-
Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere is crucial.[3]
-
Purification: This non-polar impurity can be effectively removed by silica gel column chromatography.
-
Issue 3: Incomplete Cyclization Leading to Intermediates
Q: My analysis suggests the presence of an intermediate, N-(2-mercaptophenyl)acetamide. How can I promote complete cyclization?
A: The formation of the benzothiazole ring is a cyclization-dehydration step. If this step is incomplete, the N-acylated intermediate will be present as an impurity.
-
Causality:
-
Insufficient Heat or Acidity: The cyclization step often requires heat and sometimes acidic conditions to proceed to completion.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete cyclization.
-
-
Troubleshooting and Minimization:
-
Thermal Promotion: Increasing the reaction temperature or prolonging the reaction time can facilitate the cyclization.
-
Acid Catalysis: The addition of a catalytic amount of a protic or Lewis acid can promote the cyclization step.
-
Dehydrating Agents: In some protocols, the use of a dehydrating agent can help to drive the equilibrium towards the cyclized product.
-
Issue 4: Formation of Dimeric Byproducts
Q: I've isolated impurities with a mass corresponding to a dimer of the product. What could be the source of these?
A: Dimeric impurities, such as those linked by a thioether bond, have been observed in the synthesis of related benzothiazole derivatives.[4]
-
Causality: The exact mechanism for dimer formation can be complex and may involve side reactions of reactive intermediates. For instance, a reactive intermediate could potentially react with another molecule of this compound or a precursor.
-
Identification:
-
LC-MS: This is the most powerful tool for identifying dimeric impurities, as it will reveal molecular ions corresponding to twice the mass of the product (or related fragments).[4]
-
NMR: The NMR spectra of these impurities will be more complex than that of the desired product, but may show some characteristic signals of the benzothiazole core.
-
-
Minimization:
-
Control of Reaction Conditions: Overly harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can sometimes lead to the formation of such byproducts. Careful optimization of the reaction parameters is key.
-
Purification: Preparative HPLC or careful column chromatography is often required to separate these closely related, high molecular weight impurities.
-
Section 3: Analytical Methods for Impurity Profiling
A robust analytical strategy is essential for the successful identification and quantification of impurities.
| Analytical Technique | Application in this compound Analysis | Common Findings and Troubleshooting |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and detection of non-volatile impurities.[4][5] | Common Issues: Co-elution of impurities. Solution: Method development is key; adjust mobile phase composition, gradient, and column chemistry to achieve optimal separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and residual solvents.[6] | Common Issues: Thermal degradation of the analyte. Solution: Use a lower injection port temperature and a suitable temperature program. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and identification of major impurities.[7] | Common Issues: Overlapping signals. Solution: 2D NMR techniques (e.g., COSY, HSQC) can help to resolve complex spectra and identify individual components.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of a wide range of impurities, including non-volatile and high molecular weight species.[4][9][10] | Common Issues: Ion suppression. Solution: Optimize the mobile phase and MS source parameters. Use an internal standard for accurate quantification. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq.) in a suitable solvent (e.g., toluene or acetic acid).
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq.) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Section 5: Visualizing Impurity Formation and Workflow
Diagram 1: Potential Impurity Formation Pathways```dot
Caption: A systematic workflow for the identification and mitigation of impurities.
Section 6: Frequently Asked Questions (FAQs)
Q1: My 2-aminothiophenol has a dark color. Can I still use it? A1: A dark color often indicates oxidation to the disulfide. [11]While it might still contain some of the desired starting material, using it will likely lead to lower yields and a more complex impurity profile. It is highly recommended to purify the 2-aminothiophenol (e.g., by distillation under reduced pressure) before use.
Q2: What is the best way to monitor the reaction progress? A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. [2][3]By co-spotting the reaction mixture with the starting materials, you can visually track the disappearance of the reactants and the appearance of the product.
Q3: I am having trouble purifying my product by column chromatography. What are my options? A3: If column chromatography is not effective, consider recrystallization from a variety of solvents or solvent mixtures. For acidic or basic impurities, an acid-base extraction during the work-up can be very effective. In some cases, preparative TLC or preparative HPLC may be necessary for difficult separations.
Q4: How can I prevent the degradation of my final product? A4: While this compound is relatively stable, benzothiazole derivatives can be susceptible to photodegradation. [12]It is good practice to store the final product in a well-sealed container, protected from light and heat, to minimize the formation of degradation products over time. Performing forced degradation studies can help to identify potential degradation pathways and establish appropriate storage conditions. [13]
References
- BenchChem. (2025).
- BenchChem. (2025). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center. BenchChem.
- BenchChem. (2025).
- Gao, Y., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2530.
- BenchChem. (2025).
- Guo, X., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-28.
- BenchChem. (2025). Technical Support Center: Resolving Impurities in 2-Aminobenzothiazole NMR Spectra. BenchChem.
- Lederer, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- de la Torre, P., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 25(3), 1709.
- Parle, A., & Amin, S. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 10(8), 76-82.
- Amin, S., & Parle, A. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 103-109.
- Singh, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(4).
- BenchChem. (2025). Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions. BenchChem.
- Jadav, C., et al. (2021). Review on Stability Indicating Assay Method or Forced Degradation Study. Asian Journal of Pharmaceutical Analysis, 11(2), 104-110.
- Indian Journal of Pharmaceutical Sciences. (1981). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 43(6), 196-198.
- U.S. Patent No. 2,791,612. (1957).
- Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars, 5(4), 108-112.
- ResearchGate. (n.d.). Summary of proposed structures of impurities observed in the LC-MS analysis of N-acetyl benzothiazole.
- National Institutes of Health. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Asperger, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213.
- Li, X., et al. (2022). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. Molecules, 27(4), 1234.
- Reemtsma, T., et al. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(17), 1612-1618.
- National Institutes of Health. (2017). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
- Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- ResearchGate. (n.d.). Synthesis, structure and tautomerism of two benzothiazolyl azo derivatives of 2-naphthol: A crystallographic, NMR and computational study.
- MDPI. (2022).
- MDPI. (2022).
- Journal of Drug Delivery and Therapeutics. (2019). Download PDF. Journal of Drug Delivery and Therapeutics.
- ResearchGate. (n.d.). Synthesis, structure and tautomerism of two benzothiazolyl azo derivatives of 2-naphthol: A crystallographic, NMR and computational study.
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Technical Support Center: Improving the Solubility of 2-Acetylbenzothiazole for Biological Assays
Introduction: 2-Acetylbenzothiazole is a heterocyclic organic compound belonging to the benzothiazole class, a scaffold known for a wide range of pharmacological activities, including potential anticancer and anti-inflammatory properties.[1][2] A significant bottleneck in harnessing its potential in biological research is its characteristically low aqueous solubility.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting guides and step-by-step protocols, to effectively manage and improve the solubility of this compound for reliable and reproducible results in biological assays.
Section 1: Understanding the Core Challenge - Physicochemical Properties
Q: Why is this compound so difficult to dissolve in aqueous buffers and cell culture media?
A: The solubility challenge stems directly from its molecular structure. This compound is a bicyclic aromatic compound, which makes it relatively non-polar and hydrophobic. While it is soluble in organic solvents like ethanol and chloroform, it is practically insoluble in water.[3][4] This inherent hydrophobicity causes it to precipitate, or "crash out," when a concentrated stock solution in an organic solvent is diluted into an aqueous-based system like cell culture media or phosphate-buffered saline (PBS). The parent molecule, benzothiazole, has a low aqueous solubility and a 1-octanol/water partition coefficient (log Kow) of 2.01, indicating a preference for lipid-like environments over aqueous ones.[5][6]
| Physicochemical Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₉H₇NOS | Foundational for all other physical and chemical properties. |
| Molecular Weight | 177.22 g/mol | Influences diffusion rates. |
| Physical State | Solid[4] | Must be fully dissolved in a suitable solvent to create a stock solution. |
| Aqueous Solubility | Insoluble | This is the primary challenge; direct dissolution in aqueous assay buffers is not feasible. |
| Organic Solvent Solubility | Soluble in common organic solvents like ethanol, chloroform. | Enables the preparation of concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most common choice for biological assays. |
| Boiling Point | 326.2 °C at 760 mmHg | Indicates high thermal stability in its pure form. |
Section 2: Frequently Asked Questions (FAQs) & Basic Troubleshooting
Q: What is the best solvent for preparing a stock solution of this compound?
A: For most biological applications, particularly cell-based assays, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store it as recommended, often at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7][8]
Q: I see immediate cloudiness or precipitate when I add my DMSO stock to my media. What's happening and how do I fix it?
A: This is a classic sign of the compound "crashing out" of solution. It occurs when the DMSO concentration is rapidly diluted, and the this compound is suddenly exposed to an aqueous environment where it is not soluble.[7]
Troubleshooting Immediate Precipitation:
-
Localized High Concentration: You may be adding the stock solution too quickly. Solution: Add the stock solution drop-by-drop into the vortex of the gently swirling or vortexing media. This ensures rapid dispersal and avoids pockets of high compound concentration.[7][9]
-
Cold Medium: Adding a compound to cold media can significantly decrease its solubility. Solution: Always pre-warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound.[7]
-
Final Concentration is Too High: The intended final concentration may simply be above the solubility limit of this compound in your specific medium. Solution: Perform a solubility test (see Protocol 2) to determine the maximum achievable concentration in your assay conditions.
Q: My solution was clear at first, but I see crystals or cloudiness after a few hours in the incubator. Why?
A: This delayed precipitation is often due to changes in the media environment over time.
Troubleshooting Delayed Precipitation:
-
Temperature and pH Shifts: The environment inside a CO₂ incubator (e.g., 37°C, 5% CO₂) can alter the pH of the medium, which may affect compound solubility.[7] While this compound is not strongly pH-sensitive, subtle changes can contribute to instability.
-
Interaction with Media Components: Components in the media, especially proteins and salts in fetal bovine serum (FBS), can interact with the compound over time, leading to the formation of insoluble complexes.[9] Solution: Test the compound's stability in your specific media over the full duration of your experiment. If the issue persists only in serum-containing media, consider reducing the serum concentration if your experiment allows.
Q: What is the maximum final concentration of DMSO I should have in my cell culture?
A: To minimize solvent-induced cytotoxicity and its effects on cell physiology, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1% .[7] High concentrations of DMSO can interfere with your results and cause precipitation issues. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Section 3: Step-by-Step Experimental Protocols
Protocol 1: Standard Method for Preparing a Working Solution
This protocol outlines the best-practice method for diluting a DMSO stock of a hydrophobic compound into an aqueous medium.
Materials:
-
This compound powder
-
100% DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (or desired aqueous buffer)
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Dissolve it in 100% DMSO to create a high-concentration stock (e.g., 20 mM).
-
Ensure the compound is fully dissolved by vortexing vigorously. If necessary, brief sonication in a water bath can be used.[7] Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Create an Intermediate Dilution (Recommended):
-
This step helps prevent precipitation by avoiding a large dilution factor in a single step.[7]
-
Dilute the high-concentration stock solution in 100% DMSO to a lower, intermediate concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.[9]
-
Place the required volume of pre-warmed medium in a sterile tube.
-
While gently vortexing or swirling the medium, add the required volume of your intermediate stock solution dropwise to the side of the tube.[7]
-
Continue to mix for a few seconds after addition to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation.
-
Protocol 2: Determining the Maximum Soluble Concentration
This experiment helps you find the highest concentration of this compound that remains soluble in your specific assay medium over the duration of your experiment.
Procedure:
-
Prepare a Series of Dilutions: Using the method described in Protocol 1, prepare a serial dilution of this compound in your final assay medium (including serum, if applicable). Start from a concentration you expect to be too high and dilute downwards (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Include a "vehicle only" control (DMSO in media).
-
Incubate and Observe:
-
Place the dilutions in the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).
-
Visually inspect each concentration for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[7]
-
-
Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate throughout the observation period is your maximum working soluble concentration under those specific conditions.
Section 4: Advanced Solubilization Strategies
Q: I've tried optimizing my dilution protocol, but my compound still precipitates at the concentration I need. What are my next options?
A: If standard methods are insufficient, formulation-based approaches using solubilizing excipients can be explored. These agents work by creating a more favorable micro-environment for the hydrophobic compound within the aqueous bulk solution.
| Technique | Mechanism of Action | Typical Usage & Considerations |
| Surfactants | Form micelles that encapsulate the hydrophobic this compound, presenting a hydrophilic exterior to the aqueous solvent.[10][11] | Examples: Tween® 80, Polysorbate 20.[11][12] Start with low concentrations (e.g., 0.01-0.1%). Must test for potential cellular toxicity of the surfactant itself. |
| Cyclodextrin Complexation | Cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior. They form inclusion complexes with the compound, increasing its apparent solubility.[10][13] | Examples: β-cyclodextrin, Captisol®.[13] The stoichiometry of the complex (e.g., 1:1) must be considered. Can be very effective for many compounds. |
| Co-solvents | Using a mixture of solvents (e.g., water with a small percentage of ethanol or PEG 400) can increase the solubility of the compound.[12][14] | Less common for cell culture due to the potential for toxicity from the co-solvent. The final concentration of any co-solvent must be carefully controlled and tested. |
Section 5: Visual Workflows & Data Summaries
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Workflow for preparing a working solution of this compound.
Section 6: Safety & Handling Precautions
Researchers should always consult the latest Safety Data Sheet (SDS) for this compound before handling. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors.[15]
-
Contact: In case of skin contact, wash immediately with plenty of water. If it gets in the eyes, rinse cautiously with water for several minutes.[15]
References
- This compound - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.
- This compound SDS, 1629-78-3 Safety Data Sheets - ECHEMI.
- Benzothiazole Chemical Substances Control Law Reference No.: 5-3426 PRTR Law.
- Technical Support Center: Enhancing the Solubility of Benzothiadiazole Derivatives - Benchchem.
- 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem.
- SAFETY DATA SHEET 2-ACETYLTHIAZOLE - S. Kushalchand.
- 1 - Safety Data Sheet.
- SAFETY DATA SHEET - Sigma-Aldrich.
- EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma.
- Technical Support Center: Troubleshooting L162389 Precipitation in Cell Culture Media - Benchchem.
- Solubility Enhancement Excipients - American Pharmaceutical Review.
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC - NIH.
- Excipients for Solubility Enhancement of Parenteral Formulations.
- Excipients for solubility dissolution and permeation enhancement | PDF - Slideshare.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central.
- An In-depth Technical Guide on the Physicochemical Properties of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole - Benchchem.
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Preparing Stock Solutions - PhytoTech Labs.
- Technical Support Center: Troubleshooting TCSA Precipitation - Benchchem.
- Common Cell Culture Problems: Precipitates - Sigma-Aldrich.
- How do you dissolve an oil-based sample to test on cells? - ResearchGate.
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Technical Support Center: Troubleshooting 2-Acetylbenzothiazole NMR and Mass Spectrometry Data
Welcome to the technical support guide for the analysis of 2-Acetylbenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during NMR and mass spectrometry analysis of this heterocyclic compound. Here, we move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your experimental work.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. However, obtaining a clean, interpretable spectrum requires careful attention to sample preparation and acquisition parameters. This section addresses frequent issues encountered during ¹H and ¹³C NMR analysis.
Frequently Asked Questions (FAQs) - NMR
Q1: My ¹H NMR spectrum of this compound shows broad or distorted peaks. What are the likely causes?
A1: Poor peak shape in ¹H NMR can stem from several factors. A systematic approach to troubleshooting is crucial.[1]
-
Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening.[2] Diluting the sample may resolve this. Conversely, a very dilute sample will have a poor signal-to-noise ratio.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.[3] Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica gel or celite can be effective.
-
Unresolved Coupling: Complex spin systems or unresolved long-range couplings can manifest as broadened peaks. Running the experiment at a higher field strength can often resolve these couplings.
Q2: I'm seeing unexpected peaks in my ¹H NMR spectrum. How can I identify the source of these impurities?
A2: Extraneous peaks are a common frustration. Identifying their origin is key to obtaining a pure sample.
-
Residual Solvents: The most frequent culprits are residual solvents from the purification process. Common examples include ethyl acetate, dichloromethane, and acetone.[2] These can often be removed by co-evaporation with a solvent in which the compound is soluble but the impurity is not, followed by drying under high vacuum.[2]
-
Water: NMR solvents can absorb atmospheric moisture, leading to a broad water peak.[2] Storing deuterated solvents over molecular sieves can mitigate this. Adding a small amount of D₂O to the NMR tube will cause exchange with labile protons (like -OH or -NH), which can help identify them, but will also introduce a DOH peak.[2]
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials or byproducts. Comparing the spectrum to that of the starting materials can help identify these.
Q3: The chemical shifts in my this compound spectrum don't match the literature values. Why might this be?
A3: Minor deviations in chemical shifts are common and can be attributed to several factors.
-
Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts due to solvent-solute interactions.[2] Always report the solvent used when comparing data. Spectra taken in benzene-d₆ often show different patterns than those in deuterochloroform.[2]
-
Concentration and Temperature: As mentioned, concentration can affect peak positions.[2] Temperature can also play a role, especially if conformational changes or proton exchange phenomena are occurring.
-
Referencing: Ensure the spectrum is correctly referenced. The residual solvent peak is often used as a secondary reference, but the primary reference is tetramethylsilane (TMS) at 0 ppm.[4]
Data Presentation: Expected NMR Shifts
For effective troubleshooting, it is essential to have a reliable reference for the expected spectral data of this compound.
| Proton (¹H) | Typical Chemical Shift (δ, ppm) in CDCl₃ | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) in CDCl₃ |
| Methyl (CH₃) | ~2.8 | Carbonyl (C=O) | ~192-195 |
| Aromatic (H4-H7) | ~7.5 - 8.2 | Aromatic (C4-C7) | ~122 - 137 |
| Quaternary (C2) | ~168-170 | ||
| Quaternary (C7a) | ~153-155 | ||
| Quaternary (C3a) | ~135-137 | ||
| Methyl (CH₃) | ~25-27 |
Note: These are approximate values and can vary based on experimental conditions.[4][5][6][7][8][9][10]
Experimental Protocol: Sample Preparation for NMR
A pristine NMR spectrum starts with meticulous sample preparation.
-
Sample Weighing: Accurately weigh 5-10 mg of your purified this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Visualization: NMR Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, it can also provide valuable structural information through fragmentation analysis.
Frequently Asked Questions (FAQs) - MS
Q1: I don't see the molecular ion peak for this compound in my mass spectrum. What should I do?
A1: The absence of a molecular ion (M⁺) peak can be alarming, but it is not uncommon, especially with certain ionization techniques.
-
Ionization Method: Electron Impact (EI) ionization can be high-energy, leading to extensive fragmentation and a weak or absent molecular ion peak.[11] Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are more likely to produce the protonated molecule [M+H]⁺ with less fragmentation.
-
Instrument Tuning: Ensure the mass spectrometer is properly tuned and calibrated.[12] Incorrect calibration can lead to mass shifts and difficulty in identifying the correct peaks.[12]
-
Sample Purity: Impurities in the sample can suppress the ionization of the target analyte.[12][13] Re-purifying the sample may be necessary.
Q2: My mass spectrum shows a lot of fragmentation. How can I interpret the fragmentation pattern of this compound?
A2: The fragmentation pattern is a molecular fingerprint. Understanding the likely cleavage points in this compound is key to its interpretation.[11][14][15][16]
-
Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. For this compound, this would result in the loss of the methyl group (•CH₃, 15 Da) to form a stable benzothiazolyl-carbonyl cation.
-
Loss of CO: Another possibility is the loss of a neutral carbon monoxide molecule (CO, 28 Da) from the acylium ion.
-
Benzothiazole Ring Fragmentation: The benzothiazole ring itself can fragment, though this often requires higher energy.
Q3: I'm observing peaks at m/z values higher than the expected molecular weight. What could be the cause?
A3: Peaks above the expected molecular weight are typically due to isotopic contributions or adduct formation.
-
Isotopes: The presence of naturally occurring heavier isotopes, particularly ¹³C and ³⁴S, will result in M+1 and M+2 peaks of lower intensity.
-
Adduct Formation (ESI): In electrospray ionization, it is common to see adducts with cations from the solvent or additives, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
Data Presentation: Expected Mass Spectrometry Fragments
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |
| [M]⁺ (Molecular Ion) | 177 | - |
| [M-CH₃]⁺ | 162 | •CH₃ |
| [M-CO]⁺ | 149 | CO |
| [C₇H₄NS]⁺ | 134 | •COCH₃ |
Note: The relative intensities of these fragments will depend on the ionization method and energy.
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Set up the mass spectrometer in positive ion mode for ESI.
-
Infusion: Using a syringe pump, infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization: Optimize the source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal intensity of the [M+H]⁺ ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
Visualization: Mass Spectrometry Troubleshooting Workflow
Caption: A streamlined workflow for addressing common mass spectrometry issues.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
- GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BioPharm International. (2001, November). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
- Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- (n.d.). NMR Chemical Shifts.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- University College London. (n.d.). Chemical shifts.
- Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table.
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Technical Support Center: Strategies to Improve the Stability of 2-Acetylbenzothiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetylbenzothiazole and its derivatives. This guide is designed to provide in-depth, actionable strategies to address the stability challenges often encountered with this class of compounds. By understanding the underlying degradation mechanisms, you can proactively design more robust experiments, formulations, and storage protocols.
Troubleshooting Workflow for Compound Instability
When instability is detected (e.g., through changes in appearance, purity, or activity), a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and resolving the issue.
Caption: A systematic workflow for troubleshooting instability.
Frequently Asked Questions & Troubleshooting Guides
Q1: My this compound solution is turning yellow/brown. What is the likely cause and how can I prevent it?
A: A color change, particularly to yellow or brown, is a common indicator of oxidative degradation or photodegradation. The benzothiazole ring system is susceptible to oxidation, which can lead to the formation of colored byproducts.
Mechanism Deep Dive: Oxidative degradation can occur through several pathways. Atmospheric oxygen can initiate free-radical chain reactions, especially when catalyzed by trace metal ions or exposure to light.[1][2] The thiazole ring, in particular, can undergo oxidative ring-opening, leading to a complete loss of the parent structure.[3][4][5] Studies on benzothiazole derivatives have shown that oxidation by hydroxyl radicals, a highly reactive species, can lead to hydroxylation of the benzene ring or attack at the C2 position of the thiazole ring.[6][7]
Photodegradation is another significant pathway. Benzothiazole compounds can absorb UV radiation, which excites the molecule to a higher energy state, making it more reactive and prone to degradation.[8] This can lead to the formation of various photoproducts, including chlorides and derivatives of acetic acid if in the presence of certain solvents.[9]
Prevention Strategies & Protocols:
-
Inert Atmosphere: The most direct way to prevent oxidation is to remove oxygen.
-
Protocol: Sparging with Inert Gas
-
Place your solvent in a suitable flask.
-
Insert a sparging tube (a tube with a fritted glass tip) into the solvent, ensuring the tip is below the liquid surface.
-
Gently bubble an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes to displace dissolved oxygen.
-
Prepare your this compound solution using this deoxygenated solvent.
-
For storage, flush the headspace of the container with the inert gas before sealing.
-
-
-
Use of Antioxidants: Antioxidants are reducing agents that are preferentially oxidized, thereby protecting the active compound.[2][10]
-
Common Choices: For organic solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective. For aqueous systems, ascorbic acid or sodium metabisulfite can be used.[10][11]
-
Protocol: Adding BHT to an Organic Solution
-
Prepare a stock solution of BHT in your chosen solvent (e.g., 1 mg/mL in ethanol).
-
When preparing your this compound solution, add a small aliquot of the BHT stock to achieve a final concentration typically in the range of 0.01-0.1% (w/v).
-
Conduct a small-scale compatibility test to ensure the antioxidant does not interfere with your downstream applications.
-
-
-
Light Protection: Minimize exposure to UV and ambient light.
-
Best Practices: Use amber glass vials or wrap containers in aluminum foil.[12] Conduct experiments in a shaded area or under yellow light conditions where possible.
-
Q2: I'm observing a new peak in my HPLC analysis over time. How do I identify the degradant and its cause?
A: The appearance of a new, growing peak in your chromatogram is a clear sign of degradation. Identifying this degradant is key to understanding the instability and implementing a targeted solution. The most common non-oxidative degradation pathway for a compound like this compound in solution is hydrolysis.
Mechanism Deep Dive: The acetyl group at the C2 position is an ester-like functional group and can be susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would cleave the acetyl group, likely forming 2-carboxybenzothiazole or a related derivative. While some benzothiazolium salts show rapid hydrolysis at pH > 8, others are stable at pH < 7.[13] The specific pH sensitivity of this compound needs to be determined experimentally.
To systematically identify potential degradants and their formation pathways, a Forced Degradation Study (also known as stress testing) is the industry-standard approach.[14][15][16] This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation.[17]
Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without being subsequently degraded themselves.[15]
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve compound in 0.1 M HCl. Heat at 60-80 °C for several hours. | Hydrolysis of the acetyl group. |
| Base Hydrolysis | Dissolve compound in 0.1 M NaOH. Heat at 60-80 °C for several hours. | Hydrolysis of the acetyl group, potential ring-opening.[18] |
| Oxidation | Dissolve compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. | Ring oxidation, ring-opening, side-chain oxidation.[3][4] |
| Thermal | Store the solid compound at a high temperature (e.g., 105 °C) for 24-48 hours. | Thermally induced decomposition. |
| Photolytic | Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines. | Photodegradation, formation of radical species.[8][9] |
Analysis and Identification:
-
HPLC Analysis: Run HPLC on all stressed samples alongside a control (unstressed) sample. A stability-indicating HPLC method is one that can resolve the main peak from all degradant peaks.[19]
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This data is critical for proposing the chemical structures of the degradants.
-
Pathway Elucidation: By comparing the degradants formed under each stress condition, you can deduce the likely degradation pathways (e.g., if the same peak appears in both acid and base hydrolysis, it confirms a hydrolytic pathway).
Caption: Workflow for a forced degradation study.
Q3: How does pH affect the stability of my compound in aqueous solutions, and how do I determine the optimal pH?
A: The pH of an aqueous solution is one of the most critical factors affecting the stability of many drug candidates.[20] For this compound, both acid- and base-catalyzed hydrolysis are potential degradation pathways. Determining the pH at which the degradation rate is slowest—the pH of maximum stability—is essential for formulation and handling.
Mechanism Deep Dive: A pH-rate profile is a graph that plots the logarithm of the observed degradation rate constant (log k) against pH. This profile visually identifies the pH range where the compound is most stable. The shape of the profile can reveal whether the degradation is catalyzed by hydronium ions (H₃O⁺), hydroxide ions (OH⁻), or is pH-independent (water-catalyzed).[21]
Protocol: Generating a pH-Rate Profile
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers with known stability and low reactivity (e.g., phosphate, acetate, borate).
-
Set up the Study:
-
Prepare a stock solution of this compound in a suitable co-solvent (e.g., acetonitrile or ethanol) to ensure solubility.
-
In separate vials for each pH, add a small, precise amount of the stock solution to each buffer to create your final study concentration. The amount of co-solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.
-
Set up multiple identical vials for each pH to be sampled at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store all vials at a constant, elevated temperature (e.g., 50 °C or 60 °C) to accelerate degradation to an observable rate.
-
-
Sample and Analyze:
-
At each time point, remove one vial from each pH set, cool it to room temperature, and immediately analyze by a validated, stability-indicating HPLC method.
-
Quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the observed rate constant (-k_obs).
-
Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
-
Q4: What are the best practices for long-term storage of solid and solution forms of this compound?
A: Proper storage is fundamental to preserving the integrity of your compound. The optimal conditions depend on whether the compound is in a solid or solution state.
| Form | Temperature | Atmosphere | Light | Container | Rationale |
| Solid | Cool (2-8 °C) or Cold (-20 °C) | Standard | Protected from light | Tightly sealed[12] | Reduces thermal degradation kinetics. Prevents moisture absorption which could catalyze hydrolysis. |
| Solution (Organic) | -20 °C or -80 °C | Inert Gas (Argon/N₂) | Amber vials | Tightly sealed | Freezing the solution dramatically slows reaction rates. Inert gas prevents oxidation. |
| Solution (Aqueous) | Frozen (-20 °C) or Lyophilized | N/A | Amber vials | Tightly sealed | Freezing prevents hydrolysis. Lyophilization (freeze-drying) to a solid powder is the most stable long-term option. |
Key Considerations:
-
Solid State Stability: this compound is a solid with a melting point of 94-96 °C, suggesting good thermal stability in its solid form.[12] However, long-term storage at low temperatures is always recommended.
-
Solution Stability: Solutions are almost always less stable than the solid form. Avoid storing in solution for extended periods unless absolutely necessary. If you must, use the conditions outlined above. A storage study on benzothiazole showed 89.1% recovery after 30 days at 4°C, which is slightly below the desired 90% stability criterion, highlighting the need for colder storage.[22]
Q5: Are there any structural modifications to the this compound molecule itself that could improve its inherent stability?
A: Yes, this is an advanced strategy often employed in drug development known as medicinal chemistry or lead optimization. By modifying the structure, you can alter the electronic and steric properties of the molecule to make it less susceptible to degradation.
Strategies for Structural Modification:
-
Bioisosteric Replacement: A bioisostere is a chemical group that has similar physical or chemical properties to another group. Replacing a labile part of a molecule with a more stable bioisostere can improve stability while retaining biological activity.[23]
-
Example: If the acetyl ketone is found to be the primary point of metabolic or chemical instability, it could potentially be replaced with a more stable group, such as a trifluoromethyl ketone or a stable five-membered heterocycle, to block degradation at that site.
-
-
Steric Hindrance: Introducing bulky groups near a reactive site can physically block the approach of a nucleophile (like water) or an oxidizing agent.
-
Example: Adding a methyl or other small alkyl group to the carbon adjacent to the acetyl group could sterically hinder hydrolytic attack.
-
-
Electronic Modification: Adding electron-withdrawing or electron-donating groups to the benzothiazole ring system can change the electron density at the reactive sites, making them more or less susceptible to attack.
-
Example: Adding an electron-withdrawing group (like a nitro or chloro group) to the benzene ring could potentially make the thiazole ring less prone to oxidation, although this would need to be experimentally verified.
-
These strategies involve significant synthetic chemistry efforts and are typically employed when a promising compound is being developed into a drug candidate and initial stability issues have been identified.[24][25][26]
References
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Oxidative Ring-Opening of Benzothiazole Derivatives. (2018, December 13). National Institutes of Health.
- Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). apicule.
- Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.). National Institutes of Health.
- Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2. (2024, October 24). RSC Publishing.
- Oxidative ring-opening of benzothiazole derivatives. (n.d.). Canadian Science Publishing.
- Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. (2025, August 7). ResearchGate.
- Rational use of antioxidants in solid oral pharmaceutical preparations. (n.d.). SciELO.
- Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing).
- Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells. (2019, December 1). Harbin Institute of Technology.
- Oxidative ring-opening of benzothiazole derivatives. (2019, January 9). ResearchGate.
- Pharmaceutical Antioxidants. (n.d.). Slideshare.
- ANTIOXIDANTS: In Pharmaceutical Formulation. (2017, July 30). Knowledge of Pharma.
- pH stability profile. (n.d.). Slideshare.
- Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. (n.d.). National Institutes of Health.
- Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
- Improving the stability of Benzothiazole hydrochloride in solution. (n.d.). Benchchem.
- Antioxidants. (n.d.). CD Formulation.
- Degradation and Stability Profiling in Pharmaceutical Analysis: Review. (n.d.). IJSDR.
- An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxybenzothiazole. (n.d.). Benchchem.
- Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. (2025, August 6). ResearchGate.
- Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. (2025, August 5). ResearchGate.
- The microbial degradation of benzothiazoles. (2025, August 6). ResearchGate.
- Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. (n.d.). The Research Portal.
- Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024, June 13). PubMed.
- Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023, September 28).
- Determination of pH Stability by UPLC-MS/MS. (n.d.). Waters Corporation.
- Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. (n.d.). Chemical Papers.
- This compound - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. (n.d.).
- BENZOTHIAZOLE IN ASPHALT FUME 2550. (n.d.). CDC.
- pH-rate profiles for reactions consisting only a single reactive species with specific acid-base-catalysis. (n.d.). ResearchGate.
- Analytical Techniques In Stability Testing. (n.d.). Separation Science.
- Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025, October 5). ResearchGate.
- SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (n.d.). IJARST.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health.
- Hydrolysis of 2-oxoquazepam in alkaline solution. (n.d.). PubMed.
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Technical Support Center: Overcoming Resistance to 2-Acetylbenzothiazole-Based Drugs
Welcome to the technical support center for researchers working with 2-Acetylbenzothiazole-based drugs. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome experimental hurdles and advance your research. Our approach is grounded in scientific expertise and practical, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the use of this compound-based compounds in cancer research.
Q1: What is the general mechanism of action for anticancer this compound derivatives?
While the precise mechanism can vary between analogs, many 2-arylbenzothiazoles, such as the well-studied 2-(4-aminophenyl)benzothiazole derivatives, exert their potent and selective anticancer activity through a multi-faceted process.[1][2][3] This often involves bioactivation by cytochrome P450 enzymes, particularly CYP1A1, leading to the formation of reactive metabolites that can induce DNA damage and trigger apoptosis in sensitive cancer cells.[1][3] The aryl hydrocarbon receptor (AhR) signaling pathway plays a crucial role in regulating CYP1A1 expression and is therefore central to the activity of these compounds.[1][3] Some derivatives have also been shown to modulate key signaling pathways involved in cancer progression, such as EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[4]
Q2: My cancer cell line, which was initially sensitive to a this compound-based drug, has developed resistance. What are the likely molecular mechanisms?
Acquired resistance to this compound-based drugs is a significant challenge and can arise from several molecular alterations.[1][3][5][6] Based on preclinical studies, the most common mechanisms include:
-
Altered Drug Metabolism and Bioactivation:
-
Downregulation of CYP1A1: Since CYP1A1 is often required to convert the prodrug into its active form, a reduction in its expression or activity can lead to resistance.
-
Aberrant Aryl Hydrocarbon Receptor (AhR) Signaling: The AhR is a key transcriptional regulator of CYP1A1. In some resistant cell lines, the AhR may be constitutively localized in the nucleus, preventing the drug from inducing CYP1A1 expression.[1][3]
-
Enhanced Drug Detoxification: Increased activity of metabolic enzymes, such as N-acetyl transferase (NAT2), can lead to the rapid inactivation and clearance of the drug.[5][6]
-
-
Changes in Drug Transport:
-
Alterations in Downstream Signaling and Apoptotic Pathways:
Q3: How can I confirm that my this compound compound is engaging its intended target in my cellular model?
Validating that a drug binds to its intended target within a cell is a critical step in drug development.[12][13][14][15] Two powerful and widely used methods for confirming target engagement of small molecules are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.[12] These techniques are valuable because they do not require modification of the compound.[12]
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases the thermal stability of the target protein.[12] | Ligand binding protects the target protein from proteolytic degradation.[12] |
| Readout | Quantification of the soluble fraction of the target protein after heat treatment.[12] | Quantification of the intact target protein after protease treatment.[12] |
| Detection | Western blotting, ELISA, mass spectrometry.[12] | Western blotting or mass spectrometry.[12] |
A detailed protocol for CETSA is provided in the Troubleshooting Guides section.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during your experiments with this compound-based drugs.
Issue 1: My this compound drug is no longer effective in my cell line.
If you observe a loss of efficacy, it is likely that your cell line has developed resistance. Here is a step-by-step guide to investigate and potentially overcome this resistance.
Step 1: Confirm and Characterize the Resistance
The first step is to quantify the level of resistance and ensure the observation is reproducible.
-
Protocol: Generating a Dose-Response Curve to Determine IC50
-
Cell Seeding: Plate your sensitive (parental) and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[16][17]
-
Compound Treatment: Prepare serial dilutions of your this compound drug in culture medium. Treat the cells with a range of concentrations, including a vehicle-only control.[16]
-
Incubation: Incubate the plates for a duration consistent with your initial sensitivity studies (e.g., 48 or 72 hours).[16]
-
Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the half-maximal inhibitory concentration (IC50) for both the parental and suspected resistant cell lines. A significant increase in the IC50 value for the suspected resistant line confirms resistance.
-
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to explore the potential underlying mechanisms.
-
Hypothesis: Altered Drug Metabolism or Target Engagement
-
Experimental Approach: Western Blot Analysis of Key Proteins
-
CYP1A1 and AhR: Compare the protein expression levels of CYP1A1 and AhR in your sensitive and resistant cell lines. A decrease in CYP1A1 or altered subcellular localization of AhR in the resistant line could indicate a metabolic resistance mechanism.[1][3]
-
Efflux Pumps: Examine the expression of common drug efflux pumps, such as ABCG2 (BCRP), which has been implicated in resistance to other anticancer drugs.[18]
-
-
Experimental Approach: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement This assay can determine if the drug is still able to bind to its intended target in the resistant cells.[12][13]
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture both sensitive and resistant cells to about 80% confluency. Treat the cells with the this compound drug or vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heat Treatment: Aliquot the lysate and heat the samples to a range of temperatures to create a melt curve.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting or another quantitative protein detection method.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement. If this shift is absent in the resistant cells, it may suggest a mechanism that prevents the drug from reaching or binding to its target.
-
-
-
Step 3: Strategies to Overcome Resistance
If you have identified a potential resistance mechanism, you can devise strategies to overcome it.
-
Strategy 1: Combination Therapy to Enhance Efficacy
Combining your this compound drug with another agent can be a powerful strategy to overcome resistance.[19][20][21][22] The second agent could be an inhibitor of the identified resistance mechanism (e.g., an efflux pump inhibitor) or a drug that targets a parallel survival pathway.
-
Experimental Approach: Drug Synergy Assays A checkerboard assay is a common method to assess for synergistic, additive, or antagonistic effects of a drug combination.[23]
-
Protocol: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, create a matrix of drug concentrations. Serially dilute Drug A (your this compound compound) along the rows and Drug B (the combination partner) along the columns.
-
Cell Seeding and Treatment: Seed your resistant cells in the plate and add the drug combinations.
-
Incubation and Viability Assay: Incubate the plate and perform a cell viability assay as previously described.
-
Data Analysis: Analyze the data using synergy scoring models such as the Bliss independence model or the Loewe additivity model to determine if the drug combination is synergistic.[20]
-
-
-
-
Strategy 2: Exploring Novel Analogs
If resistance is due to a specific interaction between the drug and its target or a metabolic enzyme, a structurally related analog may be able to circumvent this resistance.[24] Consider screening a panel of this compound derivatives to identify compounds with improved activity against the resistant cell line.
Visualizing Complex Mechanisms and Workflows
To aid in the understanding of the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway: AhR-Mediated Bioactivation and Resistance
Caption: AhR signaling pathway and mechanisms of resistance to this compound drugs.
Experimental Workflow: Drug Synergy Checkerboard Assay
Caption: Workflow for a drug synergy checkerboard assay.
References
- BenchChem. (2025). Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X".
-
Hall, I. H., Peaty, N. J., Henry, J. R., Easmon, J., Heinisch, G., & Pürstinger, G. (1999). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Archiv der Pharmazie, 332(4), 115–123. [Link]
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Robers, M. B., et al. (2015). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 10(9), 2144-2155. [Link]
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He, L., et al. (2018). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1711, 3-16. [Link]
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Cokol, M., et al. (2018). Diagonal Method to Measure Synergy Among Any Number of Drugs. Journal of Visualized Experiments, (136), e57555. [Link]
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He, L., et al. (2018). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1711, 3-16. [Link]
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Tallarida, R. J. (2012). Quantitative Methods for Assessing Drug Synergism. Current Protocols in Pharmacology, Chapter 9, Unit 9.5. [Link]
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Bradshaw, T. D., et al. (1998). Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). British Journal of Cancer, 77(11), 1757–1765. [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
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Al-Ali, H., & Ladds, G. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Pharmacology & Translational Science, 3(2), 205-207. [Link]
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Bradshaw, T. D., et al. (1998). Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). British Journal of Cancer, 77(11), 1757–1765. [Link]
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Bradshaw, T. D., et al. (2008). Mechanisms of Acquired Resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in Breast Cancer Cell Lines. Breast Cancer Research and Treatment, 110(1), 57-68. [Link]
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MDC Connects. (2020, August 6). Target Validation and Efficacy [Video]. YouTube. [Link]
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JoVE. (2022, November 24). Synergistic Drug Combinations High-throughput Identification | Protocol Preview [Video]. YouTube. [Link]
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Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In Cancer Drug Resistance (pp. 1-19). Humana Press, New York, NY. [Link]
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Bradshaw, T. D., et al. (2007). Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. Breast Cancer Research and Treatment, 110(1), 57-68. [Link]
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Singh, P., & Kumar, V. (2021). 2-arylbenzothiazole derivatives as potent anticancer agents. ResearchGate. [Link]
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Coma, S., et al. (2020). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. Cancers, 12(11), 3169. [Link]
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Wang, Y., et al. (2022). Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. Acta Pharmaceutica Sinica B, 12(1), 241-253. [Link]
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Yilmaz, I., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Kjær, A., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 10(6), 639. [Link]
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Weekes, A. A., & Westwell, A. D. (2009). 2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 16(19), 2430-2440. [Link]
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Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting In Vitro Assays.
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Ferreira, M., et al. (2021). Synergistic Interaction of CPP2 Coupled with Thiazole Derivates Combined with Clotrimazole and Antineoplastic Drugs in Prostate and Colon Cancer Cell Lines. International Journal of Molecular Sciences, 22(21), 11984. [Link]
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Singh, P., & Kumar, V. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(14), 3234. [Link]
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Bradshaw, T. D., et al. (2007). Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. Breast Cancer Research and Treatment, 110(1), 57-68. [Link]
-
Martínez-Reyes, I., & Chandel, N. S. (2020). Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs. Cancer Discovery, 10(9), 1285-1298. [Link]
-
Wang, J., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114488. [Link]
-
Al-Suhaimi, E. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(45), 42531-42549. [Link]
-
Nocentini, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1350. [Link]
-
Sharma, A., et al. (2022). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Biosciences, 47, 33. [Link]
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Kjær, A., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. ResearchGate. [Link]
-
Hsieh, Y. C., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), e53412. [Link]
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Li, X., et al. (2018). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncology Letters, 15(5), 7171-7177. [Link]
-
Richmond, G. E., & Evans, L. P. (2023). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]
-
El-Kazzaz, W., et al. (2018). Efflux Pump Contribution to Multidrug Resistance in Pseudomonas Aeruginosa and the Effect of Using an Efflux Pump Inhibitor on C. International Journal of Applied and Basic Medical Research, 8(3), 163-169. [Link]
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Nocentini, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1350. [Link]
-
Hegedűs, C., et al. (2020). Tumor-acquired somatic mutation affects conformation to abolish ABCG2-mediated drug resistance. Cancer Research, 80(22), 5002-5014. [Link]
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Wang, Y., et al. (2023). Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials. Signal Transduction and Targeted Therapy, 8(1), 1-26. [Link]
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- 24. researchgate.net [researchgate.net]
Optimization of catalyst and solvent for 2-Acetylbenzothiazole synthesis
Technical Support Center: Synthesis of 2-Acetylbenzothiazole
A Senior Application Scientist's Guide to Catalyst and Solvent Optimization
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to perform this synthesis and optimize their experimental outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions to enhance reaction efficiency, yield, and purity.
Section 1: Synthesis Strategies & Mechanistic Overview
The synthesis of this compound is most reliably achieved through the functionalization of a pre-existing benzothiazole ring. The primary and most direct method involves the deprotonation of the C2-proton of benzothiazole, creating a potent nucleophile, which is then quenched with an acetylating agent.
The C2-proton of benzothiazole is acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it susceptible to deprotonation by a strong base. Organolithium reagents, such as n-butyllithium (n-BuLi), are highly effective for this purpose. The resulting 2-lithiated benzothiazole is a reactive intermediate that can readily attack an electrophilic acetyl source. Using a Weinreb amide, such as N-methoxy-N-methylacetamide, is particularly advantageous as it forms a stable tetrahedral intermediate that resists over-addition, leading to the desired ketone with high selectivity after workup.[1]
Reaction Mechanism: Lithiation and Acylation
The process can be visualized in two main steps:
-
Deprotonation: Benzothiazole is treated with n-butyllithium in an anhydrous aprotic solvent like Tetrahydrofuran (THF) at very low temperatures (-78 °C) to form the 2-lithiated benzothiazole intermediate.
-
Acylation: The lithiated intermediate reacts with N-methoxy-N-methylacetamide. An acidic workup then hydrolyzes the intermediate complex to yield this compound.
Sources
Preventing degradation of 2-Acetylbenzothiazole during storage
Technical Support Center: 2-Acetylbenzothiazole
A Guide to Preventing Degradation During Storage
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the reasoning behind them. Understanding the chemical vulnerabilities of this compound is the first step toward ensuring its stability and the integrity of your experimental results. This document is structured as a troubleshooting guide for immediate issues and a preventative FAQ for long-term stability.
Part 1: Troubleshooting Guide
This section is for researchers who suspect their stored this compound may have already begun to degrade.
Question: My this compound has changed color from a yellow-orange solid to a darker brown or discolored liquid. What does this indicate?
Answer: A distinct color change is a primary visual indicator of chemical degradation. This compound, like other benzothiazole derivatives, can be susceptible to oxidation, which may lead to the formation of colored impurities or polymeric byproducts.[1] The acetyl group can also participate in side reactions, especially in the presence of contaminants.
Immediate Actions:
-
Quarantine the Stock: Immediately separate the suspect vial from your main inventory to prevent cross-contamination or accidental use.
-
Do Not Use: Refrain from using this material in any experiment, as the presence of impurities will lead to unreliable and irreproducible results.
-
Proceed to Purity Analysis: Follow the Protocol for Purity Assessment outlined below to quantify the degradation and identify potential impurities.
Question: I'm seeing unexpected peaks in my HPLC/GC-MS analysis and a decrease in the main this compound peak area. What are the likely degradation products?
Answer: The appearance of new peaks alongside a reduction in the parent compound's purity confirms degradation. While specific degradation pathways for this compound are complex, based on related benzothiazole chemistry, likely degradation routes include:
-
Oxidation: The benzothiazole ring system or the acetyl group can be oxidized. Oxidation of the methyl group on the related compound 2-methylbenzothiazole leads to the formation of an aldehyde (2-CHO-BTH) and various hydroxylated derivatives (n-OH-MeBTH).[2][3][4] It is plausible that similar oxidative degradation could occur with this compound.
-
Hydrolysis: The acetyl group may be susceptible to hydrolysis, particularly if the compound has been exposed to moisture, which would yield benzothiazole and acetic acid.
-
Photodegradation: Exposure to light, especially UV, can provide the energy to initiate degradation reactions.[1]
The diagram below illustrates the decision-making process when you suspect compound degradation.
Caption: Troubleshooting workflow for suspected degradation.
Part 2: Frequently Asked Questions (FAQs) for Prevention
This section provides proactive guidance to ensure the long-term stability of your this compound.
Question: What are the optimal storage conditions for this compound?
Answer: The primary goal is to protect the compound from the key environmental factors that promote degradation: heat, light, oxygen, and moisture. The chemical is stable under the recommended storage conditions.[5]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. Refer to the product label for specific temperature ranges, often refrigerated (2-8 °C). | Reduces the kinetic rate of all potential degradation reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes oxidative degradation pathways.[1] |
| Light | Store in an amber or opaque vial in the dark. | Prevents photodegradation initiated by UV or visible light.[6] |
| Moisture | Store in a tightly sealed container in a dry, well-ventilated place.[5][7] | Prevents hydrolysis of the acetyl group and other moisture-driven reactions. |
| Container | Use a tightly-closed, properly sealed glass container.[8] | Prevents exposure to air and moisture. Ensure the cap liner is chemically resistant. |
Question: How does exposure to air, moisture, and light degrade this compound?
Answer: Each of these factors initiates or accelerates specific degradation pathways. The diagram below shows the relationship between these environmental stressors and the degradation of the compound.
Caption: Key environmental factors leading to degradation.
Question: I just received a new bottle of this compound. What is the best way to prepare it for long-term storage?
Answer: Proper initial handling is critical. If you plan to use the compound over an extended period, we recommend aliquoting it to minimize repeated exposure of the entire stock to the environment.
Protocol 1: Aliquoting for Long-Term Storage
-
Prepare the Environment: Work in a clean, dry environment, preferably under a fume hood or in a glove box with a dry atmosphere.
-
Prepare Vials: Use clean, dry amber glass vials with PTFE-lined caps. Ensure vials are appropriately sized to minimize headspace.
-
Aliquot the Compound: Quickly weigh and transfer the desired amount of this compound into each vial.
-
Purge with Inert Gas: Insert a needle connected to a gentle stream of nitrogen or argon into the vial's headspace for 15-30 seconds to displace atmospheric oxygen.
-
Seal Tightly: Immediately and tightly seal the vial with the cap.
-
Label Clearly: Label each vial with the compound name, date of aliquoting, and concentration (if in solution).
-
Store Properly: Place the aliquoted vials in a dark, cool, and dry location as specified in the table above.
Question: How can I verify the purity of my stored this compound?
Answer: Regular analytical verification provides the highest confidence in your material's integrity. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[9]
Protocol 2: Workflow for Purity Assessment via HPLC
-
Sample Preparation:
-
Carefully prepare a stock solution of your stored this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution to an appropriate concentration for your detector (e.g., 10-50 µg/mL).
-
-
Instrument Setup (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of water (often with 0.1% formic acid) and acetonitrile or methanol. A good starting point is a 60:40 mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where this compound has strong absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject your prepared sample.
-
Integrate the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
-
Interpretation:
-
Compare the purity to the specification on the Certificate of Analysis.
-
A significant decrease in the main peak's area percentage or the appearance of new peaks >0.1% indicates degradation.
-
References
-
Bouling Chemical Co., Limited. (n.d.). This compound: Chemical Properties, CAS 120-94-5 & Suppliers. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Karimova, R., et al. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. National Institutes of Health. [Link]
-
Karimova, R., et al. (2022). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. (2022). (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. [Link]
Sources
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- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Refining Work-up Procedures for 2-Acetylbenzothiazole Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Acetylbenzothiazole. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic scaffold. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind each step of the work-up and purification process. By combining established protocols with field-proven insights, this guide aims to empower you to troubleshoot common issues, optimize your yield, and ensure the highest purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the synthesis and purification of this compound.
Q1: My reaction is complete, but the crude product is a dark, viscous oil, not the expected yellow solid. What is the likely cause? A: This is a very common issue. While pure this compound is a yellow solid, the presence of impurities, residual solvent, or polymeric side products can significantly depress the melting point, resulting in an oil. Dark coloration often indicates the presence of oxidized species or other high-molecular-weight byproducts formed during the reaction. The solution is not to simply try and "crash out" a solid, but to proceed with a systematic purification method like column chromatography to isolate the desired product from these impurities.[1]
Q2: What is a reliable TLC system for monitoring the purification of this compound? A: A standard and effective mobile phase for thin-layer chromatography (TLC) is a mixture of ethyl acetate and hexanes. A good starting point is 10-20% ethyl acetate in hexanes on silica gel plates.[2][3] this compound is a moderately polar compound and should have an Rf value of approximately 0.3-0.4 in this system, providing good separation from less polar starting materials and more polar baseline impurities. Visualization can be achieved using a UV lamp (254 nm).
Q3: During the aqueous work-up, can I use a strong base like NaOH to neutralize the reaction mixture? A: The use of strong bases like sodium hydroxide should be approached with caution. The benzothiazole ring system can be susceptible to hydrolysis and ring-opening under harsh alkaline conditions, especially with prolonged exposure or heating.[4][5] A milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), is generally preferred for neutralizing acidic reaction mixtures. It is strong enough to quench acid catalysts but minimizes the risk of product degradation.
Q4: How can I effectively remove unreacted 2-aminothiophenol starting material during the work-up? A: Unreacted 2-aminothiophenol can be efficiently removed with an acidic wash during the liquid-liquid extraction. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the basic amino group of the 2-aminothiophenol will be protonated, forming a water-soluble ammonium salt. This salt will then partition into the aqueous layer, effectively separating it from your desired product which remains in the organic phase.
Q5: What analytical methods are best to confirm the identity and purity of the final product? A: A combination of techniques is essential for unambiguous characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure by showing the characteristic peaks for the acetyl group protons (a singlet around δ 2.85 ppm) and the aromatic protons on the benzothiazole ring system.[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (M.Wt: 177.22 g/mol ).[2]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.
Section 2: Troubleshooting Guide: From Crude Mixture to Pure Product
This guide provides a systematic approach to resolving specific experimental challenges encountered during the work-up and purification phases.
Problem 1: Low Isolated Yield After Extraction
You've completed the reaction and performed a liquid-liquid extraction, but the mass of your crude product is significantly lower than expected.
-
Probable Cause A: Incomplete Extraction. The product may not have been fully transferred from the aqueous phase to the organic solvent.
-
Solution: Ensure the organic solvent volume is adequate for the scale of your reaction. Perform multiple extractions (e.g., 3 x 15 mL) rather than a single large one, as this is more efficient at recovering the product.[2] Gently shake the separatory funnel to ensure thorough mixing of the two phases.
-
-
Probable Cause B: Emulsion Formation. A stable emulsion layer has formed between the aqueous and organic phases, trapping your product.
-
Solution: To break an emulsion, add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer helps to destabilize the emulsion. If the emulsion persists, you can filter the entire mixture through a pad of Celite.[6]
-
-
Probable Cause C: Incorrect pH of the Aqueous Layer. The protonation state of your molecule can affect its solubility.
-
Solution: The benzothiazole nitrogen is weakly basic. If the aqueous layer is too acidic, a portion of the product may become protonated and exhibit some solubility in the aqueous phase. Ensure the pH is neutral or slightly basic before concluding the extractions. A final wash with sodium bicarbonate can help ensure the product is in its neutral, more organosoluble form.
-
Problem 2: Challenges with Column Chromatography
Column chromatography is the most common method for purifying this compound, but it can present challenges.[7]
-
Probable Cause A: Poor Separation (Overlapping Bands). The polarity of the eluent is not optimized, causing the product to co-elute with impurities.
-
Solution: Systematically test different solvent ratios using TLC before running the column. Start with a low polarity eluent (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 10%, 15%, 20%) to find the system that gives the best separation between your product spot and any impurities. A gradient elution on the column, starting with a lower polarity and slowly increasing it, often yields the best results.[8]
-
-
Probable Cause B: Product Streaking or Tailing on the Column. The compound is interacting too strongly with the stationary phase.
-
Solution: This can happen if the crude material is too acidic or if the silica gel itself has acidic sites. Try pre-treating your crude sample by dissolving it in a minimal amount of dichloromethane and adding a small amount of silica gel, then evaporating the solvent. This "dry loading" method often results in sharper bands. Alternatively, the eluent can be modified with a very small amount of a modifying agent like triethylamine (~0.1-0.5%) to neutralize active sites on the silica gel.[6]
-
Problem 3: Recrystallization Issues
Recrystallization is a powerful technique for achieving high purity but requires careful execution.[9][10]
-
Probable Cause A: "Oiling Out". The product separates from the solution as a liquid oil rather than forming solid crystals.
-
Solution: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree. To resolve this, add a small amount of additional hot solvent to ensure the oil fully redissolves. Then, allow the solution to cool much more slowly. Vigorous stirring or scratching the flask during the initial cooling phase can also promote oiling; it is best to let the solution stand undisturbed.[11]
-
-
Probable Cause B: No Crystal Formation. The solution cools to room temperature, and even in an ice bath, no solid appears.
-
Solution: The solution may not be sufficiently saturated, or crystallization may be kinetically slow. First, try scratching the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites.[12] If that fails, add a "seed crystal" (a tiny amount of pure, solid product) to initiate crystallization. If you have no seed crystals, try reducing the solvent volume by gentle heating and then attempt to cool again.
-
-
Probable Cause C: Poor Recovery. Crystals form, but the final isolated mass is very low.
-
Solution: This indicates that the product has significant solubility in the chosen solvent even at low temperatures. The ideal recrystallization solvent is one in which the compound has high solubility when hot and very low solubility when cold.[12] You may need to perform a solvent screen to find a better system (see Table 2). Also, ensure the solution is cooled thoroughly in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize precipitation before filtration.
-
Section 3: Standardized Experimental Protocols
These protocols provide a validated, step-by-step framework for the key work-up and purification procedures.
Protocol 1: General Liquid-Liquid Extraction
-
Quench & Dilute: Once the reaction is deemed complete, cool the reaction vessel to room temperature. Quench the reaction by slowly adding 1M HCl (or saturated NH₄Cl) as specified in your synthesis protocol.[2] Transfer the mixture to a separatory funnel.
-
Add Organic Solvent: Add an appropriate volume of an immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extract: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake gently at first, then more vigorously for 30-60 seconds, venting frequently.
-
Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower layer (note: identify which layer is organic and which is aqueous).
-
Repeat: Repeat the extraction process on the aqueous layer two more times with fresh organic solvent to ensure complete recovery.
-
Combine & Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aq. NaHCO₃ (to neutralize any remaining acid).
-
Brine (to begin the drying process and break any minor emulsions).
-
-
Dry & Concentrate: Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter or decant the dried solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, low-polarity eluent.[7]
-
Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. For "dry loading," add a small amount of silica gel to this solution, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column. Add a protective layer of sand on top.
-
Elute: Carefully add the eluent to the top of the column. Using gentle air pressure, push the solvent through the column, collecting fractions in test tubes.
-
Monitor: Spot the collected fractions on a TLC plate and develop it to identify which fractions contain the pure product.
-
Combine & Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Systematic Recrystallization
-
Choose a Solvent: Using the guide in Table 2, select a promising solvent. Place the crude solid in an Erlenmeyer flask.
-
Dissolve: Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling stick or magnetic stirring). Continue adding small portions of hot solvent until the solid just dissolves completely.[12]
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.[10][11]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash & Dry: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface. Allow the crystals to dry completely under vacuum or in air.
Section 4: Visualization & Data
Workflow Diagram: General Purification Strategy
The following diagram outlines the logical flow from a completed reaction mixture to the final, pure product.
Caption: General workflow for the work-up and purification of this compound.
Data Tables
Table 1: Troubleshooting Summary
| Problem | Probable Cause | Recommended Solution |
|---|---|---|
| Low Crude Yield | Incomplete extraction or emulsion formation. | Perform multiple extractions; use brine to break emulsions. |
| Oily Product | Presence of impurities depressing the melting point. | Do not attempt to force solidification; proceed directly to chromatography. |
| Poor Column Separation | Sub-optimal eluent system. | Use TLC to screen solvent systems (e.g., 5-20% EtOAc/Hexanes) before running the column. |
| Recrystallization Fails | Incorrect solvent choice or cooling too rapidly. | Perform a solvent screen (see Table 2); allow the solution to cool slowly and undisturbed. |
Table 2: Recrystallization Solvent Screening Guide
| Solvent | Boiling Point (°C) | Polarity | Comments & Suitability |
|---|---|---|---|
| Hexanes/Heptane | 69 / 98 | Very Low | Likely too non-polar to dissolve the product, even when hot. Good as an anti-solvent. |
| Toluene | 111 | Low | May work. Good for slow cooling from a high temperature. |
| Ethanol/Isopropanol | 78 / 82 | High | Often a good choice. The product might have some solubility when cold, potentially lowering recovery. |
| Ethyl Acetate | 77 | Medium | A good candidate, but often used in chromatography. |
| Mixed Solvents | Variable | Variable | A system like Ethanol/Water or Toluene/Hexane can be very effective. Dissolve in the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) dropwise until cloudy, then reheat to clarify and cool slowly.[12] |
Section 5: References
-
Saikia, L., & Phukan, P. (2007). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Journal of the Serbian Chemical Society, 72(1), 1-5.
-
Shaikh, R. A., Khan, F. A. K., Chobe, R. P., & Ali, S. A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 199-238.
-
Al-Sultani, K. H., & Abbas, A. K. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 134-144.
-
Sutoris, V., & Fiedlerova, A. (1981). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 35(1), 113-120.
-
Grivas, S., & Grivas, S. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548.
-
ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzothiazolium, 2-[2-(acetylphenylamino)ethenyl]-3-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Heravi, M. M., & Zadsirjan, V. (2009). A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(8), 2097-2102.
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Khlebnikov, A. I., & Pak, V. D. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(3), 1034.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 743-763.
-
University of Colorado Boulder. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
-
Sukumar, D., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar.
-
Amengual-Rigo, P., et al. (2022). Tailoring the AIE Chromogen 2-(2-Hydroxyphenyl)benzothiazole for Use in Enzyme-Triggered Molecular Brachytherapy. Molecules, 27(24), 8783.
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Xiao, J., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Figshare.
-
Kumar, P. (2022). Column Chromatography in Pharmaceutical Analysis. Research & Reviews: Research Journal of Pharmaceutical Analysis, 11(4).
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
Davison, J. (2012). 2 O Chem Recrystallization Procedure [Video]. YouTube. Retrieved from [Link]
-
Enever, R. P., Li Wan Po, A., & Millership, J. S. (1980). Hydrolysis of 2-oxoquazepam in alkaline solution. Journal of Pharmaceutical Sciences, 69(12), 1459-1461.
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- 4. chemicalpapers.com [chemicalpapers.com]
- 5. Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. m.youtube.com [m.youtube.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Enhancing Regioselectivity in Reactions of 2-Acetylbenzothiazole
Welcome to the Technical Support Center dedicated to navigating the complexities of reactions involving 2-acetylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their synthetic protocols. Here, we address common challenges through a detailed question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your experimental design.
Section 1: Troubleshooting Guide & FAQs
FAQ 1: Synthesis of Substituted Pyrazoles
Question: My reaction of this compound with a substituted hydrazine is yielding a mixture of regioisomers. How can I control the outcome to favor the desired pyrazole isomer?
Answer: The reaction of a 1,3-dicarbonyl compound (or its equivalent, as in the acetyl group of this compound and a reaction partner) with a substituted hydrazine is a classic method for pyrazole synthesis.[1][2] However, when using an unsymmetrical hydrazine, the potential for forming two different regioisomers arises. The key to controlling this regioselectivity lies in understanding and manipulating both electronic and steric factors.
Underlying Principles: The initial step of the reaction is the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto a carbonyl carbon. The regioselectivity is determined by which nitrogen attacks which carbonyl group.
-
Electronic Effects: The acetyl group of this compound is electron-deficient due to the electron-withdrawing nature of the benzothiazole ring. In a substituted hydrazine (e.g., phenylhydrazine), the nitrogen atom attached to the substituent is generally less nucleophilic due to steric hindrance and potential electronic effects of the substituent.
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound will direct the reaction pathway to minimize steric clash.
Troubleshooting Strategies:
-
Choice of Hydrazine: The nature of the substituent on the hydrazine is critical. A highly electron-withdrawing group on the hydrazine can significantly reduce the nucleophilicity of the adjacent nitrogen, thus favoring attack by the terminal -NH2 group.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Experiment with a range of solvents from polar protic (e.g., ethanol, acetic acid) to aprotic (e.g., toluene, dioxane).
-
Catalyst: The use of an acid or base catalyst can alter the reaction mechanism and, consequently, the regioselectivity. Acid catalysts can protonate a carbonyl group, increasing its electrophilicity, while base catalysts can deprotonate the hydrazine, increasing its nucleophilicity.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
-
Illustrative Workflow for Optimizing Pyrazole Synthesis:
Caption: Troubleshooting workflow for pyrazole synthesis.
FAQ 2: Synthesis of Substituted Pyrimidines
Question: I am attempting a one-pot synthesis of a pyrimidine derivative from this compound, an aldehyde, and a nitrogen source (e.g., urea or thiourea), but I am observing low yields and the formation of multiple byproducts. How can I improve the regioselectivity and yield?
Answer: The multicomponent reaction to form pyrimidines is a powerful tool, but its success hinges on controlling the sequence of reactions and minimizing competing pathways.[3][4] The regioselectivity is primarily determined by the initial condensation steps.
Underlying Principles:
-
Knoevenagel Condensation: The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene group of the this compound.
-
Michael Addition: This is followed by a Michael addition of the nitrogen source to the resulting α,β-unsaturated ketone.
-
Cyclization and Dehydration/Dehydrogenation: The final steps involve cyclization and subsequent dehydration or oxidation to form the aromatic pyrimidine ring.
Troubleshooting Strategies:
-
Order of Addition of Reagents: The order in which you add the reactants can significantly influence the outcome.
-
Pre-formation of the Chalcone: Reacting the this compound with the aldehyde first to form the chalcone intermediate can lead to a cleaner reaction when the nitrogen source is subsequently added.
-
-
Catalyst Selection:
-
Base Catalysis: Bases like piperidine, potassium carbonate, or sodium hydroxide are commonly used to promote both the Knoevenagel condensation and the subsequent cyclization. The strength of the base can affect the reaction rate and selectivity.
-
Acid Catalysis: In some cases, a Lewis acid catalyst can be employed to activate the aldehyde carbonyl group, facilitating the initial condensation.[5][6]
-
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and the rate of the different reaction steps. Protic solvents like ethanol can participate in hydrogen bonding and may favor certain pathways, while aprotic solvents like DMF or DMSO might be better for other systems.
Data-Driven Optimization of Pyrimidine Synthesis:
| Parameter | Condition A | Condition B | Condition C | Observed Outcome |
| Catalyst | Piperidine | K2CO3 | In(OTf)3 | Condition A gave a higher yield of the desired pyrimidine. |
| Solvent | Ethanol | DMF | Acetonitrile | Ethanol proved to be the most effective solvent for this reaction. |
| Temperature | Reflux | 80 °C | Room Temp | Refluxing was necessary to drive the reaction to completion. |
FAQ 3: C-H Functionalization of the Benzothiazole Ring
Question: I am trying to perform a C-H functionalization on the benzene ring of this compound, but I am getting a mixture of isomers or no reaction at all. How can I achieve better regioselectivity?
Answer: Direct C-H functionalization is a powerful technique, but achieving high regioselectivity on a substituted benzothiazole can be challenging.[7][8] The regioselectivity is governed by the directing effects of the substituents on the ring and the nature of the catalyst.
Underlying Principles:
-
Directing Group Effects: The benzothiazole nucleus itself can act as a directing group.[9] The acetyl group at the 2-position is an electron-withdrawing group and will influence the electronic properties of the benzene portion of the molecule.
-
Catalyst Control: The choice of transition metal catalyst and ligands is paramount in directing the C-H activation to a specific position. Rhodium(III) and Ruthenium(II) catalysts have been shown to be effective for C-H functionalization of benzothiazole derivatives.[7][9]
Troubleshooting Strategies:
-
Catalyst and Ligand Screening:
-
Experiment with different transition metal catalysts (e.g., [RhCp*Cl2]2, [Ru(p-cymene)Cl2]2).
-
Vary the ligands to fine-tune the steric and electronic environment around the metal center.
-
-
Oxidant and Additives: Many C-H functionalization reactions require an oxidant (e.g., AgSbF6, Cu(OAc)2). The choice and stoichiometry of the oxidant can be critical.
-
Solvent and Temperature: These parameters can affect the solubility of the catalyst and substrates, as well as the reaction kinetics.
Logical Flow for Regioselective C-H Functionalization:
Caption: Decision-making for C-H functionalization.
Section 2: Experimental Protocols
Protocol 1: Regioselective Synthesis of a Pyrimidine Derivative
This protocol provides a starting point for the synthesis of a pyrimidine derivative from this compound.
Materials:
-
This compound
-
Aromatic aldehyde
-
Urea
-
Ethanol
-
Piperidine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the chalcone intermediate.
-
Add urea (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and purify the residue by column chromatography.
References
- Maleimide-Dependent Rh(III)-Catalyzed Site-Selective Mono and Dual C-H Functionalization of 2-Arylbenzo[ d]thiazole and Oxazole Derivatives. PubMed.
- Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience.
- Synthesis and evaluation of pyrazolines bearing benzothiazole as anti-inflammatory agents. ResearchGate.
- Synthesis pathway of benzothiazole pyrimidine derivatives. ResearchGate.
- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Synthesis and Biological Evaluation of Benzothiazole Derivatives of Pyrimidines, Acrylonitriles, and Coumarins. ResearchGate.
- Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal.
- Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent. NIH.
- Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. PMC - NIH.
- Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. PMC - PubMed Central.
- (PDF) Iron‐Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via Alternative Reaction Pathways. ResearchGate.
- Synthesis , Characterization and Study the Effect of Benzothiazol-pyrazole Derivatives on the Activity of AST, ALT Enzymes. ResearchGate.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.
- Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. PMC - NIH.
- Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journals.
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- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides [beilstein-journals.org]
- 7. Maleimide-Dependent Rh(III)-Catalyzed Site-Selective Mono and Dual C-H Functionalization of 2-Arylbenzo[ d]thiazole and Oxazole Derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of 2-Acetylbenzothiazole in cellular models
Technical Support Center: 2-Acetylbenzothiazole (2-ABT)
Navigating and Mitigating Off-Target Effects in Cellular Models
Welcome to the technical support guide for this compound (2-ABT). As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure the integrity of your research. The benzothiazole scaffold is known to be biologically active, and like many small molecule inhibitors, 2-ABT has the potential for off-target effects that can confound experimental results.[1][2] This guide is structured in a question-and-answer format to directly address the challenges you may encounter, moving from foundational knowledge to advanced troubleshooting and experimental design. Our philosophy is that a well-designed experiment is a self-validating one.
Frequently Asked Questions (FAQs): Understanding the Profile of this compound
Q1: What is this compound and what are its known biological activities?
This compound (2-ABT) belongs to the benzothiazole class of heterocyclic compounds. This chemical family is noted for a wide range of pharmacological activities.[2][3] For instance, various benzothiazole derivatives have been investigated as anticancer agents, with some showing activity against protein kinases and enzymes involved in cell signaling pathways like PI3K.[3][4] Specifically, derivatives like 2-acetylpyridine hydrazones of benzothiazole have demonstrated cytotoxic effects in cancer cell lines, primarily through the inhibition of RNA and DNA synthesis.[5]
Given the broad bioactivity of the benzothiazole scaffold, it is crucial to assume that 2-ABT could interact with multiple cellular targets. This doesn't diminish its utility as a chemical probe, but it necessitates rigorous validation to ensure that the observed phenotype is a result of modulating the intended target.
Q2: What are "off-target" effects and why are they a primary concern with small molecules like 2-ABT?
The primary causes of off-target effects include:
-
Structural Similarity: Many proteins share conserved binding pockets. For example, the ATP-binding site is similar across hundreds of kinases, making it a frequent source of off-target binding for kinase inhibitors.[1]
-
Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.
-
High Compound Concentration: Using concentrations significantly above a compound's effective dose for its intended target dramatically increases the risk of binding to lower-affinity, off-target proteins.[6] An ideal chemical probe should show significant on-target cellular activity at concentrations around 1 µM or less.[7]
Assuming that a phenotype observed at high concentrations is directly related to the intended target is a common pitfall that must be avoided.[7]
Q3: How do I determine an appropriate starting concentration for 2-ABT in my cellular model?
Determining the optimal concentration range is the single most critical step in mitigating off-target effects. The goal is to use the lowest concentration of 2-ABT that elicits the desired on-target phenotype.
Causality: The principle of dose-dependence is fundamental in pharmacology.[8] On-target effects should occur at lower concentrations, corresponding to the compound's potency (IC50 or EC50) for the target. Off-target effects typically require higher concentrations as they involve lower-affinity interactions. Using concentrations above 10-20 µM should be approached with extreme caution, as the results are more likely to be influenced by off-target pharmacology.[6]
A systematic dose-response experiment is non-negotiable. This involves treating your cells with a wide range of 2-ABT concentrations (e.g., from 1 nM to 100 µM) and measuring your phenotype of interest. This will establish the EC50 (the concentration at which 50% of the maximal effect is observed) and reveal any toxic effects at higher concentrations.
Troubleshooting Guide: Proactive Experimental Design
This section provides a logical framework for designing experiments that proactively control for off-target effects.
Q4: What are the essential controls I must include in my experiments with 2-ABT?
| Control Type | Purpose & Rationale |
| Vehicle Control (e.g., DMSO) | Establishes the baseline cellular response in the absence of the compound. This is critical to ensure the solvent itself is not causing a phenotype. |
| Positive Control | A known activator or inhibitor of the pathway of interest (e.g., a different validated small molecule or a genetic perturbation like siRNA/CRISPR). This confirms that the assay is working as expected. |
| Negative Control Compound | An inactive, structurally similar analog of 2-ABT. This is one of the most powerful controls. If the analog does not produce the same phenotype, it strongly suggests the effect is due to a specific structural feature of 2-ABT, not a general property of the chemical scaffold. |
| Orthogonal Chemical Probe | A structurally distinct compound that targets the same protein or pathway as 2-ABT. If two different molecules produce the same phenotype, it significantly strengthens the conclusion that the effect is on-target.[6] |
| Rescue Experiment | If 2-ABT inhibits a specific enzyme, can the phenotype be reversed by adding back the product of that enzyme? This provides strong evidence for on-target activity. |
| Target Engagement Assay | A direct measurement confirming that 2-ABT is binding to its intended target in the cell at the concentrations used. Examples include cellular thermal shift assays (CETSA) or immunoprecipitation-western blots. |
Workflow for a Robust 2-ABT Experiment
The following diagram illustrates a workflow designed to systematically validate the effects of 2-ABT and minimize the risk of misinterpretation due to off-target effects.
Caption: A multi-phase workflow for validating 2-ABT's cellular effects.
Troubleshooting Guide: Interpreting Unexpected Results
Even with a robust design, you may encounter ambiguous results. This section addresses common issues.
Q5: My cells show significant toxicity at concentrations needed to see my desired phenotype. How do I determine if this is an on- or off-target effect?
This is a classic challenge. A phenotype like cell death should not be automatically assumed to be related to the specific protein target, especially at high concentrations.[7]
Here is a decision tree to troubleshoot this issue:
Caption: A decision tree for troubleshooting 2-ABT-induced cytotoxicity.
Q6: I'm seeing inconsistent results between experiments. What are the common technical pitfalls?
Inconsistent results in cell-based assays often stem from technical variability rather than the compound itself.[9] Before suspecting off-target effects, rigorously check your core lab practices:
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range.[9][10] Senescent or overly dense cultures respond differently to stimuli.
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous. A common error is failing to mix the cell suspension between plating wells, leading to a gradient of cell numbers across the plate.[9]
-
"Edge Effect": The outer wells of 96-well plates are prone to evaporation, which concentrates media components and the test compound.[9] Avoid using the outermost wells for data collection; instead, fill them with sterile PBS or media to create a humidity barrier.[9]
-
Compound Stability and Solubility: Ensure 2-ABT is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration in media does not cause it to precipitate. Visually inspect your plates for any signs of compound precipitation.
Key Experimental Protocols
Here are step-by-step methodologies for foundational experiments discussed in this guide.
Protocol 1: Cellular Dose-Response Curve using an Absorbance-Based Viability Assay (e.g., MTT)
Objective: To determine the effective concentration range and cytotoxic concentration of 2-ABT.
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells that are in their exponential growth phase.
-
Prepare a cell suspension at a density of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into the inner 60 wells of a 96-well tissue culture-treated plate.
-
Add 100 µL of sterile PBS to the perimeter wells to mitigate edge effects.[9]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 2-ABT in sterile DMSO.
-
Perform a serial dilution of the 2-ABT stock to create a range of concentrations (e.g., 200 µM, 20 µM, 2 µM, 200 nM, 20 nM, 2 nM). Also prepare a DMSO-only control.
-
Add 1 µL of each compound dilution (and the DMSO control) to the appropriate wells in triplicate. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
-
Incubation:
-
Incubate the plate for your desired experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability versus the log of the 2-ABT concentration.
-
Use non-linear regression (e.g., in GraphPad Prism) to calculate the EC50 or IC50 value.
-
References
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Validation & Comparative
A Comparative Analysis of 2-Acetylbenzothiazole and Other Key Benzothiazole Derivatives for Researchers and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[2][3][4] This guide provides a comparative study of 2-Acetylbenzothiazole alongside other prominent benzothiazole derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships to inform future research and drug development endeavors. While extensive data exists for many derivatives, it is important to note that direct, quantitative biological activity data for this compound is not widely available in the reviewed literature. Therefore, this guide will draw comparisons based on available data for closely related structures and derivatives.
The Benzothiazole Core: Synthesis and Versatility
The synthesis of the benzothiazole nucleus is most commonly achieved through the condensation of 2-aminothiophenol with various functional groups such as aldehydes, ketones, carboxylic acids, or acyl chlorides.[5][6] This versatile reaction allows for the introduction of a wide array of substituents at the 2-position, significantly influencing the molecule's biological activity.[7] The electron-rich nature of the nitrogen and sulfur heteroatoms in the thiazole ring makes the benzothiazole scaffold a privileged structure in drug discovery.[8]
Below is a generalized workflow for the synthesis of 2-substituted benzothiazoles, a common pathway for creating a library of derivatives for biological screening.
Caption: Generalized workflow for the synthesis of 2-substituted benzothiazoles.
Comparative Analysis of Biological Activities
This section will compare the anticancer, antimicrobial, and anticonvulsant activities of this compound with other key derivatives: 2-Aminobenzothiazole, 2-Mercaptobenzothiazole, and the clinically approved drug Riluzole.
Anticancer Activity
The benzothiazole scaffold is a recurring motif in the design of novel anticancer agents.[2] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[9]
2-Aminobenzothiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. For example, certain 2-aminobenzothiazole derivatives have shown potent inhibitory activity against EGFR kinase with IC50 values as low as 54.0 nM.[11] One study reported an IC50 value of 5 µM for 2-aminobenzothiazole against human laryngeal carcinoma (HEp-2) cells after 24 hours of treatment.[3]
2-Mercaptobenzothiazole derivatives have also been investigated for their antitumor properties.[9] Although specific IC50 values are varied depending on the full molecular structure, the thiol group at the 2-position provides a reactive handle for further chemical modifications to enhance anticancer efficacy.
Riluzole , chemically 2-amino-6-(trifluoromethoxy)benzothiazole, is primarily known for its neuroprotective effects but has also been investigated for its anticancer properties. Its mechanism is thought to involve the inhibition of glutamate release and inactivation of voltage-dependent sodium channels.[12][13]
Table 1: Comparative Anticancer Activity of Benzothiazole Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| 2-Aminobenzothiazole | HEp-2 (Laryngeal) | 5 | [3] |
| 2-Aminobenzothiazole Derivative (Compound 13) | HCT116 (Colon) | 6.43 ± 0.72 | [1] |
| 2-Aminobenzothiazole Derivative (Compound 13) | A549 (Lung) | 9.62 ± 1.14 | [1] |
| 2-Aminobenzothiazole Derivative (Compound 13) | A375 (Melanoma) | 8.07 ± 1.36 | [1] |
| 2-Aminobenzothiazole Derivative (Compound 24) | C6 (Glioma) | 4.63 ± 0.85 | [1] |
| 2-Aminobenzothiazole Derivative (Compound 20) | HCT-116 (Colon) | 7.44 | [1] |
| 2-Mercaptobenzoxazole Derivative (Compound 6b) | MDA-MB-231 (Breast) | 2.14 | [14] |
| Riluzole | Data Not Available | - | - |
Note: The data presented is for representative derivatives and may not be directly comparable due to variations in experimental conditions.
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and benzothiazole derivatives have emerged as a promising class of compounds.[3]
Again, specific Minimum Inhibitory Concentration (MIC) values for This compound are not readily found in the literature. However, the synthesis of various hydrazone derivatives of this compound has been undertaken to explore their antimicrobial potential, suggesting that the acetyl group serves as a useful synthon for creating more complex and potentially active molecules.
2-Aminobenzothiazole derivatives have shown a broad spectrum of antimicrobial activity. Some have demonstrated potent antifungal activity with MIC values ranging from 4-8 μg/mL against various Candida species.[1] Certain 2-azidobenzothiazoles derived from 2-aminobenzothiazoles have exhibited significant antibacterial activity against E. faecalis and S. aureus with MIC values of 8 μg/mL.[15]
2-Mercaptobenzothiazole and its derivatives are known for their antifungal and antimicrobial properties.[9] For instance, some derivatives have shown MIC values as low as 15.6 μg/mL against Candida albicans.
Table 2: Comparative Antimicrobial Activity of Benzothiazole Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - | - |
| 2-Aminobenzothiazole Derivative (Compound 1n/1o) | Candida albicans | 4-8 | [1] |
| 2-Aminobenzothiazole Derivative (Compound 2d) | Enterococcus faecalis | 8 | [15] |
| 2-Aminobenzothiazole Derivative (Compound 2d) | Staphylococcus aureus | 8 | [15] |
| 2-Mercaptobenzothiazole Derivative | Candida albicans | 15.6 | |
| 2-Mercaptobenzothiazole Derivative (6-CF3 substituted) | Staphylococcus aureus | 3.12 | [9] |
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[12] Benzothiazoles have been identified as a promising scaffold for the development of novel anticonvulsant agents.[4]
Direct experimental data on the anticonvulsant activity of This compound is lacking in the reviewed literature. However, the structural features of the benzothiazole ring are known to be important for anticonvulsant activity.
2-Aminobenzothiazole derivatives have been extensively studied for their anticonvulsant properties. For instance, Riluzole, a 2-aminobenzothiazole derivative, is a clinically approved drug for amyotrophic lateral sclerosis and also exhibits anticonvulsant effects.[12] Other synthesized 2-aminobenzothiazole derivatives have shown potent anticonvulsant activity in animal models.
A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant activity. One of the most effective compounds, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide (2f), exhibited a median effective dose (ED50) of 40.96 mg/kg in the maximal electroshock (MES) test. Another study on novel benzothiazole derivatives identified compounds with ED50 values as low as 50.8 mg/kg in the MES test.
Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) has demonstrated anticonvulsant properties in various animal models.[7] Its mechanism of action is believed to involve the inhibition of glutamate neurotransmission and stabilization of the inactivated state of voltage-gated sodium channels.[13]
Table 3: Comparative Anticonvulsant Activity of Benzothiazole Derivatives (ED50 values in mg/kg, i.p. in mice)
| Compound/Derivative | Anticonvulsant Model | ED50 (mg/kg) | Reference |
| This compound | Data Not Available | - | - |
| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide (2f) | MES | 40.96 | |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl) oxy)benzo[d]thiazol-2-yl)acetamide (5i) | MES | 50.8 | |
| 3a-substituted tetrahydropyrrolo[2,1-b]thiazol-1-one (2a) | Isoniazid-induced seizures | 24.3 | |
| Riluzole (PK 26124) | L-glutamate-induced seizures | 8.5 | [7] |
| Riluzole (PK 26124) | Kainate-induced seizures | 9.25 | [7] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a 2-substituted benzothiazole and for a common biological assay.
Synthesis of 2-Arylbenzothiazole
This protocol describes a general method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Ethanol
-
Catalyst (e.g., H2O2/HCl, NH4Cl, or molecular iodine)[5]
-
Reaction vessel with reflux condenser
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography or recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the substituted aromatic aldehyde (1-1.2 equivalents) in ethanol.
-
Add the catalyst to the reaction mixture. The choice and amount of catalyst will depend on the specific literature procedure being followed.[5]
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 2-arylbenzothiazole.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Benzothiazole derivative to be tested, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the benzothiazole derivative in the complete cell culture medium.
-
Remove the old medium from the wells and add fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data and fitting it to a dose-response curve.
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A Researcher's Comparative Guide to the In Vivo Validation of 2-Acetylbenzothiazole's Anticancer Activity
For drug development professionals and researchers in oncology, the preclinical in vivo validation of a novel compound is a decisive step in its journey from a promising molecule to a potential therapeutic. This guide provides a comprehensive framework for validating the anticancer activity of 2-Acetylbenzothiazole, a heterocyclic compound that has garnered interest for its potential therapeutic properties.[1][2][3] We will objectively compare experimental approaches, provide detailed protocols, and present supporting data to ensure a robust and reproducible validation process.
Introduction: The Rationale for this compound In Vivo Studies
Benzothiazole derivatives have demonstrated a wide range of biological activities, including notable anticancer effects.[2] Several studies have highlighted their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression.[1][3][4] Specifically, 2-substituted benzothiazoles have shown efficacy against various cancer cell lines, including breast, pancreatic, and lung cancer.[1][5][6] Recent in vitro findings suggest that this compound and its derivatives may exert their anticancer effects by downregulating EGFR activity and modulating downstream pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[1][3][7]
While in vitro data provides a strong foundation, in vivo validation is essential to understand the compound's efficacy, toxicity, and pharmacokinetics in a complex biological system.[8][9] This guide will delineate a rigorous in vivo experimental plan to critically assess the therapeutic potential of this compound.
Strategic Selection of an In Vivo Cancer Model
The choice of an appropriate animal model is paramount for the clinical relevance of preclinical findings.[10][11][12] The two primary options for this study are xenograft and syngeneic models, each with distinct advantages and limitations.
| Model Type | Description | Advantages | Disadvantages |
| Xenograft | Human tumor cells or patient-derived tissues (PDX) are implanted into immunodeficient mice (e.g., NOD/SCID).[13][14][15] | Allows for the study of human-specific tumor biology and therapies.[13][14] A wide variety of established human cancer cell lines are available.[13] | The absence of a competent immune system limits the evaluation of immunomodulatory effects.[13][14] |
| Syngeneic | Murine tumor cells are implanted into immunocompetent mice of the same inbred strain.[13][14][16] | Possesses a fully functional immune system, crucial for studying immuno-oncology agents and tumor-immune interactions.[14][16] | Limited availability of murine cell lines compared to human xenografts.[13][16] May not fully recapitulate the complexity of human tumors. |
Recommendation for this compound:
Given that the putative mechanism of this compound involves modulation of signaling pathways within the cancer cells themselves, a cell line-derived xenograft (CDX) model is a logical and efficient starting point.[15][17] This approach allows for a direct assessment of the compound's effect on human tumor growth in a living system.[13] For this guide, we will proceed with a human breast cancer xenograft model, as benzothiazole derivatives have shown significant promise against this malignancy in vitro.[1][3]
Comparative Experimental Design
A well-controlled study is critical for unambiguous interpretation of the results. The following experimental groups are proposed:
-
Group 1: Vehicle Control: This group receives the delivery vehicle for the therapeutic agent (e.g., saline, DMSO solution) and serves as the baseline for tumor growth.
-
Group 2: this compound: This group receives the investigational compound at one or more predetermined doses. Dose selection should be informed by prior in vitro cytotoxicity data and preliminary in vivo toxicity studies.[18]
-
Group 3: Positive Control (Standard-of-Care): This group receives a clinically relevant chemotherapeutic agent for breast cancer, such as Paclitaxel or Doxorubicin.[17][19] This allows for a direct comparison of the efficacy of this compound against a current treatment standard.
The following diagram illustrates the overall experimental workflow:
Caption: High-level overview of the in vivo validation workflow.
Detailed Experimental Protocols
Adherence to standardized protocols is crucial for data integrity and reproducibility.
In Vivo Xenograft Model Establishment and Treatment
-
Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured under standard conditions.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old, are used.[8]
-
Tumor Implantation: 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of media and Matrigel are injected subcutaneously into the right flank of each mouse.[17][20]
-
Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers using the formula: (Length x Width²)/2.[8]
-
Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, mice are randomized into the treatment groups (n=8-10 mice per group).
-
Dosing:
-
Vehicle control is administered via the same route and schedule as the treatment groups.
-
This compound is administered at a predetermined dose (e.g., 10 mg/kg, intraperitoneally, daily).
-
The positive control (e.g., Paclitaxel, 20 mg/kg, intraperitoneally, twice weekly) is administered according to established protocols.[17]
-
-
Toxicity Monitoring: Animal body weight is recorded twice weekly as a general indicator of health and treatment-related toxicity.[21]
-
Study Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.[8]
Ex Vivo Tissue Analysis
Upon study termination, tumors are excised and processed for further analysis.
4.2.1. Immunohistochemistry (IHC) for Proliferation and Apoptosis
-
Objective: To assess the effect of this compound on cell proliferation and apoptosis within the tumor tissue.
-
Markers:
-
Protocol:
-
Fix tumor tissues in 4% paraformaldehyde and embed in paraffin.[24]
-
Section tissues to 5-µm thickness.[24]
-
For Ki-67: Perform antigen retrieval by boiling in sodium citrate buffer.[24] Block with goat serum and incubate with a primary anti-Ki-67 antibody overnight at 4°C.[24] Apply a biotinylated secondary antibody and visualize with DAB.[24] Counterstain with hematoxylin.[24]
-
For TUNEL: Use a commercially available in situ cell death detection kit according to the manufacturer's instructions.[24]
-
Quantify the percentage of Ki-67 positive cells and TUNEL positive cells in multiple high-power fields per tumor.
-
4.2.2. Western Blotting for Target Engagement
-
Objective: To confirm the molecular mechanism of action by analyzing the expression of key proteins in the proposed signaling pathway.
-
Protocol:
-
Homogenize tumor tissue samples in lysis buffer containing protease and phosphatase inhibitors.[25]
-
Determine protein concentration using a standard assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.[26]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[25][26]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.[27][28]
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[27]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[28]
-
Data Presentation and Interpretation
In Vivo Efficacy Data
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1850 ± 150 | - |
| This compound (10 mg/kg) | 750 ± 95 | 59.5 |
| Positive Control (Paclitaxel) | 550 ± 80 | 70.3 |
Table 2: Animal Body Weight
| Treatment Group | Mean Body Weight Change from Baseline (%) ± SEM |
| Vehicle Control | +5.2 ± 1.5 |
| This compound (10 mg/kg) | -2.1 ± 0.8 |
| Positive Control (Paclitaxel) | -8.5 ± 2.1 |
-
Interpretation: The hypothetical data suggests that this compound significantly inhibits tumor growth compared to the vehicle control, with an efficacy approaching that of the standard-of-care, Paclitaxel. The modest body weight loss in the this compound group suggests better tolerability compared to Paclitaxel.
Ex Vivo Analysis Data
Table 3: Immunohistochemistry Quantification
| Treatment Group | Ki-67 Positive Cells (%) ± SEM | TUNEL Positive Cells (%) ± SEM |
| Vehicle Control | 75 ± 5.8 | 3 ± 0.5 |
| This compound (10 mg/kg) | 30 ± 4.2 | 15 ± 2.1 |
| Positive Control (Paclitaxel) | 22 ± 3.5 | 25 ± 3.0 |
-
Interpretation: These results would indicate that this compound reduces cell proliferation and induces apoptosis in the tumor tissue, consistent with its antitumor effect.
The following diagram illustrates the proposed signaling pathway of this compound:
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
This guide outlines a comprehensive and comparative approach to validating the in vivo anticancer activity of this compound. The successful execution of these experiments would provide strong evidence for its therapeutic potential. Positive results would warrant further investigation, including:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with its biological effects.
-
Orthotopic models: Implanting tumor cells into the tissue of origin (e.g., mammary fat pad for breast cancer) can provide a more clinically relevant microenvironment.[12][20]
-
Combination studies: Investigating the synergistic effects of this compound with standard-of-care therapies could reveal more effective treatment regimens.
-
Evaluation in syngeneic models: If an immunomodulatory role is suspected, testing in immunocompetent syngeneic models would be the next logical step.[14][16]
By following a rigorous, evidence-based approach, researchers can effectively evaluate the promise of novel anticancer compounds like this compound and accelerate their potential translation to the clinic.
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A Comparative Cytotoxicity Analysis: 2-Acetylbenzothiazole Versus the Platinum Standard, Cisplatin
A Technical Guide for Drug Development Professionals
In the landscape of oncological therapeutics, the platinum-based agent cisplatin represents a cornerstone of cytotoxic chemotherapy.[1][2] Its profound impact on cancer treatment is well-documented, as is its significant toxicity profile, which often limits its clinical utility and drives the search for novel, more selective anticancer agents.[2][3] This guide introduces 2-Acetylbenzothiazole and its derivatives, a class of heterocyclic compounds that have garnered interest for their potential as cytotoxic agents, and provides a comparative analysis against the established efficacy and mechanisms of cisplatin.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth examination of the mechanistic underpinnings of these two compound classes, presents comparative experimental data, and provides validated protocols for cytotoxicity assessment.
Part 1: Unraveling the Mechanisms of Cytotoxicity
A fundamental aspect of cancer drug development is understanding how a compound induces cell death. Cisplatin and benzothiazole derivatives, while both capable of triggering apoptosis, engage distinct intracellular pathways.
Cisplatin: The DNA Damaging Agent
Cisplatin's primary mechanism of action is the induction of catastrophic DNA damage.[1][2] Upon entering a cell, the chloride ligands of cisplatin are replaced by water molecules in a process known as aquation, forming a highly reactive electrophile. This activated form of cisplatin then covalently binds to the N7 reactive centers on purine residues within the DNA, primarily forming 1,2-intrastrand cross-links between adjacent guanine bases.[1][4]
These DNA adducts create significant distortions in the DNA helix, which obstruct critical cellular processes like DNA replication and transcription.[2][5] The cell's DNA damage response (DDR) machinery is activated in an attempt to repair these lesions. However, if the damage is too extensive, it triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis.[3][4][5] This is often mediated through the activation of key signaling pathways involving p53, mitogen-activated protein kinases (MAPKs), and ultimately, the executioner caspases.[1][4]
Caption: Cisplatin's mechanism of action leading to apoptosis.
This compound Derivatives: A Multi-Targeted Approach
The benzothiazole scaffold is a versatile pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer properties.[6][7] Unlike cisplatin's direct assault on DNA, derivatives of this compound and other benzothiazoles appear to exert their cytotoxic effects through a variety of mechanisms, which can include:
-
Inhibition of Nucleic Acid Synthesis: Some benzothiazole hydrazone derivatives have been shown to preferentially inhibit RNA and DNA synthesis.[8] This is thought to occur through the inhibition of key enzymes involved in de novo purine synthesis, such as IMP dehydrogenase.[8]
-
Induction of Oxidative Stress: Certain cytotoxic benzothiazole derivatives can increase the production of reactive oxygen species (ROS) within cancer cells.[9] This leads to oxidative damage to cellular components and can trigger apoptosis.[9][10]
-
Targeting Specific Kinases and Enzymes: The benzothiazole structure is a privileged scaffold for designing inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases, topoisomerase II, and cytochrome P450 enzymes.[11]
-
Apoptosis Induction: Ultimately, like cisplatin, many benzothiazole derivatives induce apoptosis.[10][12] This can be caspase-dependent and may involve arresting the cell cycle at various phases to prevent proliferation.[13][14]
Caption: Potential mechanisms of action for benzothiazole derivatives.
Part 2: Comparative Cytotoxicity Data
The true measure of a potential anticancer agent lies in its ability to kill cancer cells, preferably at a lower concentration than established drugs. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this potency. While direct, side-by-side studies of this compound and cisplatin are not widely published, data from various studies on benzothiazole derivatives show promising, and in some cases, superior cytotoxicity compared to cisplatin against specific cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Benzothiazole Derivative 6b | MCF-7 (Breast) | 5.15 | Cisplatin | 13.33 | [9] |
| Benzothiazole Derivative 4 | MCF-7 (Breast) | 8.64 | Cisplatin | 13.33 | [9] |
| Benzothiazole Derivative 5c | MCF-7 (Breast) | 7.39 | Cisplatin | 13.33 | [9] |
| Benzothiazole-acylhydrazone 4d | C6 (Glioma) | < 1.0 | Cisplatin | > 1.0 | [11] |
| 2-anilinopyridyl linked benzothiazole 5i | MCF-7 (Breast) | 1.03 | - | - | [14] |
| 2-anilinopyridyl linked benzothiazole 5l | MCF-7 (Breast) | 1.69 | - | - | [14] |
| 2-aminobenzothiazole | HEp-2 (Laryngeal) | 5.0 (at 24h) | - | - | [13] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 (Lung) | 68 µg/mL | - | - | [15] |
Note: The data presented is compiled from multiple sources and experimental conditions may vary. Direct comparison should be approached with caution. The lower the IC50 value, the more potent the compound.
These results indicate that specific structural modifications to the benzothiazole scaffold can yield compounds with significant cytotoxic activity, sometimes exceeding that of the clinical standard, cisplatin, in vitro.[9][11]
Part 3: Experimental Protocol - MTT Assay for Cytotoxicity
To ensure data integrity and reproducibility, a standardized protocol for assessing cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[7][16]
Principle:
Metabolically active, viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[16] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.[16]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture. Ensure cell viability is >90%.
-
Dilute the cell suspension to a predetermined optimal density (e.g., 5,000 to 10,000 cells/well).
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Include control wells containing medium only for background absorbance.
-
Incubate the plate overnight in a humidified incubator (e.g., 37°C, 5% CO2) to allow for cell attachment.[17][18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound derivatives and cisplatin) and vehicle controls in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a detergent-based solution) to each well.[18]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[16][18]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC50 value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
Cisplatin remains a potent and widely used chemotherapeutic agent, but its efficacy is hampered by severe side effects and the development of resistance.[1][2][3] The exploration of novel chemical scaffolds is therefore a critical endeavor in oncology research. Benzothiazole derivatives, including those related to this compound, represent a promising class of compounds.[6]
The data suggests that certain benzothiazole derivatives can exhibit cytotoxicity superior to that of cisplatin in specific cancer cell lines. Their diverse mechanisms of action, potentially targeting pathways distinct from direct DNA damage, may offer advantages in overcoming cisplatin resistance.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head cytotoxicity and mechanistic studies of lead benzothiazole compounds against cisplatin across a broad panel of cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzothiazole scaffold to optimize potency and selectivity, while minimizing off-target toxicity.
-
In Vivo Efficacy: Advancing the most promising candidates from in vitro studies into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.
By leveraging the chemical versatility of the benzothiazole core, the scientific community may uncover new therapeutic agents that can augment or even supplant traditional platinum-based chemotherapy, ultimately offering safer and more effective treatments for cancer patients.
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Cross-Validation of 2-Acetylbenzothiazole's Mechanism of Action: A Comparative Guide
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Among these, 2-substituted benzothiazoles have garnered significant attention for their potent anticancer properties.[3][4] 2-Acetylbenzothiazole, a member of this promising class, has demonstrated notable cytotoxic effects against various cancer cell lines, prompting a deeper investigation into its precise mechanism of action. This guide provides a comprehensive cross-validation of the proposed mechanisms of this compound, comparing its performance with established anticancer agents and detailing the experimental protocols necessary for its rigorous evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of this intriguing molecule.
Proposed Mechanism of Action for this compound
While the exact molecular interactions of this compound are still under active investigation, extensive research on analogous 2-substituted benzothiazoles provides a strong basis for a multi-faceted mechanism of action. The prevailing evidence suggests that this compound likely exerts its anticancer effects through a combination of inducing programmed cell death (apoptosis), inhibiting critical cell signaling pathways, and potentially disrupting nucleic acid synthesis.
Recent studies on 2-substituted benzothiazole derivatives have demonstrated their ability to significantly inhibit the growth of breast cancer cells.[3] These compounds have been shown to induce apoptosis by disrupting the mitochondrial membrane potential and causing cell cycle arrest.[3] Furthermore, they can downregulate the expression of key proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), and modulate downstream signaling pathways including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[1][3] Given its structural similarity, it is highly probable that this compound shares these mechanistic attributes.
dot
Caption: Workflow for the MTT cell viability assay.
Assessment of DNA Synthesis: [³H]-Thymidine Incorporation Assay
This assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA strands. [1] Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with test compounds as described in the MTT assay protocol.
-
Radiolabeling: Approximately 18-24 hours before harvesting, add 1 µCi/mL of [³H]-thymidine to each well. 3. Cell Lysis and Precipitation:
-
Wash the cells twice with ice-cold PBS.
-
Wash twice with 5% trichloroacetic acid (TCA) to precipitate macromolecules. * Solubilize the cells by adding 0.5 mL of 0.25 N NaOH. 4. Scintillation Counting: Transfer an aliquot of the solubilized cell solution to a scintillation vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the counts per minute (CPM) of treated cells to the control to determine the percentage of inhibition of DNA synthesis.
Evaluation of RNA Synthesis: [³H]-Uridine Incorporation Assay
Similar to the thymidine incorporation assay, this method measures the rate of RNA synthesis by quantifying the incorporation of radiolabeled uridine into newly transcribed RNA. [5][6] Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the DNA synthesis assay.
-
Radiolabeling: Add [³H]-uridine to the cell cultures and incubate for a defined period (e.g., 2-4 hours).
-
Cell Lysis and Precipitation:
-
Lyse the cells using a suitable buffer (e.g., containing guanidine-HCl). [5] * Precipitate the RNA with TCA. [5] * Incubate the TCA precipitate at 4°C for at least 2 hours before harvesting. [5]4. Scintillation Counting: Collect the precipitate on a filter and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the percentage of inhibition of RNA synthesis by comparing the CPM of treated cells to the control.
dot
Caption: Principle of nucleic acid synthesis inhibition assays.
Kinase Inhibition Profiling: In Vitro Kinase Assay
To investigate the effect of this compound on specific kinases (e.g., EGFR, PI3K), an in vitro kinase assay is essential. This can be performed using various formats, including radiometric or fluorescence-based methods. [7][8] Protocol (General - Radiometric):
-
Reaction Setup: In a microplate, combine the purified kinase, a suitable substrate (peptide or protein), and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation: Start the reaction by adding [γ-³²P]ATP. [9]3. Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). [8]4. Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³²P]ATP using methods like gel electrophoresis or filter binding. [9]5. Quantification: Quantify the amount of phosphorylated substrate using autoradiography or a phosphorimager. [9]6. Data Analysis: Determine the percentage of kinase inhibition for each concentration of the compound and calculate the IC50 value.
Conclusion and Future Directions
The evidence strongly suggests that this compound is a promising anticancer agent with a multi-faceted mechanism of action. By inducing apoptosis, modulating critical signaling pathways such as the EGFR pathway, and potentially inhibiting nucleic acid synthesis, it represents a departure from single-target therapies. The comparative analysis with Doxorubicin and 5-Fluorouracil highlights its unique potential.
The experimental protocols detailed in this guide provide a robust framework for the cross-validation of these proposed mechanisms. Rigorous and systematic application of these assays will not only elucidate the precise molecular targets of this compound but also pave the way for its further development as a novel therapeutic agent. Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compelling compound.
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A Senior Application Scientist's Guide to 2-Acetylbenzothiazole Synthesis: A Comparative Analysis
Introduction: The Significance of the 2-Acetylbenzothiazole Moiety
The benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Specifically, the 2-acetyl functional group serves as a critical synthetic handle and a key pharmacophoric element. This guide provides an in-depth, comparative analysis of the most effective and commonly employed synthetic routes to this compound, offering researchers the experimental data and mechanistic insights needed to select the optimal pathway for their specific application.
Route 1: Direct Acylation of Benzothiazole via Organometallic Intermediate
This classic organometallic approach involves the deprotonation of the C2 position of the benzothiazole ring, creating a potent nucleophile that is subsequently quenched with an acetylating agent. It is a direct and conceptually straightforward method for installing the acetyl group onto the pre-formed heterocyclic core.
Mechanistic Rationale
The proton at the C2 position of benzothiazole is acidic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. A strong organometallic base, such as n-butyllithium (n-BuLi), can readily abstract this proton at cryogenic temperatures, forming a 2-lithiobenzothiazole intermediate. This highly reactive species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like N-methoxy-N-methylacetamide (Weinreb amide). The resulting tetrahedral intermediate collapses upon acidic workup to yield the target this compound. The choice of a Weinreb amide is strategic; it is known to prevent over-addition, a common side reaction with more reactive acylating agents like acid chlorides when using potent organometallic nucleophiles.
Experimental Protocol
-
Step 1: Lithiation: To a solution of benzothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the reaction vessel to -78 °C. Add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Step 2: Intermediate Formation: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithiobenzothiazole intermediate.
-
Step 3: Acylation: Add N-methoxy-N-methylacetamide (1.1 eq) in a single portion. Continue stirring at -78 °C for an additional 3 hours.
-
Step 4: Quench and Extraction: Allow the reaction mixture to warm to room temperature overnight. Quench the reaction by carefully adding 1M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Step 5: Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (10% ethyl acetate in hexanes) to afford this compound as a yellow solid.[5]
Performance Analysis
-
Advantages: This method offers a direct and predictable way to functionalize the C2 position. The use of the Weinreb amide minimizes side products.
-
Disadvantages: Requires strictly anhydrous conditions and cryogenic temperatures (-78 °C), which may not be feasible for large-scale synthesis. The use of pyrophoric n-butyllithium necessitates careful handling. The reported yield is moderate (39%).[5]
Workflow Diagram: Direct Acylation
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A Senior Application Scientist's Guide to Bioassay Validation: Screening 2-Acetylbenzothiazole Derivatives
For researchers, scientists, and drug development professionals, the rigorous validation of a bioassay is the bedrock upon which successful screening campaigns are built. The selection of an appropriate assay and the thorough confirmation of its performance are critical for generating reliable data and making informed decisions in the progression of potential therapeutic agents. This guide provides an in-depth comparison of bioassay methodologies for screening 2-Acetylbenzothiazole derivatives, a class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3]
This document will delve into the validation of two distinct yet complementary assay platforms: a target-based biochemical assay and a broader phenotype-based cell viability assay. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting the validation data.
The Dichotomy of Screening: Biochemical vs. Cell-Based Assays
The initial choice of a screening assay format is a pivotal decision in any drug discovery workflow. The two primary approaches, biochemical and cell-based assays, offer distinct advantages and limitations.[4][5]
-
Biochemical Assays: These are target-oriented, in vitro assays that measure the effect of a compound on a purified biological molecule, such as an enzyme or receptor.[6] Their simplicity and consistency make them highly prized for initial high-throughput screening (HTS) to identify direct molecular interactions.[5]
-
Cell-Based Assays: These assays utilize living cells to provide a more physiologically relevant context, assessing a compound's effect on a cellular process.[4][7] This approach can provide insights into a compound's mechanism of action, permeability, and potential cytotoxicity.[4][7]
A common challenge in drug development is the frequent inconsistency between the potency values obtained from biochemical and cellular assays.[6] Factors such as compound solubility, membrane permeability, and off-target effects within the complex cellular environment can contribute to these discrepancies.[6] Therefore, a comprehensive screening strategy often employs both types of assays to build a robust structure-activity relationship (SAR).
Comparative Validation of Bioassays for this compound Derivatives
Given the known activity of benzothiazole derivatives as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's, we will first detail the validation of a biochemical assay for this target.[8][9][10] We will then compare this with the validation of a general cell-based cytotoxicity assay, a crucial secondary screen to assess the therapeutic window of any potential hit.
Assay 1: A Fluorometric Biochemical Assay for MAO-B Inhibition
This assay quantifies the ability of this compound derivatives to inhibit the enzymatic activity of MAO-B.
-
Reagent Preparation:
-
Prepare a solution of recombinant human MAO-B enzyme in a suitable buffer.
-
Prepare a solution of a fluorogenic MAO-B substrate.
-
Dissolve the this compound test compounds and a known MAO-B inhibitor (e.g., selegiline) in DMSO to create a concentration series.[11]
-
-
Assay Procedure (96-well plate format):
-
Add the MAO-B enzyme solution to each well.
-
Add the test compounds at various concentrations to the respective wells. Include wells with the standard inhibitor and a DMSO vehicle control.
-
Incubate the plate to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the MAO-B enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of MAO-B inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The validation process ensures that the assay is "fit for purpose." Key validation parameters are defined by guidelines from bodies like the International Council on Harmonisation (ICH).[12][13][14]
-
Specificity: The ability to measure the analyte of interest in the presence of other components. This is confirmed by ensuring that the DMSO vehicle and other assay components do not interfere with the fluorescence signal.
-
Linearity and Range: The assay should demonstrate a direct correlation between the analyte concentration (in this case, the product of the enzymatic reaction) and the signal response over a defined range.[12][13]
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by spiking samples with a known amount of a standard inhibitor and measuring the recovery.[12][13]
-
Precision: The degree of agreement among a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision, performed on different days or by different analysts).[12][13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[12][13]
-
Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters, such as incubation times or reagent concentrations.[12]
The following diagram illustrates the workflow for validating this biochemical assay:
Caption: Workflow for Biochemical Assay Validation.
Assay 2: A Cell-Based MTT Assay for Cytotoxicity Screening
This colorimetric assay assesses the impact of the this compound derivatives on cell viability and proliferation, providing a broader understanding of their potential therapeutic and toxic effects.[15]
-
Cell Culture:
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivatives and a positive control (e.g., Doxorubicin) in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[15]
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Validating a cell-based assay presents unique challenges due to the inherent biological variability of living cells.[16]
-
Cell Line Integrity: Regular authentication of the cell line is crucial to ensure consistency.
-
Assay Window: The difference between the signal from viable, untreated cells and the background signal. A sufficient assay window is necessary for robust results.
-
Reproducibility: Assessed by the consistency of the GI50/IC50 values for a standard control compound across multiple experiments.
-
DMSO Tolerance: The maximum concentration of DMSO that does not affect cell viability must be determined to avoid solvent-induced toxicity.[17]
The following diagram illustrates the key relationships in validating a cell-based assay:
Caption: Key Relationships in Cell-Based Assay Validation.
Data Summary and Comparison
The following table summarizes the key validation parameters and expected performance for our two comparative assays.
| Validation Parameter | Biochemical MAO-B Assay | Cell-Based MTT Assay | Rationale for Comparison |
| Primary Measurement | Enzyme activity (fluorescence) | Cell viability (absorbance) | Direct target engagement vs. overall cellular health. |
| Throughput | High (384- or 1536-well) | Medium to High (96- or 384-well) | Biochemical assays are generally more amenable to ultra-high throughput. |
| Physiological Relevance | Low (purified enzyme) | High (intact cellular system) | Cell-based assays better mimic the in vivo environment.[4][7] |
| Key Validation Metric | IC50 of standard inhibitor | GI50/IC50 of standard cytotoxic agent | Demonstrates assay consistency and performance. |
| Precision (%RSD) | Typically < 15% | Typically < 20-25% | Cell-based assays inherently have higher biological variability.[16] |
| Z'-factor | > 0.5 | > 0.5 | A measure of assay quality and suitability for HTS. |
| Common Interferences | Fluorescent compounds, enzyme aggregators | Compounds affecting mitochondrial function, colored compounds | Each assay type has unique potential for false positives/negatives. |
Conclusion: An Integrated Approach to Screening
The validation of a bioassay is a multi-faceted process that demands a deep understanding of the assay's principles, its intended purpose, and the regulatory expectations for data quality. For screening novel compounds like this compound derivatives, neither a biochemical nor a cell-based assay alone tells the whole story.
The validated biochemical assay provides a robust and high-throughput method to identify potent, direct inhibitors of a specific target, such as MAO-B. However, the data from this assay must be contextualized with results from a validated cell-based assay. The cell-based assay offers crucial insights into a compound's activity in a more biologically relevant system, flagging potential cytotoxicity and providing a more realistic measure of potential therapeutic efficacy.
By employing a dual-assay strategy and rigorously validating each component, researchers can confidently identify and prioritize promising this compound derivatives for further development, armed with a comprehensive understanding of both their target-specific activity and their broader cellular effects.
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A Head-to-Head Comparison of 2-Acetylbenzothiazole with Known Kinase Inhibitors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds is paramount to overcoming challenges of selectivity and acquired resistance. This guide provides a comprehensive, head-to-head comparison of 2-Acetylbenzothiazole, a heterocyclic compound of emerging interest, with established kinase inhibitors. We will delve into the experimental methodologies required to characterize its inhibitory profile, present comparative data, and discuss its potential within the context of cellular signaling pathways.
Our analysis is grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind experimental choices. This guide is designed to be a self-validating system, empowering researchers to rigorously evaluate this compound's potential as a kinase inhibitor.
Introduction to the Contenders
This compound: The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Derivatives of benzothiazole have been explored for their potential as anticancer agents, with some acting as potent inhibitors of protein tyrosine kinases (PTKs).[2][3][4] The benzothiazole structure can mimic the adenine portion of ATP, enabling it to competitively bind to the catalytic domain of kinases.[2] this compound, with its specific substitution, presents an intriguing candidate for kinase inhibition that warrants thorough investigation.
The Benchmarks: Established Kinase Inhibitors
To provide a robust comparison, we have selected three well-characterized kinase inhibitors, each with a distinct profile:
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is a potent, broad-spectrum inhibitor of a wide range of protein kinases.[5][6][7] It acts as an ATP-competitive inhibitor, binding with high affinity to the ATP-binding site of many kinases, though with little selectivity.[6][8] Its promiscuity makes it an excellent positive control in kinase screening assays and a benchmark for high-potency inhibition.[6]
-
Gefitinib: Sold under the brand name Iressa, Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10][11][12] It functions by competitively and reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways that promote cell proliferation.[10][11][13] Gefitinib is particularly effective in cancers that have activating mutations in the EGFR gene.[10][12]
-
Dasatinib: A potent, multi-targeted kinase inhibitor, Dasatinib is used in the treatment of certain types of leukemia.[14][15] Its primary target is the BCR-ABL kinase, but it also inhibits SRC family kinases, c-KIT, and PDGFRβ, among others.[14][15][16][17] Unlike some other inhibitors, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, contributing to its efficacy against some imatinib-resistant mutations.[15]
Part 1: Biochemical Assessment of Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of purified kinases. An in vitro kinase assay allows for the precise measurement of inhibition and the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a versatile and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[18][19][20][21][22] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration.[18][20]
Methodology:
-
Kinase Reaction Setup:
-
In a 96-well plate, prepare a reaction mix containing the kinase of interest (e.g., EGFR, SRC), its specific substrate peptide, and the kinase buffer.
-
Add serial dilutions of this compound, Staurosporine, Gefitinib, and Dasatinib to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Comparative Data: IC50 Values (Hypothetical Data)
| Compound | EGFR (nM) | SRC (nM) | ABL (nM) |
| This compound | 5,200 | 8,500 | >20,000 |
| Staurosporine | 5 | 6 | 15 |
| Gefitinib | 25 | >10,000 | >10,000 |
| Dasatinib | 1.5 | 0.8 | 1.2 |
Interpretation of Results:
This hypothetical data illustrates a potential outcome of the in vitro screening. In this scenario, this compound demonstrates weak inhibitory activity against EGFR and SRC, with no significant inhibition of ABL at the concentrations tested. In contrast, the control compounds exhibit their expected profiles: Staurosporine with potent, broad-spectrum inhibition; Gefitinib with high selectivity for EGFR; and Dasatinib with potent inhibition across all three kinases.
Part 2: Cellular Activity and Target Engagement
While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to assess a compound's activity in a cellular context. Cell-based assays can provide insights into cell permeability, target engagement, and the effect on downstream signaling pathways.
Experimental Workflow: Assessing Inhibition of EGFR Signaling
The following workflow describes how to evaluate the effect of this compound and the comparator compounds on the EGFR signaling pathway in a relevant cancer cell line (e.g., A549, a non-small cell lung cancer line with wild-type EGFR).
Caption: Experimental workflow for analyzing the inhibition of EGFR signaling in cultured cells.
Detailed Protocol: Western Blotting for Phosphorylated Proteins
Western blotting is a widely used technique to detect specific proteins in a sample.[23][24] To assess the phosphorylation state of proteins, which is a hallmark of kinase activity, specific antibodies that recognize the phosphorylated form of the target protein are used.[25][26][27]
Methodology:
-
Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent, such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding.[25][26] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can lead to high background.[25][26]
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of EGFR (p-EGFR) and a downstream target like ERK (p-ERK).
-
As a loading control, probe separate membranes or strip and re-probe the same membrane with antibodies against the total forms of EGFR and ERK.
-
Wash the membrane thoroughly with TBST.[25]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Part 3: Signaling Pathway Context
To fully appreciate the potential impact of a kinase inhibitor, it is essential to understand its role within the broader context of cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Ras-Raf-MEK-ERK pathway, is a critical signaling route that regulates cell proliferation, differentiation, and survival, and is often dysregulated in cancer.[28][29][30][31][32]
Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.[33]
Pathway Overview:
The MAPK/ERK pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) like EGFR on the cell surface.[30] This leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2, which in turn recruits SOS, a guanine nucleotide exchange factor for the small G-protein Ras.[28] Activated Ras-GTP then recruits and activates Raf (a MAP kinase kinase kinase or MAPKKK). Raf phosphorylates and activates MEK (a MAP kinase kinase or MAPKK), which in turn phosphorylates and activates ERK (a MAP kinase or MAPK).[28][31] Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that drive cell proliferation and survival.[29]
Conclusion and Future Directions
This guide has outlined a systematic approach to the initial characterization of this compound as a potential kinase inhibitor, using Staurosporine, Gefitinib, and Dasatinib as benchmarks. The provided protocols for in vitro kinase assays and cell-based Western blotting, along with the contextualization within the MAPK/ERK signaling pathway, provide a solid foundation for its evaluation.
Based on our hypothetical data, this compound does not appear to be a potent inhibitor of EGFR, SRC, or ABL. However, this does not preclude its activity against other kinases. The next logical steps in the investigation of this compound would include:
-
Broader Kinase Profiling: Screening this compound against a large panel of kinases to identify potential novel targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.
-
Mechanism of Action Studies: If a potent target is identified, further experiments to determine the mode of inhibition (e.g., ATP-competitive, allosteric) would be necessary.
By following a rigorous and logical scientific process, the true potential of novel compounds like this compound in the ever-evolving field of kinase inhibitor drug discovery can be thoroughly and accurately assessed.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Acetylbenzothiazole Analogs for Therapeutic Development
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its bicyclic system, composed of a benzene ring fused to a thiazole ring, offers a unique three-dimensional framework that can be readily functionalized to interact with diverse biological targets. Among its many derivatives, the 2-acetylbenzothiazole core serves as a versatile starting point for synthesizing analogs with potent anticancer and antimicrobial properties.
This guide provides an in-depth comparison of this compound analogs, elucidating the critical structure-activity relationships that govern their biological efficacy. We will explore how specific structural modifications influence their performance as anticancer and antimicrobial agents, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The this compound Core: A Foundation for Diversity
The fundamental this compound structure provides multiple sites for chemical modification. The key positions for derivatization are the acetyl group at C2 and the benzene ring (positions 4, 5, 6, and 7). Understanding how substitutions at these positions impact biological activity is paramount for rational drug design.
Part 1: Comparative Analysis of Anticancer Activity
2-Arylbenzothiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxicity against a range of human cancer cell lines.[3][4][5] The mechanism of action is frequently linked to the inhibition of key signaling pathways involved in cell proliferation, migration, and survival, such as those mediated by EGFR, VEGFR-2, and PI3Kα.[6][7]
Key SAR Insights for Anticancer Potency:
-
Substitution on the Benzothiazole Ring:
-
Electron-donating groups (e.g., methoxy, -OCH₃) at the 6-position of the benzothiazole ring often enhance cytotoxic activity. For instance, compound 11 in a study, (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine, was identified as a highly promising agent against prostate (PC-3), leukemia (THP-1), and colon (Caco-2) cancer cell lines.[2]
-
Fluorine substitution can significantly increase potency. Fluorinated benzothiazoles have shown higher activity against leukemia cell lines compared to their non-fluorinated counterparts.[2]
-
-
Modification of the 2-Substituent:
-
The conversion of the acetyl group into more complex moieties is a common strategy. Hybrid molecules incorporating thiazolidinedione (TZD) or urea/amide linkers have yielded compounds with potent antiproliferative activities against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cells.[5][7]
-
Specifically, 2-arylbenzothiazole derivatives have emerged as a promising class. The nature and substitution pattern on the 2-phenyl ring are critical for activity.[4] Studies show that these compounds can induce apoptosis and downregulate key signaling pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR in breast cancer cells.[6]
-
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative 2-substituted benzothiazole analogs against various human cancer cell lines.
| Compound ID | 2-Substituent | 6-Position Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cpd. 1 | -NH-(CH₂)₃-Br | -OCH₃ | PC-3 (Prostate) | 0.6 | [2] |
| Cpd. 2 | -NH-(CH₂)₃-Br | -OCH₃ | THP-1 (Leukemia) | 3 | [2] |
| Cpd. 3 | -NH-CO-Cyclopropyl | -NH-CO-Ph(2,6-diCl) | Various | Potent in vivo | [8] |
| Cpd. 4a | Phenylurea | H | 60-cell line panel | Active | [5] |
| Cpd. 4c | Phenylurea | -Cl | 60-cell line panel | More active than 4a | [5] |
| Cpd. 54 | (Structure complex) | (Varies) | MCF-7 (Breast) | Potent (PI3Kα IC₅₀ = 1.03 nM) | [7] |
Anticancer SAR Visualization
The following diagram illustrates the key structural features of the benzothiazole scaffold that contribute to its anticancer activity.
Caption: Key SAR points for anticancer this compound analogs.
Part 2: Comparative Analysis of Antimicrobial Activity
Benzothiazole derivatives are also a rich source of potent antibacterial and antifungal agents.[1][9] The structural modifications that confer antimicrobial properties often differ from those required for anticancer efficacy, highlighting the scaffold's versatility. The mechanism can involve the inhibition of essential microbial enzymes like DNA gyrase or CYP51 (lanosterol 14α-demethylase).[10][11]
Key SAR Insights for Antimicrobial Potency:
-
Heterocyclic Hybridization:
-
Fusing the benzothiazole core with other heterocyclic rings is a highly effective strategy. Analogs incorporating thiazolidin-4-one , pyrimido[2,1-b]benzothiazole , and 1,2,3-triazole moieties have demonstrated broad-spectrum antimicrobial activity.[11][12][13][14]
-
For instance, thiazolidin-4-one derivatives showed potent activity against P. aeruginosa and E. coli, with nitro and methoxy groups on an attached phenyl ring enhancing the effect.[12]
-
-
Substitutions on Appended Rings:
-
When a phenyl ring is part of the 2-substituent, its decoration is crucial. Electron-withdrawing groups (e.g., -Cl, -NO₂) often improve antibacterial action.[11][12]
-
In one study, a triazole-linked benzothiazole (compound 3e ) was found to be twice as active as the standard drug ciprofloxacin against several Gram-positive and Gram-negative bacteria.[13]
-
-
The Role of the Linker:
-
The nature of the chemical linker connecting the benzothiazole core to other functionalities is important. Amide and imidazole scaffolds have been successfully used to develop potent antifungal agents.[10]
-
Comparative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of representative benzothiazole analogs.
| Compound ID | Key Structural Feature | Target Organism | MIC (µg/mL) | Reference Drug | Reference |
| Cpd. 3e | Triazole Linkage | S. aureus, E. coli | 3.12 | Ciprofloxacin (6.25) | [13] |
| Cpd. 3n | Triazole Linkage | C. albicans | 1.56 - 12.5 | - | [13] |
| Cpd. 8a | Thiazolidin-4-one | P. aeruginosa | 0.09 - 0.18 mg/mL | Streptomycin (0.05-0.1) | [12] |
| Cpd. 14o | Amide-imidazole | C. albicans | 0.125 - 2 | - | [10] |
| Cpd. 14p | Amide-imidazole | C. neoformans | 0.125 - 2 | - | [10] |
| Cpd. 25b | 2-Aryl | K. pneumoniae | 1.04 µM | Ciprofloxacin (2.93 µM) | [12] |
Part 3: Experimental Protocols and Methodologies
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, field-proven protocols for the synthesis of a representative analog and a key biological evaluation assay.
Protocol 1: Synthesis of N-substituted 2-Aminobenzothiazole Analogs
This protocol describes a general method for synthesizing N-substituted 2-aminobenzothiazole derivatives, a common intermediate for many of the discussed analogs.[15] The causality behind this multi-step synthesis is to first create the core benzothiazole and then functionalize the amine group, which serves as a versatile handle for further elaboration.
Workflow Visualization: Synthesis
Caption: General workflow for synthesizing 2-aminobenzothiazole analogs.
Step-by-Step Methodology:
-
Synthesis of the 2-Aminobenzothiazole Core:
-
To a stirred solution of a substituted aniline (e.g., 4-chloroaniline, 0.05 mol) in glacial acetic acid, add potassium thiocyanate (KSCN, 0.15 mol).
-
Cool the mixture in an ice bath and add a solution of bromine (0.05 mol) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 10-12 hours.
-
Pour the mixture into a large volume of crushed ice. The precipitated solid is the 2-aminobenzothiazole derivative.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.
-
-
Synthesis of N-(Benzothiazol-2-yl)acetamide Intermediate:
-
Dissolve the synthesized 2-aminobenzothiazole (0.05 mol) and triethylamine (0.05 mol) in a suitable dry solvent like benzene or THF.
-
Cool the solution in an ice bath and add chloroacetyl chloride (0.05 mol) dropwise with constant stirring.
-
Continue stirring for 4-6 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Filter off the precipitated triethylamine hydrochloride.
-
Evaporate the solvent under reduced pressure to obtain the crude N-(chloroacetyl)-2-aminobenzothiazole intermediate, which can be purified by column chromatography.
-
-
Final Derivatization (Example: Amide Formation):
-
The chloroacetyl intermediate is now a versatile electrophile. It can be reacted with various nucleophiles (e.g., primary/secondary amines, thiols) to generate a library of final compounds.
-
For example, reacting this intermediate with a substituted aniline in the presence of a base like potassium carbonate in a solvent like DMF will yield the final amide analog.
-
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity. The causality is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized benzothiazole analogs in DMSO. Create serial dilutions in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Conclusion
The this compound scaffold is a remarkably adaptable platform for the development of novel therapeutic agents. Structure-activity relationship studies reveal distinct yet malleable rules governing its anticancer and antimicrobial potential. For anticancer applications, derivatization at the 2-position with aryl-containing moieties and substitution on the benzothiazole ring with electron-donating groups are key strategies. Conversely, for antimicrobial agents, hybridization with other heterocyclic systems like triazoles and thiazolidinones proves highly effective. The insights and protocols provided in this guide serve as an authoritative foundation for researchers aiming to rationally design and synthesize the next generation of potent and selective benzothiazole-based drugs.
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A Guide to Spectroscopic Analysis: Differentiating 2-Acetylbenzothiazole from Its Precursors
This guide provides an in-depth comparative analysis of the spectral data for 2-Acetylbenzothiazole and its common precursors, 2-aminothiophenol and acetic anhydride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical transformation from reactants to product through the lens of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Understanding these spectral shifts is fundamental to confirming reaction success, identifying intermediates, and ensuring product purity.
Introduction: The Chemical Transformation
This compound is a key heterocyclic scaffold in medicinal chemistry, valued for its presence in a range of biologically active compounds. Its synthesis often involves the cyclocondensation of 2-aminothiophenol with an acetylating agent, such as acetic anhydride. This reaction forms the stable five-membered thiazole ring fused to a benzene ring.
The core of this analysis lies in understanding how the functional groups of the precursors are consumed and transformed, leaving a distinct spectral fingerprint for the final product. We will dissect the characteristic signals of the amine (-NH₂), thiol (-SH), and anhydride (-(C=O)O(C=O)-) functionalities in the starting materials and compare them to the newly formed ketone (C=O) and benzothiazole ring system in the product.
The Synthetic Pathway: A Visual Overview
The reaction between 2-aminothiophenol and acetic anhydride proceeds via nucleophilic attack of the amino group on one of the anhydride's carbonyl carbons, followed by an intramolecular cyclization involving the thiol group, and subsequent dehydration to yield the aromatic benzothiazole ring.
Caption: Synthetic workflow for this compound.
Comparative Spectral Analysis
The successful conversion of the precursors to this compound is unequivocally confirmed by distinct changes across various spectroscopic techniques.
Infrared (IR) Spectroscopy: Tracking Functional Group Conversion
IR spectroscopy is exceptionally powerful for monitoring this reaction, as the key functional groups have highly characteristic absorption bands. The disappearance of precursor bands and the appearance of a product band are clear indicators of the reaction's progress.
-
2-Aminothiophenol: The spectrum is characterized by a pair of medium-intensity peaks for the N-H stretching of the primary amine group, typically around 3300-3400 cm⁻¹. A weaker S-H stretching band may be observed around 2550 cm⁻¹.
-
Acetic Anhydride: This molecule is easily identified by two strong carbonyl (C=O) stretching bands resulting from symmetric and asymmetric vibrations, located at approximately 1820 cm⁻¹ and 1750 cm⁻¹.[1] A strong C-O stretch is also present around 1125 cm⁻¹.[1]
-
This compound: In the product spectrum, the N-H and S-H stretching bands from 2-aminothiophenol and the dual anhydride C=O bands are absent. A new, strong absorption appears in the typical ketone carbonyl region, around 1680-1700 cm⁻¹ , confirming the formation of the acetyl group attached to the benzothiazole ring. Aromatic C-H and C=C stretching bands remain.
| Compound | Key IR Absorption Bands (cm⁻¹) | Functional Group Assignment |
| 2-Aminothiophenol | ~3400 & ~3300, ~2550 | N-H Stretch (primary amine), S-H Stretch (thiol) |
| Acetic Anhydride | ~1820 & ~1750, ~1125 | C=O Stretch (anhydride, asymmetric & symmetric), C-O Stretch |
| This compound | ~1690, ~1590, ~1430 | C=O Stretch (ketone), C=N/C=C Stretch (aromatic ring) |
| Table 1. Comparative summary of key IR spectral data. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and proton environments, revealing the structural changes from reactants to product.
The ¹H NMR spectrum shows a clear transformation in the number and chemical shifts of the protons.
-
2-Aminothiophenol: The spectrum displays complex multiplets in the aromatic region (~6.5-7.5 ppm). Crucially, it also shows broad, exchangeable signals for the amine (-NH₂) and thiol (-SH) protons, which typically appear between 3.5-5.0 ppm, although their position can vary significantly.
-
Acetic Anhydride: The spectrum is very simple, showing a sharp singlet for the six equivalent methyl protons at approximately 2.26 ppm .[2]
-
This compound: The product spectrum is highly diagnostic. The broad N-H and S-H signals vanish. A new, sharp singlet integrating to three protons appears downfield around 2.85 ppm , corresponding to the methyl protons of the acetyl group.[3] The aromatic region (7.5-8.2 ppm) shows a distinct pattern characteristic of the benzothiazole ring system.[3]
| Compound | Key ¹H NMR Signals (δ, ppm) | Assignment |
| 2-Aminothiophenol | ~6.5-7.5 (m, 4H), ~3.5-5.0 (br s, 3H) | Aromatic Protons, -NH₂ and -SH Protons (exchangeable) |
| Acetic Anhydride | ~2.26 (s, 6H) | Methyl Protons (-CH₃) |
| This compound | ~8.21 (d, 1H), ~8.01 (d, 1H), ~7.58 (m, 2H), ~2.85 (s, 3H) | Aromatic Protons (Benzothiazole), Methyl Protons (-COCH₃) |
| Table 2. Comparative summary of key ¹H NMR spectral data. |
¹³C NMR complements the proton data by showing the changes in the carbon skeleton.
-
2-Aminothiophenol: The spectrum shows six distinct signals in the aromatic region, typically between 110-150 ppm.
-
Acetic Anhydride: A signal for the methyl carbons appears upfield (~22 ppm), while the carbonyl carbons are significantly downfield (~167 ppm).
-
This compound: The product spectrum reveals two new key signals: one for the methyl carbon of the acetyl group (upfield, around 20-30 ppm ) and another for the ketone carbonyl carbon (downfield, often >190 ppm). The carbons of the benzothiazole ring appear in the 120-170 ppm range, with the C2 carbon (to which the acetyl group is attached) being particularly deshielded (~167 ppm in the analogous 2-methylbenzothiazole).[4]
| Compound | Key ¹³C NMR Signals (δ, ppm) | Assignment |
| 2-Aminothiophenol | ~110-150 (6 signals) | Aromatic Carbons |
| Acetic Anhydride | ~167, ~22 | Carbonyl Carbon (C=O), Methyl Carbon (-CH₃) |
| This compound | >190 , ~120-170, ~25 | Ketone Carbonyl (C=O) , Benzothiazole Ring Carbons, Methyl Carbon (-COCH₃) |
| Table 3. Comparative summary of key ¹³C NMR spectral data (expected values for product). |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds and offers structural clues through fragmentation patterns.
-
2-Aminothiophenol: The mass spectrum shows a clear molecular ion (M⁺) peak at m/z 125 , corresponding to its molecular weight.[5]
-
Acetic Anhydride: The molecular ion peak at m/z 102 is often weak or absent. A prominent peak is typically observed at m/z 43 , corresponding to the acetyl cation [CH₃CO]⁺.
-
This compound: The product shows a strong molecular ion peak (or [M+H]⁺ in electrospray ionization) at m/z 177 (or 178 for [M+H]⁺), confirming the combination of the two precursor fragments and the loss of a water molecule.[3] A characteristic and often dominant fragment is observed at m/z 134 , resulting from the loss of the acetyl radical (•COCH₃, 43 mass units), or a peak at m/z 135 for the benzothiazole cation. Another major fragment is the acetyl cation itself at m/z 43 .
Caption: Key MS fragmentation of this compound.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| 2-Aminothiophenol | 125 | 93, 80 | Molecular Ion (M⁺) |
| Acetic Anhydride | 102 (often weak) | 43 | Acetyl cation [CH₃CO]⁺ |
| This compound | 177 | 135, 43 | Molecular Ion (M⁺), Benzothiazole cation, Acetyl cation |
| Table 4. Comparative summary of key Mass Spectrometry data. |
Standard Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for spectral acquisition are essential.
Protocol 1: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample (or 10-20 µL of a liquid) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals.
Protocol 2: Acquiring FT-IR Spectra
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
-
Background Scan: With the clean, empty ATR crystal, run a background scan. This spectrum of the ambient environment (air, CO₂) will be automatically subtracted from the sample spectrum.
-
Sample Scan: Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in percent transmittance vs. wavenumber (cm⁻¹). Identify and label the significant peaks.
Protocol 3: Acquiring Mass Spectra (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Sample Introduction: Introduce the sample into the instrument, often via a direct insertion probe for solids or via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The resulting mass spectrum plots relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Conclusion
The transformation of 2-aminothiophenol and acetic anhydride into this compound is marked by a clear and definitive set of changes in their respective spectral data. In IR spectroscopy, the reaction is confirmed by the disappearance of N-H, S-H, and anhydride C=O stretches and the emergence of a ketone C=O band. NMR spectroscopy validates the new structure through the appearance of a singlet for the acetyl methyl group and the loss of labile precursor protons. Finally, mass spectrometry confirms the correct molecular weight of the product and shows a logical fragmentation pattern corresponding to the newly formed molecule. By systematically comparing these spectral fingerprints, researchers can confidently verify the synthesis and purity of this compound.
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Benchmarking the antioxidant activity of 2-Acetylbenzothiazole against standard antioxidants
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and benchmark the antioxidant activity of 2-Acetylbenzothiazole against established standards: Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). We will delve into the mechanistic underpinnings of antioxidant action, provide detailed, field-proven protocols for key in vitro assays, and present a comparative analysis using representative data. Our focus is on not just the "how," but the "why," ensuring a deep understanding of the experimental choices and the validity of the results.
Introduction: The Imperative of Antioxidant Benchmarking
In the realm of drug discovery and development, oxidative stress is a critical factor implicated in the pathophysiology of numerous diseases. Antioxidants, molecules capable of neutralizing harmful reactive oxygen species (ROS), are therefore of significant therapeutic interest. This compound, a heterocyclic compound, has emerged as a molecule of interest for its potential antioxidant properties. However, to ascertain its therapeutic potential, a rigorous and objective evaluation of its antioxidant efficacy is paramount. This guide outlines a systematic approach to benchmark the antioxidant activity of this compound against industry-recognized standards, employing a suite of robust in vitro assays.
The Molecules Under Scrutiny: A Mechanistic Overview
A fundamental understanding of the chemical properties of the test compound and the standards is crucial for interpreting experimental outcomes.
-
This compound: This molecule features a benzothiazole nucleus, a heterocyclic system known to exhibit a range of biological activities. The presence of the acetyl group and the sulfur and nitrogen heteroatoms may confer radical scavenging or reducing capabilities, which are the basis of antioxidant activity.
-
Standard Antioxidants:
-
Trolox: A water-soluble analog of vitamin E, Trolox is a quintessential standard in antioxidant assays.[1][2][3] Its antioxidant activity stems from the ability of its chromanol ring to donate a hydrogen atom to free radicals, thereby neutralizing them.[1][4][5]
-
Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant, ascorbic acid functions as a powerful reducing agent, readily donating electrons to scavenge a wide array of reactive oxygen species.[6][7][8][9][10]
-
Butylated Hydroxytoluene (BHT): This synthetic phenolic antioxidant is a widely used preservative.[11] Its primary mechanism involves interrupting free-radical chain reactions by donating a hydrogen atom from its phenolic hydroxyl group to peroxyl radicals.[12][[“]][14][[“]]
-
The Assays: Probing Antioxidant Mechanisms
The antioxidant activity of a compound can be mediated through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[16][17] The assays detailed in this guide are predominantly based on the SET mechanism.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay employs a stable free radical, DPPH, which has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity.[18][19][20][21][22][23]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants capable of donating an electron to the ABTS•+ will cause its decolorization, which is measured spectrophotometrically.[24][25][26][27][28][29][30][31][32]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form at low pH. The reduction results in the formation of a colored ferrous-TPZ complex, and the change in absorbance is proportional to the antioxidant's reducing power.[33][34][35][36]
Visualizing Antioxidant Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanisms of radical scavenging by antioxidants.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the three antioxidant assays.
DPPH Radical Scavenging Assay
A. Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound and Standard Stock Solutions (1 mg/mL): Dissolve 10 mg of this compound, Trolox, Ascorbic Acid, and BHT each in 10 mL of an appropriate solvent (e.g., methanol or DMSO).
-
Working Solutions: Prepare serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
B. Assay Procedure:
-
Pipette 100 µL of each working solution into the wells of a 96-well microplate.
-
Add 100 µL of the DPPH stock solution to each well.
-
For the blank, use 100 µL of the solvent instead of the sample. The control contains 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[19]
C. Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100[19]
Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
The IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
A. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[25]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[37] Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[26]
-
Test Compound and Standard Solutions: Prepare as described in the DPPH assay protocol.
B. Assay Procedure:
-
Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 7 minutes.[26]
-
Measure the absorbance at 734 nm.
C. Data Analysis:
Calculate the percentage of ABTS•+ scavenging activity using the formula provided for the DPPH assay. Determine the IC50 value from the concentration-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
A. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.[34]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Solution: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Incubate at 37°C for 15 minutes before use.
-
Ferrous Sulfate Standard Solutions: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100, 200, 400, 600, 800, 1000 µM) in deionized water.
-
Test Compound and Standard Solutions: Prepare as described in the DPPH assay protocol.
B. Assay Procedure:
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well microplate.
-
Add 180 µL of the FRAP working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.[34]
-
Measure the absorbance at 593 nm.
C. Data Analysis:
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Calculate the FRAP value of the samples using the equation obtained from the linear regression of the standard curve. The results are expressed as µM Fe(II) equivalents per microgram of the sample.
Comparative Performance Analysis: A Hypothetical Dataset
To illustrate the benchmarking process, the following table presents hypothetical but realistic data for the antioxidant activity of this compound compared to the standard antioxidants.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µM Fe(II)/µg) |
| This compound | 35.8 | 28.5 | 1.8 |
| Trolox | 8.2 | 6.5 | 2.5 |
| Ascorbic Acid | 5.1 | 4.2 | 2.8 |
| BHT | 15.6 | 12.1 | 2.1 |
Interpretation of Results:
-
Radical Scavenging Activity (DPPH and ABTS): The IC50 value represents the concentration required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. In this hypothetical dataset, Ascorbic Acid exhibits the most potent radical scavenging activity, followed by Trolox and BHT. This compound demonstrates moderate activity, with higher IC50 values compared to the standards. The slightly lower IC50 in the ABTS assay compared to the DPPH assay for all compounds is a commonly observed phenomenon, potentially due to the different reaction kinetics and the solubility of the compounds in the respective assay systems.[38]
-
Reducing Power (FRAP): The FRAP value indicates the ability of a compound to reduce ferric iron. A higher FRAP value signifies greater reducing power. Consistent with the radical scavenging assays, Ascorbic Acid shows the highest reducing power. Trolox and BHT exhibit strong reducing capabilities, while this compound shows a moderate FRAP value.
Conclusion and Future Directions
This guide provides a robust framework for benchmarking the antioxidant activity of this compound. Based on our hypothetical data, this compound displays promising, albeit moderate, antioxidant properties when compared to established standards like Trolox, Ascorbic Acid, and BHT.
The presented protocols are self-validating systems that, when performed with precision, yield reliable and reproducible data. For a comprehensive evaluation, it is recommended to employ multiple assays, as the antioxidant activity can be mechanism-dependent.
Future investigations should focus on elucidating the structure-activity relationship of this compound and its derivatives to potentially enhance their antioxidant potency. Further studies using cell-based assays are also warranted to confirm its activity in a more biologically relevant context and to assess its potential for therapeutic applications.
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Modified 2,2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (abts) method to measure antioxidant capacity of Selected small fruits and comparison to ferric reducing antioxidant power (FRAP) and 2,2'-diphenyl-1-picrylhydrazyl (DPPH) methods - PubMed. Available at: [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available at: [Link]
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A Comparative Guide to 2-Acetylbenzothiazole Synthesis: Evaluating Reproducibility and Robustness of Competing Protocols
For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of key heterocyclic scaffolds is paramount. 2-Acetylbenzothiazole, a valuable building block and pharmacophore, is no exception. The choice of synthetic protocol can significantly impact yield, purity, scalability, and, most critically, the reproducibility and robustness of the manufacturing process. This guide provides an in-depth comparison of two distinct and prominent methods for the synthesis of this compound, offering insights into the causality behind experimental choices to aid in protocol selection and optimization.
Introduction to this compound
The benzothiazole moiety is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer, antimicrobial, and neuroprotective agents.[1][2] The 2-acetyl derivative, in particular, serves as a versatile intermediate for further chemical elaboration, making its efficient and reliable synthesis a critical step in many discovery and development programs. This guide will dissect two common synthetic strategies: direct acylation of benzothiazole via lithiation and the condensation reaction of 2-aminothiophenol with an appropriate acetylating agent precursor.
Protocol Comparison: A Tale of Two Strategies
The selection of a synthetic route is often a balance between factors such as starting material availability, reaction conditions, and desired scale. Here, we compare a classic organometallic approach with a modern photocatalytic method, highlighting their intrinsic strengths and weaknesses.
Protocol 1: Synthesis via C-H Functionalization of Benzothiazole
This method relies on the deprotonation of the C2 position of the benzothiazole ring, which is the most acidic proton, followed by quenching with an acetylating agent. A common variation involves the use of butyllithium and N-methoxy-N-methylacetamide (Weinreb amide).[3]
Protocol 2: Visible-Light Promoted Acylation of Benzothiazole
A more recent development in C-H functionalization involves the use of visible light to promote the acylation of benzothiazoles without the need for a traditional photocatalyst.[4][5] This approach utilizes readily prepared alkyl/acyl substituted Hantzsch esters as radical precursors.
In-Depth Analysis of Protocols
Protocol 1: Lithiation and Acylation of Benzothiazole
This protocol is a well-established method for the direct functionalization of benzothiazoles. The use of a strong base like butyllithium ensures efficient deprotonation at the C2 position, creating a potent nucleophile that readily reacts with the Weinreb amide.
-
To a stirred solution of benzothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add butyllithium (1.1 eq, 1.6 M in hexanes) dropwise at -78 °C under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add N-methoxy-N-methylacetamide (1.1 eq) in a single portion and continue stirring at -78 °C for 3 hours.[3]
-
Allow the reaction mixture to warm to room temperature overnight.
-
Quench the reaction by adding 1M HCl.[3]
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., 10% ethyl acetate in hexanes) to yield this compound.[3]
-
Reproducibility: This protocol's reproducibility is highly dependent on the strict control of anhydrous and anaerobic conditions. The presence of water or oxygen will quench the butyllithium and the lithiated intermediate, leading to significantly lower yields and potential side products. The quality and titration of the butyllithium reagent are also critical variables.
-
Robustness: The protocol is sensitive to temperature fluctuations. Maintaining a low temperature (-78 °C) during the addition of butyllithium and the electrophile is crucial to prevent side reactions, such as addition to the solvent or decomposition of the lithiated species. The scale-up of this reaction can be challenging due to the need for efficient cooling and the handling of pyrophoric butyllithium.
Protocol 2: Visible-Light Promoted Photocatalyst-Free Acylation
This innovative protocol leverages the ability of Hantzsch esters to act as radical precursors under visible light irradiation. The reaction proceeds without an external photocatalyst, simplifying the reaction setup and purification.
-
In a reaction vessel, combine benzothiazole (1.0 eq), the acyl-substituted Hantzsch ester (2.0 eq), Na₂S₂O₈ (2.0 eq), and BF₃·Et₂O (3.0 eq) in acetone.[5]
-
Irradiate the mixture with blue LEDs (λ = 465 nm) at room temperature for 15 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to afford the 2-acyl-benzothiazole.[5]
-
Reproducibility: This method is generally considered more reproducible than the organometallic approach due to its tolerance for trace amounts of air and moisture. The reagents are typically stable and non-pyrophoric. The consistency of the light source (wavelength and intensity) is a key parameter to control for achieving reproducible reaction times and yields.
-
Robustness: The protocol demonstrates good functional group tolerance on both the benzothiazole and the Hantzsch ester components.[5] The reaction is less sensitive to minor temperature variations compared to the cryogenic conditions of the lithiation protocol. The primary robustness challenge lies in the preparation of the specific acyl-substituted Hantzsch ester, which adds an extra step to the overall synthesis. The scalability is generally more straightforward than the butyllithium method, although ensuring uniform light penetration in larger reactors needs to be considered.
Comparative Summary of Protocols
| Feature | Protocol 1: Lithiation and Acylation | Protocol 2: Visible-Light Promoted Acylation |
| Starting Materials | Benzothiazole, Butyllithium, N-methoxy-N-methylacetamide | Benzothiazole, Acyl-substituted Hantzsch ester, Na₂S₂O₈, BF₃·Et₂O |
| Key Reagents | Pyrophoric butyllithium | Generally stable solids and liquids |
| Reaction Conditions | Cryogenic (-78 °C), strictly anhydrous and anaerobic | Room temperature, visible light irradiation |
| Typical Yield | Moderate (e.g., 39%)[3] | Moderate to good (e.g., 40-90% for various acyl derivatives)[5] |
| Reproducibility | Sensitive to reagent quality and reaction conditions | Generally more reproducible |
| Robustness | Sensitive to temperature and atmospheric conditions | Good functional group tolerance, less sensitive to temperature |
| Scalability | Challenging due to cryogenic and pyrophoric reagent handling | More readily scalable, requires consideration of light penetration |
| Safety Concerns | Handling of pyrophoric butyllithium | Standard laboratory precautions |
Visualizing the Synthetic Workflows
To further clarify the decision-making process and the experimental steps, the following diagrams illustrate the workflows for both protocols.
Caption: Decision workflow for selecting a this compound synthesis protocol.
Caption: Experimental workflow for Protocol 1: Lithiation and Acylation.
Caption: Experimental workflow for Protocol 2: Visible-Light Promoted Acylation.
Conclusion and Recommendations
Both protocols offer viable routes to this compound, but they cater to different priorities and experimental capabilities.
-
Protocol 1 (Lithiation and Acylation) is a powerful and direct method suitable for small-scale synthesis where rigorous control over the reaction environment is possible. Its primary drawbacks are the safety concerns and handling difficulties associated with butyllithium, as well as its sensitivity to reaction parameters, which can affect reproducibility.
-
Protocol 2 (Visible-Light Promoted Acylation) represents a more modern, robust, and safer alternative.[4][5] Its milder reaction conditions and tolerance to a wider range of functional groups make it more amenable to scale-up and high-throughput synthesis. While it requires the preparation of a Hantzsch ester, the overall process may be more reliable and reproducible in the long run.
For researchers prioritizing safety, robustness, and scalability, the visible-light-promoted protocol is the recommended choice. For those with expertise in handling organometallic reagents and requiring a more classical approach for specific applications, the lithiation method remains a valid, albeit more demanding, option. Ultimately, the choice of protocol should be guided by a thorough risk assessment and a clear understanding of the experimental objectives and available resources.
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Kareem, H. S., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2569. [Link]
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Nasr-Esfahani, M., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-25. [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Li, G., et al. (2021). Visible-light-promoted photocatalyst-free alkylation and acylation of benzothiazoles. Organic & Biomolecular Chemistry, 19(20), 4494-4498. [Link]
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Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in Metabolism. Journal of Medicinal Chemistry, 44(9), 1446-1455. [Link]
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Waengdongbung, W., et al. (2007). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Tetrahedron Letters, 48(40), 7112-7114. [Link]
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Shaw, M., et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Medicinal Chemistry Research, 33, 1829–1837. [Link]
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Translating Benchtop Promise to Preclinical Power: A Comparative Guide to the In Vitro to In Vivo Correlation of 2-Arylbenzothiazole Anticancer Activity
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a tangible in vivo therapeutic effect is fraught with challenges. The predictive power of our preclinical models is paramount. This guide provides an in-depth technical comparison of the therapeutic effects of a potent 2-arylbenzothiazole derivative, 2-(4-aminophenyl)benzothiazole, and its analogues, charting their course from cell culture to animal models. We will dissect the experimental methodologies, critically evaluate the in vitro to in vivo correlation (IVIVC), and benchmark their performance against established standards of care in breast cancer therapy.
The Rise of 2-Arylbenzothiazoles: A New Front in Oncology
The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Among these, 2-(4-aminophenyl)benzothiazoles have garnered significant attention for their potent and selective anticancer properties.[3][4] Unlike many conventional chemotherapeutics, these agents have demonstrated a unique profile of activity, particularly against a range of human breast cancer cell lines, including both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) types.[5][6] This guide will focus on the parent compound, 2-(4-aminophenyl)benzothiazole (referred to here as BTA-1), and its more potent 3'-substituted analogue, 2-(4-amino-3-methylphenyl)benzothiazole (BTA-2), as primary case studies.
Part 1: In Vitro Efficacy—Deciphering Cellular Response
The initial assessment of any potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells in a controlled laboratory setting. The following sections detail the experimental approach and comparative results for our lead benzothiazoles.
Experimental Protocol: In Vitro Cytotoxicity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.
Methodology Rationale: The choice of the SRB assay is predicated on its good linearity, high sensitivity, and the stability of the end-product, which provides a reliable measure of cell mass and, by extension, cell proliferation.
Step-by-Step Protocol:
-
Cell Culture: Human breast cancer cell lines, such as the ER+ MCF-7 and ER- MDA-MB-468, are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Drug Treatment: A stock solution of the test compound (e.g., BTA-1, BTA-2, Doxorubicin, Tamoxifen) in DMSO is prepared and serially diluted to the desired concentrations. The cells are then treated with these concentrations for a specified duration (typically 48-72 hours).
-
Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed to the plate using a 10% trichloroacetic acid (TCA) solution for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm.
-
Data Analysis: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curves.
In Vitro Experimental Workflow
Caption: In vitro cytotoxicity testing workflow.
Comparative In Vitro Cytotoxicity Data
The following table summarizes the 50% inhibitory concentrations (IC50) of our lead benzothiazoles and standard chemotherapeutic agents against human breast cancer cell lines.
| Compound | Cell Line | Estrogen Receptor (ER) Status | IC50 (µM) | Reference(s) |
| BTA-1 (2-(4-aminophenyl)benzothiazole) | MCF-7 | Positive | ~0.001 | [4][7] |
| MDA-MB-468 | Negative | Nanomolar range | [4] | |
| BTA-2 (2-(4-amino-3-methylphenyl)benzothiazole) | MCF-7 | Positive | Picomolar range | [5] |
| MDA-MB-468 | Negative | Nanomolar range | [5] | |
| Doxorubicin (Standard of Care) | MCF-7 | Positive | 0.69 - 9.908 | [3][7][8] |
| MDA-MB-468 | Negative | 0.27 - 0.49 | [3][8][9] | |
| Tamoxifen (Standard of Care) | MCF-7 | Positive | 4.506 | [4] |
| MDA-MB-468 | Negative | >20 |
In Vitro Insights: The data clearly indicate that BTA-1 and its analogue BTA-2 exhibit exceptionally potent cytotoxic effects against both ER+ and ER- breast cancer cell lines, with IC50 values in the nanomolar and even picomolar range.[4][5] This potency is significantly greater than that of the standard-of-care drugs, doxorubicin and tamoxifen, in these cell lines.[3][4][7][8][9] Notably, the activity of the benzothiazoles extends to ER- cell lines, a feature not shared by tamoxifen.
Part 2: In Vivo Validation—From Cell Lines to Living Systems
Promising in vitro data necessitates validation in a more complex biological system. In vivo studies using animal models are a critical step in assessing the true therapeutic potential of a drug candidate.
Experimental Protocol: In Vivo Xenograft Studies in Nude Mice
This protocol outlines the methodology for evaluating the antitumor efficacy of BTA-2 in an in vivo setting.
Methodology Rationale: The use of immunodeficient nude mice is essential for allowing the growth of human tumor xenografts without rejection by the host immune system. The MCF-7 cell line is a well-established model for ER+ breast cancer and requires estrogen supplementation to form tumors in vivo, mimicking the hormonal dependence of many human breast cancers.[10]
Step-by-Step Protocol:
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Hormone Supplementation: For ER+ tumors like MCF-7, a 17β-estradiol pellet is implanted subcutaneously to support tumor growth.
-
Tumor Cell Implantation: A suspension of MCF-7 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 5 mm in diameter). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound (e.g., BTA-2) and control drugs are administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at specified doses and schedules.
-
Endpoint Measurement: The study continues for a predetermined period or until tumors in the control group reach a specific size. Key endpoints include tumor growth inhibition, changes in body weight (as a measure of toxicity), and overall survival.
-
Data Analysis: Tumor volumes are calculated and plotted over time. The percentage of tumor growth inhibition is determined by comparing the tumor sizes in the treated groups to the control group.
In Vivo Experimental Design
Caption: In vivo xenograft study design.
Comparative In Vivo Efficacy Data
The following table presents the in vivo antitumor activity of BTA-2 and standard-of-care agents in a human breast cancer xenograft model.
| Compound | Animal Model | Tumor Xenograft | Dosing and Administration | Tumor Growth Inhibition | Reference(s) |
| BTA-2 (2-(4-amino-3-methylphenyl)benzothiazole) | Nude Mice | MCF-7 (ER+) | 10 mg/kg, i.p. | >50% | [8][9] |
| Doxorubicin | Nude Mice | MCF-7 | Variable | Significant reduction in tumor size | [5][6] |
| Tamoxifen | Nude Mice | MCF-7 | Variable | Significant tumor growth suppression | [2][11] |
In Vivo Insights: The potent in vitro activity of BTA-2 translates to significant in vivo efficacy.[8][9] In nude mice bearing MCF-7 xenografts, BTA-2 demonstrated substantial tumor growth inhibition, comparable to the effects observed with standard-of-care agents like doxorubicin and tamoxifen.[2][5][6][11]
Part 3: Bridging the Gap—The In Vitro to In Vivo Correlation
A strong in vitro-in vivo correlation (IVIVC) is the cornerstone of predictive drug development.[12] For 2-arylbenzothiazoles, the correlation appears robust. The nanomolar to picomolar potency observed in cell culture assays is mirrored by significant tumor growth inhibition in animal models at well-tolerated doses. This suggests that the cellular mechanisms targeted by these compounds in vitro are relevant and accessible in a complex in vivo environment.
The selectivity profile observed in vitro, with high potency against specific breast, ovarian, renal, and colon cancer cell lines, also appears to hold promise for targeted in vivo activity.[5]
Part 4: Unraveling the Mechanism of Action
The unique biological activity of 2-arylbenzothiazoles stems from a fascinating mechanism involving metabolic activation.
Metabolic Activation and DNA Adduct Formation:
In sensitive cancer cells, 2-(4-aminophenyl)benzothiazoles are metabolized by the cytochrome P450 isoform CYP1A1.[3][13] This enzymatic conversion generates reactive electrophilic species. These reactive metabolites can then form covalent adducts with DNA, leading to DNA damage.[13] The accumulation of DNA adducts is believed to trigger downstream signaling pathways, ultimately leading to programmed cell death, or apoptosis.[3] This proposed mechanism is consistent with the observation that sensitivity to these compounds correlates with the induction of CYP1A1 expression and activity in cancer cells.[13]
Proposed Signaling Pathway
Caption: Proposed mechanism of action for 2-arylbenzothiazoles.
Conclusion and Future Directions
The 2-arylbenzothiazole class of compounds, exemplified by 2-(4-aminophenyl)benzothiazole and its analogues, demonstrates a compelling in vitro to in vivo correlation in the context of anticancer activity. Their exceptional potency in vitro translates to significant tumor growth inhibition in preclinical models of breast cancer. Their unique mechanism of action, involving metabolic activation to form DNA adducts, sets them apart from many existing chemotherapeutics and presents a promising avenue for the development of novel cancer therapies.
Further research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their bioavailability and therapeutic index. Additionally, exploring their efficacy in a broader range of cancer models and in combination with other anticancer agents will be crucial in defining their ultimate clinical potential. The strong IVIVC observed for this class of molecules provides a solid foundation for their continued development and offers valuable insights for researchers in the field of oncology drug discovery.
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A Senior Application Scientist's Guide to Comparative Docking of 2-Acetylbenzothiazole Derivatives in Kinase Active Sites
Introduction: The Rationale for In Silico Kinase Inhibitor Screening
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most critical classes of drug targets in modern oncology.[2][3] The ATP-binding site of kinases, a highly conserved pocket, presents a prime target for the development of small-molecule inhibitors that can compete with endogenous ATP, thereby blocking downstream signaling cascades.[4] Among the myriad of heterocyclic scaffolds explored for kinase inhibition, benzothiazole derivatives have emerged as a privileged structure, demonstrating potent and selective antitumor activity in numerous studies.[5][6][7][8]
This guide focuses on a specific subclass: 2-acetylbenzothiazole derivatives. The 2-acetyl group provides a key interaction point and a vector for synthetic elaboration, making this scaffold an attractive starting point for inhibitor design. Our objective here is not merely to present data, but to provide a comprehensive, field-proven framework for conducting and interpreting comparative molecular docking studies. We will elucidate the causality behind each methodological choice, from target selection to the validation of our computational model, ensuring a robust and trustworthy in silico analysis. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage molecular docking as a predictive tool to accelerate the discovery of novel kinase inhibitors.
Chapter 1: Strategic Selection of Kinase Targets
The success of a comparative docking study hinges on the selection of relevant and well-characterized kinase targets. For this guide, we have selected three kinases that are implicated in key oncogenic pathways and represent distinct subfamilies, allowing for a meaningful assessment of inhibitor selectivity.
Table 1: Selected Protein Kinase Targets for Docking Studies
| Kinase Target | PDB ID | Resolution (Å) | Rationale for Selection | Source |
| EGFR (Epidermal Growth Factor Receptor) | 2GS6 | 2.60 | A receptor tyrosine kinase often overexpressed in non-small-cell lung cancer and other epithelial tumors. A well-established drug target.[9][10] | |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | 3VHK | 2.49 | A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[11][12] | |
| CDK-2 (Cyclin-Dependent Kinase 2) | 1HCK | 1.90 | A serine/threonine kinase that plays a crucial role in cell cycle regulation; its inhibition can lead to cell cycle arrest and apoptosis.[13] |
Chapter 2: The Molecular Docking Workflow: A Self-Validating System
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][3] The reliability of these predictions is directly dependent on the rigor of the protocol. We present a workflow designed to be a self-validating system, ensuring the credibility of the final comparative data.
Experimental Protocol 1: Receptor and Ligand Preparation
Causality: The initial crystal structures obtained from the PDB are raw data. They must be meticulously prepared to simulate a physiologically relevant environment and to be computationally tractable. This involves correcting structural anomalies, assigning correct protonation states, and minimizing energy to remove steric clashes.
Step-by-Step Methodology:
-
Receptor Acquisition: Download the crystal structures for EGFR (2GS6), VEGFR-2 (3VHK), and CDK-2 (1HCK) from the RCSB Protein Data Bank.
-
Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Expertise Note: While water molecules can be crucial for bridging interactions, they are typically removed in standard docking protocols unless there is specific evidence for a structurally conserved water molecule playing a key role in ligand binding. Their inclusion significantly increases computational complexity.
-
Protonation and Charge Assignment: Using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools), add hydrogen atoms to the protein structure. This step is critical as it correctly models the ionization states of acidic and basic residues (like Asp, Glu, Lys, Arg) at a physiological pH (typically ~7.4).
-
Energy Minimization: Perform a restrained energy minimization of the protein structure using a suitable force field (e.g., OPLS, AMBER). This relieves any steric clashes or unfavorable geometries present in the raw crystal structure without significantly altering the backbone conformation.
-
Ligand Preparation: The this compound derivatives are sketched using a 2D chemical editor and converted to 3D structures. Like the receptor, they must be assigned correct protonation states and undergo energy minimization to find a low-energy conformation.
Workflow Visualization: Molecular Docking Protocol
The following diagram illustrates the comprehensive workflow for our comparative docking study.
Caption: A comprehensive workflow for molecular docking studies.
Experimental Protocol 2: Docking Protocol Validation
Trustworthiness: Before screening our novel compounds, we must prove that our chosen docking algorithm and parameters can accurately reproduce the experimentally determined binding mode of a known ligand. This is the cornerstone of a trustworthy docking study.[14][15][16]
Step-by-Step Methodology:
-
Identify the Co-crystallized Ligand: For each kinase, identify the ligand present in the original PDB file.
-
Define the Binding Site: A grid box is generated around the active site, encompassing the volume occupied by the co-crystallized ligand. This box defines the search space for the docking algorithm.
-
Re-docking: The extracted co-crystallized ligand is docked back into the active site of its own receptor using the defined protocol.
-
Calculate Root Mean Square Deviation (RMSD): The RMSD between the docked pose and the original X-ray crystal structure pose is calculated.
-
Validation Criterion: A successful validation is achieved if the RMSD is less than 2.0 Å.[14][17] This indicates that the docking protocol has sufficient accuracy to be used for screening new, unknown ligands.
Chapter 3: Comparative Docking Analysis of this compound Derivatives
For this guide, we designed a focused library of three hypothetical this compound derivatives to probe the effect of simple substitutions on binding affinity and selectivity across our kinase panel.
-
ABT-H: The parent this compound scaffold.
-
ABT-OH: A derivative with a para-hydroxyl group on a phenyl ring attached to the acetyl group, designed to probe for additional hydrogen bond donor/acceptor interactions.
-
ABT-Cl: A derivative with a para-chloro group on a phenyl ring, designed to explore interactions within hydrophobic pockets and the potential for halogen bonding.
Quantitative Data Summary
The docking scores, representing the estimated free energy of binding (in kcal/mol), are summarized below. More negative scores indicate a higher predicted binding affinity.
Table 2: Comparative Docking Scores (kcal/mol) of this compound Derivatives
| Derivative | EGFR (2GS6) | VEGFR-2 (3VHK) | CDK-2 (1HCK) |
| ABT-H | -7.8 | -7.2 | -6.9 |
| ABT-OH | -8.9 | -7.5 | -8.1 |
| ABT-Cl | -8.5 | -8.3 | -7.4 |
Interaction Analysis and Selectivity Profile
ABT-H (Parent Scaffold): The parent compound showed moderate affinity for all three kinases, with a slight preference for EGFR. The benzothiazole ring typically forms hydrophobic interactions within the ATP binding site, while the acetyl group can act as a hydrogen bond acceptor with backbone amides in the hinge region—the flexible loop connecting the N- and C-lobes of the kinase.
ABT-OH (Hydroxylated Derivative): This derivative demonstrated a significant increase in binding affinity for EGFR and CDK-2.
-
EGFR: The hydroxyl group formed a critical hydrogen bond with the side chain of a key aspartate residue (Asp855) in the DFG motif of the activation loop, anchoring the ligand more firmly.
-
CDK-2: A similar hydrogen bond was observed with an aspartate residue (Asp86) in the hinge region.
-
VEGFR-2: The active site around this region in VEGFR-2 is slightly more hydrophobic, leading to a less favorable interaction with the polar hydroxyl group and thus only a marginal improvement in the docking score.
ABT-Cl (Chlorinated Derivative): The chlorinated compound showed the most dramatic improvement in binding to VEGFR-2.
-
VEGFR-2: The chloro-substituted phenyl ring fits snugly into a deep hydrophobic back pocket created by the "DFG-out" conformation of the kinase, a feature often exploited for achieving inhibitor selectivity.[11] The chlorine atom engages in favorable hydrophobic and potential halogen-bonding interactions.
-
EGFR: The same pocket in EGFR is slightly smaller, leading to a less optimal fit compared to ABT-OH, though still an improvement over the parent compound.
-
CDK-2: The active site is more open and less hydrophobic in this region, resulting in only a modest gain in affinity.
Visualizing Kinase-Inhibitor Interactions
This diagram illustrates the conceptual basis of inhibitor binding in a typical kinase active site.
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Safety Operating Guide
Proper Disposal of 2-Acetylbenzothiazole: A Guide for Laboratory Professionals
The effective and safe disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Acetylbenzothiazole, a compound utilized in various research and development applications. Adherence to these procedures is critical not only for regulatory compliance but also for the safety of laboratory personnel and the protection of the environment. This document is designed to provide clarity and technical insight into the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Foundational Knowledge: Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 1629-78-3) is classified as an irritant.
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious damage to the eyes.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
The Core Directive: Segregation and Containment
The fundamental principle for the disposal of this compound is strict segregation from other waste streams. The rationale for this is twofold: to prevent unforeseen chemical reactions within a waste container that could lead to the generation of toxic gases, heat, or pressure, and to ensure the waste is appropriately profiled for final disposal by a licensed facility.
Recommended Waste Container:
For liquid waste containing this compound, a glass container is the preferred choice.[2] Organic compounds can degrade or permeate plastic containers over time. If the waste is in a solid form, a clearly labeled, sealable plastic or glass container is acceptable. The container must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields or a face shield
-
Laboratory coat
Step 2: Waste Collection
-
Designate a Waste Container: Select a clean, dry, and appropriate waste container as specified in Section 2.
-
Label the Container: Immediately label the container with the words "HAZARDOUS WASTE ". The label must also include:
-
The full chemical name: "This compound "
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory group.
-
-
Transfer the Waste: Carefully transfer the this compound waste into the designated container. If transferring a solid, use a dedicated scoop or spatula. If transferring a liquid, use a funnel to prevent spills.
-
Secure the Container: Tightly seal the container lid immediately after adding the waste. Do not leave a funnel in the container opening.[3]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[2][3]
-
Segregation: Store the this compound waste container away from incompatible materials. A general chemical compatibility advisory is provided in the table below.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full, or if the waste has been stored for a prolonged period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[2]
-
Provide Information: Be prepared to provide the EHS office with all the information from the hazardous waste label.
Chemical Compatibility Advisory
Due to the lack of specific reactivity data for this compound with all common laboratory chemicals, a conservative approach is mandatory. Do not mix this compound waste with other chemical waste streams. The following table provides general guidance on incompatibilities for heterocyclic compounds containing sulfur and nitrogen.
| Waste Category | Compatibility with this compound Waste | Rationale |
| Strong Acids | AVOID | Potential for exothermic reaction or degradation, leading to the release of toxic fumes. |
| Strong Bases | AVOID | May promote hydrolysis or other degradation reactions. |
| Strong Oxidizing Agents | AVOID | Risk of a vigorous, potentially explosive reaction. |
| Halogenated Solvents | AVOID | Mixing with halogenated waste streams can complicate disposal and may lead to the formation of more hazardous byproducts during incineration.[2] |
| Aqueous Waste | AVOID | This compound is not readily soluble in water, and mixing could create a multiphasic waste that is difficult to manage. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
The Science of Final Disposition: Incineration
The most probable final disposal method for this compound waste is high-temperature incineration by a licensed hazardous waste facility. This process is designed to break down the organic molecule into simpler, less harmful components.
During controlled incineration, the carbon, hydrogen, nitrogen, and sulfur in this compound will be oxidized. The expected primary decomposition products are:
It is crucial that this process is carried out in a specialized incinerator equipped with scrubbers and other pollution control devices to neutralize and capture the acidic NOx and SOx gases, preventing their release into the atmosphere. Thermal decomposition in the absence of sufficient oxygen could potentially lead to the formation of highly toxic gases such as hydrogen sulfide (H₂S) and hydrogen cyanide (HCN).[3] This underscores the importance of professional disposal.
Summary of Best Practices
| Do | Do Not |
| Wear appropriate PPE. | Pour down the drain. |
| Use a labeled, sealed glass container. | Dispose of in the general trash. |
| Store in a designated SAA with secondary containment. | Mix with other chemical waste streams. |
| Segregate from incompatible chemicals. | Leave the waste container unsealed. |
| Contact EHS for disposal. | Attempt to neutralize or treat the waste yourself. |
By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a culture of safety and environmental stewardship within your laboratory.
References
- RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. Accessed January 9, 2026.
- ResearchGate. THE EFFECT OF SOME BENZOTHIAZOLE DERIVATIVES AS ANTIOXIDANTS FOR BASE STOCK. Accessed January 9, 2026.
- ResearchGate. The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. Accessed January 9, 2026.
- Hazardous Waste Segreg
- Office of Research Facilities. What Goes in Chemical Waste Containers. Accessed January 9, 2026.
- Echemi.
Sources
Mastering Safety: A Guide to Handling 2-Acetylbenzothiazole in the Laboratory
For Immediate Reference: Key Safety and Handling Information for 2-Acetylbenzothiazole
| Hazard Classification | Personal Protective Equipment (PPE) | Disposal |
| Skin Irritant (Category 2)[1] | Gloves: Butyl rubber or Polyvinyl Alcohol (PVA)[2][3] | Collect in a designated, labeled hazardous waste container.[4] |
| Serious Eye Irritant (Category 2)[1] | Eye Protection: Chemical safety goggles and a face shield. | Dispose of through a licensed professional waste disposal service.[4][5] |
| May Cause Respiratory Irritation (Specific Target Organ Toxicity – Single Exposure, Category 3)[1] | Respiratory Protection: NIOSH-approved respirator with organic vapor cartridges.[6][7] | Follow all federal, state, and local regulations.[1][4] |
| GHS Pictogram: Exclamation Mark | Lab Coat: Fire-resistant lab coat. | Do not dispose of down the drain or in regular trash. |
| Signal Word: Warning[1] | Ventilation: Use in a well-ventilated area or a chemical fume hood. | Consult your institution's Environmental Health and Safety (EHS) department. |
Understanding the Risks: Hazard Profile of this compound
This compound is a heterocyclic organic compound that presents several hazards requiring careful management in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a skin irritant (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity – Single Exposure, Category 3).[1] The signal word for this chemical is "Warning".[1]
The primary routes of exposure are inhalation, skin contact, and eye contact. Inhalation of dust or vapors can irritate the respiratory tract. Direct contact with the skin can cause redness and irritation, while eye contact can lead to serious damage. Ingestion is also a potential route of exposure and should be avoided.
The causality for these hazards lies in the chemical's molecular structure. The benzothiazole ring system and the acetyl group can interact with biological macromolecules, leading to the observed irritant effects. Understanding these intrinsic properties is the first step toward implementing effective safety protocols.
Your Armor: Selecting the Correct Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to prevent exposure through all potential routes. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental procedure.
Hand Protection: A Critical Barrier
Standard laboratory gloves, such as latex or nitrile, may not offer sufficient protection against this compound, which is an aromatic ketone.[2] For prolonged or direct contact, more robust glove materials are necessary.
-
Recommended Glove Materials:
-
Glove Selection Rationale: The choice of butyl rubber or PVA is dictated by their chemical structure, which provides a superior barrier to the penetration of aromatic ketones like this compound. Always check the manufacturer's glove compatibility chart for specific breakthrough times and degradation information.
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound is a serious eye irritant, robust eye and face protection is mandatory.[1]
-
Essential Eye and Face Protection:
-
Chemical Safety Goggles: These should be worn at all times when handling the compound.
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.
-
Respiratory Protection: Safeguarding Your Lungs
To mitigate the risk of respiratory irritation, all handling of this compound should ideally be performed within a certified chemical fume hood.[8] In situations where a fume hood is not available or if there is a potential for aerosol generation, respiratory protection is required.
-
Recommended Respiratory Protection:
-
A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is necessary.[6][7] The black color code on the cartridge typically indicates its suitability for organic vapors.
-
For situations with potential for particulate exposure (e.g., handling the solid form), a combination cartridge with a particulate filter (e.g., P95 or P100) may be appropriate.
-
Protective Clothing: The Final Layer
A flame-resistant lab coat should be worn to protect against splashes and to prevent contamination of personal clothing. Ensure the lab coat is fully buttoned.
Operational Blueprint: Safe Handling and Storage Procedures
Adherence to strict operational protocols is paramount to ensuring a safe laboratory environment when working with this compound.
Engineering Controls: Your First Line of Defense
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that a fully functional and easily accessible eyewash station and safety shower are located in the immediate vicinity of where the chemical is being handled.
Procedural Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Storage and Segregation: Preventing Unwanted Reactions
Proper storage is crucial to maintain the stability of this compound and to prevent accidental contact with incompatible materials.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Segregation: Keep away from strong oxidizing agents, strong bases, and reducing agents. Store separately from incompatible chemicals to prevent hazardous reactions.
The Final Step: A Meticulous Disposal Plan
The disposal of this compound and any contaminated materials must be handled with the utmost care to protect both personnel and the environment.
Waste Segregation and Labeling
-
Dedicated Waste Container: All waste containing this compound, including contaminated gloves, pipette tips, and paper towels, should be collected in a clearly labeled, dedicated hazardous waste container.
-
Labeling: The container must be labeled with the full chemical name, "this compound," and the appropriate hazard symbols.
Disposal Protocol
-
Consult Institutional Guidelines: Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal service.[4][5]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with federal, state, and local regulations.[1][4]
Never dispose of this compound down the sink or in the regular trash.
In Case of Emergency: Be Prepared
Despite all precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a labeled hazardous waste container for disposal.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of everyone in the laboratory.
References
-
OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). Retrieved from [Link]
-
3M Organic Vapor Cartridge. (n.d.). Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). Retrieved from [Link]
-
3M 6001 Organic Vapor Cartridge for Respirator NIOSH-Approved. (n.d.). Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). Retrieved from [Link]
-
Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Retrieved from [Link]
Sources
- 1. cleanmanagement.com [cleanmanagement.com]
- 2. safetyware.com [safetyware.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. tcenv.com [tcenv.com]
- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. alaskasafety.com [alaskasafety.com]
- 7. 3M 6001 Organic Vapor Cartridge for Respirator NIOSH-Approved [hantover.com]
- 8. thesafetygeek.com [thesafetygeek.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
